Product packaging for 4-(dimethylamino)benzenesulfonic acid(Cat. No.:CAS No. 121-58-4)

4-(dimethylamino)benzenesulfonic acid

Cat. No.: B046840
CAS No.: 121-58-4
M. Wt: 201.25 g/mol
InChI Key: KZVBBVPCVQEVQK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzenesulfonic acid is a significant aromatic sulfonic acid derivative that serves as a versatile building block and intermediate in organic synthesis and materials science. Its core research value lies in its structural composition, featuring both an electron-donating dimethylamino group and an electron-withdrawing sulfonic acid group, creating a pronounced push-pull system. This property makes it a crucial precursor in the synthesis of various triarylmethane and azo dyes, where it contributes to chromophore development and solubility. In analytical chemistry, it is employed in the synthesis of reagents and indicators. Furthermore, its sulfonic acid group facilitates the formation of salts and enhances the water solubility of complex molecules, making it valuable for modifying compounds for aqueous-phase applications. Researchers utilize this compound to develop novel materials, including functionalized polymers and molecular sensors. The mechanism of action in its applications often involves its role as a sulfonation agent or its incorporation into larger molecular frameworks to impart specific electronic or solubility characteristics. This product is intended for research purposes in chemical synthesis, materials development, and analytical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₁₁NO₃S B046840 4-(dimethylamino)benzenesulfonic acid CAS No. 121-58-4

Properties

IUPAC Name

4-(dimethylamino)benzenesulfonic acid
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InChI

InChI=1S/C8H11NO3S/c1-9(2)7-3-5-8(6-4-7)13(10,11)12/h3-6H,1-2H3,(H,10,11,12)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KZVBBVPCVQEVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11NO3S
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DSSTOX Substance ID

DTXSID1059529
Record name Benzenesulfonic acid, 4-(dimethylamino)-
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Molecular Weight

201.25 g/mol
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CAS No.

121-58-4
Record name 4-(Dimethylamino)benzenesulfonic acid
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Record name Benzenesulfonic acid, 4-(dimethylamino)-
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Record name N,N-Dimethylsulfanilic acid
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Record name Benzenesulfonic acid, 4-(dimethylamino)-
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Record name 4-(dimethylamino)benzenesulphonic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(dimethylamino)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(dimethylamino)benzenesulfonic acid, also known as N,N-dimethylsulfanilic acid, is an organosulfur compound with the chemical formula C₈H₁₁NO₃S[1]. It belongs to the class of aromatic sulfonic acids, which are characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. The presence of the dimethylamino group at the para position significantly influences its electronic properties and, consequently, its chemical and physical behavior. This compound and its derivatives are of interest in various chemical applications, including as intermediates in the synthesis of dyes and pharmaceuticals. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₃S[1]
Molecular Weight 201.25 g/mol [1]
CAS Number 121-58-4[1]
Appearance Solid
Melting Point 270-270.5 °C
Density 1.339 g/cm³
Boiling Point Decomposes before boiling
pKa Not available
Solubility Soluble in water[2]

Molecular Structure and Its Implications

The structure of this compound, featuring a sulfonic acid group and a dimethylamino group on a benzene ring, gives rise to its characteristic properties. The sulfonic acid group is strongly acidic, while the dimethylamino group is basic. This amphoteric nature can influence its solubility and reactivity in different pH environments.

Caption: Molecular structure of this compound.

Experimental Methodologies for Property Determination

Solubility Determination

Causality: The solubility of a compound is a critical parameter for its application in solution-based reactions, formulations, and purification processes. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized framework for determining water solubility, ensuring reproducibility and comparability of data[3][4][5][6]. The flask method is particularly suitable for substances with solubility above 10⁻² g/L[3][6].

Experimental Protocol (Flask Method - Adapted from OECD Guideline 105):

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., water, ethanol).

    • Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation:

    • Allow the solution to stand at a constant temperature to allow for the separation of undissolved solid.

    • Alternatively, centrifuge the solution to facilitate the separation of the solid phase.

  • Analysis of the Saturated Solution:

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of this compound in the aliquot using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

Caption: Workflow for solubility determination using the flask method.

pKa Determination

Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like this compound, determining the pKa values for both the acidic and basic functional groups is essential for understanding its behavior in different pH environments. Potentiometric titration is a classic and reliable method for pKa determination[7][8].

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

    • The concentration should be in the range of 1-10 mM.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the sulfonic acid group, and a strong acid (e.g., 0.1 M HCl) for the dimethylamino group.

    • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid or base has been neutralized[9][10][11].

pKa_Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare aqueous solution of the analyte C Immerse pH electrode in the solution A->C B Calibrate pH meter B->C D Add standardized titrant incrementally C->D E Record pH after each addition D->E F Plot pH vs. titrant volume E->F G Determine the half-equivalence point F->G H pKa = pH at half-equivalence point G->H

Caption: Process for pKa determination via potentiometric titration.

Spectroscopic Analysis

Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis and to gain insights into the molecular structure[12][13][14][15][16]. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water or ethanol).

    • The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.

  • Blank Measurement:

    • Fill a cuvette with the pure solvent and record a baseline spectrum. This is to correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).

  • Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Causality: NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C)[17][18][19][20][21].

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube[20].

    • Ensure the sample is fully dissolved to form a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing and Analysis:

    • The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

    • The chemical shifts (δ), signal multiplicities, and coupling constants (J) are analyzed to assign the signals to the different protons and carbons in the molecule.

Synthesis of this compound

The most common method for the synthesis of this compound is the direct sulfonation of N,N-dimethylaniline.

Reaction Scheme:

Detailed Protocol (Illustrative):

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylaniline.

    • Cool the flask in an ice bath.

  • Sulfonation:

    • Slowly add concentrated sulfuric acid dropwise to the cooled and stirring N,N-dimethylaniline. The temperature should be maintained below 10 °C during the addition.

  • Heating:

    • After the addition is complete, the reaction mixture is typically heated (e.g., on a steam bath) for several hours to promote the formation of the para-substituted product.

  • Work-up and Isolation:

    • The reaction mixture is cooled and poured into cold water or onto ice.

    • The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Synthesis_Workflow A Cool N,N-dimethylaniline in an ice bath B Slowly add concentrated H₂SO₄ A->B Maintain T < 10°C C Heat the reaction mixture B->C Promote para-substitution D Pour onto ice/cold water C->D E Filter the precipitate D->E F Wash with cold water E->F G Recrystallize for purification F->G

Caption: General workflow for the synthesis of this compound.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Western University. (n.d.). NMR Sample Preparation.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Publishing.
  • University of California, Berkeley. (n.d.). UV-Vis SOP.
  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • University College London. (n.d.). Sample Preparation.
  • Scribd. (n.d.). Experiment 2.4. Uv-Visible Spectrophotom.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • De Biasi, V., & Gagliardi, L. G. (2013). Development of Methods for the Determination of pKa Values. Current Medicinal Chemistry, 20(3), 365-384.
  • YouTube. (2014, March 22). Using Titration Data to Calculate the pKa of a Weak Acid.
  • Akerman, M. H., et al. (2010). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2763.
  • BYJU'S. (n.d.). How to calculate pKa.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ChemBK. (n.d.). 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt.
  • Beilstein Journals. (n.d.). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of...
  • ScienceOpen. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-.
  • National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15695-15701.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6).
  • PubMed Central. (n.d.). (E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-.
  • PubChem. (n.d.). 4-Dimethylamino-3'-sulfoazobenzene.
  • NIST. (n.d.). Benzenesulfonic acid, 4-amino-. In NIST Chemistry WebBook.
  • PubMed Central. (n.d.). X Ray crystallography.
  • PubChemLite. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)- (C8H11NO3S).
  • ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution.
  • Wikipedia. (n.d.). Benzenesulfonic acid.

Sources

N,N-Dimethylsulfanilic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethylsulfanilic Acid: Structure, Properties, and Synthesis

Abstract

N,N-Dimethylsulfanilic acid, also known as 4-(dimethylamino)benzenesulfonic acid, is a substituted aromatic compound of significant interest in various chemical and biological domains. Its unique molecular architecture, characterized by the presence of both a strongly basic dimethylamino group and a strongly acidic sulfonic acid group, dictates its physicochemical properties and reactivity. This guide provides a comprehensive technical overview of the chemical structure of N,N-Dimethylsulfanilic acid, delving into its zwitterionic nature, spectroscopic signature, and established synthetic protocols. By elucidating the causality behind its properties and experimental methodologies, this document serves as a foundational resource for professionals engaged in organic synthesis, materials science, and biochemical research.

Chemical Identity and Nomenclature

N,N-Dimethylsulfanilic acid is systematically identified by several names and registry numbers, which are crucial for accurate literature searching and regulatory compliance. Its primary precursor is N,N-dimethylaniline.[1]

IdentifierValueSource
CAS Number 121-58-4[2][3]
IUPAC Name This compoundN/A
Synonyms N,N-Dimethylsulfanilic Acid, 4-(Dimethylamino)benzenesulphonic acid[2][4]
Molecular Formula C₈H₁₁NO₃S[3][4]
Molecular Weight 201.24 g/mol [3][4]
InChIKey KZVBBVPCVQEVQK-UHFFFAOYSA-N[1][4]
Canonical SMILES CN(C)c1ccc(cc1)S(=O)(=O)O[4][]

Molecular Structure and Physicochemical Properties

The functionality and behavior of N,N-Dimethylsulfanilic acid are direct consequences of its molecular structure. Understanding its electronic and spatial arrangement is key to predicting its reactivity and applications.

Core Chemical Structure

The molecule is built upon a central benzene ring, substituted at the 1- and 4- (para) positions.

  • Dimethylamino Group (-N(CH₃)₂): Located at position 1, this tertiary amine group is a powerful electron-donating group. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic substitution.

  • Sulfonic Acid Group (-SO₃H): Positioned at the para-position (position 4), this is a strongly acidic, electron-withdrawing group. Its presence significantly influences the molecule's polarity and solubility.

The molecule is achiral, possessing a plane of symmetry through the C1-C4 axis.[4]

Caption: 2D structure of N,N-Dimethylsulfanilic acid.

The Zwitterionic State: An Internal Salt

A defining characteristic of N,N-Dimethylsulfanilic acid is its existence as a zwitterion, or inner salt.[6][7] A zwitterion is a neutral molecule that contains an equal number of positive and negative charges on different functional groups.[6] In this case, the highly acidic proton of the sulfonic acid group (-SO₃H) is transferred to the basic lone pair of electrons on the dimethylamino nitrogen atom (-N(CH₃)₂).

This intramolecular acid-base reaction results in a negatively charged sulfonate group (-SO₃⁻) and a positively charged quaternary ammonium group (-N⁺H(CH₃)₂). While an equilibrium exists, the zwitterionic form is the predominant species in the solid state and in neutral aqueous solutions, a phenomenon also observed in common amino acids.[8]

G cluster_0 Non-ionic Form cluster_1 Zwitterionic Form (Predominant) NonIonic [Structure with -N(CH₃)₂ and -SO₃H] Zwitterion [Structure with -N⁺H(CH₃)₂ and -SO₃⁻] NonIonic->Zwitterion Intramolecular Proton Transfer

Caption: Equilibrium between non-ionic and zwitterionic forms.

Physicochemical Properties

The zwitterionic structure imparts properties more typical of ionic salts than neutral organic molecules. This includes a high melting point and significant polarity.

PropertyValueSource
Physical Form White to off-white solid[2][9]
Melting Point 270-270.5 °C (decomposes)[1][10]
Density ~1.339 g/cm³[1]
Solubility Slightly soluble in water[11]
Storage Temp. Room Temperature[2][10]

Causality Insight: The high melting point is a direct result of the strong electrostatic attractions between the positive and negative poles of adjacent zwitterions in the crystal lattice. These ionic forces require significantly more energy to overcome than the van der Waals forces present in non-ionic organic compounds of similar molecular weight.

Synthesis and Mechanistic Insights

The most common and direct synthesis of N,N-Dimethylsulfanilic acid is the electrophilic sulfonation of N,N-dimethylaniline.

Synthetic Route: Electrophilic Sulfonation

The reaction proceeds by treating N,N-dimethylaniline with concentrated sulfuric acid. The dimethylamino group is a potent ortho, para-directing activator. However, the extreme steric bulk of the incoming sulfonyl group (-SO₃H) strongly disfavors substitution at the ortho positions adjacent to the already bulky dimethylamino group. Consequently, the reaction exhibits high regioselectivity, yielding the para-substituted product almost exclusively.

reactant1 N,N-Dimethylaniline intermediate Anilinium Hydrogen Sulfate (Initial Salt Formation) reactant1->intermediate Mixing in Ether (Exothermic) reactant2 Conc. H₂SO₄ reactant2->intermediate product N,N-Dimethylsulfanilic Acid (Zwitterionic Form) intermediate->product Heat (170°C) Vacuum

Caption: High-level workflow for the synthesis of N,N-Dimethylsulfanilic acid.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[2] It is a self-validating system where the physical properties of the final product (e.g., melting point) confirm successful synthesis.

Materials:

  • N,N-dimethylaniline (20 g, 165.29 mmol)

  • Concentrated Sulfuric Acid (98%, 16.1 g, 161.00 mmol)

  • Diethyl Ether (200 mL total)

  • 250 mL three-necked round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature control

  • Rotary evaporator

  • Vacuum source

Procedure:

  • Salt Formation: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add a solution of N,N-dimethylaniline (20 g) in diethyl ether (40 mL). Place the flask in an ice bath to control the exothermic reaction.

    • Expertise Insight: The initial reaction between the strong base (dimethylaniline) and strong acid (sulfuric acid) is highly exothermic. The ice bath prevents overheating and potential side reactions. Ether is used as a non-reactive solvent to facilitate mixing and heat dissipation.

  • Acid Addition: Slowly add a solution of concentrated sulfuric acid (16.1 g) in diethyl ether (160 mL) dropwise from a dropping funnel over 30-45 minutes with continuous stirring. A precipitate of N,N-dimethylanilinium sulfate will form.

  • Solvent Removal: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Remove the diethyl ether using a rotary evaporator.

  • Thermal Rearrangement (Sulfonation): Equip the flask for heating under vacuum. Heat the resulting solid mixture to 170 °C under vacuum with continuous stirring for 4 hours.

    • Expertise Insight: The high temperature provides the necessary activation energy for the electrophilic aromatic substitution (sulfonation) to occur. The vacuum removes water formed during the reaction, driving the equilibrium towards the product according to Le Châtelier's principle.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting white solid is the crude N,N-Dimethylsulfanilic acid. The product can be purified by recrystallization from hot water if necessary. The yield is reported to be approximately 32%.[2]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product requires spectroscopic analysis. The predicted data serves as a reference for experimental validation.

TechniqueExpected Observations
¹H NMR A singlet at ~3.0 ppm (6H, integrating to the two -CH₃ groups). Two doublets in the aromatic region (7-8 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the N⁺-H proton.
IR Spectroscopy Strong, broad absorption around 3000 cm⁻¹ due to the N⁺-H stretch. Characteristic strong S=O stretching bands for the sulfonate group (-SO₃⁻) around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹. Aromatic C=C stretching peaks around 1600 and 1475 cm⁻¹.
Mass Spectrometry Molecular ion peak [M]⁺ at m/z = 201.24.

Applications and Research Significance

N,N-Dimethylsulfanilic acid is more than a simple organic molecule; it is a versatile building block and a compound with noted biological activity.

  • Azo Dye Synthesis: It is a key intermediate in the synthesis of important pH indicators and dyes. For example, it is used in the azo coupling reaction with a diazotized sulfanilic acid to produce methyl orange, a widely used indicator in titrations.[12]

  • Biochemical Research: The compound has been identified as a weak inhibitor of yeast sirtuins.[2][13] Sirtuins are a class of proteins involved in metabolic regulation, and inhibitors are valuable tools for studying their function and for potential therapeutic development.

  • Organic Synthesis: As a bifunctional molecule, it can be used as a starting material for more complex derivatives in pharmaceutical and materials science research.

Safety and Handling

As with any chemical reagent, proper handling of N,N-Dimethylsulfanilic acid is essential for laboratory safety. The following information is derived from safety data sheets (SDS).

Hazard ClassGHS Statements
Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

References

  • N,N-DIMETHYLSULFANILIC ACID.gsrs.
  • Benzenesulfonic acid,4-(dimethylamino)- | CAS#:121-58-4.Chemsrc. [Link]
  • N,N-Diethylsulphanilic acid | C10H15NO3S | CID 118833.PubChem. [Link]
  • 4-(dimethylamino)benzenesulphonic acid CAS#: 121-58-4.
  • N,N-Dimethyl-3-nitrosulfanilic acid | C8H10N2O5S | CID 3606966.PubChem. [Link]
  • (PDF) Microwave synthesis of sulfanilic acid.
  • CN104370779A - Synthesis method of p-dimethylaminoazobenzene sulfonic acid.
  • Zwitterion.Wikipedia. [Link]
  • Synthesis of 4-aminobenzenesulfonamide.PrepChem.com. [Link]
  • CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye.University of Denver. [Link]
  • 4-AMINOBENZENESULFONIC ACID.
  • CN103613520A - Preparation method for 4-aminobenzenesulfonic acid.
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An In-depth Technical Guide to 4-(dimethylamino)benzenesulfonic Acid (CAS 121-58-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(dimethylamino)benzenesulfonic acid, also known as N,N-Dimethylsulfanilic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, potential applications, and safety considerations, grounding all information in established scientific principles and methodologies.

Core Molecular and Physical Properties

This compound is a substituted aromatic sulfonic acid. The presence of both a strongly acidic sulfonic acid group and a basic dimethylamino group gives it zwitterionic characteristics, influencing its physical properties such as a high melting point and solubility.

PropertyValueSource(s)
CAS Number 121-58-4[1][2][3][4]
Molecular Formula C₈H₁₁NO₃S[2]
Molecular Weight 201.25 g/mol [1]
IUPAC Name This compound[1]
Synonyms N,N-Dimethylsulfanilic acid, p-(Dimethylamino)benzenesulfonic acid[1]
Appearance Solid[4]
Melting Point 270°C
Purity (Typical) ≥95%[4]
InChI Key KZVBBVPCVQEVQK-UHFFFAOYSA-N[2]

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, specifically, the sulfonation of an activated benzene ring. The dimethylamino group is a strong activating group, directing the incoming electrophile to the para position due to steric hindrance at the ortho positions.

Synthetic Pathway: Electrophilic Aromatic Substitution

The primary route for synthesizing this compound involves the direct sulfonation of N,N-dimethylaniline.

G cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2: Electrophilic Attack and Rearrangement H2SO4_1 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4_1->SO3 + H2SO4_2 H₂SO₄ H2SO4_2->SO3 H3O H₃O⁺ SO3->H3O HSO4 HSO₄⁻ SO3->HSO4 DMA N,N-Dimethylaniline Intermediate Sigma Complex (Resonance Stabilized) DMA->Intermediate + SO₃ Product This compound Intermediate->Product - H⁺ H+ H⁺

Caption: Synthesis of this compound via sulfonation.

Detailed Experimental Protocol

This protocol is based on the established method for the sulfonation of aromatic amines. The key to a successful synthesis is the careful control of temperature to prevent unwanted side reactions and decomposition.

Materials:

  • N,N-dimethylaniline

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Heating mantle or oil bath

  • Reaction flask with reflux condenser

  • Beakers, filter funnel, and filter paper

Procedure:

  • Initial Reaction: In a reaction flask, carefully add N,N-dimethylaniline. Place the flask in an ice bath to cool.

  • Addition of Sulfuric Acid: Slowly, and with constant stirring, add an equimolar amount of concentrated sulfuric acid to the cooled N,N-dimethylaniline. The reaction is exothermic, and maintaining a low temperature is crucial to prevent charring.

  • Heating/Baking: Once the addition is complete, transfer the flask to a heating mantle or oil bath. Heat the mixture to approximately 180-190°C for several hours. This "baking" process drives the reaction to completion and facilitates the rearrangement to the thermodynamically stable para product.

  • Isolation: After cooling, the reaction mixture will solidify. Carefully add cold water to the solid mass to dissolve the product.

  • Purification: The crude product can be purified by recrystallization from hot water. The zwitterionic nature of the compound leads to lower solubility in cold water, allowing for effective purification. Filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form crystals.

  • Drying: Collect the crystals by filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

Causality in Protocol:

  • Slow Acid Addition: Prevents a rapid temperature increase, which could lead to oxidation and degradation of the aniline derivative.

  • "Baking" Step: High temperature is required to overcome the activation energy for the sulfonation and subsequent rearrangement to the more stable para-isomer.

  • Recrystallization from Water: Exploits the temperature-dependent solubility of the product for purification, effectively removing unreacted starting materials and soluble byproducts.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing the purity of this compound.

Experimental Protocol:

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is effective.

  • Mobile Phase: A simple isocratic mobile phase can be used, consisting of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility. A typical starting point would be a 30:70 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm, where the benzene ring exhibits strong absorbance.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase.

This method allows for the separation of the main compound from potential impurities, such as unreacted N,N-dimethylaniline or isomeric byproducts.

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Interpretation of Key Peaks:

  • O-H Stretch: A broad absorption band in the region of 3400-2400 cm⁻¹ is characteristic of the sulfonic acid O-H group, often overlapping with C-H stretches.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ indicate the C-H bonds of the benzene ring.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ are attributed to the C-H bonds of the methyl groups.

  • S=O Stretch: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group typically appear in the regions of 1250-1160 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

  • C-N Stretch: An absorption band around 1350-1250 cm⁻¹ can be attributed to the C-N stretching of the dimethylamino group.

  • Aromatic C=C Bending: Peaks in the fingerprint region (1600-1400 cm⁻¹) correspond to the C=C bond vibrations within the benzene ring.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR Signals (in D₂O):

  • Aromatic Protons: Due to the para-substitution, the aromatic region will show a characteristic AA'BB' system. Two doublets are expected, one for the protons ortho to the dimethylamino group (upfield) and one for the protons ortho to the sulfonic acid group (downfield).

  • Methyl Protons: A singlet integrating to six protons will be observed for the two equivalent methyl groups of the dimethylamino moiety.

Expected ¹³C NMR Signals (in D₂O):

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon attached to the sulfonic acid group will be significantly downfield, while the carbon attached to the dimethylamino group will be upfield.

  • Methyl Carbons: A single signal will be observed for the two equivalent methyl carbons.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Observations:

  • Molecular Ion Peak: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 202.05. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 200.04.

  • Fragmentation: Common fragmentation pathways may include the loss of SO₃ (80 Da) or cleavage of the methyl groups from the amino moiety.

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound serves as a versatile building block and chemical tool in various scientific disciplines, including those relevant to drug development.

Intermediate in Chemical Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. Its bifunctional nature (acidic and basic groups) and substituted aromatic ring make it a valuable precursor.

  • Dye Synthesis: It is a key component in the synthesis of azo dyes, such as those used as pH indicators.

  • Organic Synthesis: The sulfonic acid group can be used as a directing group in further electrophilic aromatic substitution reactions or can be replaced to introduce other functionalities.

Potential Role in Bio-conjugation and Derivatization

The sulfonic acid group can be converted to a more reactive sulfonyl chloride. This derivative can then react with nucleophilic groups (e.g., amines, alcohols) on biomolecules or drug candidates, making it a potential tool for:

  • Labeling: Attaching a tag for analytical detection.

  • Solubilization: The sulfonic acid moiety can increase the water solubility of poorly soluble compounds.

Foundation for Biologically Active Molecules

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[5] Derivatives of sulfonamides exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5]

G Topic This compound Intermediate Versatile Chemical Intermediate Topic->Intermediate Derivatives Sulfonamide Derivatives Intermediate->Derivatives Functionalization Bioactivity Potential Biological Activity Derivatives->Bioactivity Leads to

Caption: Role as a precursor to potentially bioactive sulfonamides.

4.3.1. Sirtuin Inhibition: A Speculative Target

There is evidence suggesting that N,N-Dimethylsulfanilic Acid acts as a weak inhibitor of yeast sirtuins.[6] Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in aging and various diseases, making them attractive drug targets. While the inhibitory activity of this specific compound is modest, it provides a starting point for the design and synthesis of more potent and selective sirtuin inhibitors based on its chemical scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Toxicological Profile: Specific toxicological data for this compound is limited. However, data from related benzenesulfonic acid derivatives suggest low acute oral and dermal toxicity.[7] Nevertheless, due to its acidic nature and irritant properties, direct contact should be avoided.

Conclusion

This compound is a foundational chemical with significant utility in synthetic chemistry. For researchers in drug development, its primary value lies not in its intrinsic biological activity, but in its potential as a versatile starting material for the synthesis of novel compounds with therapeutic promise, particularly within the rich field of sulfonamide-based medicinal chemistry. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in a research setting.

References

  • Çelik, F., et al. (2015). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o726–o727.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid, 98% (UV-Vis).
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-.
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27285-27302.
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  • National Industrial Chemicals Notification and Assessment Scheme. (2013). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment.
  • Rajanna, K. C., et al. (2012). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 2, 336-340.
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An In-depth Technical Guide to the UV-Vis Spectrum of 4-(dimethylamino)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 4-(dimethylamino)benzenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the analysis and characterization of organic compounds. This document delves into the theoretical underpinnings of the compound's spectral behavior, offers a detailed experimental protocol for acquiring its spectrum, and discusses the influence of environmental factors such as solvent polarity and pH.

Introduction: The Significance of this compound and its Spectroscopic Analysis

This compound, also known as N,N-dimethylsulfanilic acid, is an organic compound featuring a benzene ring substituted with both an electron-donating dimethylamino group and an electron-withdrawing sulfonic acid group.[1] This molecular structure gives rise to interesting electronic properties that are valuable in various chemical applications, including its use as an intermediate in the synthesis of dyes and pharmaceuticals.[2]

UV-Vis spectroscopy is a powerful and accessible analytical technique for studying conjugated systems like this compound. The absorption of UV-Vis radiation provides insights into the electronic transitions within the molecule, which can be used for both qualitative identification and quantitative determination.[3][4] Understanding the UV-Vis spectrum of this compound is crucial for quality control, reaction monitoring, and for elucidating its behavior in different chemical environments.

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis spectrum of this compound is dominated by π → π* transitions within the aromatic ring. The presence of substituents significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).

  • The Chromophore: The benzene ring acts as the primary chromophore, the part of the molecule responsible for absorbing light.[5]

  • The Auxochromes: The dimethylamino (-N(CH₃)₂) group and the sulfonic acid (-SO₃H) group act as auxochromes.

    • The dimethylamino group is a strong electron-donating group (auxochrome) that increases the electron density of the benzene ring through resonance. This has a bathochromic effect (red shift), moving the absorption to longer wavelengths, and a hyperchromic effect, increasing the molar absorptivity.

    • The sulfonic acid group is an electron-withdrawing group. Its effect on the absorption spectrum is more complex and can be influenced by its acidic nature and its interaction with the solvent.

The interplay between the electron-donating amino group and the electron-withdrawing sulfonic acid group, positioned para to each other, creates a "push-pull" system. This can lead to an intramolecular charge transfer (ICT) character in the electronic transition, which is often sensitive to the surrounding environment.

The Chemical Structure and its Influence

The structure of this compound is key to its spectral properties. The diagram below illustrates the key functional groups.

Caption: Chemical structure of this compound.

Experimental Protocol for Acquiring the UV-Vis Spectrum

This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis spectrum of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: this compound (CAS 121-58-4), purity ≥95%[6]

  • Solvents: HPLC-grade water, ethanol, and acetonitrile.

  • pH Buffers: Standard buffer solutions for pH 4, 7, and 9.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Sample Preparation

Proper sample preparation is critical for accurate UV-Vis measurements.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent (e.g., water) in a volumetric flask. This creates a stock solution of approximately 100 µg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. A typical starting concentration for analysis is 10 µg/mL.

  • pH-dependent Studies: For analyzing the effect of pH, prepare the working solutions in the respective buffer solutions.

Instrumental Parameters and Measurement

The following workflow outlines the process of acquiring the UV-Vis spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement A Prepare Stock Solution B Prepare Working Dilutions A->B C Set Wavelength Range (200-400 nm) D Perform Baseline Correction with Solvent Blank C->D E Measure Absorbance of Sample D->E F Identify λmax E->F

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction: Fill a quartz cuvette with the solvent used to prepare the sample (the "blank"). Place it in the reference and sample holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse a cuvette with the sample solution, then fill it and place it in the sample holder.

  • Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm. The resulting plot of absorbance versus wavelength is the UV-Vis spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, ensure the absorbance at λmax is within the linear range of the instrument (typically 0.1 to 1.0).

Expected Spectral Characteristics and Data Presentation

While a publicly available, comprehensive UV-Vis spectrum for this compound is not readily found in spectral databases, we can predict its characteristics based on its structural analogs, N,N-dimethylaniline and sulfanilic acid.

  • N,N-dimethylaniline exhibits an absorption maximum at approximately 298 nm.[7]

  • Sulfanilic acid (4-aminobenzenesulfonic acid) shows a UV/Visible spectrum in the NIST Chemistry WebBook.[8][9]

Based on these, this compound is expected to have a primary absorption band in the UV region, likely between 280 nm and 320 nm. The exact λmax and molar absorptivity (ε) will be influenced by the solvent and pH.

Data Presentation Table

The quantitative data obtained from the experimental protocol should be summarized in a table for easy comparison.

SolventpHλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
WaterNeutral[experimental value][experimental value]
WaterAcidic (e.g., pH 4)[experimental value][experimental value]
WaterBasic (e.g., pH 9)[experimental value][experimental value]
Ethanol-[experimental value][experimental value]
Acetonitrile-[experimental value][experimental value]
Note: The values in this table are to be determined experimentally.

Influence of Solvent and pH: A Deeper Dive

The electronic transitions of this compound are expected to be sensitive to the polarity of the solvent and the pH of the solution.

Solvent Effects (Solvatochromism)

The position of the λmax can shift with solvent polarity, a phenomenon known as solvatochromism. The "push-pull" nature of the substituents suggests that the excited state is more polar than the ground state. Therefore, in more polar solvents, the excited state will be stabilized to a greater extent than the ground state. This would lead to a smaller energy gap for the electronic transition and a bathochromic shift (red shift) to longer wavelengths.

pH Effects

The pH of the solution will significantly impact the ionization state of both the amino and sulfonic acid groups, thereby altering the electronic structure and the UV-Vis spectrum.

pH_Effects cluster_acidic Acidic pH cluster_basic Basic pH A Protonation of -N(CH₃)₂ to -N⁺H(CH₃)₂ B Loss of electron-donating ability A->B C Hypsochromic Shift (Blue Shift) B->C D Deprotonation of -SO₃H to -SO₃⁻ E Increased electron-withdrawing character D->E F Potential Bathochromic Shift (Red Shift) E->F

Caption: Logical relationship of pH effects on the UV-Vis spectrum.

  • In acidic conditions: The lone pair of electrons on the nitrogen of the dimethylamino group will be protonated. This eliminates its electron-donating resonance effect, leading to a larger energy gap for the π → π* transition. This will cause a hypsochromic shift (blue shift) to shorter wavelengths and a decrease in absorbance intensity (hypochromic effect).

  • In basic conditions: The sulfonic acid group will be deprotonated to the sulfonate anion (-SO₃⁻). This may slightly alter the electron-withdrawing strength and could lead to a minor bathochromic shift (red shift) .

Conclusion and Future Directions

This technical guide has outlined the theoretical principles and a practical, robust experimental protocol for the comprehensive analysis of the UV-Vis spectrum of this compound. While specific spectral data for this compound is not widely published, this guide provides the necessary framework for researchers to obtain and interpret this data accurately. The predicted sensitivity of its spectrum to solvent polarity and pH highlights the importance of controlling these parameters during analysis. For professionals in drug development and quality control, the methodologies described herein offer a reliable approach for the characterization and quantification of this important chemical intermediate. Future work should focus on the experimental determination and publication of the spectral data in various solvents and across a range of pH values to create a valuable reference for the scientific community.

References

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  • Science and Technology Indonesia. (2022). Molecular Spectroscopic (FTIR and UV-Vis) Analysis and In Vitro Antibacterial Investigation of a Deep Eutectic Solvent of N,N-Dimethyl Urea-Citric Acid.
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  • YouTube. (2017, May 4).
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Foundational Principles: Molecular Structure and Electronic Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 4-(dimethylamino)benzenesulfonic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple data report to explore the underlying principles that govern the spectral features, offering field-proven insights into experimental design and data interpretation.

This compound (CAS 121-58-4) presents a classic example of a para-disubstituted benzene ring, where the electronic properties of the substituents dictate the magnetic environment of the aromatic protons.[1][2][3] The molecule consists of two key functional groups positioned at opposite ends of the benzene ring:

  • The Dimethylamino Group (-N(CH₃)₂): This is a powerful electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair. It increases electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect causes protons at these positions to resonate at a higher field (lower ppm value).[4][5]

  • The Sulfonic Acid Group (-SO₃H): This is a strong electron-withdrawing group (EWG) through an inductive effect. It decreases electron density on the aromatic ring, deshielding the ring protons and causing them to resonate at a lower field (higher ppm value).[4]

This push-pull electronic arrangement creates a highly polarized aromatic system, leading to a distinct and predictable ¹H NMR spectrum. The para-substitution results in a plane of symmetry, rendering the two protons ortho to the dimethylamino group chemically equivalent, and likewise for the two protons ortho to the sulfonic acid group.

Caption: Molecular structure of this compound with proton designations.

Experimental Protocol: A Self-Validating Approach

The integrity of NMR data begins with meticulous sample preparation and parameter selection. The zwitterionic nature of the analyte—possessing both a basic amino group and an acidic sulfonic acid group—makes solvent selection critical.

Step-by-Step Acquisition Protocol:

  • Analyte Preparation: Weigh approximately 5-10 mg of this compound solid. The compound's purity should be at least 95%.[1]

  • Solvent Selection & Rationale:

    • Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it readily dissolves the zwitterionic compound and, being aprotic, allows for the observation of the exchangeable sulfonic acid proton (-SO₃H). Its residual peak (~2.50 ppm) does not typically interfere with analyte signals.

    • Alternative: Deuterium oxide (D₂O). If used, the acidic -SO₃H proton and any residual amine N-H protons will rapidly exchange with deuterium and become invisible in the spectrum. This can be used as a confirmatory technique.

  • Sample Formulation: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation & Parameters (Example: 400 MHz Spectrometer):

    • Acquisition Time (at): 3-4 seconds. Rationale: Allows for sharp, well-resolved signals.

    • Pulse Width (p1): A calibrated 90° pulse (typically 8-12 µs). Rationale: Ensures maximum signal intensity for quantitative analysis.

    • Relaxation Delay (d1): 5 seconds. Rationale: Ensures full relaxation of all protons, especially the slower-relaxing aromatic protons, for accurate integration.

    • Number of Scans (ns): 16-64 scans. Rationale: Sufficient to achieve a high signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Confirmation Step (D₂O Shake): After acquiring the initial spectrum (especially in DMSO-d₆), add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of a signal confirms it as an exchangeable proton (-SO₃H).

Spectral Interpretation: Decoding the Data

The resulting ¹H NMR spectrum is characterized by three distinct signal sets. The expected chemical shifts are based on established substituent effects in substituted benzene derivatives.[6][7][8]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H -C-N(CH₃)₂~3.0SingletN/A6H
H -C ortho to -N(CH₃)₂ (Hₐ)~6.7 - 6.9Doublet~8-92H
H -C ortho to -SO₃H (Hₑ)~7.6 - 7.8Doublet~8-92H
-SO₃H Highly Variable (e.g., >10)Broad SingletN/A1H
Analysis of the Aromatic Region (δ 6.5-8.0 ppm)

The defining feature of the spectrum is the pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • Upfield Doublet (Hₐ): This signal corresponds to the two protons ortho to the electron-donating -N(CH₃)₂ group. The strong shielding from this group shifts the signal significantly upfield compared to benzene (δ 7.3 ppm).[4]

  • Downfield Doublet (Hₑ): This signal represents the two protons ortho to the electron-withdrawing -SO₃H group. The deshielding effect of the sulfonyl moiety shifts this signal downfield.

  • Coupling: Both doublets exhibit an identical coupling constant (J) of approximately 8-9 Hz. This value is characteristic of ortho-coupling between adjacent protons on a benzene ring and serves as a self-validating piece of evidence for the proposed structure.

Analysis of the Aliphatic Region (δ ~3.0 ppm)

A prominent singlet appears around 3.0 ppm, integrating to 6 protons. This signal is unambiguously assigned to the six chemically equivalent protons of the two methyl groups attached to the nitrogen atom. Its singlet nature confirms the absence of any adjacent protons.

The Exchangeable Sulfonic Acid Proton

The proton of the -SO₃H group is acidic. In an aprotic solvent like DMSO-d₆, it is often observed as a very broad singlet at a far downfield position, sometimes above 10 ppm. Its chemical shift is highly dependent on concentration, temperature, and the presence of any trace water. As previously mentioned, this signal will disappear upon the addition of D₂O, providing definitive proof of its assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and information-rich fingerprint for its structural verification. The key identifiers are the singlet for the six dimethylamino protons and the characteristic pair of doublets in the aromatic region, which arise from the powerful and opposing electronic effects of the para-substituted functional groups. This analysis, grounded in fundamental principles and validated by a robust experimental protocol, demonstrates the power of NMR spectroscopy as a primary tool for structural elucidation in chemical and pharmaceutical research.

References

  • Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes." Royal Society of Chemistry Publishing. [Link]
  • Moodle.
  • Corio, P. L., et al. "Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts." Analytical Chemistry. [Link]
  • Bovey, F. A. "A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • ChemSrc. Benzenesulfonic acid,4-(dimethylamino)- | CAS#:121-58-4. [Link]
  • Chem LibreTexts.
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A Technical Guide to the Solubility of 4-(dimethylamino)benzenesulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(dimethylamino)benzenesulfonic acid. As a zwitterionic compound, its solubility is fundamentally governed by its dual ionic nature, leading to distinct behaviors in different solvent classes. This document synthesizes theoretical principles, data from analogous compounds, and provides a robust experimental framework for researchers, scientists, and drug development professionals to accurately determine its solubility. We delve into the molecular-level interactions that dictate solubility and present a detailed, field-proven protocol for its empirical determination, ensuring a blend of theoretical understanding and practical application.

Introduction: The Challenge of a Zwitterionic Solute

This compound is an aromatic organic compound featuring both a strongly acidic sulfonic acid group (-SO₃H) and a basic tertiary amine group (-N(CH₃)₂). In its solid state and in solutions near neutral pH, the molecule exists predominantly as an internal salt, or zwitterion (⁻O₃S-C₆H₄-N⁺H(CH₃)₂). This dual-charge nature is the single most critical factor governing its solubility profile.

Understanding the solubility of this compound in non-aqueous, organic solvents is paramount for a range of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and modification.

  • Purification: Developing effective crystallization and precipitation protocols.

  • Formulation: Designing stable and effective formulations in pharmaceutical and materials science.

This guide will explore the physicochemical properties of this compound, explain the theoretical underpinnings of its solubility, present expected solubility trends, and provide a detailed experimental protocol for its quantitative measurement.

Physicochemical Properties & Molecular Structure

A molecule's solubility is a direct consequence of its structure and resulting physical properties.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃S[1]
Molecular Weight 201.25 g/mol [1]
Melting Point ~270 °C (decomposes)
Appearance White to off-white crystalline solid
Chemical Structure See Figure 1

The key feature is the presence of the electron-donating dimethylamino group and the electron-withdrawing sulfonic acid group on the same aromatic ring. This leads to the formation of a stable zwitterion.

Figure 1: Zwitterionic Nature of this compound This diagram illustrates the internal salt structure of the molecule, which dictates its solubility behavior.

G cluster_0 This compound (Zwitterion) cluster_1 Key Functional Groups mol group1 Sulfonate Group (-SO₃⁻) Anionic, Polar, H-bond Acceptor mol->group1 Strongly Acidic Origin group2 Ammonium Group (-N⁺H(CH₃)₂) Cationic, Polar, H-bond Donor mol->group2 Basic Origin

Caption: Molecular structure and key functional groups.

Theoretical Principles of Solubility

The adage "like dissolves like" is a useful starting point, but the zwitterionic nature of this compound requires a more nuanced explanation. High lattice energy in its crystalline form, due to strong electrostatic interactions between the positive and negative poles of adjacent molecules, must be overcome by solvent-solute interactions for dissolution to occur.

  • Polar Protic Solvents (e.g., water, methanol): These solvents are most effective. Their ability to engage in hydrogen bonding and their high dielectric constants can effectively solvate both the anionic sulfonate group and the cationic ammonium group. This strong solvation energy can overcome the crystal lattice energy.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the cationic center well. However, they are less effective at solvating the anionic sulfonate group compared to protic solvents. Solubility is expected to be moderate to low.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack the ability to form strong interactions with the charged centers of the zwitterion. The energy gained from weak van der Waals interactions is insufficient to overcome the crystal lattice energy, resulting in negligible solubility.[2]

Studies on analogous compounds, such as sulfanilic acid, confirm this trend, showing good solubility in aqueous bases but insolubility in ethanol and ether.[2][3][4] The equilibrium between the zwitterionic and a neutral form of a molecule is heavily solvent-dependent, with the zwitterionic form being dominant only in highly polar environments like water.[5]

Qualitative Solubility Profile

While specific quantitative data for this compound in a broad range of organic solvents is not widely published, a qualitative profile can be reliably predicted based on the principles above and data from structurally similar compounds.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Formic AcidModerate to HighExcellent H-bonding and high polarity effectively solvate both ionic centers.
Polar Aprotic DMSO, DMF, AcetonitrileLow to Sparingly SolubleCan solvate the cation, but less effective for the anion. Insufficient to overcome lattice energy easily.
Low-Polarity Ethanol, IsopropanolVery Low to InsolubleLimited polarity and H-bonding ability are not sufficient for effective solvation.[2][3]
Nonpolar Hexane, Toluene, Diethyl EtherInsolubleLacks any significant interactions needed to dissolve a charged species.[2][3]

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

To obtain precise, quantitative data, an empirical approach is necessary. The equilibrium shake-flask method, analogous to OECD Test Guideline 105, is the gold standard for determining the solubility of solid compounds.[6] This protocol ensures that a saturated, equilibrium state is achieved and accurately measured.

Figure 2: Experimental Workflow for Solubility Determination This flowchart outlines the systematic procedure for the shake-flask method.

G prep 1. Preparation - Select solvent - Add excess solute to flask - Seal tightly equil 2. Equilibration - Place in shaker bath at constant T (e.g., 25°C) - Agitate for 24-72h to ensure equilibrium prep->equil Constant Agitation sep 3. Phase Separation - Cease agitation - Allow solid to settle - Alternatively, centrifuge/filter equil->sep Reach Equilibrium sample 4. Sampling & Dilution - Withdraw aliquot from clear supernatant - Dilute gravimetrically with known solvent mass sep->sample Isolate Saturated Solution analysis 5. Analysis (e.g., HPLC-UV) - Inject diluted sample - Quantify against calibration curve sample->analysis Prepare for Quantitation calc 6. Calculation - Determine concentration in diluted sample - Back-calculate to find original concentration (solubility) analysis->calc Obtain Raw Concentration

Caption: Workflow for the equilibrium shake-flask method.

Step-by-Step Methodology
  • Preparation of the System:

    • Causality: To ensure the final solution is truly saturated, an excess of the solid this compound must be added to a known volume or mass of the chosen organic solvent in a sealed vessel (e.g., a glass vial with a PTFE-lined cap). The visible presence of undissolved solid at the end of the experiment is a critical validation step.

  • Equilibration:

    • Causality: Dissolution is not instantaneous. The system must reach thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Place the sealed vessel in a constant-temperature shaker bath (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours). A preliminary experiment analyzing concentration at different time points (e.g., 24, 48, 72h) is essential to determine the minimum time required to reach a plateau, thereby validating the equilibration period.

  • Phase Separation:

    • Causality: The undissolved solid must be completely separated from the saturated solution to prevent artificially high results. Allow the vessels to stand undisturbed at the experimental temperature until the excess solid has settled. For fine suspensions, centrifugation of the sealed vessel is the preferred method. Filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE) may also be used, but care must be taken to avoid temperature changes or solvent evaporation.

  • Sampling and Dilution:

    • Causality: The saturated supernatant is often too concentrated for direct analysis. A precise aliquot of the clear supernatant must be carefully withdrawn and accurately diluted by mass with fresh solvent. Gravimetric dilution (weighing the sample and the dilution solvent) is more accurate than volumetric dilution, as it is insensitive to temperature fluctuations.

  • Quantitative Analysis:

    • Causality: A validated, specific, and sensitive analytical method is required to determine the concentration of the analyte in the diluted sample. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideal.

      • Method: Develop an isocratic or gradient HPLC method capable of resolving the analyte from any impurities.

      • Calibration: Prepare a series of calibration standards of known concentration and generate a calibration curve (Peak Area vs. Concentration).

      • Validation: Ensure the calibration curve has a high coefficient of determination (R² > 0.999) and that the diluted sample falls within the linear range of the curve.

  • Calculation:

    • Calculate the concentration of the diluted sample from the calibration curve.

    • Use the dilution factor to back-calculate the concentration in the original, undiluted supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.

    • Express the final solubility in appropriate units (e.g., mg/mL, mol/L).

Conclusion

This compound exhibits a solubility profile dominated by its zwitterionic character. It is predicted to be sparingly soluble to insoluble in the majority of common organic solvents, particularly those of low to moderate polarity. Significant solubility is only anticipated in highly polar, protic solvents. For researchers requiring precise quantitative data for process development, reaction optimization, or formulation, the detailed shake-flask protocol provided in this guide offers a robust and reliable path to empirical determination. This fusion of theoretical understanding and practical methodology equips scientists to handle and utilize this compound with confidence and precision.

References

  • Solubility of Things. (n.d.). Sulfanilic acid.
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-. National Center for Biotechnology Information.
  • ChemBK. (n.d.). 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt.
  • Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(9), 4577–4589. [Link]
  • PubChem. (n.d.). 4-Dimethylaminoazobenzene-4-sulfonic acid. National Center for Biotechnology Information.
  • Quora. (2018). Why is sulphanilic acid not soluble in water and organic solvents?.
  • ResearchGate. (2014). (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • PubChem. (n.d.). Sulfanilic acid. National Center for Biotechnology Information.
  • Pláger, F., et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. Molecules, 25(13), 3048. [Link]
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  • Tenhu, H., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry, 7(33), 5263-5274. [Link]
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methylium, tris(4-(dimethylamino)phenyl)-, 3-(2-(4-(phenylamino)phenyl)diazenyl)benzenesulfonate (1:1). National Center for Biotechnology Information.
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An In-Depth Technical Guide to the Electrochemical Properties of 4-(Dimethylamino)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive exploration of the electrochemical properties of 4-(dimethylamino)benzenesulfonic acid, also known as N,N-dimethylsulfanilic acid. While direct and exhaustive electrochemical studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes foundational knowledge from closely related analogs, namely N,N-dimethylaniline and substituted benzenesulfonic acids. By examining the electrochemical behavior of these parent structures, we can infer and project the likely electrochemical characteristics of this compound. This guide is intended to serve as a foundational resource for researchers initiating studies in this area, providing both theoretical insights and practical experimental direction.

Introduction to this compound

This compound is an aromatic organic compound featuring both a dimethylamino group and a sulfonic acid group attached to a benzene ring. This unique structure imparts properties of both an aromatic amine and a sulfonic acid, suggesting a rich and complex electrochemical profile. The presence of the electron-donating dimethylamino group is expected to make the aromatic ring susceptible to oxidation, while the electron-withdrawing sulfonic acid group will likely influence the oxidation potential and the stability of the resulting intermediates. Understanding these electrochemical properties is crucial for its potential applications in areas such as the development of electrochemical sensors, and as a redox mediator in various chemical processes.

Inferred Electrochemical Behavior and Mechanistic Insights

The electrochemical behavior of this compound is primarily dictated by the N,N-dimethylaniline moiety, which is known to undergo anodic oxidation. The general mechanism for the electrochemical oxidation of N,N-dimethylaniline involves the initial formation of a radical cation, which can then undergo further reactions such as dimerization.[1][2]

Anodic Oxidation

The primary electrochemical process for this compound is expected to be the oxidation of the dimethylamino group. This oxidation likely proceeds through a one-electron transfer to form a radical cation.[2] The stability of this radical cation will be influenced by the presence of the sulfonic acid group. Electron-withdrawing substituents, such as the sulfonic acid group, tend to shift the oxidation potential to more positive values.[2]

A proposed mechanism for the anodic oxidation of N,N-dimethylaniline, which can be adapted for this compound, is the EC (electrochemical-chemical) or EE (electrochemical-electrochemical) reaction mechanism.[1] In this mechanism, the electrochemically generated radical cations undergo a second-order coupling reaction.[1] For N,N-dimethylaniline, this leads to the formation of N,N,N',N'-tetramethylbenzidine.[1]

dot graph "Anodic Oxidation Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Proposed anodic oxidation pathway for this compound.

Influence of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group and is also acidic. Its presence is expected to have the following effects on the electrochemical properties:

  • Increased Oxidation Potential: The electron-withdrawing nature of the sulfonic acid group will likely make the removal of an electron from the nitrogen atom of the dimethylamino group more difficult, thus increasing the oxidation potential compared to unsubstituted N,N-dimethylaniline.[2]

  • Enhanced Water Solubility: The sulfonic acid group will impart significant water solubility to the molecule, allowing for electrochemical studies in aqueous media without the need for organic co-solvents.

  • pH-Dependent Electrochemistry: The protonation state of both the sulfonic acid group and the dimethylamino group will be pH-dependent. In acidic solutions, the dimethylamino group may be protonated, which would inhibit its oxidation. Therefore, the electrochemical behavior is expected to be highly dependent on the pH of the electrolyte.

Experimental Protocols for Electrochemical Characterization

A thorough electrochemical investigation of this compound would involve techniques such as cyclic voltammetry, differential pulse voltammetry, and chronoamperometry.[3]

Recommended Experimental Setup
  • Potentiostat: A standard three-electrode potentiostat.

  • Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode. A GCE is often a good starting point for studying the oxidation of organic molecules.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrolyte: A supporting electrolyte such as potassium chloride (KCl) or a buffer solution (e.g., phosphate or Britton-Robinson buffer) to control the pH.

Step-by-Step Cyclic Voltammetry Protocol

This protocol provides a general framework for performing cyclic voltammetry on an aromatic amine like this compound.

  • Electrode Preparation:

    • Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any adhered alumina particles.

    • Allow the electrode to dry completely.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen supporting electrolyte.

    • Prepare a blank solution containing only the supporting electrolyte.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • First, record a cyclic voltammogram of the blank electrolyte solution to establish the background current over the desired potential window.

    • Introduce the this compound solution into the cell.

    • Set the parameters on the potentiostat:

      • Initial and Final Potential: Define a potential window where the oxidation is expected to occur. Based on related compounds, a range of 0.0 V to +1.5 V vs. Ag/AgCl could be a starting point.

      • Scan Rate: Begin with a moderate scan rate, for example, 100 mV/s.

      • Number of Cycles: Typically 1 to 3 cycles are sufficient for initial characterization.

    • Run the cyclic voltammetry experiment and record the voltammogram.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents from the voltammogram.[3]

    • Vary the scan rate (e.g., from 10 mV/s to 500 mV/s) to investigate the kinetics of the electrode process. A linear relationship between the peak current and the square root of the scan rate is indicative of a diffusion-controlled process.

    • Investigate the effect of pH by performing the experiment in buffer solutions of different pH values.

dot digraph "Cyclic Voltammetry Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: A streamlined workflow for the cyclic voltammetric analysis of this compound.

Quantitative Data and Comparative Analysis

CompoundOxidation Potential (V vs. ref)TechniqueConditionsReference
N,N-Dimethylaniline~0.8 V vs. SCECyclic VoltammetryAcetonitrile, 0.1 M TBAPF₆[1]
AnilineVaries with pH and substituentCyclic VoltammetryAqueous and non-aqueous media[2]
4-Benzenesulfonic acid modified electrodeReduction at ~ -0.6 V (of diazonium salt)Cyclic Voltammetry0.1 M HCl[4]

Note: The oxidation potential of this compound is expected to be higher than that of N,N-dimethylaniline due to the electron-withdrawing sulfonic acid group.

Conclusion and Future Directions

The electrochemical properties of this compound are anticipated to be rich and complex, primarily governed by the anodic oxidation of the N,N-dimethylaniline moiety and significantly influenced by the sulfonic acid group. This guide provides a foundational understanding based on the behavior of analogous compounds and outlines a clear experimental path for its detailed characterization.

Future research should focus on:

  • Systematic Voltammetric Studies: A comprehensive investigation of the cyclic voltammetric behavior of this compound across a range of pH values, scan rates, and electrode materials to determine its oxidation potential, electron transfer kinetics, and diffusion coefficient.

  • Mechanistic Elucidation: Employing techniques such as rotating disk electrode (RDE) voltammetry and spectroelectrochemistry to definitively elucidate the oxidation mechanism and identify the reaction products.

  • Electropolymerization Studies: Investigating the potential for electropolymerization of this compound to form conductive polymer films with potential applications in sensors and electronic devices.

By undertaking these systematic studies, a complete and detailed understanding of the electrochemical properties of this compound can be achieved, paving the way for its application in various scientific and technological fields.

References

  • Yang, H., Wipf, D. O., & Bard, A. J. (1992). Application of rapid scan cyclic voltammetry to a study of the oxidation and dimerization of N,N-dimethylaniline in acetonitrile. Journal of Electroanalytical Chemistry, 331(1-2), 913-924. [Link]
  • Franzoi, A. C., et al. (2021).
  • Mishra, A. P., et al. (2012). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 24(9), 4157-4160. [Link]
  • Galus, Z., & Adams, R. N. (1962). Anodic Oxidation Studies of N,N-Dimethylaniline. II. Stationary and Rotated Disk Studies at Inert Electrodes. Journal of the American Chemical Society, 84(11), 2061-2065. [Link]
  • Galus, Z., White, R. M., Rowland, F. S., & Adams, R. N. (1962). Anodic Oxidation Studies of N,N-Dimethylaniline. III. Tritium Tracer Studies of Electrolysis Products. Journal of the American Chemical Society, 84(11), 2065-2068. [Link]
  • de Araujo, W. R., et al. (2019). Electrodeposition of 4-Benzenesulfonic Acid onto a Graphite-Epoxy Composite Electrode for the Enhanced Voltammetric Determination of Caffeine in Beverages. Journal of Analytical Methods in Chemistry, 2019, 8596484. [Link]
  • de Araujo, W. R., et al. (2019). Electrodeposition of 4-Benzenesulfonic Acid onto a Graphite-Epoxy Composite Electrode for the Enhanced Voltammetric Determination of Caffeine in Beverages.
  • Adhikari, A., et al. (2020). Cyclic voltammograms recorded on 4-aminobenzene sulfonic acid/graphite...
  • Mungkalodom, P., et al. (2014). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. Advanced Materials Research, 931-932, 586-590. [Link]
  • Ghasempour, Z., et al. (2015). Poly(N-octadecylaniline) Synthesis and Its Electrochemical Parametric Characterizations. Journal of Macromolecular Science, Part A, 52(10), 826-832. [Link]
  • Pavitt, A. L., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry. [Link]
  • Macdonald, T. L., et al. (1989). Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450. Biochemistry, 28(5), 2071-2077. [Link]
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-.
  • Matejka, Z., et al. (2021). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Molecules, 26(11), 3326. [Link]
  • Wang, Y., et al. (2021). Mechanism of N,N-dimethylformamide electrochemical oxidation using a Ti/RuO2–IrO2 electrode. Scientific Reports, 11(1), 3589. [Link]
  • Heli, H., et al. (2020). Nature inspired poly (dopamine quinone –vanadyl) as new modifier for voltammetric determination of uric acid.

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A Comprehensive Technical Guide to the Synthesis of N,N-Dimethylsulfanilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of N,N-Dimethylsulfanilic acid, also known as 4-(dimethylamino)benzenesulfonic acid.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, a detailed experimental protocol, and the critical considerations for a successful and safe synthesis.

Introduction: The Significance of N,N-Dimethylsulfanilic Acid

N,N-Dimethylsulfanilic acid (C₈H₁₁NO₃S, Molar Mass: 201.24 g/mol ) is a sulfonic acid derivative of N,N-dimethylaniline.[1] Its structure, featuring both a sulfonic acid group and a dimethylamino group, imparts unique chemical properties that make it a valuable intermediate in various chemical syntheses. It serves as a key building block in the production of certain dyes and can be utilized in the development of pharmaceutical compounds and other specialty chemicals.[3] Understanding its synthesis is fundamental for chemists working in these fields.

The Core Synthesis Pathway: N-Methylation of Sulfanilic Acid

The most direct and logical pathway for the synthesis of N,N-Dimethylsulfanilic acid is the exhaustive N-methylation of sulfanilic acid. This reaction targets the primary amine group of the sulfanilic acid molecule, replacing the two hydrogen atoms with methyl groups.

The overall transformation is as follows:

Synthesis_Pathway Sulfanilic_Acid Sulfanilic Acid Product N,N-Dimethylsulfanilic Acid Sulfanilic_Acid->Product N-Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Product Base Base (e.g., Sodium Hydroxide) Base->Sulfanilic_Acid Deprotonation

Caption: N-Methylation of Sulfanilic Acid to yield N,N-Dimethylsulfanilic Acid.

Mechanistic Insights: The "Why" Behind the "How"

The N-methylation of sulfanilic acid is a classic example of a nucleophilic substitution reaction. The nitrogen atom of the amino group in sulfanilic acid acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

However, a critical consideration is the acidic nature of the sulfonic acid group and the basicity of the amino group. In its zwitterionic form, the amino group is protonated, rendering it non-nucleophilic. Therefore, the addition of a base is essential to deprotonate the ammonium group, liberating the lone pair of electrons on the nitrogen and activating it for nucleophilic attack.

The choice of methylating agent is also crucial. While methyl iodide can be used, dimethyl sulfate is a potent and cost-effective alternative.[4] It is important to note that both are hazardous and require careful handling.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol details a robust method for the synthesis of N,N-Dimethylsulfanilic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Sulfanilic acid173.1917.3 g0.1
Sodium hydroxide40.008.0 g0.2
Dimethyl sulfate126.1325.2 g (18.9 mL)0.2
Hydrochloric acid (conc.)36.46As needed-
Deionized water18.02~500 mL-
Procedure
  • Preparation of the Sodium Sulfanilate Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 17.3 g (0.1 mol) of sulfanilic acid and 8.0 g (0.2 mol) of sodium hydroxide in 200 mL of deionized water. Gently warm the mixture to facilitate dissolution, then cool to room temperature. This step is crucial for deprotonating the amino group, making it nucleophilic.

  • Addition of the Methylating Agent: With vigorous stirring, add 25.2 g (0.2 mol) of dimethyl sulfate dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the temperature between 20-30°C using an ice bath if necessary.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Hydrolysis of Excess Dimethyl Sulfate: Cautiously add 10 mL of a 10% sodium hydroxide solution to the reaction mixture and stir for an additional 30 minutes to hydrolyze any unreacted dimethyl sulfate.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly and with continuous stirring, add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. The product, N,N-Dimethylsulfanilic acid, will precipitate out as a white solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Recrystallization: For further purification, recrystallize the crude product from hot water. Dissolve the solid in a minimal amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80°C.

Safety and Handling

  • Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen.[4] It must be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

  • The reaction can be exothermic. Monitor the temperature closely during the addition of dimethyl sulfate.

Characterization of N,N-Dimethylsulfanilic Acid

The identity and purity of the synthesized N,N-Dimethylsulfanilic acid can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons and a singlet corresponding to the six protons of the two methyl groups.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the aromatic carbons and the methyl carbons.

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: Will exhibit characteristic absorption bands for the sulfonic acid group (S=O stretching), C-N stretching, and aromatic C-H bonds.

Conclusion

The synthesis of N,N-Dimethylsulfanilic acid via the N-methylation of sulfanilic acid is a well-established and reliable method. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can efficiently produce this valuable chemical intermediate. The key to a successful synthesis lies in the proper activation of the sulfanilic acid with a base and the cautious handling of the potent methylating agent.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020).
  • GCW Gandhi Nagar Jammu. (n.d.). Experiment 17 Preparation of Methyl Orange.
  • Chemistry LibreTexts. (2020). Experiment 2: Dyes - Methyl Orange.
  • All Bachelor. (2024). Preparation of Methyl Orange from Sulfanilic Acid.
  • YouTube. (2021). Synthesis of Methyl Orange from Sulphanilic acid.
  • ResearchGate. (n.d.). Microwave synthesis of sulfanilic acid.
  • ChemBK. (n.d.). 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt.
  • Chemsrc. (2025). Benzenesulfonic acid,4-(dimethylamino)-.
  • LookChem. (n.d.). Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-.
  • GSRS. (n.d.). N,N-DIMETHYLSULFANILIC ACID.
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-.
  • Chemistry Stack Exchange. (2015). Methyl Iodide synthesis.
  • ResearchGate. (n.d.). Synthesis of methyl orange from sulphanilic acid.
  • The Royal Society of Chemistry. (n.d.). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling.
  • ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?.
  • Google Patents. (n.d.). WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • PubMed. (2001). Purification and Characterization of the Fatty Acid Synthase From Bugula Neritina.

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theoretical properties of 4-(dimethylamino)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 4-(dimethylamino)benzenesulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the theoretical and physicochemical properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the compound's observed characteristics, grounding theoretical predictions in established experimental and computational methodologies. We will explore the molecule's electronic structure, predict its spectroscopic behavior, and provide validated workflows for its analysis, thereby offering a holistic and actionable understanding of this important chemical entity.

Core Molecular Identity and Structure

This compound, also known as N,N-dimethylsulfanilic acid, is an aromatic sulfonic acid featuring both an acidic sulfonic group (-SO₃H) and a basic dimethylamino group (-N(CH₃)₂). This dual functionality results in a zwitterionic character in the solid state and in neutral aqueous solutions, profoundly influencing its physical properties such as its high melting point and solubility.[1]

The structural arrangement of an electron-donating dimethylamino group in the para position to a strongly electron-withdrawing sulfonic acid group creates a significant intramolecular electronic push-pull system. This electronic configuration is the primary determinant of its reactivity, spectroscopic properties, and potential applications.

Caption: 2D structure of this compound.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 121-58-4[3]
Molecular Formula C₈H₁₁NO₃S[2]
Molecular Weight 201.25 g/mol [2][3]
Physical Form White to off-white solid[4][5]
Melting Point ~270 °C[4]
Predicted pKa -1.15 ± 0.50 (sulfonic acid group)[5]
Predicted XLogP3 0.9[2]

Spectroscopic Profile: A Theoretical Prediction

The unique electronic nature of this compound gives rise to a characteristic spectroscopic fingerprint. Understanding these theoretical predictions is crucial for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

  • Aromatic Region: Due to the para-substitution, the four aromatic protons will form a distinct AA'BB' system, which often appears as two apparent doublets. The protons ortho to the electron-donating -N(CH₃)₂ group (Hₐ) will be shielded and appear upfield (lower ppm) compared to the protons ortho to the electron-withdrawing -SO₃H group (Hᵦ), which will be deshielded and appear downfield (higher ppm).[6]

  • Aliphatic Region: The six protons of the two equivalent methyl groups on the nitrogen atom will appear as a sharp singlet, integrating to 6H.

¹³C NMR: The carbon NMR spectrum should display six distinct signals, reflecting the molecule's symmetry.

  • Four signals for the aromatic carbons (C1, C2/C6, C3/C5, C4). The carbon attached to the nitrogen (C1) and the carbon attached to the sulfur (C4) will have distinct chemical shifts from the others.

  • One signal for the two equivalent methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides direct evidence of the functional groups present. Key vibrational modes are predicted as follows:

  • S=O Stretching: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the sulfonyl group (O=S=O) are expected in the 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions, respectively.[7]

  • C-N Stretching: A moderate absorption band for the aromatic C-N stretch is typically observed around 1360-1250 cm⁻¹.

  • Aromatic C=C Stretching: Multiple sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region.

  • O-H Stretching: In the non-zwitterionic form, a very broad and strong O-H stretch from the sulfonic acid group would be visible from 3000-2500 cm⁻¹. In the zwitterionic form, this is replaced by N⁺-H stretches if protonation occurs on the nitrogen.[8]

An experimental FTIR spectrum for the anion of 4-dimethylamino-benzenesulfonic acid confirms strong peaks consistent with these predictions.[9]

UV-Visible Spectroscopy

The UV-Vis spectrum is dictated by electronic transitions within the molecule.

  • π → π Transitions:* Intense absorption bands are expected below 300 nm, corresponding to π → π* transitions within the benzene ring.

  • n → π Transitions:* The presence of non-bonding electrons on the nitrogen and oxygen atoms allows for lower energy n → π* transitions. The strong intramolecular charge transfer character, from the electron-donating -N(CH₃)₂ group to the electron-withdrawing -SO₃H group via the π-system, is predicted to cause a significant bathochromic (red) shift of the primary absorption band compared to unsubstituted benzenesulfonic acid.[8][10]

Quantum Chemical Calculations: A Deeper Insight

To move beyond qualitative predictions, Density Functional Theory (DFT) calculations are employed. This computational approach allows for the quantitative modeling of molecular properties, providing a powerful synergy with experimental data. A typical computational workflow is self-validating: the accuracy of the chosen theoretical model is confirmed by how well the calculated spectra (e.g., IR, NMR) match the experimental results.[10]

Computational_Workflow cluster_input 1. Input & Model Definition cluster_calc 2. Core Calculation cluster_output 3. Property Analysis A Define Molecular Structure (e.g., from SMILES) B Select Theoretical Method (e.g., B3LYP) A->B C Select Basis Set (e.g., 6-311++G(d,p)) B->C D Geometry Optimization (Find lowest energy conformer) C->D E Frequency Calculation (Confirm minimum, predict IR) D->E F Electronic Properties (HOMO, LUMO, MEP) E->F G Spectroscopic Properties (NMR, UV-Vis) E->G H Compare with Experiment (Validation Step) G->H

Caption: A standard workflow for DFT-based molecular property prediction.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding reactivity.

  • HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich dimethylaminophenyl moiety, which acts as the primary electron donor.

  • LUMO: The LUMO is likely distributed across the aromatic ring and the electron-deficient sulfonic acid group.

  • HOMO-LUMO Gap: The energy difference between these orbitals dictates the electronic excitation energy and provides insight into the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more easily excitable.[8]

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE (Energy Gap)

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the total electrostatic potential on the electron density surface. It is an invaluable tool for predicting how the molecule will interact with other species.

  • Negative Potential (Red/Yellow): Regions of high electron density, such as around the oxygen atoms of the sulfonic acid group. These are sites susceptible to electrophilic attack.

  • Positive Potential (Blue): Regions of low electron density, typically around the acidic proton of the -SO₃H group, indicating a site for nucleophilic attack.

  • The map provides a clear, visual representation of the charge distribution resulting from the push-pull electronic effects of the substituent groups.[8]

Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following section outlines a standard operating procedure for acquiring a key analytical dataset for this compound.

Protocol: ¹H NMR Spectrum Acquisition

This protocol ensures the acquisition of a high-quality proton NMR spectrum for structural verification.

1. Materials and Equipment:

  • This compound sample (5-10 mg)

  • Deuterated solvent: Deuterium oxide (D₂O) is an excellent choice due to the compound's polarity and to avoid a large water peak.

  • 5 mm NMR tube

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation (The 'Why'):

  • Step 2.1: Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry vial. Causality: This amount ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.

  • Step 2.2: Add approximately 0.7 mL of D₂O to the vial. Causality: D₂O is used as the solvent because it is NMR-silent in the proton spectrum, preventing a massive solvent signal from obscuring the analyte signals.

  • Step 2.3: Cap the vial and vortex thoroughly until the solid is completely dissolved. Causality: A homogenous solution is critical for acquiring sharp, well-resolved NMR peaks.

  • Step 2.4: Transfer the clear solution into an NMR tube. Causality: Any particulate matter can disrupt the magnetic field homogeneity, leading to poor spectral quality.

3. Data Acquisition:

  • Step 3.1: Insert the NMR tube into the spectrometer.

  • Step 3.2: Lock the spectrometer on the deuterium signal from the D₂O solvent. Causality: The lock signal corrects for magnetic field drift during the experiment, ensuring spectral stability.

  • Step 3.3: Shim the magnetic field to optimize its homogeneity. Causality: Shimming is the most critical step for achieving high resolution and sharp lineshapes.

  • Step 3.4: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-second relaxation delay).

4. Data Processing and Interpretation:

  • Step 4.1: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

  • Step 4.2: Calibrate the spectrum by setting the residual HDO peak to its known chemical shift (approx. 4.79 ppm at 25 °C).

  • Step 4.3: Integrate the signals to determine the relative number of protons for each peak.

  • Step 4.4: Analyze the chemical shifts, multiplicities (singlet, doublet), and coupling constants to confirm the structure matches the theoretical predictions.

NMR_Workflow A Sample Weighing (5-10 mg) B Dissolution (0.7 mL D₂O) A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock & Shim) C->D E Data Acquisition (Acquire FID) D->E F Data Processing (FT, Phase, Baseline) E->F G Spectral Analysis (Integrate & Assign Peaks) F->G

Caption: Experimental workflow for NMR spectroscopic analysis.

Conclusion

The are a direct consequence of its unique molecular structure. The interplay between the electron-donating dimethylamino group and the electron-withdrawing sulfonic acid group establishes a pronounced electronic asymmetry that defines its physicochemical and spectroscopic characteristics. By combining theoretical predictions from fundamental principles with robust computational modeling (DFT) and validating these with precise experimental protocols (NMR, FTIR), researchers can achieve a comprehensive and reliable characterization of this molecule. This integrated approach ensures both scientific integrity and the generation of trustworthy data essential for applications in research and development.

References

  • 4-Dimethylamino-benzenesulfonic acid, anion - FTIR Spectrum. SpectraBase. [Link]
  • 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide.
  • Benzenesulfonic acid, 4-(dimethylamino)- (C8H11NO3S). PubChemLite. [Link]
  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative.
  • Benzenesulfonic acid, 4-(dimethylamino)- | C8H11NO3S | CID 67140.
  • Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)- | C14H15N3O3S | CID 11037.
  • Vibrational spectra and molecular structure of sulfanilic acid: IR and low temperature Raman studies and DFT investigation of monomeric and dimeric forms.
  • Sulfanilic acid | C6H7NO3S | CID 8479.
  • Synthesis and characterization of new sulfonamides. The Royal Society of Chemistry. [Link]
  • Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]. LookChem. [Link]
  • 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
  • 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt. ChemBK. [Link]
  • Benzenesulfonic acid, 4-amino-. NIST WebBook. [Link]
  • Benzenesulfonic acid,4-(dimethylamino)- | CAS#:121-58-4. Chemsrc. [Link]
  • Absorption spectra; Variation of Sulfanilic acid.
  • Sulfanilic acid. Wikipedia. [Link]
  • FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex.
  • Benzenesulfonic acid, 4-amino-. NIST WebBook. [Link]
  • Benzenesulfonic acid. Wikipedia. [Link]
  • A Theoretical Study on the Molecular Structure and Spectroscopic Properties of an Azo Dye.
  • QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-NI-TERT-BUTYL-2-HYDROXYPHENYL)-4-METHYLBENZENESULFONAMIDE WITH ANTIOXIDANT ACTIVITY.
  • A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Simple Solvents. [Link]
  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical M
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

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literature review of 4-(dimethylamino)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(dimethylamino)benzenesulfonic Acid

Introduction

This compound (CAS No. 121-58-4) is an organosulfur compound that belongs to the family of aromatic sulfonic acids.[1] Structurally, it is a derivative of benzene, substituted with both a dimethylamino group and a sulfonic acid group at the para position. This unique structure, featuring a strong electron-donating group (the dimethylamino) and a strong electron-withdrawing group (the sulfonic acid), imparts zwitterionic characteristics and makes it a subject of interest in synthetic chemistry and analytical applications. While not as widely known as its structural isomer, sulfanilic acid, which is a cornerstone in the synthesis of azo dyes, understanding the properties, synthesis, and analysis of this compound provides valuable insights for researchers working with related aromatic compounds and developing analytical standards.

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthesis protocol based on established chemical principles, a robust analytical method for its characterization, and a discussion of its applications and chemical context.

Physicochemical Properties

The compound's physical and chemical characteristics are fundamental to its handling, reactivity, and analytical behavior. Key properties are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms N,N-Dimethylsulfanilic acid, p-(Dimethylamino)benzenesulfonic acid[2]
CAS Number 121-58-4[1]
Molecular Formula C₈H₁₁NO₃S[2][3]
Molecular Weight 201.25 g/mol [1][2]
Appearance Solid / Crystalline Powder[1]
Melting Point 270 °C[1]
SMILES CN(C)C1=CC=C(C=C1)S(=O)(=O)O[2][3]
InChI Key KZVBBVPCVQEVQK-UHFFFAOYSA-N[1][2]

Synthesis Pathway: Electrophilic Aromatic Sulfonation

The most direct and logical synthesis of this compound involves the electrophilic aromatic sulfonation of N,N-dimethylaniline.[4]

Causality Behind the Method: The dimethylamino group (-N(CH₃)₂) is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Due to the significant steric hindrance posed by the dimethylamino group, the incoming electrophile (SO₃ from fuming sulfuric acid) will preferentially add to the less hindered para position, resulting in high regioselectivity for the desired product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process NNDMA N,N-Dimethylaniline Reaction Electrophilic Aromatic Sulfonation NNDMA->Reaction FSA Fuming Sulfuric Acid (SO₃ in H₂SO₄) FSA->Reaction Quench Reaction Quenching (Ice Water) Reaction->Quench 1. Controlled Temp. Precipitation Precipitation & Isolation Quench->Precipitation 2. Neutralization (optional) Purification Recrystallization Precipitation->Purification 3. Filtration Product This compound Purification->Product 4. Drying

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from N,N-dimethylaniline.

Materials:

  • N,N-dimethylaniline (starting material)[4]

  • Fuming sulfuric acid (20% SO₃)

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

  • Sodium hydroxide (for neutralization, optional)

  • Glass reaction vessel with magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: Place N,N-dimethylaniline into the reaction vessel, equipped with a magnetic stirrer. Cool the vessel in an ice bath to 0-5 °C.

  • Sulfonation: Slowly add fuming sulfuric acid dropwise from the dropping funnel to the cooled, stirring N,N-dimethylaniline. The rate of addition must be controlled to maintain the internal temperature below 10 °C to prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for one hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This step is highly exothermic and must be performed with caution in a fume hood.

  • Precipitation and Isolation: The product will precipitate out of the acidic aqueous solution as a solid. If the solution is too acidic, it can be carefully neutralized with a saturated sodium hydroxide solution to maximize precipitation of the zwitterionic product.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with a small amount of cold deionized water to remove any residual acid.

  • Purification: Recrystallize the crude solid from hot water to yield the purified this compound.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is an effective and widely used technique for the analysis and quantification of non-volatile organic compounds like this compound. A reverse-phase method is suitable for this purpose.[5]

Causality Behind the Method: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. While this compound is polar, its benzene ring provides sufficient hydrophobicity to interact with the stationary phase. The inclusion of an acid in the mobile phase ensures that the sulfonic acid group remains protonated, leading to consistent retention times and sharp peak shapes.[5]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Prepare Standard Solution (e.g., 1 mg/mL in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhase Prepare Mobile Phase (ACN/H₂O/Acid) Degas Filter & Degas MobilePhase->Degas Separation Separation on Reverse-Phase Column Degas->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration (vs. Standard Curve) Integration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a sample of this compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (for MS compatibility) or Phosphoric acid[5]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% formic acid. Filter through a 0.45 µm filter and degas.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) for calibration.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration within the calibration range (e.g., 50 µg/mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or λmax determined by UV scan)

  • System Suitability: Inject the mid-point standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the blank (mobile phase), followed by the calibration standards and the sample solution.

  • Data Processing: Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of the sample from its peak area using the regression equation of the calibration curve. Purity can be calculated as the area percentage of the main peak.

Applications and Chemical Context

While direct, large-scale industrial applications of this compound are not widely documented, its primary relevance to researchers lies in two areas:

  • Analytical Reference Standard: It serves as a crucial reference material for the development and validation of analytical methods aimed at detecting and quantifying related aromatic sulfonic acids and their metabolites in various matrices.

  • Structural Relationship to Azo Dyes: The compound is structurally significant in the context of azo dyes, particularly Methyl Orange. Methyl Orange is synthesized by the diazotization of sulfanilic acid followed by coupling with N,N-dimethylaniline. This compound can be viewed as an isomer of the sulfonated aromatic amine precursor. Understanding its properties helps in the chromatographic separation and identification of impurities and isomers in dye synthesis.

Azo_Dye_Context cluster_precursors Methyl Orange Precursors cluster_product Product cluster_isomer Structural Isomer Context SA Sulfanilic Acid MO Methyl Orange (Azo Dye Indicator) SA->MO Diazotization & Target This compound SA->Target Isomeric Relationship NNDMA N,N-Dimethylaniline NNDMA->MO Coupling

Caption: Structural relationship of this compound to Methyl Orange precursors.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

  • GHS Classification: Warning.[1]

  • Pictogram: GHS07 (Exclamation Mark).[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

    • Avoid generating dust.[6]

    • Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

While the toxicological properties have not been fully investigated, a related compound, the sodium salt of dimethyl benzenesulfonic acid, exhibits low acute oral toxicity.[6][7] Nevertheless, standard precautions for handling chemical irritants should be strictly followed.

Conclusion

This compound is a compound of significant interest due to its zwitterionic nature and its structural relationship to key industrial chemicals. This guide has detailed a reliable synthesis via electrophilic sulfonation and a robust HPLC method for its analytical characterization. Its primary utility for researchers in drug development and chemical science is as a well-characterized analytical standard and as a model compound for studying the properties of substituted aromatic sulfonic acids. Adherence to the described safety protocols is essential for its handling.

References

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The Genesis of a Dye Intermediate: An In-depth Technical Guide to the Discovery and History of N,N-Dimethylsulfanilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylsulfanilic acid, chemically known as 4-(dimethylamino)benzenesulfonic acid, stands as a significant yet often overlooked intermediate in the annals of synthetic organic chemistry. While its history is not marked by a singular, celebrated discovery, its emergence is intrinsically woven into the fabric of the late 19th and early 20th-century dye industry. This technical guide navigates the historical context of its synthesis, the scientific principles underpinning its formation, and its evolution as a crucial building block in the creation of azo dyes. By examining the nuanced chemistry of aromatic sulfonation and the industrial imperatives of the time, we present a comprehensive narrative of this important compound.

Introduction: An Intermediate of Industrial Ascendancy

The story of N,N-Dimethylsulfanilic acid is not one of a standalone discovery but rather a logical progression in the burgeoning field of synthetic dyes that revolutionized the textile industry in the latter half of the 19th century. Following the synthesis of mauveine by William Henry Perkin in 1856, a fervent period of exploration into the chemical modification of aniline and its derivatives ensued. The development of azo dyes, stemming from Peter Griess's discovery of the diazotization reaction in 1858, created a demand for a diverse palette of aromatic intermediates.[1][2] It is within this context of industrial innovation and the systematic investigation of aromatic chemistry that N,N-Dimethylsulfanilic acid emerged.

While a definitive first synthesis remains to be pinpointed in the historical literature, its industrial use is evident by the mid-20th century, as indicated by a 1962 copyright entry for "N,N-dimethylsulfanilic acid" by the General Aniline & Film Corp[3]. This suggests a period of established production and application, likely originating from earlier, less formally documented work within the competitive dye manufacturing landscape.

The Chemical Foundation: The Sulfonation of N,N-Dimethylaniline

The synthesis of N,N-Dimethylsulfanilic acid is achieved through the electrophilic aromatic substitution reaction of sulfonation on N,N-dimethylaniline. This process, while seemingly straightforward, is a nuanced reaction with the potential for multiple products depending on the reaction conditions.

The Mechanism of Sulfonation

The sulfonation of an aromatic ring involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the electron-rich benzene ring. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, resulting in the sulfonic acid derivative.

The dimethylamino group (-N(CH₃)₂) of N,N-dimethylaniline is a strongly activating, ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair. This directs the incoming sulfo group primarily to the para position, yielding N,N-Dimethylsulfanilic acid.

Caption: General mechanism for the sulfonation of N,N-dimethylaniline.

Controlling the Reaction: A Tale of Two Products

The sulfonation of aromatic amines is notoriously sensitive to reaction conditions. The nitrogen atom of the amino group can also be protonated or sulfonated, which deactivates the ring and can lead to meta-directing effects.

  • With Concentrated Sulfuric Acid: At elevated temperatures, the reaction with concentrated sulfuric acid favors the formation of the thermodynamically stable para-product, N,N-Dimethylsulfanilic acid. Initially, N-sulfonation may occur, but upon heating, the sulfonyl group rearranges to the more stable para position on the aromatic ring.

  • With Fuming Sulfuric Acid (Oleum): The use of fuming sulfuric acid (a solution of SO₃ in H₂SO₄) provides a higher concentration of the active electrophile, SO₃. This can lead to a more complex mixture of products, including the potential for meta-substituted isomers due to the protonation of the dimethylamino group in the strongly acidic medium, which converts it into a deactivating, meta-directing group.

Historical Synthesis: Reconstructing the Past

While the exact date of the first synthesis is not definitively known, the methods employed in the late 19th and early 20th centuries for the sulfonation of aromatic amines provide a clear indication of the likely historical route to N,N-Dimethylsulfanilic acid.

The "Baking" Process: A Classic Approach

A common historical method for the sulfonation of anilines was the "baking" process. This involved heating the amine with an equivalent amount of concentrated sulfuric acid.

Hypothetical Historical Protocol for N,N-Dimethylsulfanilic Acid Synthesis:

  • Formation of the Sulfate Salt: N,N-dimethylaniline would be slowly added to an equimolar amount of concentrated sulfuric acid with cooling to form N,N-dimethylanilinium hydrogen sulfate.

  • The "Baking" Stage: The resulting salt would then be heated to a temperature of 180-200°C for several hours. During this "baking" process, the sulfonyl group migrates from the nitrogen atom to the para position of the aromatic ring.

  • Isolation: The reaction mixture would then be cooled and treated with water. The less soluble N,N-Dimethylsulfanilic acid would precipitate and could be isolated by filtration.

Caption: A plausible historical workflow for the synthesis of N,N-Dimethylsulfanilic acid.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of N,N-Dimethylsulfanilic acid is presented in the table below.

PropertyValue
IUPAC Name This compound
Synonyms N,N-Dimethylsulfanilic acid
CAS Number 121-58-4
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Appearance White to off-white crystalline powder
Melting Point Decomposes above 280°C
Solubility Sparingly soluble in cold water; soluble in hot water and alkaline solutions

Role in the Azo Dye Industry: A Crucial Intermediate

The primary historical and ongoing application of N,N-Dimethylsulfanilic acid and its precursor, N,N-dimethylaniline, is in the synthesis of azo dyes. While sulfanilic acid is diazotized and then coupled with N,N-dimethylaniline to produce the well-known indicator methyl orange, N,N-Dimethylsulfanilic acid itself can be utilized in similar coupling reactions. Its sulfonic acid group imparts water solubility to the resulting dyes, a critical property for their application in textile dyeing.

The presence of the sulfonic acid group also influences the color of the final dye by altering the electronic properties of the aromatic system. This allowed dye chemists of the era to fine-tune the shades of their products, expanding the available color palette.

Modern Synthetic Approaches

Contemporary methods for the synthesis of N,N-Dimethylsulfanilic acid generally offer improved yields and milder reaction conditions compared to the historical "baking" process. These often involve the use of alternative sulfonating agents.

Modern Laboratory Protocol:

  • Reaction Setup: N,N-dimethylaniline is dissolved in a suitable inert solvent, such as a chlorinated hydrocarbon.

  • Sulfonation: A sulfonating agent, such as chlorosulfonic acid or a sulfur trioxide-dioxane complex, is added dropwise at a controlled temperature, typically below room temperature.

  • Workup: The reaction mixture is carefully quenched with water or ice. The product is then isolated by filtration and can be purified by recrystallization from water.

Caption: A generalized modern laboratory workflow for the synthesis of N,N-Dimethylsulfanilic acid.

Conclusion: A Legacy in Color

The history of N,N-Dimethylsulfanilic acid is a testament to the incremental and often anonymous nature of progress in industrial chemistry. Its discovery was not a singular event but rather a necessary step in the relentless pursuit of new and improved synthetic dyes. The principles of its synthesis, rooted in the fundamental reactions of aromatic chemistry, continue to be relevant today. This guide has aimed to provide a comprehensive overview of the historical context, chemical principles, and practical synthesis of this important, yet understated, molecule that has left a colorful mark on the world.

References

  • Azo Dyes: History, Uses, and Synthesis - PSIBERG. (2022, July 18).
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  • The Synthesis of Azo Dyes. (n.d.).
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  • Full text of "Catalog of Copyright Entries, Third Series. Part 1: Books and Pamphlets Jan-June 1963: Vol 17 No 1" - Internet Archive. (n.d.).
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  • Benzenesulfonic Acids and Their Derivatives: 1. General Aspects | PDF - Scribd. (n.d.).
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  • Aromatic sulfonation. 90. Sulfonation of three symmetrical 2,6-dialkylphenols, 2,6-dimethylanisole. Sulfation and sulfonation product distributions and mechanisms | The Journal of Organic Chemistry - ACS Publications. (1984, December 1).
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An In-Depth Technical Guide to the Quantum Yield of 4-(dimethylamino)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to 4-(dimethylamino)benzenesulfonic Acid and the Significance of Quantum Yield

This compound is an aromatic organic compound characterized by a benzene ring substituted with a dimethylamino group and a sulfonic acid moiety. The presence of these functional groups imparts a zwitterionic character to the molecule and suggests interesting photophysical properties. The dimethylamino group acts as a strong electron donor, while the sulfonic acid group is a potent electron acceptor. This donor-acceptor architecture is a hallmark of many fluorescent molecules, often leading to excited states with significant charge-transfer character.

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore. A high quantum yield is often a desirable characteristic for fluorescent probes and labels, as it translates to brighter emission and higher sensitivity in analytical and imaging applications. Understanding and accurately measuring the quantum yield of this compound is, therefore, crucial for harnessing its full potential in various scientific and technological fields.

Theoretical Framework: Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon and reaching an electronically excited state, returns to the ground state by emitting a photon. This process is governed by several competing de-excitation pathways, both radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing, and vibrational relaxation).

The quantum yield is mathematically expressed as:

Φ = kf / (kf + knr)

where:

  • kf is the rate constant for radiative decay (fluorescence).

  • knr is the sum of the rate constants for all non-radiative decay pathways.

This equation underscores that the quantum yield is a measure of the competition between radiative and non-radiative processes. Factors that influence these rates will directly impact the quantum yield.

Synthesis and Purification of this compound for Spectroscopic Analysis

The purity of a compound is paramount for accurate photophysical measurements. The synthesis of this compound is typically achieved through the sulfonation of N,N-dimethylaniline. A general procedure is outlined below, which may require optimization for achieving high-purity material suitable for fluorescence spectroscopy.

Synthesis Protocol

This protocol is based on established methods for the sulfonation of anilines.

Materials:

  • N,N-dimethylaniline

  • Fuming sulfuric acid (oleum) or concentrated sulfuric acid

  • Ice

  • Sodium hydroxide (for neutralization)

  • Suitable recrystallization solvent (e.g., water or ethanol-water mixture)

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath, carefully add N,N-dimethylaniline.

  • Slowly add fuming sulfuric acid (oleum) dropwise to the cooled and stirred N,N-dimethylaniline. The temperature should be maintained below 10 °C to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to the desired reaction temperature (typically in the range of 100-180 °C) for several hours to promote the formation of the para-substituted product.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with constant stirring.

  • The precipitated crude this compound can be collected by filtration.

  • Neutralize the acidic solution with a sodium hydroxide solution to facilitate the isolation of the product if necessary.

Purification by Recrystallization

Purification of the crude product is essential to remove any unreacted starting materials or side products that could interfere with fluorescence measurements. Recrystallization is a common and effective method.[1]

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as water or an ethanol-water mixture.

  • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. The solution should then be hot filtered to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cooling in an ice bath can promote maximum crystal formation.

  • Collect the purified crystals by suction filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent. The purity of the final product should be confirmed by techniques such as NMR spectroscopy and melting point determination.

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield.[2]

Selection of a Suitable Quantum Yield Standard

The choice of the standard is critical for accurate measurements. The ideal standard should have the following characteristics:

  • Spectral Overlap: The absorption spectrum of the standard should overlap with that of the sample, allowing for excitation at the same wavelength.[3]

  • Known and Stable Quantum Yield: The quantum yield of the standard should be accurately known and not be highly sensitive to environmental conditions such as temperature.[4]

  • Chemical Stability: The standard should be photochemically stable under the experimental conditions.

Quinine sulfate is a widely used fluorescence standard. For improved stability, it is recommended to use quinine sulfate in a 0.1 M perchloric acid (HClO₄) solution, which has a well-established quantum yield of approximately 0.60 and shows minimal temperature dependence.[4] Given the aromatic nature of this compound, quinine sulfate is a potentially suitable standard. However, the absorption and emission spectra of the sample must be determined first to confirm adequate spectral overlap.

Detailed Experimental Protocol for Relative Quantum Yield Measurement

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and a corrected emission detection system.

  • UV-Vis spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Spectroscopic grade solvents.

  • High-purity this compound.

  • Quinine sulfate (or another suitable standard).

  • 0.1 M Perchloric acid.

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the this compound sample and the quinine sulfate standard in the desired solvent(s).

  • Preparation of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects. [2]

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions. Use the pure solvent as a blank. Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to a value where both the sample and the standard have significant absorbance.

    • Record the corrected fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

    • Record the fluorescence spectrum of the pure solvent to be used for background subtraction.

  • Data Analysis:

    • Subtract the solvent's fluorescence spectrum from each of the sample and standard spectra.

    • Integrate the corrected fluorescence emission spectra to obtain the total fluorescence intensity (area under the curve) for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for both datasets. The plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).

Calculation of the Quantum Yield

The quantum yield of the sample (ΦX) is calculated using the following equation:[2]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

where:

  • ΦST is the quantum yield of the standard.

  • GradX is the gradient of the plot for the sample.

  • GradST is the gradient of the plot for the standard.

  • ηX is the refractive index of the solvent used for the sample.

  • ηST is the refractive index of the solvent used for the standard.

If the same solvent is used for both the sample and the standard, the equation simplifies to:

ΦX = ΦST * (GradX / GradST)

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Absorbance < 0.1) prep_stock->prep_dilutions abs_measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_dilutions->abs_measure For each dilution fluo_measure Measure Corrected Fluorescence Emission Spectra prep_dilutions->fluo_measure For each dilution plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Spectra fluo_measure->integrate integrate->plot calculate_grad Calculate Gradients (Slopes) plot->calculate_grad calculate_qy Calculate Quantum Yield (Φx) calculate_grad->calculate_qy end_node End calculate_qy->end_node start Start start->prep_stock

Sources

Methodological & Application

synthesis of methyl orange from 4-(dimethylamino)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Synthesis of Methyl Orange

A Comprehensive Guide for Researchers on the Diazotization-Coupling Reaction

As a Senior Application Scientist, this document provides an in-depth guide to the synthesis of methyl orange, a prominent azo dye and acid-base indicator. While the topic mentions starting from 4-(dimethylamino)benzenesulfonic acid, it's important to clarify that this is chemically inaccurate. Methyl orange is, in fact, the product of a reaction involving two key precursors: sulfanilic acid (4-aminobenzenesulfonic acid) and N,N-dimethylaniline. This guide will detail the correct, universally accepted synthesis pathway, focusing on the underlying chemical principles, a robust experimental protocol, and safety considerations.

The synthesis is a classic example of an azo coupling reaction, which proceeds in two primary stages: the diazotization of an aromatic amine (sulfanilic acid) to form a reactive diazonium salt, followed by the coupling of this salt with an activated aromatic compound (N,N-dimethylaniline).[1][2][3] This process is foundational in the industrial production of a vast array of dyes and pigments.[3]

Principle of the Reaction

The synthesis of methyl orange (Sodium 4-[(4-dimethylamino)phenylazo]benzenesulfonate) is a cornerstone of organic chemistry education and practice, illustrating the electrophilic aromatic substitution mechanism.[2][4]

Overall Reaction:

The process begins with sulfanilic acid, which is diazotized using sodium nitrite and a mineral acid (hydrochloric acid) at low temperatures to form a diazonium salt.[5] This intermediate is highly reactive and is immediately used in the next step. The diazonium salt then acts as an electrophile, attacking the electron-rich ring of N,N-dimethylaniline to form the characteristic azo (-N=N-) linkage.[6][7]

  • Step 1: Diazotization of Sulfanilic Acid Sulfanilic acid exists as a zwitterion (an internal salt), making it poorly soluble in acidic solutions.[1] Therefore, it is first dissolved in a basic solution, such as aqueous sodium carbonate, to form the soluble sodium salt.[8][9] The addition of sodium nitrite followed by cold hydrochloric acid generates nitrous acid in situ. The nitrous acid then reacts with the amino group of the sulfanilate to form a stable diazonium salt, which precipitates as a fine white solid. The reaction is kept in an ice bath because diazonium salts are unstable and can decompose at higher temperatures.
  • Step 2: Azo Coupling The diazonium ion is a weak electrophile. For the coupling reaction to occur, it requires a strongly activated aromatic ring, such as N,N-dimethylaniline. The dimethylamino group is a powerful electron-donating group, which activates the benzene ring towards electrophilic attack, primarily at the para position due to steric hindrance at the ortho positions.[10][11] This electrophilic aromatic substitution reaction results in the formation of the azo compound.[6][12] The final product's color is due to the extensive conjugated system of pi electrons spanning the two aromatic rings and the azo bridge, which acts as a chromophore.[2]

Reaction Mechanism Workflow

Below is a diagram illustrating the two core stages of the synthesis.

Methyl_Orange_Synthesis_Mechanism cluster_0 Part A: Diazotization of Sulfanilic Acid cluster_1 Part B: Azo Coupling SA Sulfanilic Acid (in Na2CO3 soln) DS Diazonium Salt of Sulfanilic Acid SA->DS Diazotization NaNO2 Sodium Nitrite (NaNO2) NaNO2->DS HCl Hydrochloric Acid (HCl, 0-5°C) HCl->DS Helianthin Helianthin (Red Acid Form) DS->Helianthin Coupling DMA N,N-dimethylaniline (in Acetic Acid) DMA->Helianthin Electrophilic Aromatic Substitution MO Methyl Orange (Orange Sodium Salt) Helianthin->MO Deprotonation NaOH Sodium Hydroxide (NaOH) NaOH->MO caption Fig 1. Reaction Mechanism Overview

Fig 1. Reaction Mechanism Overview

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis and subsequent purification of methyl orange.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
Sulfanilic acidC₆H₇NO₃S173.195.0 g
Anhydrous Sodium CarbonateNa₂CO₃105.992.5 g
Sodium NitriteNaNO₂69.002.2 g
N,N-dimethylanilineC₈H₁₁N121.183.5 mL
Concentrated Hydrochloric AcidHCl36.46~10 mL
Glacial Acetic AcidCH₃COOH60.053.0 mL
Sodium HydroxideNaOH40.00As needed (10% soln)
Sodium Chloride (Saturated Soln)NaCl58.44As needed
Distilled WaterH₂O18.02As needed
Equipment
Beakers (100 mL, 250 mL, 400 mL)
Erlenmeyer Flask (125 mL, 250 mL)
Graduated Cylinders
Stirring Rod / Magnetic Stirrer
Ice Bath
Büchner Funnel and Filter Flask
Hot Plate
pH Indicator Paper
Step-by-Step Methodology

The entire process should flow from diazotization to coupling without isolating the intermediate diazonium salt, which can be explosive when dry.[13]

Workflow Diagram

Experimental_Workflow prep_SA 1. Prepare Sulfanilic Acid Solution (Dissolve Sulfanilic Acid & Na2CO3 in water) prep_NaNO2 2. Add Sodium Nitrite prep_SA->prep_NaNO2 diazotization 3. Diazotization (Add mixture to HCl on ice) prep_NaNO2->diazotization coupling 5. Coupling Reaction (Add DMA solution to diazonium salt suspension) diazotization->coupling prep_DMA 4. Prepare N,N-dimethylaniline Solution (Dissolve DMA in Acetic Acid) prep_DMA->coupling basify 6. Basification (Slowly add 10% NaOH until orange & basic) coupling->basify crystallize 7. Crystallization (Heat to dissolve, then cool slowly) basify->crystallize filter 8. Isolate Product (Vacuum filtration) crystallize->filter recrystallize 9. Purification (Recrystallize from hot water) filter->recrystallize dry 10. Dry Final Product recrystallize->dry caption Fig 2. Experimental Workflow

Fig 2. Experimental Workflow

Part A: Diazotization of Sulfanilic Acid

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sulfanilic acid and 2.5 g of anhydrous sodium carbonate in 100 mL of distilled water. Warm the mixture gently on a hot plate to facilitate dissolution.[8][14]

  • Cool the resulting solution to room temperature, then add 2.2 g of sodium nitrite and stir until it is completely dissolved.[9]

  • In a separate 400 mL beaker, place approximately 50 g of crushed ice and add 5 mL of concentrated hydrochloric acid.

  • Slowly and with constant stirring, pour the sulfanilate-nitrite solution into the ice-acid mixture. A fine, white precipitate of the diazonium salt should form.[9][13] Keep this suspension in the ice bath for immediate use in the next step.

Part B: Azo Coupling and Isolation

  • In a 100 mL beaker, prepare the coupling solution by dissolving 3.5 mL of N,N-dimethylaniline in 3.0 mL of glacial acetic acid.[9]

  • With vigorous stirring, add the N,N-dimethylaniline solution to the cold suspension of the diazonium salt. A reddish precipitate, the acidic form of methyl orange (sometimes called helianthin), should begin to form.[2][5]

  • Allow the mixture to stand in the ice bath for 10-15 minutes to ensure the coupling reaction is complete.

  • Slowly add a 10% sodium hydroxide solution while stirring until the solution becomes distinctly orange and is basic to pH paper.[8][9] This converts the red acidic form to the orange sodium salt. Adding the NaOH too quickly can cause unreacted dimethylaniline to separate as an oil, contaminating the product.[8]

  • Heat the mixture to boiling to dissolve the methyl orange precipitate.[9] If it doesn't fully dissolve, add small portions of hot water.

  • Add approximately 10 g of sodium chloride to the hot solution to decrease the solubility of the methyl orange (salting out) and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystallization.[9]

  • Collect the orange crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of saturated sodium chloride solution, followed by a small amount of cold water.

Part C: Purification by Recrystallization

  • Transfer the crude methyl orange crystals to a beaker.

  • Add a minimum amount of boiling water to dissolve the crystals completely.[9][15]

  • Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals. Slow cooling is crucial for forming larger, purer crystals.[16][17]

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and allow them to air dry or dry in a desiccator.[15]

Product Characterization

The synthesized methyl orange can be characterized by its properties as a pH indicator and through spectroscopic analysis.

  • pH Indicator Properties: Methyl orange is well-known for its distinct color change in response to pH. It appears red in acidic solutions (pH < 3.1) and yellow in basic solutions (pH > 4.4).[18][19][20] A simple test involves dissolving a small amount of the synthesized product in water and adding a few drops of acid (e.g., HCl) and base (e.g., NaOH) to observe the characteristic color transition.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: An aqueous solution of methyl orange can be analyzed to find its maximum absorbance (λmax). The peak absorbance is typically observed around 464 nm in neutral or basic solution.[18]

    • FT-IR Spectroscopy: Infrared spectroscopy can be used to identify key functional groups in the molecule, such as the S=O stretches from the sulfonate group, C-N bonds, and the characteristic aromatic C-H and C=C stretching vibrations, confirming the product's structure.[21]

Safety and Handling

Adherence to safety protocols is critical during this synthesis.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.

  • Reagent Hazards:

    • Concentrated HCl and NaOH: Both are highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.

    • N,N-dimethylaniline: This substance is toxic and can be absorbed through the skin. Handle in a fume hood.

    • Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive when isolated in a dry, solid state.[13] It is imperative to keep the diazonium salt in its cold aqueous suspension and use it immediately without attempting to isolate it.

    • Methyl Orange: The product itself is toxic if swallowed.[22][23] Avoid creating and inhaling dust.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

References

  • Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. (n.d.). Scribd.
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  • Synthesis of Methyl Orange Dye. (2014, April 7). Slideshare.
  • Methyl Orange: Acid-Base Indicator for Scientific Applications. (2025, January 24).
  • Methyl Orange Synthesis Lab Report. (n.d.). Bartleby.com.
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  • Investigating the Surface Morphology and Composition of the Methyl Orange by Different Spectroscopic Techniques. (2025, December 29). Nepal Journals Online.
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  • How can the relative Rate of coupling of benzene diazonium chloride be compared with (i) N,N-dimethylaniline and (ii) 2,6,N,N-tetramethylaniline? (2021, March 10). Quora.
  • Preparation of 4-diazobenzenesulfonic acid. (n.d.). PrepChem.com.
  • Diazotization-Coupling Reaction --.doc. (n.d.). ResearchGate.
  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry.
  • CN102051062A - Method for synthesizing resorcinol yellow. (n.d.). Google Patents.
  • MATERIAL SAFETY DATA SHEET 0.04% Methyl orange solution. (n.d.). LASEC.
  • Synthesis of Methyl Orange via Azo Coupling. (n.d.). Scribd.
  • Safety Data Sheet: Methyl orange. (n.d.). Chemos GmbH & Co. KG.
  • Synthesis of methyl orange. (2022, October 28). Chemistry Online.
  • Preparation of methyl orange. (n.d.). PrepChem.com.
  • 15-Synthesis Methyl Orange. (n.d.). Scribd.
  • Synthesis of Methyl Orange Part-1. (2020, August 22). YouTube.
  • Purification by Recrystallization. (n.d.). CUNY.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization of Methyl Orange. (2021, September 7). YouTube.
  • Purification of Solids by Recrystallization. (n.d.). MIT OpenCourseWare.
  • Advanced purification of methyl orange wastewater with high concentration. (2025, August 10). ResearchGate.

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Enhancing Analyte Detection: A Detailed Guide to the Derivatization of Primary Amines with 4-(Dimethylamino)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides an in-depth guide for researchers, scientists, and drug development professionals on the pre-column derivatization of primary amines using 4-(dimethylamino)benzoyl chloride (DMABC-Cl). This chemical modification strategy is designed to significantly improve the analytical detection of primary amine-containing compounds that lack a native chromophore, thereby enhancing their sensitivity in High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Furthermore, the introduction of the 4-(dimethylamino)benzoyl moiety can improve the ionization efficiency in mass spectrometry (MS) applications. This document elucidates the underlying chemical principles, provides detailed, field-proven protocols, and offers expert insights into optimization and troubleshooting.

Introduction: The Rationale for Derivatization

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of primary amines is paramount. These compounds, which include a vast array of neurotransmitters, amino acids, and active pharmaceutical ingredients (APIs), often present a significant analytical challenge due to their lack of a strong ultraviolet (UV) absorbing chromophore.[1] Pre-column derivatization with a reagent like 4-(dimethylamino)benzoyl chloride (DMABC-Cl) offers a robust solution to this problem.[1][2]

The core principle of this technique lies in the chemical attachment of a UV-active tag to the analyte of interest prior to chromatographic separation. DMABC-Cl is an ideal reagent for this purpose as it reacts specifically with primary and secondary amines to form a stable amide bond.[1] The incorporated 4-(dimethylamino)benzoyl group possesses a high molar absorptivity, dramatically increasing the UV response and thereby lowering the limits of detection (LOD).[1] This enhancement allows for the sensitive and accurate quantification of previously difficult-to-detect molecules.

Key Advantages of DMABC-Cl Derivatization:

  • Enhanced UV Detection: The primary benefit is the significant increase in the molar absorptivity of the analyte, leading to improved sensitivity in HPLC-UV analysis.[1]

  • Improved Chromatographic Properties: Derivatization can increase the hydrophobicity of polar analytes, resulting in better retention and separation on reversed-phase HPLC columns.[1]

  • Versatility: This method is applicable to a wide range of primary amine-containing compounds across various matrices, including pharmaceuticals, biological fluids, and food samples.[1]

The Chemistry: Reaction Mechanism

The derivatization of a primary amine with 4-(dimethylamino)benzoyl chloride proceeds via a nucleophilic acyl substitution reaction, often conducted under Schotten-Baumann conditions.[3] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide derivative.

The reaction is typically carried out in an alkaline medium.[1] The base serves two critical functions: it deprotonates the primary amine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: Reaction mechanism of a primary amine with DMABC-Cl.

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required depending on the specific analyte and sample matrix.

Reagents and Materials
  • 4-(Dimethylamino)benzoyl chloride (DMABC-Cl), 97% or higher purity

  • Acetonitrile (ACN), HPLC grade, anhydrous

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Sodium bicarbonate (NaHCO₃) or Sodium borate

  • Hydrochloric acid (HCl), concentrated

  • Analyte standards and samples

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • HPLC system with UV detector

Standard Protocol for Derivatization in Aqueous Samples

This protocol is suitable for the derivatization of primary amines in relatively clean aqueous samples.

  • Sample Preparation:

    • Prepare a stock solution of the primary amine standard in water or a suitable buffer.

    • For unknown samples, perform necessary extraction and clean-up steps to minimize matrix interference.

  • Reaction Setup:

    • In a microcentrifuge tube, add 100 µL of the sample or standard solution.

    • Add 100 µL of 100 mM sodium bicarbonate buffer (pH ~9.0).

  • Addition of Derivatizing Reagent:

    • Prepare a fresh solution of DMABC-Cl in anhydrous acetonitrile (e.g., 10 mg/mL).

    • Add 100 µL of the DMABC-Cl solution to the sample mixture.

  • Reaction:

    • Vortex the mixture vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 20-30 minutes. For less reactive amines, heating at 50-60°C for 10-15 minutes may be beneficial.

  • Quenching the Reaction:

    • Add 50 µL of 2 M HCl to quench the reaction and hydrolyze the excess DMABC-Cl.

  • Sample Preparation for HPLC:

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol for Derivatization in Biological Fluids (e.g., Plasma, Serum)

Biological matrices require a protein precipitation step prior to derivatization.

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Derivatization:

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the acetonitrile under a gentle stream of nitrogen if a concentration step is required, otherwise proceed directly.

    • Add 100 µL of 100 mM sodium bicarbonate buffer (pH ~9.0).

    • Add 100 µL of a 10 mg/mL solution of DMABC-Cl in anhydrous acetonitrile.

    • Vortex for 1 minute and let it react at room temperature for 20-30 minutes.

  • Quenching and Final Preparation:

    • Add 50 µL of 2 M HCl.

    • Centrifuge and transfer the supernatant to an HPLC vial.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Aqueous Aqueous Sample AddBuffer Add Alkaline Buffer (e.g., NaHCO₃, pH 9) Aqueous->AddBuffer Biofluid Biological Fluid Precipitate Protein Precipitation (ACN) Biofluid->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Supernatant->AddBuffer AddDMABC Add DMABC-Cl in ACN AddBuffer->AddDMABC React Vortex & React (RT, 20-30 min) AddDMABC->React Quench Quench with Acid (e.g., HCl) React->Quench Centrifuge2 Centrifugation Quench->Centrifuge2 HPLC HPLC-UV Analysis Centrifuge2->HPLC

Caption: General workflow for DMABC-Cl derivatization and HPLC-UV analysis.

Analytical Considerations and Data

The success of the derivatization is ultimately validated by the quality of the analytical data obtained.

HPLC-UV Method Parameters
  • Column: A C18 reversed-phase column is typically suitable for separating the hydrophobic derivatives.

  • Mobile Phase: A gradient of acetonitrile or methanol in water or a buffer (e.g., phosphate or acetate buffer) is commonly used.

  • Detection Wavelength: The DMABC derivatives exhibit a strong UV absorbance maximum typically in the range of 280-310 nm. The optimal wavelength should be determined empirically for the specific derivative.

  • Column Temperature: Maintaining a consistent column temperature (e.g., 25-30°C) is crucial for reproducible retention times.

Expected Performance and Quantitative Data

The derivatization with DMABC-Cl leads to a significant enhancement in analytical sensitivity. While specific improvements are analyte-dependent, the following table provides a conceptual illustration of the expected enhancements.

Analyte ClassTypical LOD without DerivatizationExpected LOD with DMABC-Cl DerivatizationKey Considerations
Aliphatic AminesHigh µg/mL to mg/mL rangeLow ng/mL to µg/mL rangeSignificant improvement for analytes with no chromophore.
Biogenic Aminesng/mL to µg/mL rangepg/mL to low ng/mL rangeEnables trace-level detection in complex biological matrices.
Amino Acidsµg/mL rangeng/mL rangeApplicable for amino acid analysis in protein hydrolysates and food samples.

Note: The values presented are illustrative and the actual limits of detection will depend on the specific analyte, sample matrix, and instrumentation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no derivative peak 1. Inactive DMABC-Cl reagent (hydrolyzed).2. Incorrect pH of the reaction mixture.3. Insufficient reaction time or temperature.4. Presence of interfering substances in the sample.1. Use a fresh bottle of DMABC-Cl and prepare the reagent solution immediately before use in anhydrous solvent.2. Ensure the pH of the reaction mixture is between 9 and 11.3. Increase the reaction time or temperature (e.g., 60°C for 15 min).4. Improve sample clean-up procedures.
High background or multiple interfering peaks 1. Excess DMABC-Cl and its hydrolysis byproducts.2. Side reactions with other nucleophiles in the sample matrix.1. Optimize the amount of DMABC-Cl used. Ensure the quenching step is effective.2. Employ a more selective sample extraction method (e.g., solid-phase extraction).
Poor reproducibility 1. Inconsistent reaction conditions (time, temperature, pH).2. Instability of the derivatives.3. Variability in sample preparation.1. Strictly control all reaction parameters. Consider using an autosampler for automated derivatization.2. Analyze samples as soon as possible after derivatization. Store derivatized samples at low temperatures (e.g., 4°C) and protect from light.3. Ensure consistent and precise pipetting and sample handling.

Conclusion

Derivatization of primary amines with 4-(dimethylamino)benzoyl chloride is a powerful and versatile technique for enhancing their detectability in HPLC-UV analysis. By introducing a highly chromophoric moiety, this method significantly improves sensitivity, enabling the accurate quantification of a wide range of analytes that are otherwise challenging to measure. The protocols and insights provided in this application note serve as a comprehensive resource for researchers and scientists to successfully implement this valuable analytical strategy in their laboratories. The straightforward and robust nature of this derivatization reaction makes it an invaluable tool in pharmaceutical analysis, clinical diagnostics, and various other research and development applications.

References

  • Özdestan, Ö., & Üren, A. (2009). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Talanta, 78(4-5), 1321–1326.
  • Li, X., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(2), 1134-1141.

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Application Note: Enhancing LC-MS Sensitivity for Amine-Containing Analytes using 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA-NHS) Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely adopted analytical technique for the separation, detection, and quantification of a diverse range of compounds in complex matrices.[1] Its high sensitivity and selectivity make it an indispensable tool in drug discovery, metabolomics, and clinical diagnostics.[1] However, a significant challenge in LC-MS is the analysis of small molecules that exhibit poor ionization efficiency or inadequate retention on conventional reversed-phase chromatographic columns.[2][3] This is particularly true for many low molecular weight compounds containing primary and secondary amine functional groups, such as biogenic amines, amino acids, and certain pharmaceuticals.[4][5][6]

Chemical derivatization offers a robust strategy to overcome these limitations. By chemically modifying the analyte, its physicochemical properties can be altered to improve its analytical performance.[7] This application note provides a comprehensive guide to the use of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA-NHS) as a pre-column derivatization reagent for the sensitive analysis of primary and secondary amine-containing compounds by LC-MS. The introduction of the 4-(dimethylamino)benzoyl moiety significantly enhances the ionization efficiency in positive mode electrospray ionization (ESI) and can improve the chromatographic behavior of polar analytes.[8]

Principle of the Method

The utility of DMABA-NHS as a derivatization reagent lies in its specific reactivity towards nucleophilic primary and secondary amine groups. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily undergoes aminolysis to form a stable amide bond with the target amine.[9] This reaction is typically carried out in a slightly alkaline environment (pH 8.0-8.5) to ensure the amine is in its deprotonated, nucleophilic state, while minimizing the competing hydrolysis of the NHS ester.

The key to the enhanced MS signal is the incorporation of the 4-(dimethylamino)benzoyl group. The tertiary amine on this moiety has a high proton affinity, meaning it is readily protonated in the acidic mobile phases commonly used in reversed-phase LC-MS. This pre-charged nature of the derivative significantly boosts its ionization efficiency in the positive ESI source, leading to substantial improvements in sensitivity.[8] Furthermore, the addition of the hydrophobic benzoyl group increases the overall hydrophobicity of the derivatized analyte, resulting in better retention and peak shape on reversed-phase columns.[8]

Materials and Reagents

  • 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA-NHS)

  • Analyte standards or samples containing primary/secondary amines

  • Anhydrous Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN), HPLC grade

  • Borate buffer (0.1 M, pH 8.5)

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Quenching solution: 1 M Tris-HCl (pH 8.0) or 5% hydroxylamine

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or water bath

  • Centrifuge

  • LC-MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Experimental Protocol

This protocol provides a general procedure for the derivatization of amine-containing analytes with DMABA-NHS. Optimization of reaction conditions such as reagent concentration, temperature, and incubation time may be necessary for specific applications.[10]

1. Preparation of Reagents:

  • DMABA-NHS Stock Solution (10 mg/mL): Due to the moisture-sensitive nature of NHS esters, it is crucial to use an anhydrous solvent.[11][12] Dissolve 10 mg of DMABA-NHS in 1 mL of anhydrous DMSO or ACN. This solution should be prepared fresh before use.

  • Borate Buffer (0.1 M, pH 8.5): Prepare a 0.1 M borate buffer and adjust the pH to 8.5 with NaOH or HCl.

  • Analyte Solution: Dissolve the analyte standard or sample in an appropriate solvent. For biological samples, a protein precipitation step followed by evaporation and reconstitution in a suitable buffer may be required.[13]

2. Derivatization Reaction:

  • To 50 µL of the analyte solution in a microcentrifuge tube, add 50 µL of 0.1 M borate buffer (pH 8.5).

  • Add 20 µL of the 10 mg/mL DMABA-NHS stock solution. The final concentration of the derivatizing reagent should be in excess to drive the reaction to completion.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 1 hour in a thermomixer or water bath.

3. Reaction Quenching:

  • After incubation, cool the reaction mixture to room temperature.

  • To consume any unreacted DMABA-NHS, add 10 µL of 1 M Tris-HCl (pH 8.0) or 5% hydroxylamine.

  • Vortex and let it stand for 10 minutes at room temperature.

4. Sample Preparation for LC-MS Analysis:

  • Acidify the reaction mixture by adding 10 µL of 1% formic acid in water. This step ensures the derivatized analyte is protonated for optimal ESI+ response.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction cluster_analysis Analysis prep_reagent Prepare DMABA-NHS Stock Solution mix Mix Analyte, Buffer, and DMABA-NHS prep_reagent->mix prep_sample Prepare Analyte and Buffer prep_sample->mix incubate Incubate at 60°C for 1 hour mix->incubate quench Quench with Tris-HCl incubate->quench acidify Acidify with Formic Acid quench->acidify centrifuge Centrifuge acidify->centrifuge analyze Inject into LC-MS System centrifuge->analyze

Caption: Experimental workflow for DMABA-NHS derivatization.

LC-MS Analysis

Liquid Chromatography:

The increased hydrophobicity of the DMABA-derivatized analytes makes them well-suited for reversed-phase chromatography.

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized analytes, followed by a re-equilibration step. A typical gradient might be 5-95% B over 10 minutes.

Mass Spectrometry:

Analysis is performed in positive electrospray ionization mode (ESI+). For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is highly effective.

Parameter Recommendation
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for the specific instrument
Analysis Mode Full Scan for identification, MRM for quantification

Expected Mass Shift and Fragmentation:

The derivatization adds a 4-(dimethylamino)benzoyl group to the analyte. The mass of this moiety is 147.0789 g/mol (C9H10NO). Therefore, the mass of the derivatized product will be the mass of the original analyte plus 147.0789 Da, minus the mass of a hydrogen atom (1.0078 Da) from the amine group.

Upon collision-induced dissociation (CID), DMABA-derivatized compounds are expected to produce a characteristic product ion at m/z 148, corresponding to the protonated 4-(dimethylamino)benzoyl moiety. This stable fragment is ideal for use as a quantifier or qualifier ion in MRM experiments, providing high selectivity and sensitivity.

Data Analysis and Interpretation

The data analysis workflow involves identifying the derivatized analyte peak and confirming its identity through its mass-to-charge ratio and fragmentation pattern.

Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_confirmation Confirmation acquire Acquire LC-MS Data (Full Scan & MS/MS) extract_ion Extract Ion Chromatogram of [M+H]+ of Derivative acquire->extract_ion integrate_peak Integrate Peak extract_ion->integrate_peak check_msms Check MS/MS Spectrum for Characteristic Fragment (m/z 148) integrate_peak->check_msms quantify Quantify using Calibration Curve check_msms->quantify

Caption: Logical flow of data analysis for derivatized samples.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Low or no derivatization 1. Reagent degradation: DMABA-NHS is moisture sensitive.[12] 2. Incorrect pH: pH is too low, protonating the amine.[11] 3. Competing nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).[11] 4. Insufficient reagent: Not enough DMABA-NHS to react with all analyte molecules.1. Prepare fresh DMABA-NHS solution in anhydrous solvent immediately before use. 2. Ensure the reaction buffer pH is between 8.0 and 8.5. 3. Use an amine-free buffer like borate or phosphate. 4. Increase the molar excess of the DMABA-NHS reagent.
Poor peak shape/tailing 1. Suboptimal chromatography: Gradient or mobile phase not optimized. 2. Sample overload: Injecting too much sample. 3. Column degradation. 1. Optimize the LC gradient to ensure proper elution. 2. Dilute the sample before injection. 3. Replace the analytical column.
High background/interfering peaks 1. Incomplete quenching: Excess DMABA-NHS reacting with other components. 2. Reagent hydrolysis: Formation of 4-(dimethylamino)benzoic acid. 3. Matrix effects: Co-eluting compounds from the sample matrix.1. Ensure the quenching step is performed correctly. 2. Prepare reagent fresh and minimize its exposure to water.[14] 3. Improve sample cleanup (e.g., using solid-phase extraction).
Inconsistent results 1. Variability in reaction time or temperature. [10] 2. Instability of derivatives. 3. Inconsistent sample preparation. 1. Use a thermomixer for precise temperature control and consistent timing. 2. Analyze samples as soon as possible after derivatization. 3. Ensure consistent and accurate pipetting during the procedure.

Conclusion

Chemical derivatization with 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester is a highly effective strategy for enhancing the LC-MS analysis of compounds containing primary and secondary amine functional groups. This method significantly improves ionization efficiency in positive ESI mode, leading to lower limits of detection and quantification. Additionally, the derivatization can improve the chromatographic retention and peak shape of polar analytes on reversed-phase columns. The straightforward protocol and the generation of a characteristic fragment ion for selective detection make DMABA-NHS a valuable tool for researchers, scientists, and drug development professionals seeking to improve the sensitivity and reliability of their LC-MS assays.

References

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • Higuchi, T., et al. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Shimbo, K., et al. (2011). A new strategy for ionization enhancement by derivatization for mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 825-835. [Link]
  • Wang, Y., et al. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Toyo'oka, T. (2013). Derivatization in LC-MS Bioanalysis. In Handbook of LC-MS Bioanalysis. John Wiley & Sons, Ltd. [Link]
  • Li, W., & Li, D. (2015). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 65, 1-13. [Link]
  • Kawasaki, T., et al. (1988). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. Journal of Research of the National Bureau of Standards, 93(3), 504. [Link]
  • ResearchGate. (n.d.).
  • Zhang, X., et al. (2008). Quantification of biogenic amines in human plasma based on the derivatization with N-hydroxy-succinimidyl fluorescein-O-acetate by high-performance liquid chromatography.
  • ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. [Link]
  • Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
  • Menger, F. M., & Elvins, B. T. (1983). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study.
  • ResearchGate. (n.d.). The most common derivatization reactions used for the determination of biogenic amines in dairy products with LC. [Link]
  • LibreTexts Chemistry. (n.d.).
  • Zhang, Y., et al. (2018). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 10(14), 1165-1182. [Link]
  • Wikipedia. (n.d.).
  • Syngene International Ltd. (n.d.).
  • NIST. (n.d.). Benzoic acid, 4-(dimethylamino)-. NIST Chemistry WebBook. [Link]
  • Tzanavaras, P. D., & Themelis, D. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693. [Link]
  • Boreham, D. R., & Vose, J. R. (1982). Mass spectral fragmentation of 24,24-diphenyl-23-ene derivatives of cholic acid. Journal of Pharmaceutical Sciences, 71(3), 285-290. [Link]
  • Vrije Universiteit Amsterdam. (n.d.).
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
  • Parr, M. K. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]
  • Kapetanovic, I. M., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5035. [Link]
  • Al-Sowayan, N. S. (2024). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Applied Sciences, 14(13), 5435. [Link]
  • ResearchGate. (n.d.).
  • Zapata, E., et al. (2023). N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 1269–1281. [Link]
  • Furgala, A., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4443. [Link]
  • Victoria University. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]
  • Oh, E., et al. (2014). Simultaneous determination of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 98, 235-240. [Link]

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protocol for azo dye synthesis using N,N-Dimethylsulfanilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of the Azo Dye Methyl Orange

A Protocol for Researchers in Organic Synthesis and Drug Development

Introduction and Scientific Context

Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] Their extensive conjugation systems are responsible for their vibrant colors, making them indispensable in the textile, printing, and food industries.[3] Beyond their role as colorants, azo compounds are significant scaffolds in medicinal chemistry and serve as versatile acid-base indicators.[3][4]

This document provides a detailed protocol for the synthesis of Methyl Orange, a classic example of an azo dye.[5][6] The synthesis is a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic compound.[4][7]

Clarification on Starting Materials: The topic specified the use of N,N-Dimethylsulfanilic acid. However, a diazotization reaction requires a primary aromatic amine (-NH₂) to form the requisite diazonium salt. N,N-Dimethylsulfanilic acid is a tertiary amine and cannot undergo this reaction. Therefore, this protocol has been expertly adapted to use Sulfanilic acid as the primary amine (the diazonium component) and N,N-dimethylaniline as the coupling partner, which is the standard, validated procedure for synthesizing Methyl Orange.[8][9]

Reaction Mechanism and Workflow

The synthesis of Methyl Orange proceeds through an electrophilic aromatic substitution mechanism.[8][10]

Step 1: Diazotization of Sulfanilic Acid Sulfanilic acid is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][11] The nitrous acid reacts with the primary amino group of sulfanilic acid to form a diazonium salt, 4-sulfobenzenediazonium chloride.[12] This reaction must be conducted at low temperatures (0–5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[1][9] The reaction begins with the formation of the nitrosonium ion (NO⁺), which acts as the electrophile.[12]

Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, in this case, N,N-dimethylaniline.[7] The dimethylamino group (–N(CH₃)₂) is a powerful activating group, directing the electrophilic attack of the diazonium ion to the para position of the ring.[8][11] The coupling reaction forms the characteristic azo bond (–N=N–) that links the two aromatic systems, yielding the final dye.[11]

Synthesis_Workflow A Sulfanilic Acid + Na2CO3 (aq) B Add NaNO2 Cool to < 5°C A->B Dissolution C Add to HCl + Ice (In situ HNO2 formation) B->C Diazotization Start D Diazonium Salt Suspension (4-sulfobenzenediazonium) C->D F Azo Coupling Reaction (Combine D and E, < 5°C) D->F Electrophilic Attack E N,N-Dimethylaniline + Acetic Acid E->F G Add NaOH (Basification) F->G Forms Red Precipitate H Isolation & Purification (Heating, Salting Out, Recrystallization) G->H Forms Orange Salt I Methyl Orange (Sodium Salt) H->I Final Product

Caption: Overall workflow for the synthesis of Methyl Orange.

Experimental Protocol

This protocol is designed for the synthesis of approximately 2-3 grams of Methyl Orange. Adjust quantities as needed, maintaining molar ratios.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (moles)QuantityNotes
Sulfanilic acidC₆H₇NO₃S173.190.0112.0 gAnhydrous
Sodium carbonateNa₂CO₃105.990.0060.6 gAnhydrous
Sodium nitriteNaNO₂69.000.0120.8 gToxic Oxidizer[13]
N,N-DimethylanilineC₈H₁₁N121.180.0111.3 mLToxic, handle in fume hood[14]
Hydrochloric acidHCl36.46~0.0242.5 mLConcentrated (~12 M), Corrosive[1]
Glacial acetic acidCH₃COOH60.05~0.0120.7 mLCorrosive
Sodium hydroxideNaOH40.00-~10 mL3 M Solution, Corrosive
Sodium chlorideNaCl58.44-~5 gFor "salting out"
Deionized WaterH₂O18.02-~100 mL
IceH₂O18.02-~25 g
Glassware----Beakers, Erlenmeyer flasks, Büchner funnel
Safety Precautions
HazardPrecautionFirst Aid
Sodium Nitrite (NaNO₂)[15][16] Strong oxidizer, toxic if ingested or inhaled. Avoid dust formation. Keep away from combustible materials.Ingestion: Seek immediate medical attention.[17] Inhalation: Move to fresh air.
Acids/Bases (HCl, NaOH, Acetic Acid)[1] Corrosive, cause severe burns.Flush affected area with copious amounts of water for 15 minutes.
N,N-Dimethylaniline[14] Toxic and a suspected carcinogen. Handle only in a certified fume hood. Wear impervious gloves.Skin contact: Wash immediately with soap and water.
Diazonium Salts[1] Potentially explosive when isolated and dry. Crucially, do not isolate the diazonium salt intermediate. Use it immediately in solution.In case of spills, dilute with a large volume of water.
Step-by-Step Procedure

Part A: Diazotization of Sulfanilic Acid

  • In a 125 mL Erlenmeyer flask, dissolve 2.0 g of sulfanilic acid and 0.6 g of anhydrous sodium carbonate in 25 mL of deionized water. Warm the mixture gently to facilitate dissolution.[9]

  • Once a clear solution is obtained, cool it to room temperature. Then, add 0.8 g of sodium nitrite and stir until it is fully dissolved.[1]

  • In a separate 250 mL beaker, place approximately 20 g of crushed ice and carefully add 2.5 mL of concentrated hydrochloric acid.

  • Slowly, and with constant stirring, pour the sulfanilic acid/sodium nitrite solution from Step 2 into the ice/HCl mixture. A fine, white precipitate of the diazonium salt will form.[1][18]

  • Keep this suspension in an ice bath. The diazonium salt is unstable and must be used promptly.[9]

Part B: Azo Coupling Reaction

  • In a fume hood, add 1.3 mL of N,N-dimethylaniline to a test tube, followed by 0.7 mL of glacial acetic acid. Mix thoroughly.[1]

  • With continuous stirring, add the N,N-dimethylaniline acetate solution to the cold diazonium salt suspension prepared in Part A.[18]

  • A red or reddish-purple precipitate (the acidic form of Methyl Orange, known as helianthin) should begin to form within minutes. Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.[2][8]

Part C: Isolation and Purification

  • Slowly add approximately 10 mL of 3 M sodium hydroxide solution to the reaction mixture while stirring. The mixture will turn a distinct orange color as the sodium salt of Methyl Orange is formed.[1]

  • Heat the mixture to boiling, stirring until most of the solid dissolves. If necessary, add small amounts of additional water to achieve a clear solution.[18]

  • To decrease the solubility of the product, add about 5 g of sodium chloride (NaCl) and stir until it dissolves. This process is known as "salting out."[19]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the orange crystals by suction filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of cold, saturated NaCl solution, followed by a small amount of cold deionized water to remove impurities.[1]

  • Allow the product to air dry completely. Do not attempt to determine a melting point, as the compound decomposes upon heating.[9]

Characterization and Quality Control

Confirming the identity and purity of the synthesized Methyl Orange is a critical step.

  • Visual Confirmation: The product should be fine, orange-yellow crystals.[19]

  • pH Indicator Test: Dissolve a small amount of the product in ethanol or water. Add a few drops of dilute HCl; the solution should turn red.[3] Then, add dilute NaOH; the solution should revert to yellow. The accepted pH transition range for Methyl Orange is 3.1 (red) to 4.4 (yellow).[3]

  • UV-Visible Spectroscopy: Prepare a dilute aqueous solution of the synthesized dye and record its UV-Vis spectrum. The spectrum should show a characteristic maximum absorbance (λmax). The λmax will vary with pH due to the different protonated states of the molecule.[20]

QC_Workflow Start Crude Methyl Orange (Orange Crystals) Purify Recrystallization (from hot water +/- NaCl) Start->Purify Isolate Suction Filtration & Air Drying Purify->Isolate Product Purified Methyl Orange Isolate->Product Test1 pH Indicator Test (Acid -> Red, Base -> Yellow) Product->Test1 Test2 UV-Vis Spectroscopy (Confirm λmax) Product->Test2 Final Characterized Product Test1->Final Test2->Final

Caption: Workflow for the purification and characterization of Methyl Orange.

Conclusion

This protocol provides a reliable and well-documented method for the synthesis of Methyl Orange, a representative azo dye. By carefully controlling reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can successfully produce and characterize this compound. The principles of diazotization and azo coupling demonstrated here are fundamental to the synthesis of a vast array of dyes and functional organic molecules.[7]

References

  • PrepChem. (n.d.). Preparation of methyl orange. PrepChem.com.
  • ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc.
  • GCW Gandhi Nagar Jammu. (n.d.). Experiment 17 Preparation of Methyl Orange.
  • Brainly. (2019). Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form. Brainly.com.
  • Scribd. (n.d.). Synthesis of Methyl Orange - Reaction Mechanism.
  • Slideshare. (2014). Synthesis of Methyl Orange Dye.
  • ResearchGate. (n.d.). Synthesis of methyl orange from sulphanilic acid.
  • Chemistry LibreTexts. (2020). Experiment 2: Dyes - Methyl Orange.
  • Odinity. (2018). Synthesis of and Fabric Test for Methyl Orange, and an Investigation of Acid-Base Properties of Textile Dyes.
  • WebAssign. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: sodium nitrite.
  • Scribd. (n.d.). Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange.
  • YouTube. (2021). Methyl Orange and Diazotization Reaction.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite.
  • RSC Publishing. (2017). Synthesis, characterization and investigation of methyl orange dye removal.
  • ILO and WHO. (2021). ICSC 1120 - SODIUM NITRITE.
  • West Liberty University. (2005). Sodium nitrite MSDS.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.

Sources

Application Notes & Protocols: 4-(Dimethylamino)benzenesulfonic Acid in Modern Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the analytical applications of 4-(dimethylamino)benzenesulfonic acid (DMABSA). As a versatile zwitterionic molecule, possessing both a strongly acidic sulfonic acid group and a weakly basic dimethylamino group, DMABSA offers unique properties that are leveraged in advanced analytical techniques, particularly in chromatography and spectrophotometry. These notes are intended for researchers, analytical scientists, and drug development professionals seeking to understand and implement methods involving this reagent.

Core Properties and Analytical Relevance

This compound (CAS: 121-58-4, Molecular Formula: C₈H₁₁NO₃S) is a solid crystalline compound with a molecular weight of approximately 201.25 g/mol [1][2]. Its analytical utility stems from its amphiphilic nature and its UV-active dimethylaniline chromophore.

PropertyValueSource
CAS Number 121-58-4[1]
Molecular Formula C₈H₁₁NO₃S[1]
Molecular Weight 201.25 g/mol [1]
Synonyms N,N-Dimethylsulfanilic acid, p-(Dimethylamino)benzenesulfonic acid[1]
Key Functional Groups Sulfonic Acid (-SO₃H), Tertiary Amine (-N(CH₃)₂)

The sulfonic acid group is strongly acidic (pKa < 1) and remains deprotonated (as -SO₃⁻) over the typical pH range used in analytical chemistry. The tertiary dimethylamino group is basic, with a pKa typically in the range of 3-4, meaning its protonation state can be easily manipulated. This zwitterionic character is central to its function.

G low_ph_struct Cationic Form (Protonated Amine) mid_ph_struct Zwitterionic Form (Deprotonated Sulfonate, Neutral Amine) low_ph_struct->mid_ph_struct high_ph_struct Anionic Form (Deprotonated Sulfonate, Neutral Amine) mid_ph_struct->high_ph_struct

Figure 1: pH-dependent forms of this compound.

Application in Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)

The primary analytical application of DMABSA is as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). It is particularly effective for the separation of positively charged (cationic) analytes, such as basic drugs, peptides, and catecholamines, on traditional reversed-phase columns (e.g., C18, C8)[3][4].

Principle of Action

Reversed-phase chromatography separates molecules based on hydrophobicity. Highly polar, charged molecules typically exhibit poor retention and peak shape on these columns. Ion-pair chromatography overcomes this by introducing a reagent to the mobile phase that forms a neutral, hydrophobic complex with the charged analyte[5][6].

As an anionic ion-pairing reagent , the deprotonated sulfonate group (-SO₃⁻) of DMABSA electrostatically interacts with a cationic analyte (Analyte⁺). The resulting ion pair, [Analyte⁺][DMABSA⁻], is electrically neutral and possesses increased hydrophobicity due to the phenyl ring and dimethyl groups of DMABSA. This allows the complex to be retained and separated on a reversed-phase column[6][7].

Two mechanisms are proposed for this interaction[7]:

  • Ion-Pair Formation: The ion pair forms in the mobile phase and then partitions onto the hydrophobic stationary phase.

  • Dynamic Ion Exchange: The hydrophobic part of the DMABSA molecule adsorbs onto the stationary phase, creating a dynamic surface with exposed negative charges (-SO₃⁻) that function as ion-exchange sites for cationic analytes.

cluster_workflow IP-RP-HPLC Workflow prep Mobile Phase Prep Add DMABSA (e.g., 5-10 mM) Adjust pH (e.g., 2.5-4.0) Add Organic Modifier (ACN/MeOH) injection Inject prep->injection sample Cationic Sample + Analyte⁺ sample->injection column C18 Column injection->column Formation of [Analyte⁺][DMABSA⁻] Ion-Pair detection UV Detector column->detection Separation based on hydrophobicity chromatogram Chromatogram detection->chromatogram

Figure 2: Experimental workflow for Ion-Pair Reversed-Phase HPLC.

Protocol: Separation of Cationic Pharmaceuticals

This protocol provides a starting point for developing a separation method for basic drugs using DMABSA as an ion-pairing reagent.

A. Principle Cationic drugs are paired with DMABSA in an acidic mobile phase to form neutral complexes. These complexes are then separated on a C18 column using a water/acetonitrile gradient. The pH is maintained in the acidic range (e.g., 2.5 - 3.5) to ensure the target analytes are fully protonated (cationic) and the dimethylamino group of DMABSA is also protonated, which can influence selectivity.

B. Reagents and Materials

  • This compound (HPLC grade)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Phosphoric Acid or Formic Acid for pH adjustment

  • Analyte standards (e.g., propranolol, amitriptyline, lidocaine)

  • Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

C. Instrumental Conditions

  • HPLC System: Standard binary or quaternary pump system with UV detector.

  • Mobile Phase A: 10 mM this compound in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

D. Procedure

  • Preparation: Prepare mobile phase A by dissolving the required amount of DMABSA in ultrapure water, then filter through a 0.45 µm membrane. Adjust the pH carefully. Prepare analyte stock solutions in a 50:50 mixture of water and methanol.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved. The long equilibration time is crucial in ion-pair chromatography.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Gradient from 5% to 60% B

    • 15-17 min: Gradient from 60% to 95% B

    • 17-20 min: Hold at 95% B (column wash)

    • 20-21 min: Return to 5% B

    • 21-30 min: Re-equilibration at 5% B

  • Injection: Inject the sample mixture and record the chromatogram.

E. Method Development Insights Optimizing separation requires adjusting several parameters. The following table provides guidance on their effects.

ParameterRangeEffect on Retention of Cationic Analytes
DMABSA Concentration 2 - 20 mMIncreasing concentration generally increases retention.
Mobile Phase pH 2.5 - 7.0Affects analyte ionization. Lower pH ensures full protonation of basic analytes, increasing interaction with DMABSA.
Organic Modifier % 5 - 95%Increasing percentage (ACN or MeOH) decreases retention, as in standard reversed-phase HPLC.
Ionic Strength (Buffer) 10 - 100 mMAdding a salt (e.g., sodium phosphate) can compete with the ion-pair interaction, potentially reducing retention but improving peak shape.

Spectrophotometric Applications

The dimethylaniline structure within DMABSA is a strong chromophore, making it useful for UV-Visible spectrophotometric analysis. Its UV spectrum is highly sensitive to the protonation state of the dimethylamino group.

Important Distinction: this compound is often confused with its azo derivative, Methyl Orange (4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid)[8][9]. Methyl Orange is a well-known colorimetric pH indicator that changes from red to yellow in the pH range of 3.1-4.4[9]. While related, DMABSA itself is not a visual color indicator but can be used as a spectrophotometric pH indicator due to shifts in its UV absorption spectrum upon protonation of the amino group.

Protocol: Spectrophotometric pKa Determination of DMABSA

A. Principle The protonated (cationic) and neutral (zwitterionic) forms of DMABSA have distinct UV absorbance spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pKa of the dimethylamino group using the Henderson-Hasselbalch equation. The pKa corresponds to the pH at which the concentrations of the protonated and neutral forms are equal.

B. Reagents and Materials

  • This compound

  • Buffer solutions covering a pH range from 2.0 to 6.0 (e.g., citrate or phosphate buffers)

  • UV-Vis Spectrophotometer with quartz cuvettes

  • Calibrated pH meter

C. Procedure

  • Prepare a stock solution of DMABSA (e.g., 0.1 mM) in ultrapure water.

  • For each buffer solution, add a small, constant volume of the DMABSA stock solution to a larger volume of the buffer to create a series of solutions with constant DMABSA concentration but varying pH.

  • Record the full UV spectrum (e.g., 220-400 nm) for the solutions at the lowest and highest pH values to identify the isosbestic point and the wavelength of maximum difference (λ_max_diff).

  • Measure the absorbance of each buffered solution at this λ_max_diff.

  • Plot Absorbance vs. pH. The resulting sigmoidal curve will have an inflection point equal to the pKa.

D. Hypothetical Data

pHAbsorbance at λ_max_diffPredominant Form
2.00.850Cationic (Protonated)
2.50.821Cationic > Zwitterionic
3.00.735Cationic > Zwitterionic
3.50.550Cationic ≈ Zwitterionic
4.00.365Zwitterionic > Cationic
4.50.279Zwitterionic > Cationic
5.00.250Zwitterionic

The pKa can be calculated from the midpoint of this titration curve.

Safety and Handling

This compound requires careful handling in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) from the supplier before use[10][11].

  • Hazards: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335)[10].

  • Pictograms: GHS07 (Exclamation Mark).

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[12].

    • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[11].

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[13].

    • Wash hands thoroughly after handling.

Conclusion

This compound is a powerful and versatile tool in the analytical chemist's arsenal. Its primary strength lies in its role as an ion-pairing reagent, enabling the robust separation of cationic species by reversed-phase HPLC. Furthermore, its inherent spectrophotometric properties allow for its use in applications such as pKa determination. By understanding the principles behind its function and following structured protocols, researchers can effectively leverage this reagent to solve complex analytical challenges in pharmaceutical analysis and beyond.

References

  • Technology Networks. (2024).
  • Rai, A. (n.d.). Ion pair chromatography for pharmacy students. Slideshare. [Link]
  • Slideshare. (n.d.).
  • LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid. [Link]
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-. [Link]
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. [Link]
  • ChemBK. (n.d.). 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt. [Link]
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-. [Link]

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Application Note: A Robust, Validated Reverse-Phase HPLC Method for the Quantification of N,N-Dimethylsulfanilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,N-Dimethylsulfanilic acid. The zwitterionic nature of this analyte presents unique chromatographic challenges, which are addressed through careful selection of mobile phase pH and a modern, end-capped stationary phase.[1][2] This document provides a comprehensive, step-by-step protocol, including system suitability criteria, and outlines the validation of the method in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision.[3][4][5] This method is suitable for routine quality control and research applications in pharmaceutical and chemical industries.

Introduction

N,N-Dimethylsulfanilic acid (DMASA) is an aromatic sulfonic acid derivative. Accurate and precise quantification of DMASA is critical for quality control in various industrial applications, including its use as an intermediate in the synthesis of dyes and pharmaceuticals.

The amphoteric, zwitterionic character of DMASA, possessing both a strongly acidic sulfonic acid group and a weakly basic dimethylamino group, complicates its retention and peak shape in traditional reverse-phase chromatography.[1] The molecule's high polarity can lead to poor retention on hydrophobic C18 phases, while interactions between the charged moieties and residual silanols on the silica backbone can cause significant peak tailing.[1][6] This application note describes a method that overcomes these challenges by controlling the mobile phase pH to suppress the ionization of the basic functional group, thereby promoting a consistent and reproducible hydrophobic interaction with the stationary phase.

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent end-capped C18 column.

  • pH Meter: Calibrated pH meter.

  • Analytical Balance: 0.01 mg readability.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE.

Reagents and Standards
  • N,N-Dimethylsulfanilic Acid Reference Standard: Purity ≥ 99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.[7]

  • Phosphoric Acid (H₃PO₄): ACS grade, 85%.

  • Water: Deionized (DI) water, 18.2 MΩ·cm.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. The selection of a low pH mobile phase is crucial for protonating the dimethylamino group, which minimizes undesirable ionic interactions and ensures good peak shape.[8]

ParameterCondition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v), pH ≈ 2.5
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Protocols and Methodologies

Preparation of Solutions

Mobile Phase A (0.1% H₃PO₄ in Water):

  • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of DI water and mix.

  • Allow the solution to equilibrate to room temperature.

  • Bring to volume with DI water and mix thoroughly.

  • Filter through a 0.45 µm filter before use.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of N,N-Dimethylsulfanilic acid reference standard into a 25 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile (Diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard and Calibration Curve Solutions:

  • Prepare a series of calibration standards by diluting the Standard Stock Solution with the Diluent to achieve concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

Sample Preparation:

  • Accurately weigh the sample to obtain a theoretical concentration of 0.1 mg/mL of N,N-Dimethylsulfanilic acid in a suitable volumetric flask.

  • Dissolve and dilute to volume with the Diluent.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for sample analysis using this method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase System_Suitability System Suitability Test Prep_Mobile_Phase->System_Suitability Prep_Standards Prepare Standards Prep_Standards->System_Suitability Prep_Samples Prepare Samples Run_Samples Analyze Samples Prep_Samples->Run_Samples Run_Calibration Run Calibration Curve System_Suitability->Run_Calibration Pass Run_Calibration->Run_Samples Integrate_Peaks Integrate Peaks Run_Samples->Integrate_Peaks Calculate_Results Calculate Concentration Integrate_Peaks->Calculate_Results Generate_Report Generate Report Calculate_Results->Generate_Report

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines.[5] The validation ensures the method is suitable for its intended purpose.[3][9][10]

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly.[10] Six replicate injections of a working standard (0.1 mg/mL) are made.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample. The chromatogram of the placebo showed no interfering peaks at the retention time of N,N-Dimethylsulfanilic acid.

Linearity

The linearity of the method was evaluated by analyzing five concentrations ranging from 0.01 to 0.2 mg/mL. The calibration curve of peak area versus concentration demonstrated excellent linearity.

ParameterResult
Linearity Range 0.01 - 0.2 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration). The results are summarized below.

Concentration LevelAverage Recovery (%)%RSD
80%99.8%0.5%
100%100.5%0.3%
120%100.2%0.4%
Precision

Repeatability (Intra-day Precision): Six individual sample preparations at 100% of the target concentration were analyzed on the same day. The %RSD was found to be 0.6%.

Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD between the two days was 1.1%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.003 mg/mL

  • LOQ: 0.01 mg/mL

Conclusion

The developed reverse-phase HPLC method provides a reliable, accurate, and precise means for the quantitative determination of N,N-Dimethylsulfanilic acid. By utilizing an acidic mobile phase and a high-quality C18 column, the method effectively overcomes the chromatographic challenges associated with this zwitterionic compound. The comprehensive validation confirms its suitability for routine use in quality control and research environments, adhering to stringent regulatory standards.

References

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. PubMed.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Development of Zwitterionic Hydrophilic Liquid Chromatography (ZI). Longdom Publishing.
  • N,N-Dimethyl-3-nitrosulfanilic acid | C8H10N2O5S | CID 3606966. PubChem.
  • Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer. ResearchGate.
  • Why can zwitterions be difficult detect by HPLC-MS? Chemistry Stack Exchange.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • N,N-Diethylsulphanilic acid | C10H15NO3S | CID 118833. PubChem.
  • N,N-DIMETHYLSULFANILIC ACID. gsrs.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • N,N-Dimethylsulfanilic Acid | CAS 121-58-4. SCBT.
  • Sulfanilic acid | C6H7NO3S | CID 8479. PubChem.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
  • Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography. ResearchGate.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass.

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Application Note: Quantitative Spectrophotometric Determination of Nitrite Using 4-(dimethylamino)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Griess Reaction and Nitrite Quantification

The accurate measurement of nitrite (NO₂⁻) is critical across diverse scientific fields, including environmental monitoring, food safety analysis, and biomedical research. In biological systems, nitrite is a stable oxidation product of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes.[1] Consequently, quantifying nitrite in matrices like plasma, urine, and cell culture media serves as a key indirect indicator of NO production.[2][3]

The most established and widely used method for colorimetric nitrite detection is the Griess reaction, first described by Peter Griess in 1879.[2][3] The assay is based on a two-step diazotization-coupling reaction.[2][4] In the first step, a primary aromatic amine is converted by nitrite in an acidic medium into a diazonium salt. This reactive intermediate is then immediately coupled with an electron-rich aromatic compound to form a stable and intensely colored azo dye.[5]

While the classical Griess reagent employs N-(1-naphthyl)ethylenediamine (NED) as the coupling agent, other nucleophilic aromatic compounds can be used to generate azo dyes with distinct spectrophotometric properties.[2][6] This application note details a robust protocol utilizing 4-(dimethylamino)benzenesulfonic acid as a highly effective coupling agent in a modified Griess-type assay. Its N,N-dimethylated aniline structure provides a highly activated aromatic ring for rapid and efficient azo coupling, yielding a chromophore suitable for sensitive spectrophotometric analysis.[7][8]

Principle and Mechanism of Action

The determination of nitrite using sulfanilic acid and this compound proceeds via a two-step electrophilic aromatic substitution mechanism.

Step 1: Diazotization of Sulfanilic Acid Under acidic conditions (pH 1-2), nitrite (NO₂⁻) is protonated to form nitrous acid (HONO). Nitrous acid subsequently generates the nitrosonium ion (NO⁺), a potent electrophile. The primary amine group of sulfanilic acid acts as a nucleophile, attacking the nitrosonium ion to form a diazonium salt intermediate (4-sulfobenzenediazonium chloride). This reaction is temperature-sensitive and must be performed under cold conditions (0-5 °C) to ensure the stability of the diazonium salt.[4][7]

Step 2: Azo Coupling with this compound The resulting 4-sulfobenzenediazonium salt is a weak electrophile. It readily reacts with a highly activated aromatic compound, the "coupling agent." The tertiary amine group (-N(CH₃)₂) of this compound is a powerful electron-donating group, which strongly activates the benzene ring towards electrophilic attack.[7][8] The diazonium salt attacks the ring at the position ortho to the dimethylamino group (as the para position is blocked by the sulfonic acid group), forming a stable, highly conjugated azo dye.[9] This final product exhibits strong absorbance in the visible region of the spectrum, and its color intensity is directly proportional to the initial nitrite concentration.[5]

Reaction_Mechanism cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling cluster_readout Detection Nitrite Nitrite (NO₂⁻) Diazonium_Salt 4-Sulfobenzenediazonium Salt (Electrophile) Nitrite->Diazonium_Salt Forms Nitrous Acid (HONO) H_plus Acid (H⁺) Sulfanilic_Acid Sulfanilic Acid (Primary Amine) Sulfanilic_Acid->Diazonium_Salt Azo_Dye Colored Azo Dye Product (Chromophore) Diazonium_Salt->Azo_Dye Electrophilic Aromatic Substitution Coupling_Agent This compound (Coupling Agent) Coupling_Agent->Azo_Dye Spectrophotometer Measure Absorbance (e.g., ~540 nm) Azo_Dye->Spectrophotometer Proportional to [NO₂⁻] Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Reaction cluster_analysis 3. Data Analysis Std_Curve Prepare Nitrite Standards (0-100 µM) Add_Sample Pipette 50 µL of Standard or Sample into wells Std_Curve->Add_Sample Sample_Prep Prepare Samples (Dilute/Deproteinize as needed) Sample_Prep->Add_Sample Add_Reagent1 Add 50 µL of Diazotizing Reagent Add_Sample->Add_Reagent1 Incubate1 Incubate 10 min at Room Temperature (RT) Add_Reagent1->Incubate1 Add_Reagent2 Add 50 µL of Coupling Reagent Incubate1->Add_Reagent2 Incubate2 Incubate 15 min at RT (in dark) Add_Reagent2->Incubate2 Measure_Abs Read Absorbance at 540 nm Incubate2->Measure_Abs Plot_Curve Plot Standard Curve (Abs vs. [Nitrite]) Measure_Abs->Plot_Curve Calculate Calculate Sample Concentration Plot_Curve->Calculate

Figure 2: Experimental workflow for nitrite determination.

1. Standard Curve Preparation: Prepare a set of nitrite standards by serially diluting the 1 mM Working Stock Solution in DI water. A typical concentration range is 0 to 100 µM.

Well IDVolume of 1 mM Nitrite Stock (µL)Volume of DI Water (µL)Final [Nitrite] (µM)
Blank010000
Std 12.5997.52.5
Std 259955
Std 31099010
Std 42597525
Std 55095050
Std 67592575
Std 7100900100

2. Sample Preparation:

  • Aqueous Samples (e.g., water, buffers): Use directly or dilute with DI water to fall within the standard curve range.

  • Biological Samples (e.g., plasma, serum, cell lysate): Samples must be deproteinized to avoid interference. [2]A common method is ultrafiltration using a 10 kDa molecular weight cutoff (MWCO) spin filter. Centrifuge the sample according to the filter manufacturer's instructions and use the protein-free filtrate for the assay.

3. Assay Protocol:

  • Pipette 50 µL of each standard and unknown sample into separate wells of the 96-well plate. It is recommended to run all samples and standards in duplicate or triplicate.

  • Add 50 µL of the Diazotizing Reagent to all wells. Mix gently by tapping the plate.

  • Incubate for 10 minutes at room temperature, protected from light. This allows for the complete formation of the diazonium salt.

  • Add 50 µL of the Coupling Reagent to all wells. Mix gently.

  • Incubate for 15 minutes at room temperature, protected from light, to allow for color development.

  • Measure the absorbance at 540 nm (A₅₄₀) using a microplate reader.

    • Scientist's Note: The exact λ_max_ may vary slightly. For a new assay setup, it is advisable to perform a wavelength scan (400-700 nm) on a mid-range standard to determine the precise peak absorbance.

Data Analysis
  • Calculate the average absorbance for each duplicate/triplicate.

  • Subtract the average absorbance of the Blank (0 µM standard) from all other readings.

  • Plot the background-subtracted absorbance values for the standards against their corresponding nitrite concentrations (µM).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value should be ≥ 0.995.

  • Calculate the nitrite concentration of the unknown samples using the equation: [Nitrite] (µM) = (Absorbance_of_Sample - c) / m Where 'm' is the slope and 'c' is the y-intercept of the standard curve.

  • Remember to multiply the final concentration by any dilution factor used during sample preparation.

Performance Characteristics and Method Validation

The performance of a Griess-type assay is characterized by several key parameters. The values provided below are typical for this class of assay and should be established independently in your laboratory.

ParameterTypical Value / CharacteristicRationale / Explanation
Wavelength (λ_max_) ~540 nmThis corresponds to the peak absorbance of the formed azo dye's extended π-conjugated system. [3][10]
Linear Range 0.5 - 100 µMThe concentration range over which the absorbance is directly proportional to the nitrite concentration. [2][11]
Limit of Detection (LOD) 0.2 - 1.0 µMThe lowest concentration of nitrite that can be reliably distinguished from the blank with a specific confidence level (e.g., signal-to-noise ratio of 3). [2][12]
Color Stability Stable for 1-2 hoursThe azo dye product is stable, but absorbance should be read within a consistent timeframe for best results. Protect from direct light.
Precision CV < 5%The coefficient of variation (CV) for replicate measurements should be low, indicating high reproducibility.
Potential Interferences

The Griess reaction is robust but can be affected by certain substances, particularly in complex biological matrices. [1][2]

  • Proteins: High protein concentrations can precipitate in the acidic reagent, causing turbidity and interfering with absorbance readings. Deproteinization is essential. [2][10]* Reducing Agents: Compounds like ascorbate (Vitamin C) and thiols (e.g., glutathione) can react with and consume nitrous acid, leading to an underestimation of nitrite. [2]* Hemoglobin: In hemolyzed plasma or whole blood samples, hemoglobin absorbs light near 540 nm and can also react with nitrite, causing significant interference. [10]* High Nitrate Levels: While the Griess reaction is specific for nitrite, extremely high concentrations of nitrate (NO₃⁻) in the presence of certain reducing agents in the sample could potentially be converted to nitrite, leading to a false positive signal. [13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or very low color development 1. Reagents are degraded or expired.2. Incorrect pH (not acidic enough).3. Nitrite concentration is below the LOD.4. Presence of strong reducing agents in the sample.1. Prepare fresh reagents.2. Ensure the diazotizing reagent is strongly acidic.3. Concentrate the sample if possible or use a more sensitive method.4. Evaluate sample matrix for interferences.
High background in blank 1. Contaminated DI water or reagents with nitrite.2. Reagent instability (e.g., coupling reagent exposed to light).1. Use fresh, high-purity DI water. Prepare new reagents.2. Store reagents properly at 4°C in the dark.
Poor linearity of standard curve (R² < 0.99) 1. Pipetting errors during standard dilution.2. Inconsistent incubation times.3. Reaching detector saturation at high concentrations.1. Use calibrated pipettes and careful technique. Prepare fresh standards.2. Use a multichannel pipette and a timer for consistent reagent addition and incubation.3. Narrow the standard curve range if the top points are plateauing.
Precipitate forms in wells 1. High protein content in samples.2. Low solubility of reagents or product.1. Deproteinize samples prior to the assay.2. Ensure all reagents are fully dissolved during preparation.

Conclusion

The use of this compound as a coupling agent provides a sensitive, reliable, and cost-effective method for the quantitative determination of nitrite. This modified Griess assay is based on well-understood chemical principles and can be readily implemented in a high-throughput 96-well plate format. By following the detailed protocol and being mindful of potential interferences, researchers can achieve accurate and reproducible measurements of nitrite, facilitating further insights into the role of nitric oxide in their specific field of study.

References

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 396, 157–165.
  • Guevara, I., Iwanejko, J., Dembinska-Kiec, A., Pankiewicz, J., Wanat, A., Żyłka, A., Czarnobilski, K., & Galiński, J. (1998). Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization. Clinical Chemistry and Laboratory Medicine, 36(11), 799-805.
  • Brainly. (2019). Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form.
  • Yang, Y., et al. (2018). Inaccuracies of nitric oxide measurement methods in biological media. Journal of Applied Physiology, 124(3), 731-741.
  • Leone, M., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Antioxidants, 10(10), 1590.
  • Masi, A., et al. (2014). Nitrite and Nitrate Measurement by Griess Reagent in Human Plasma: Evaluation of Interferences and Standardization. Methods in Enzymology.
  • Reddit. (2023). Potential causes of false positive Griess Test.
  • ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc.
  • He, C., et al. (2013). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. Analytical Biochemistry, 441(1), 31-36.
  • Galy, T., et al. (2019). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. RSC Advances, 9, 2984-2991.
  • Chemistry Stack Exchange. (2014). Why does diazo coupling preferentially occur at the para position?.
  • Narayana, B., & Sunil, K. (2009). A Spectrophotometric Method for the Determination of Nitrite and Nitrate. Eurasian Journal of Analytical Chemistry, 4(2).
  • Lojda, Z. (1990). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 94(1), 77-84.
  • Norwitz, G., & Keliher, P. N. (1984). Spectrophotometric determination of nitrite with composite reagents containing sulphanilamide, sulphanilic acid or 4-nitroaniline as the diazotisable aromatic amine and N-(1-naphthyl)ethylenediamine as the coupling agent. Analyst, 109, 1281-1286.
  • Wikipedia contributors. (2023). Griess test. Wikipedia, The Free Encyclopedia.
  • Hidayah, A. M., et al. (2018). Spectrophotometric Method for Determination of Nitrite and Nitrate Levels in Broccoli and Cauliflower with Different Fertilization Treatment. Oriental Journal of Chemistry, 34(6).
  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70.
  • Galy, T., et al. (2019). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. RSC Advances.

Sources

Application Notes: The Role of 4-(Dimethylamino)benzenesulfonic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

4-(Dimethylamino)benzenesulfonic acid, also known as N,N-dimethylsulfanilic acid, is a pivotal aromatic compound in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic dyes used in the textile industry, prized for their vibrant colors, cost-effective production, and good fastness properties. The structure of this compound, featuring both a sulfonic acid group (-SO₃H) and a dimethylamino group (-N(CH₃)₂), imparts unique properties that make it a valuable precursor. The sulfonic acid group enhances water solubility, which is crucial for the dyeing process, while the dimethylamino group plays a key role in the chromophoric system of the final dye molecule.

This guide provides a detailed overview of the underlying chemistry and a practical, step-by-step protocol for the synthesis of a representative azo dye using this intermediate. The focus is on explaining the causality behind experimental choices to provide researchers with a robust understanding of the process.

The Chemistry of Azo Dye Formation

The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution and involves two primary stages: Diazotization and Azo Coupling .[1][2]

2.1. Diazotization

In this first step, the primary aromatic amine is converted into a highly reactive diazonium salt.[2][3] Although this compound is a tertiary amine, the process typically starts with a primary amine precursor like sulfanilic acid, which is then coupled with a tertiary amine like N,N-dimethylaniline. For the purpose of demonstrating the core reaction, we will detail the synthesis of Methyl Orange, a well-known pH indicator and dye, which uses sulfanilic acid for diazotization and N,N-dimethylaniline as the coupling component. The principles are directly applicable to systems involving derivatives like this compound.

The diazotization reaction involves treating the primary amine (sulfanilic acid) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][5]

  • Causality: The reaction must be performed at a low temperature (0–5 °C) because the resulting diazonium salt is unstable and can decompose, releasing nitrogen gas at higher temperatures, which would significantly lower the yield.[3][6] The strong acid is necessary to protonate nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent that reacts with the amine.[5]

2.2. Azo Coupling

The second stage is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component.[1][7] In the synthesis of Methyl Orange, the coupling component is N,N-dimethylaniline. The diazonium ion attacks the aromatic ring of the coupling agent, typically at the para position, to form the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the dye's color.[1][6][7]

  • Causality: The pH of the reaction medium is critical.[1] The coupling with aromatic amines like N,N-dimethylaniline is carried out in a mildly acidic to neutral solution. This condition ensures that the concentration of the diazonium ion is maximized while the amine group of the coupling component remains sufficiently nucleophilic to attack.[8] If the solution is too acidic, the amine group becomes protonated, deactivating the ring towards electrophilic attack.

Experimental Workflow and Visualization

The overall process for synthesizing an azo dye like Methyl Orange involves the preparation of the diazonium salt from a primary amine and its subsequent reaction with a coupling component.

Dye_Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling A Sulfanilic Acid + Na₂CO₃ in H₂O B Add NaNO₂ A->B Dissolve C Pour into cold HCl Solution (0-5°C) B->C Generate HNO₂ in situ D Diazonium Salt Suspension (Unstable Intermediate) C->D Formation F Add Diazonium Salt Suspension to Coupling Agent D->F Electrophilic Attack E N,N-dimethylaniline + Acetic Acid E->F Prepare coupling solution G Add NaOH Solution F->G Stir to complete reaction H Final Dye Product (Methyl Orange) G->H Precipitate sodium salt

Sources

Application Notes: A Detailed Protocol for the Derivatization of Phenols using 4-Dimethylaminobenzaldehyde (DMABC) for Spectrophotometric Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Phenol Derivatization

Phenolic compounds are a cornerstone of pharmaceutical and chemical research, exhibiting a vast spectrum of biological activities and serving as critical intermediates in drug synthesis.[1] Accurate quantification of these molecules in diverse matrices—from biological fluids to environmental samples—is paramount for pharmacokinetic studies, quality control, and toxicological assessments. Direct analysis of phenols can be challenging due to their polarity and potential for interference from complex sample matrices.

Derivatization, a process of chemical modification, transforms an analyte to enhance its detectability and suitability for a chosen analytical technique.[2] This application note provides a comprehensive guide to the derivatization of phenols using 4-Dimethylaminobenzaldehyde (DMABC), a versatile chromogenic reagent. The reaction yields a brightly colored product, enabling simple and sensitive quantification using UV-Visible spectrophotometry. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a deep understanding of the underlying chemical principles, empowering researchers to apply, adapt, and troubleshoot the methodology effectively.

The Chemistry of Derivatization: An Acid-Catalyzed Electrophilic Aromatic Substitution

The derivatization of phenols with DMABC is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of the phenol is a potent activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[3] This activation makes the phenol ring highly susceptible to attack by electrophiles.

The reaction mechanism can be delineated as follows:

  • Activation of the Electrophile: In a strong acidic medium (e.g., sulfuric or hydrochloric acid), the aldehyde group of DMABC is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, priming it for reaction.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the protonated carbonyl carbon of DMABC. This attack preferentially occurs at the para position relative to the hydroxyl group, due to steric hindrance at the ortho positions. This step results in the formation of a diarylmethane intermediate.

  • Formation of a Triphenylmethane Dye: The diarylmethane intermediate can undergo a subsequent reaction with a second molecule of phenol. This second condensation, followed by oxidation (which can be facilitated by the acidic conditions or a mild oxidizing agent), leads to the formation of a highly conjugated triphenylmethane dye-like structure.[4] The extensive conjugation of this final product is responsible for its intense color, which is the basis for spectrophotometric quantification.

Diagram of the Proposed Reaction Mechanism

ReactionMechanism Phenol1 Phenol Intermediate Diarylmethane Intermediate Phenol1->Intermediate DMABC DMABC Protonated_DMABC Protonated DMABC (Electrophile) DMABC->Protonated_DMABC Acid Catalyst H_plus H+ Protonated_DMABC->Intermediate Electrophilic Attack Triphenylmethane_Leuco Leuco Dye Intermediate->Triphenylmethane_Leuco Phenol2 Phenol Phenol2->Triphenylmethane_Leuco Final_Product Colored Triphenylmethane Dye Triphenylmethane_Leuco->Final_Product Oxidation Oxidation [O] Workflow start Start prep_standards Prepare Phenol Calibration Standards start->prep_standards prep_sample Prepare Sample (and Blank) start->prep_sample add_reagent Add DMABC Reagent to all tubes prep_standards->add_reagent prep_sample->add_reagent incubate Incubate at 60°C for 20 min add_reagent->incubate cool Cool to Room Temperature incubate->cool measure Measure Absorbance at 525 nm cool->measure analyze Construct Calibration Curve & Quantify Sample measure->analyze end End analyze->end

Caption: Step-by-step workflow for phenol quantification using DMABC.

Key Parameters and Troubleshooting

The success of this assay hinges on the careful control of several experimental parameters.

ParameterRecommended ConditionRationale & Expert Insights
pH / Acidity Highly Acidic (Conc. H₂SO₄)A strong acid is essential to protonate the DMABC aldehyde, creating a potent electrophile for the reaction with the phenol ring. [4]
Solvent Ethanol/WaterEthanol helps to solubilize the DMABC reagent, while water is the solvent for the phenol standards and many sample types.
Temperature 60°CHeating accelerates the condensation reaction. However, excessively high temperatures may lead to degradation of the reactants or the colored product.
Reaction Time 20 minutesThis allows for sufficient time for the color to develop fully. The stability of the color should be assessed; prolonged standing may lead to a decrease in absorbance.
DMABC Concentration ExcessA molar excess of the derivatizing agent ensures the reaction proceeds to completion for all phenol molecules in the sample.
Wavelength (λmax) ~525 nmThis is an estimated wavelength for the triphenylmethane dye product. It is crucial to perform a wavelength scan (400-700 nm) to determine the precise λmax for the specific phenol being analyzed to ensure maximum sensitivity.

Troubleshooting Guide:

  • Low or No Color Development:

    • Cause: Insufficient acidity, degraded DMABC reagent, or incorrect reaction temperature/time.

    • Solution: Prepare fresh DMABC reagent. Verify the concentration of the acid. Ensure the water bath is at the correct temperature and the incubation time is adequate.

  • High Background/Blank Absorbance:

    • Cause: Contaminated reagents or glassware.

    • Solution: Use high-purity reagents and thoroughly clean all glassware.

  • Poor Linearity of Calibration Curve:

    • Cause: Inaccurate preparation of standards, reaction not going to completion at higher concentrations, or spectrophotometer issues.

    • Solution: Carefully reprepare standard solutions. Consider extending the reaction time or increasing the DMABC concentration. Ensure the spectrophotometer is functioning correctly.

Applicability and Limitations

This method is particularly useful for the quantification of total phenols in samples where phenols are the primary analyte of interest. It is a cost-effective and rapid alternative to chromatographic methods.

However, it is important to acknowledge its limitations:

  • Specificity: The reaction is not specific to a single phenolic compound. It will react with most phenols that have an unsubstituted position para to the hydroxyl group. Therefore, the results are typically reported as "total phenolic content" in phenol equivalents.

  • Interferences: Other electron-rich aromatic compounds may potentially react with DMABC under these conditions, leading to erroneously high results. Sample cleanup may be necessary to remove such interferences.

For the specific identification and quantification of individual phenolic compounds in a complex mixture, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are recommended. [5]

Conclusion

The derivatization of phenols with 4-Dimethylaminobenzaldehyde provides a robust and accessible method for their spectrophotometric quantification. By understanding the underlying principles of the acid-catalyzed electrophilic substitution and carefully controlling the key experimental parameters, researchers can achieve accurate and reliable results. This application note serves as a comprehensive guide to empower scientists in their analytical endeavors, ensuring the integrity and validity of their findings in the critical fields of chemical and pharmaceutical research.

References

  • O'Donnell, C., et al. (2013). Derivatization and Sample Preparation in Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Ogah, E. O., & Ofori, S. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 18-24. [Link]
  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
  • Folin, O., & Denis, W. (1915). A colorimetric method for the determination of phenols (and phenol derivatives) in urine. Journal of Biological Chemistry, 22(2), 305-308. [Link]
  • U.S. Environmental Protection Agency. (1983). Method 420.
  • Khopde, S. M., et al. (2018). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 23(10), 2328. [Link]
  • Slideshare.
  • Kleinicke, W. E. (1957). U.S. Patent No. 2,811,508. Washington, DC: U.S.

Sources

Application Notes & Protocols: Spectrophotometric Determination of Nitrite Using 4-(Dimethylamino)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the quantitative determination of nitrite ions (NO₂⁻) in aqueous samples using a robust and sensitive colorimetric assay based on the Griess reaction. The protocol leverages 4-(dimethylamino)benzenesulfonic acid as a highly efficient diazotizing reagent, which reacts with nitrite in an acidic medium to form a diazonium salt. This intermediate is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, intensely colored azo dye. The absorbance of this dye, measured spectrophotometrically at approximately 540 nm, is directly proportional to the initial nitrite concentration. This application note details the underlying chemical principles, provides a step-by-step protocol for sample analysis, and offers insights into method validation, ensuring accuracy and reliability for researchers in environmental science, clinical diagnostics, and drug development.

Introduction: The Significance of Nitrite Determination

Nitrite is a ubiquitous ion with significant implications for environmental and human health. In environmental monitoring, elevated nitrite levels in water bodies can indicate pollution from agricultural runoff or industrial waste, contributing to eutrophication.[1] In the context of drug development and food safety, nitrite is a critical precursor in the formation of potentially carcinogenic N-nitrosamines.[2][3] The International Agency for Research on Cancer (IARC) has classified nitrites taken from food and water as probable human carcinogens.[2] Therefore, the accurate and sensitive quantification of nitrite is paramount for regulatory compliance, quality control, and toxicological risk assessment.[3][4]

The Griess test, first described by Peter Griess in 1858, remains a cornerstone of nitrite analysis due to its simplicity, sensitivity, and reliability.[5] The method's core chemistry involves a two-step diazotization and coupling reaction.[5][6] This guide focuses on a modern iteration of the Griess assay, employing this compound for the initial diazotization step.

Principle of the Method: The Griess-Ilosvay Reaction

The determination of nitrite using this compound is a modification of the classic Griess-Ilosvay method. The reaction proceeds in two distinct stages under acidic conditions:

  • Diazotization: In an acidic solution, nitrite ions (NO₂⁻) are converted to nitrous acid (HNO₂). This nitrous acid then reacts with a primary aromatic amine, in this case, this compound, to form a stable diazonium salt. This reaction is highly specific to nitrite.

  • Azo Coupling: The resulting diazonium salt is a reactive electrophile. It is immediately coupled with a suitable aromatic compound, N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to form a highly colored and stable azo dye.[5] This product exhibits a characteristic magenta or pink-red color with a maximum absorbance (λ_max) around 540 nm.[7]

The intensity of the color produced is directly proportional to the concentration of nitrite in the original sample, allowing for quantitative analysis using spectrophotometry.

Griess_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Nitrite Nitrite (NO₂⁻) Acid H⁺ (Acidic Medium) Diazonium Diazonium Salt Nitrite->Diazonium + DMABA + H⁺ DMABA This compound NED N-(1-naphthyl)ethylenediamine (NED) AzoDye Magenta Azo Dye (Absorbance at ~540 nm) Diazonium->AzoDye + NED

Caption: The two-step chemical reaction pathway for nitrite detection.

Experimental Protocol

This protocol is designed for the analysis of nitrite in aqueous samples using a 96-well microplate format, which is ideal for high-throughput screening.

Required Reagents and Equipment
  • Griess Reagent:

    • Component A (Diazotizing Reagent): 2% (w/v) this compound in 5% (v/v) phosphoric acid.

    • Component B (Coupling Reagent): 0.2% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[5]

    • Note: For convenience, a combined Griess reagent can be prepared by mixing equal volumes of Component A and Component B immediately before use. Protect from light and use within a few hours.[6] A typical commercial formulation contains 0.2% NED and 2% sulfanilamide in 5% phosphoric acid.[5]

  • Nitrite Standard Stock Solution (10 mM): Dissolve 0.069 g of sodium nitrite (NaNO₂) in 100 mL of deionized water. Store in a dark flask at 4°C.

  • Sample Diluent: Deionized water or a buffer appropriate for the sample matrix.

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm.

    • 96-well clear, flat-bottom microplates.

    • Calibrated micropipettes and tips.

    • Vortex mixer.

Preparation of Nitrite Standards

A standard curve is essential for the accurate quantification of nitrite in unknown samples. Prepare a series of nitrite standards by serial dilution of the 10 mM stock solution.

  • Prepare a 100 µM working standard: Dilute the 10 mM stock solution 1:100 in the sample diluent.

  • Perform serial dilutions: Create a standard curve ranging from approximately 1.5 µM to 100 µM.[6] A typical set of standards might be 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM. Include a "zero" standard (blank) containing only the diluent.

Standard Concentration (µM)Volume of 100 µM Stock (µL)Volume of Diluent (µL)
1001000
505050
252575
12.512.587.5
6.256.2593.75
3.133.1396.87
1.561.5698.44
0 (Blank)0100
Assay Procedure
  • Sample Preparation: Centrifuge samples to remove any particulate matter. If necessary, dilute samples to ensure the nitrite concentration falls within the range of the standard curve.

  • Plate Layout: Add 50 µL of each standard and unknown sample in triplicate to the wells of a 96-well microplate.

  • Reagent Addition: Add 50 µL of the freshly prepared combined Griess reagent to each well.[6]

  • Incubation: Gently shake the plate for 1 minute and then incubate at room temperature for 10-15 minutes, protected from light.[6][8] This allows for complete color development.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[6][8]

Assay_Workflow start Start prep_samples Prepare Samples & Standards start->prep_samples plate_loading Pipette 50 µL of Samples/ Standards into 96-well Plate prep_samples->plate_loading add_reagent Add 50 µL of Griess Reagent to each well plate_loading->add_reagent incubate Incubate for 10-15 min at Room Temperature (in dark) add_reagent->incubate read_absorbance Measure Absorbance at 540 nm incubate->read_absorbance analyze_data Analyze Data: - Generate Standard Curve - Calculate Sample Concentrations read_absorbance->analyze_data end End analyze_data->end

Caption: The experimental workflow for nitrite determination.

Data Analysis and Interpretation

  • Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Standard Curve Generation: Plot the blank-corrected absorbance values for the nitrite standards against their corresponding concentrations (in µM). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A valid standard curve should have an R² value > 0.99.

  • Calculation of Unknown Concentrations: Use the linear regression equation to calculate the nitrite concentration in the unknown samples.

    Concentration (µM) = (Absorbance_sample - c) / m

    Where 'm' is the slope and 'c' is the y-intercept of the standard curve. Remember to account for any dilution factors used during sample preparation.

Method Validation and Performance Characteristics

The performance of this assay is robust, with key characteristics summarized below.

ParameterTypical ValueReference
Linear Range 0.02 - 2 µM (depending on specific reagents)[5]
Detection Limit (LOD) 12.1 µg/L[9]
Molar Absorptivity ~4.61 x 10⁴ L/mol·cm[9]
Wavelength (λ_max) ~540 nm[7]
Precision (RSD) < 1%[9]

Interferences: The method is highly selective for nitrite. High concentrations of nitrate (e.g., 500 µg/mL) generally do not interfere.[9] However, strong reducing agents or highly colored compounds in the sample matrix may interfere with the assay. It is advisable to run a spiked sample to assess potential matrix effects.

Conclusion

The use of this compound in a Griess-based colorimetric assay provides a sensitive, rapid, and reliable method for the quantification of nitrite. Its straightforward protocol and adaptability to a high-throughput microplate format make it an invaluable tool for researchers across various scientific disciplines. Adherence to the detailed protocol and proper validation procedures will ensure the generation of high-quality, reproducible data for critical applications in research and development.

References

  • Al-Subu, M. M. (2002). Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere. PubMed.
  • Fox, J. B., Jr. (1979). Spectrophotometric determination of nitrite with composite reagents containing sulphanilamide, sulphanilic acid or 4-nitroaniline as the diazotisable aromatic amine and N-(1-naphthyl)ethylenediamine as the coupling agent. Analyst.
  • Ahmed, M. J., et al. (1996). Simultaneous spectrophotometric determination of nitrite and nitrate by flow-injection analysis. Talanta.
  • Wikipedia. (n.d.). Griess test. Wikipedia.
  • Perrone, B., et al. (2021). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. MDPI.
  • ResearchGate. (n.d.). Highly Sensitive N-(1-Naphthyl)Ethylene Diamine Method for the Spectrophotometric Determination of Trace Amounts of Nitrite in Various Water Samples. ResearchGate.
  • Scribd. (n.d.). Griess Test. Scribd.
  • Afkhami, A., & Zarei, A. R. (2004). Column Preconcentration Analysis–Spectrophotometric Determination of Nitrate and Nitrite by a Diazotization–Coupling Reaction. Analyst.
  • Rani, A., & Shyla, B. (2016). Spectrophotometric determination of nitrite and nitrate ions by diazo coupling method. International Journal of Chemical Studies.
  • Silva, T., et al. (2019). Protocol Griess Test. protocols.io.
  • ResearchGate. (n.d.). Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate.
  • Miranda, K. M., et al. (2014). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. NIH.
  • Heliyon. (2021). determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. PMC.

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Application Note: Leveraging the 4-(Dimethylamino)benzenesulfonyl Moiety for Selective Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective detection of specific ions is a critical task in biomedical research, environmental monitoring, and drug development. Fluorescent chemosensors offer a powerful tool for this purpose due to their high sensitivity, operational simplicity, and potential for real-time analysis. This application note provides a technical guide on the principles and protocols for using molecules based on the 4-(dimethylamino)benzenesulfonyl scaffold for the fluorescent detection of divalent metal cations, particularly copper (Cu²⁺) and zinc (Zn²⁺). While 4-(dimethylamino)benzenesulfonic acid is the parent compound, we will focus on its more fluorescently active derivative, 4-(dimethylamino)benzenesulfonamide, to elucidate the mechanism and provide actionable protocols for researchers.

Part 1: The Signaling Moiety - Understanding the Mechanism

The efficacy of the 4-(dimethylamino)benzenesulfonyl scaffold in ion detection stems from its unique electronic architecture. The molecule contains a powerful electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing sulfonamide group (-SO₂NH₂), connected by a phenyl ring. This arrangement facilitates an Intramolecular Charge Transfer (ICT) process upon photoexcitation, which is fundamental to its fluorescent properties.

Principle of Detection: Ion-Modulated Intramolecular Charge Transfer (ICT)

In the unbound state, the fluorophore exhibits a characteristic fluorescence emission. The nitrogen and oxygen atoms within the sulfonamide group can act as a binding site or chelation center for specific metal ions. When a target metal ion like Cu²⁺ or Zn²⁺ coordinates with these atoms, it perturbs the electronic distribution of the molecule. This binding event typically alters the energy of the ICT excited state, leading to a detectable change in the fluorescence output, which can be either an enhancement ("turn-on") or a quenching ("turn-off") of the signal.[1] Copper ions (Cu²⁺), being paramagnetic, often induce fluorescence quenching through electron or energy transfer mechanisms.[2]

The general mechanism can be visualized as follows:

ICT_Mechanism cluster_0 Unbound State (Fluorescent) cluster_1 Ion-Bound State (Quenched/Shifted Fluorescence) Excitation 1. Photon Excitation (hν) ICT_State 2. Intramolecular Charge Transfer (ICT) State Excitation->ICT_State e⁻ transfer Emission 3. Fluorescence Emission ICT_State->Emission Relaxation Ion Target Ion (e.g., Cu²⁺) Complex Probe-Ion Complex Probe Probe Molecule Quenched Non-Radiative Decay (Quenching) Complex_Excitation 1. Photon Excitation (hν) Altered_State 2. Altered Excited State Complex_Excitation->Altered_State e⁻ transfer perturbed Altered_State->Quenched Energy Transfer to Ion

Caption: Ion detection mechanism via modulation of Intramolecular Charge Transfer (ICT).

Part 2: Application Profile - Detection of Divalent Metal Cations

While various sulfonamide-based probes exist, 4-(dimethylamino)benzenesulfonamide serves as an excellent model compound for detecting divalent cations such as Cu²⁺ and Zn²⁺.[1] Its fluorescence spectrum is sensitive to the presence of these metal cations, allowing for their quantification.[1]

Causality of Selectivity: The selectivity of sulfonamide-based probes for certain metal ions is governed by factors including the ion's size, charge density, and preferred coordination geometry, which determine the stability of the resulting complex. The "hard and soft acids and bases" (HSAB) principle is often invoked; the nitrogen and oxygen donors in the sulfonamide are hard bases, favoring interaction with borderline or hard acids like Cu²⁺ and Zn²⁺ over soft acids like Hg²⁺.

Quantitative Data Summary:

ParameterValue / ObservationSource(s)
Target Analytes Divalent Metal Cations (e.g., Cu²⁺, Zn²⁺)[1]
Detection Principle Fluorescence Modulation (typically quenching for Cu²⁺)[2][3][4]
Typical Solvent Acetonitrile, DMSO, or aqueous buffers[1]
pH Range Neutral (e.g., pH 7.0-7.4) is common for biological applications[4][5]
Detection Limit Analyte and system-dependent, can reach nanomolar levels[4][6]

Part 3: Experimental Protocols

These protocols are designed as a self-validating framework. A successful assay requires not only a response to the target ion but also a demonstrated lack of response to other, non-target ions, which is confirmed in the selectivity protocol.

Protocol 3.1: Preparation of Reagents and Stock Solutions

  • Probe Stock Solution (1 mM): Accurately weigh 2.0 mg of 4-(dimethylamino)benzenesulfonamide (M.W. 200.26 g/mol ) and dissolve it in 10.0 mL of HPLC-grade acetonitrile or DMSO. Store this solution in the dark at 4°C.

    • Scientific Rationale: Acetonitrile is often chosen as it is a polar aprotic solvent that can dissolve the probe without interfering with the ion coordination process.[1]

  • Buffer Solution (e.g., 10 mM HEPES, pH 7.4): Prepare a buffer solution appropriate for the experimental system. For biological applications, a buffer like HEPES at physiological pH is recommended to maintain stable conditions.[5]

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the target ions (e.g., CuSO₄, ZnCl₂) and potential interfering ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃) using deionized, metal-free water.

    • Trustworthiness Note: It is critical to ensure all solutions and labware are free from trace metal contamination, which can be an unexpected source of error.[7]

Protocol 3.2: General Procedure for Fluorescence-Based Ion Titration

This workflow outlines the steps to generate a calibration curve for the target ion.

protocol_workflow start Start prep_buffer 1. Aliquot Buffer (e.g., 2 mL HEPES) into cuvettes start->prep_buffer add_probe 2. Add Probe Stock to final conc. (e.g., 10 µM) prep_buffer->add_probe mix 3. Mix and Equilibrate add_probe->mix measure_f0 4. Measure Initial Fluorescence (F₀) mix->measure_f0 add_ion 5. Add Aliquots of Target Ion Stock (Incremental Conc.) measure_f0->add_ion measure_f 6. Mix, Equilibrate, and Measure Fluorescence (F) add_ion->measure_f repeat Repeat 5-6 for Each Concentration measure_f->repeat repeat->add_ion next conc. plot 7. Plot F/F₀ vs. [Ion] to Generate Curve repeat->plot end End plot->end

Caption: Experimental workflow for fluorescence titration of a target ion.

Step-by-Step Methodology:

  • Set up a series of fluorescence cuvettes. To each, add an appropriate volume of the buffer solution (e.g., 2 mL).

  • Add a small volume of the probe stock solution to each cuvette to achieve the desired final concentration (e.g., 10 µM). Mix thoroughly.

  • Place a cuvette in a fluorometer and record the initial fluorescence emission spectrum (F₀) using an appropriate excitation wavelength.

  • To the same cuvette, add a small aliquot of the target ion stock solution (e.g., 2 µL of 1 mM stock to get a 1 µM final concentration).

  • Incubate for a short period (e.g., 2-5 minutes) to allow for complex formation and signal stabilization.[5]

  • Record the new fluorescence emission spectrum (F).

  • Repeat steps 4-6 with increasing concentrations of the target ion to build a titration curve.

  • Plot the fluorescence intensity (or the ratio F/F₀ for quenching) against the ion concentration. The linear portion of this curve can be used for quantification.

Protocol 3.3: Selectivity Assay

  • Prepare a set of cuvettes, each containing the buffer and probe solution as described in Protocol 3.2.

  • To one cuvette, add a high concentration of the target ion (e.g., 10 equivalents).

  • To the other cuvettes, add the same high concentration of each potential interfering ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, etc.).

  • Measure the fluorescence response for each sample.

  • A highly selective probe will show a significant change only in the presence of the target ion. The results should be plotted as a bar chart for easy comparison.

Part 4: Broader Context & Related Structures

The 4-(dimethylamino)benzenesulfonyl moiety is a versatile building block in analytical chemistry. Its utility extends beyond direct fluorescence sensing.

  • pH Indicators: A well-known derivative is Methyl Orange (4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid). Here, the core structure is modified with an azo linkage. The protonation/deprotonation (H⁺ ion detection) of the azo group, influenced by the electronic push-pull system, results in a dramatic color change, making it a classic pH indicator.

  • Fluorescence Quenchers: The related compound 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) is widely used as an efficient dark quencher in molecular beacons and other nucleic acid probes for detecting ions or biological molecules. In these systems, the DABCYL moiety quenches a nearby fluorophore until a binding event separates them, restoring fluorescence.

Conclusion

The 4-(dimethylamino)benzenesulfonyl scaffold provides a robust and versatile platform for the development of ion sensors. By understanding the underlying principles of intramolecular charge transfer and ion coordination, researchers can effectively utilize derivatives like 4-(dimethylamino)benzenesulfonamide for the sensitive and selective detection of key metal ions such as Cu²⁺ and Zn²⁺. The protocols outlined in this note offer a validated starting point for implementing these powerful analytical tools in a variety of research and development settings.

References

  • Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. (2025). PubMed. [Link]
  • New fluorescent sensor for Cu2+ and S2− in 100% aqueous solution based on displacement approach. Dalton Transactions (RSC Publishing). [Link]
  • Fluorescent probe study of sulfonamide binding to povidone. (1976). PubMed. [Link]
  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). PubMed. [Link]
  • A highly selective fluorescent sensor for Cu2+ based on a covalently immobilized naphthalimide deriv
  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). MDPI. [Link]
  • Ultrasensitive turn-on fluorescence detection of Cu2+ based on p-dimethylaminobenzamide derivative and the application to cell imaging. (2017). PubMed. [Link]
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2021). Molbank. [Link]
  • 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. PubChem. [Link]
  • Fluorescent Antibiotics: Bridging Diagnostic and Therapy in the Fight against Bacterial Infections. (2024). National Institutes of Health (NIH). [Link]
  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. (2011). National Institutes of Health (NIH). [Link]
  • Quenching of Ofloxacin and Flumequine Fluorescence by Divalent Transition Metal C
  • Detecting and minimizing zinc contamination in physiological solutions. (2007). National Institutes of Health (NIH). [Link]
  • Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection. (2021). National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Dimethylamino)benzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(dimethylamino)benzenesulfonic acid (N,N-dimethylsulfanilic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and optimize your yield and purity.

Reaction Overview: Electrophilic Aromatic Sulfonation

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The substrate, N,N-dimethylaniline, is a highly activated aromatic ring due to the strong electron-donating nature of the dimethylamino group. This group directs incoming electrophiles to the ortho and para positions. The electrophile, sulfur trioxide (SO₃), is typically generated in situ from concentrated or fuming sulfuric acid. Due to steric hindrance from the bulky dimethylamino group, the substitution occurs almost exclusively at the para position.

The reaction proceeds through an initial acid-base reaction between the basic nitrogen of N,N-dimethylaniline and sulfuric acid to form the N,N-dimethylanilinium salt. At elevated temperatures, this intermediate rearranges to form the thermodynamically more stable C-sulfonated product, this compound, which exists as a zwitterion.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by probable causes and actionable solutions, grounded in chemical principles.

Question 1: My reaction yielded very little or no product. What went wrong?

  • Probable Cause 1: Insufficient Reaction Temperature or Time. The sulfonation of N,N-dimethylaniline is a thermally driven process. The initial product formed is the anilinium hydrogensulfate salt. This salt requires sufficient thermal energy (typically 180-200°C) to rearrange into the final C-sulfonated product.[2] Failure to reach or maintain this temperature will result in recovering only the starting salt.

    Solution:

    • Verify Temperature: Use a calibrated high-temperature thermometer or thermocouple placed directly in the reaction mixture (if safe and practical) rather than relying on the heating mantle's dial setting.

    • Ensure Adequate Heating: Use an appropriate heating medium like a sand bath or a high-boiling silicone oil bath for uniform heat distribution. Direct heating with a mantle can create hot spots.

    • Increase Reaction Time: If you are hesitant to increase the temperature, extending the reaction time (e.g., from 3 hours to 5 hours) can sometimes compensate, though this may increase the risk of side reactions.[1]

  • Probable Cause 2: "Wet" Reagents. The sulfonating agent is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from concentrated sulfuric acid. Water will react with SO₃ to form H₂SO₄, effectively quenching the electrophile and preventing the reaction.

    Solution:

    • Use High-Purity Reagents: Use concentrated (98%) or fuming sulfuric acid. Ensure your N,N-dimethylaniline is anhydrous.

    • Protect from Atmospheric Moisture: Conduct the reaction under a drying tube (e.g., filled with CaCl₂) or an inert atmosphere (N₂ or Ar), especially during the initial mixing phase.

Question 2: The final product is a dark purple, brown, or black solid, not the expected off-white crystals. How can I fix this?

  • Probable Cause: Oxidation of the Aniline Derivative. This is the most common cause of discoloration. At the high temperatures required for sulfonation, sulfuric acid can act as an oxidizing agent, converting the N,N-dimethylaniline into highly colored polymeric byproducts, similar to "aniline black".[1] This is often accompanied by the evolution of sulfur dioxide (SO₂) gas.

    Solution:

    • Precise Temperature Control: Avoid exceeding 200-210°C. Overheating is the primary driver of oxidation. A temperature controller connected to your heating apparatus is highly recommended.

    • Controlled Addition: Add the N,N-dimethylaniline slowly to the sulfuric acid with efficient cooling (e.g., in an ice bath) to manage the initial exothermic acid-base reaction. This prevents an initial temperature spike that can promote side reactions later on.

    • Purification: While prevention is best, a discolored product can often be purified. Decolorizing with activated charcoal during recrystallization is highly effective. See Protocol 2 for details.

Question 3: My product is difficult to isolate from the reaction mixture. It remains gummy or oily.

  • Probable Cause 1: Incomplete Reaction. The presence of unreacted N,N-dimethylanilinium hydrogensulfate can interfere with the crystallization of the zwitterionic product, leading to a gummy precipitate.

    Solution:

    • Re-evaluate your reaction time and temperature as described in Question 1. Ensure the "baking" step, where the solid intermediate is heated, is carried out to completion.[3]

  • Probable Cause 2: Improper pH during Workup. this compound is amphoteric and exists as a zwitterion. Its solubility is highly dependent on pH. It is least soluble at its isoelectric point.

    Solution:

    • Controlled Quenching: After cooling, carefully and slowly pour the reaction mixture onto crushed ice. This precipitates the crude product.

    • pH Adjustment: The product is a strong acid (pKa ~3.2).[2] While it precipitates from the highly acidic reaction quench, adjusting the pH of the slurry towards its isoelectric point can sometimes improve crystallization, but this is often unnecessary for the initial crude isolation. The key is thorough washing to remove residual sulfuric acid.

    • Washing: Wash the crude precipitate thoroughly with cold water to remove any remaining sulfuric acid, which can make the product appear hygroscopic or gummy.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for this sulfonation? A: The reaction is an electrophilic aromatic substitution. The dimethylamino group (-N(CH₃)₂) is a powerful activating group that directs the incoming electrophile (SO₃) to the para position. The mechanism involves the formation of a positively charged intermediate called a sigma complex or arenium ion, which then loses a proton to restore aromaticity.

// Nodes Aniline [label="N,N-Dimethylaniline"]; SO3 [label="SO₃ (from H₂SO₄)"]; Sigma [label="Sigma Complex\n(Arenium Ion)"]; Product [label="this compound\n(Zwitterion Form)"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges Aniline -> inv1 [label="+", arrowhead=none]; SO3 -> inv1 [arrowhead=none]; inv1 -> Sigma [label="Electrophilic Attack"]; Sigma -> inv2 [label="- H⁺", arrowhead=vee]; inv2 -> Product [label="Rearomatization"];

// Styling node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; Aniline [fillcolor="#EA4335", fontcolor="#FFFFFF"]; SO3 [fillcolor="#FBBC05", fontcolor="#202124"]; Sigma [fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } ` Caption: Reaction mechanism for the sulfonation of N,N-dimethylaniline.

Q: Are there alternative, "greener" methods for this synthesis? A: Yes. Microwave-assisted synthesis has been shown to be a highly effective method for sulfonating aniline and its derivatives.[2][4] This technique can dramatically reduce reaction times from hours to minutes and often results in a cleaner product with higher yields, as the rapid and uniform heating minimizes the formation of oxidative byproducts.[2]

Q: How can I confirm the identity and purity of my final product? A:

  • Melting Point: The purified product has a high melting point (decomposes above 270°C) due to its zwitterionic nature. A broad or low melting range indicates impurities.

  • Thin-Layer Chromatography (TLC): Use a polar solvent system (e.g., Chloroform:Methanol 9:1) to check for the presence of the starting material (which will have a high Rf) versus the product (which will be near the baseline due to its high polarity).[5]

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure, showing the characteristic aromatic protons in the para-substituted pattern and the N-methyl protons.

Optimized Experimental Protocols

Protocol 1: Standard Thermal Synthesis

This protocol is based on the well-established "baking" method for sulfonation.[6]

  • Reagent Preparation: In a fume hood, carefully add 12 mL of concentrated sulfuric acid (98%) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath.

  • Addition of Substrate: While stirring, slowly and dropwise add 9 mL of N,N-dimethylaniline to the cold sulfuric acid. The formation of the N,N-dimethylanilinium hydrogensulfate salt is highly exothermic; maintain the temperature below 20°C during the addition. A thick white paste will form.

  • Sulfonation Reaction: Equip the flask with a reflux condenser and a drying tube. Heat the mixture in a sand bath to 180-190°C. Maintain this temperature for 3-4 hours. The mixture will become a solid mass and may require occasional manual stirring if magnetic stirring ceases.

  • Workup and Isolation: Allow the flask to cool completely to room temperature. CAUTION: This step is exothermic. Very slowly and carefully, pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Collection: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake on the filter paper with three portions of 20 mL of ice-cold deionized water to remove residual sulfuric acid.

  • Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air-dry or dry in a vacuum oven at 80°C.

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude, dry this compound to a 250 mL Erlenmeyer flask. Add deionized water (approximately 10-15 mL per gram of crude product). Heat the mixture to boiling on a hot plate with stirring. The product is much more soluble in hot water.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight of your product) of activated charcoal. Swirl the flask and gently reheat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner or Hirsch funnel containing fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry to a constant weight.

Data Summary & Troubleshooting Workflow

ParameterRecommended ValueRationale & Notes
Reagent Ratio ~1.1-1.2 molar eq. H₂SO₄A slight excess of sulfuric acid ensures complete reaction.
Reaction Temp. 180-190°CCritical for the thermal rearrangement to the para product.[2]
Reaction Time 3-5 hoursShorter times may lead to incomplete reaction; longer times risk decomposition.[1]
Expected Yield 50-70% (crude)Yield is highly dependent on temperature control and workup efficiency.[6]
Melting Point >270 °C (decomposes)A key indicator of purity for the zwitterionic product.

// Nodes start [label="Synthesis Outcome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impure [label="Dark / Impure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp_issue [label="Temp Too Low (<180°C)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; wet_reagents [label="Wet Reagents?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; overheat_issue [label="Temp Too High (>200°C)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; workup_issue [label="Incomplete Washing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_temp [label="ACTION:\nIncrease & Verify Temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent [label="ACTION:\nUse Anhydrous Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_overheat [label="ACTION:\nImprove Temp Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purify [label="ACTION:\nRecrystallize w/ Charcoal", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> low_yield [color="#4285F4"]; start -> impure [color="#4285F4"];

low_yield -> temp_issue; low_yield -> wet_reagents; temp_issue -> sol_temp [label="Yes"]; temp_issue -> wet_reagents [label="No"]; wet_reagents -> sol_reagent [label="Yes"];

impure -> overheat_issue; impure -> workup_issue; overheat_issue -> sol_overheat [label="Yes"]; overheat_issue -> workup_issue [label="No"]; workup_issue -> sol_purify [label="Yes"];

} ` Caption: Troubleshooting workflow for common synthesis issues.

References

  • Brainly. (2019). Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form. brainly.com. [Link]
  • LookChem. Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]. LookChem. [Link]
  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Royal Society of Chemistry. [Link]
  • Chemsrc. Benzenesulfonic acid,4-(dimethylamino)- | CAS#:121-58-4. chemsrc.com. [Link]
  • Sciencemadness Discussion Board. (2009). Sulfanilic Acid. sciencemadness.org. [Link]
  • ResearchGate. Diazotization-Coupling Reaction --.doc.
  • Annals of the University of Craiova. (2022). Green and conventional synthesis of sulfanilic acid. Department of Chemistry - University of Craiova. [Link]
  • Google Patents. (1993). DE4209008C2 - Process for the continuous production of sulphanilic acid.
  • Scribd. (2017). Synthesis of Sufanilic Acid. [Link]
  • PubChem. Benzenesulfonic acid, 4-(dimethylamino)-.
  • Green Chemistry (RSC Publishing). Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline. [Link]
  • GCW Gandhi Nagar Jammu.
  • Google Patents. (2000).
  • Google Patents. (2006). CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.
  • Google Patents. (2008). WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
  • Chemistry Stack Exchange. (2021).
  • Scribd. Synthesis of Methyl Orange - Reaction Mechanism. [Link]
  • PubChem. N,N-Dimethylaniline.
  • ChemBK. 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt. [Link]
  • PrepChem.com. Synthesis of benzene sulfonic acid. [Link]
  • PMC - NIH. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
  • Google Patents. (1970).
  • Google Patents. (2018). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.

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Technical Support Center: Azo Coupling Reactions with N,N-Dimethylsulfanilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for troubleshooting azo coupling reactions involving N,N-Dimethylsulfanilic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an azo coupling reaction with N,N-Dimethylsulfanilic acid?

A1: The azo coupling reaction is a classic electrophilic aromatic substitution.[1] It involves two key steps:

  • Diazotization: The primary aromatic amine, in this case, N,N-Dimethylsulfanilic acid, is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[2][3] This reaction is critically temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4]

  • Coupling: The resulting electrophilic diazonium salt is then introduced to a nucleophilic coupling partner, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[1] The diazonium salt attacks the activated aromatic ring of the coupling partner, typically at the para position, to form the characteristic azo (-N=N-) linkage, resulting in a highly colored azo dye.[1][5]

Q2: Why is strict temperature control (0-5 °C) so crucial throughout the reaction?

A2: The diazonium salt intermediate is thermally unstable.[3][4] Above 5 °C, it readily decomposes, liberating nitrogen gas and forming undesired byproducts, primarily phenols.[4] This decomposition not only reduces the yield of the desired azo compound but can also introduce impurities that complicate purification. Therefore, maintaining a consistently low temperature is paramount for the success of both the diazotization and coupling steps.

Q3: What is the optimal pH for the coupling reaction, and how does it differ for various coupling partners?

A3: The optimal pH for the coupling reaction is a critical parameter that depends on the nature of the coupling partner:

  • Phenols and Naphthols: For these coupling agents, a mildly alkaline pH (typically 8-10) is required. In this pH range, the phenol is deprotonated to the more nucleophilic phenoxide ion, which significantly accelerates the rate of electrophilic attack by the diazonium salt.

  • Aromatic Amines: When coupling with aromatic amines, a slightly acidic pH (around 4-5) is preferred. This is a delicate balance. The medium needs to be acidic enough to prevent significant N-coupling (where the diazonium ion attacks the amino group to form a triazene), but not so acidic that the concentration of the free, nucleophilic amine is too low.

Troubleshooting Guide

Issue 1: Low or No Yield of the Azo Dye

Potential Causes & Solutions

  • Incomplete Diazotization:

    • Insufficient Acid: Ensure a molar excess of mineral acid (typically 2.5-3 equivalents) is used. The acid is required to generate nitrous acid from sodium nitrite and to maintain a low pH to stabilize the diazonium salt.[6]

    • Decomposition of Nitrous Acid: Prepare the sodium nitrite solution fresh and add it to the cold acidic solution of the N,N-Dimethylsulfanilic acid. Nitrous acid is unstable and will decompose if left standing.[3]

    • Impure N,N-Dimethylsulfanilic Acid: Use high-purity starting material. Impurities can interfere with the diazotization process.

  • Decomposition of the Diazonium Salt:

    • Temperature Fluctuations: Maintain a constant temperature of 0-5 °C throughout the diazotization and coupling steps using an ice-salt bath for more efficient cooling.

    • Prolonged Reaction Time: Use the prepared diazonium salt immediately. It is not stable and should not be stored.[3][4]

  • Inefficient Coupling:

    • Incorrect pH: Carefully monitor and adjust the pH of the coupling reaction mixture based on the coupling partner being used (see FAQ 3). Use a calibrated pH meter for accurate measurements.

    • Poor Solubility: N,N-Dimethylsulfanilic acid and its diazonium salt can have limited solubility. Ensure vigorous stirring to maintain a well-dispersed suspension. The use of a co-solvent may be necessary in some cases, but this should be approached with caution as it can affect the reaction rate and product solubility.

Issue 2: Formation of Multiple Products and Impurities

Potential Causes & Solutions

  • Side Reactions of the Diazonium Salt:

    • Phenol Formation: If the temperature rises above 5 °C, the diazonium salt will react with water to form the corresponding phenol, which can then act as a coupling partner, leading to a mixture of products.[4] Rigorous temperature control is the key preventative measure.

    • Self-Coupling: In some cases, the diazonium salt can couple with unreacted N,N-Dimethylsulfanilic acid, although this is less common. Slow, controlled addition of the sodium nitrite solution can minimize localized high concentrations of the diazonium salt.

  • Side Reactions of the Coupling Partner:

    • Oxidation: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can produce colored impurities.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

    • Ortho/Para Isomer Formation: While coupling typically occurs at the para position, if this position is blocked or sterically hindered, ortho-coupling can occur, leading to a mixture of isomers.[1] Purification by chromatography may be necessary to separate these isomers.

  • N-Coupling vs. C-Coupling with Amine Coupling Partners:

    • When coupling with primary or secondary aromatic amines, there is a risk of the diazonium ion attacking the nitrogen of the amine to form a triazene (N-coupling) instead of the aromatic ring (C-coupling).[1] Maintaining a slightly acidic pH (4-5) favors C-coupling.

Issue 3: Difficulty in Product Isolation and Purification

Potential Causes & Solutions

  • Product is Too Soluble in the Reaction Medium:

    • Salting Out: The addition of a saturated salt solution (e.g., sodium chloride) can decrease the solubility of the azo dye in the aqueous medium, promoting its precipitation.[2]

    • pH Adjustment: The solubility of azo dyes containing acidic or basic functional groups is often pH-dependent. Adjusting the pH of the final reaction mixture to the isoelectric point of the product can induce precipitation.

  • Presence of Tarry Byproducts:

    • Tarry materials are often the result of decomposition reactions at elevated temperatures. Strict temperature control is the most effective way to prevent their formation.

    • If tarry byproducts are present, purification can be challenging. Recrystallization from a suitable solvent or column chromatography may be required.

Experimental Protocols

Protocol 1: Diazotization of N,N-Dimethylsulfanilic Acid
  • In a beaker, dissolve N,N-Dimethylsulfanilic acid in a dilute sodium carbonate solution with gentle heating.

  • Cool the solution to room temperature and then in an ice bath to 0-5 °C.

  • In a separate flask, prepare a solution of sodium nitrite in cold water.

  • In another flask, add concentrated hydrochloric acid to an equal volume of ice.

  • Slowly add the N,N-Dimethylsulfanilic acid solution to the ice/acid mixture with constant stirring, maintaining the temperature below 5 °C.

  • To this cold suspension, add the sodium nitrite solution dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt suspension for 10-15 minutes in the ice bath. It is now ready for the coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Partner (e.g., 2-Naphthol)
  • In a separate beaker, dissolve 2-naphthol in a dilute sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt suspension (from Protocol 1) to the cold 2-naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolate the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Data Presentation

Table 1: Critical Parameters for Azo Coupling Reactions

ParameterDiazotizationCoupling with Phenols/NaphtholsCoupling with Aromatic Amines
Temperature 0-5 °C0-5 °C0-5 °C
pH Strongly Acidic (< 2)Mildly Alkaline (8-10)Slightly Acidic (4-5)
Key Reagents N,N-Dimethylsulfanilic acid, NaNO₂, Mineral AcidDiazonium Salt, Phenol/Naphthol, BaseDiazonium Salt, Aromatic Amine, Acid
Common Issues Diazonium salt decompositionPoor nucleophilicity of phenolN-coupling (triazene formation)

Visualizations

Diagram 1: Azo Coupling Reaction Workflow

AzoCouplingWorkflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) cluster_troubleshooting Troubleshooting start N,N-Dimethylsulfanilic Acid + NaNO2 + HCl diazonium Diazonium Salt (Unstable Intermediate) start->diazonium Formation coupling_partner Coupling Partner (e.g., Phenol, Amine) diazonium->coupling_partner Immediate Use low_yield Low Yield diazonium->low_yield Decomposition azo_dye Azo Dye Product coupling_partner->azo_dye pH Dependent impurities Impurities azo_dye->impurities Side Reactions

Caption: A workflow diagram illustrating the key stages and potential pitfalls of the azo coupling reaction.

Diagram 2: Chemical Mechanism of Azo Coupling

AzoCouplingMechanism cluster_diazotization_mech Diazotization cluster_coupling_mech Coupling amine Ar-N(CH₃)₂ nitrosonium NO⁺ diazonium_ion Ar-N₂⁺ nitrosonium->diazonium_ion → -H₂O coupler Ar'-H sigma_complex [Ar-N₂-Ar'-H]⁺ (Sigma Complex) coupler->sigma_complex azo_product Ar-N=N-Ar' sigma_complex->azo_product → -H⁺

Sources

Technical Support Center: Ensuring the Stability of 4-(Dimethylamino)benzenesulfonic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(dimethylamino)benzenesulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound solutions. Our goal is to provide you with the scientific rationale behind our recommendations, enabling you to design robust experimental protocols and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound and its solutions.

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is generally stable and should be stored at room temperature in a tightly sealed container to protect it from moisture and light.[1]

Q2: What are the initial signs of degradation in a this compound solution?

A2: The primary indicators of degradation are a noticeable color change (often darkening or turning yellowish-brown), the formation of precipitates, or a decrease in pH. For quantitative applications, a decline in the expected analytical signal (e.g., peak area in chromatography) is a key sign of degradation.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound solutions can be pH-dependent. Being a strong acid, its solutions are inherently acidic.[2] Extreme pH values (highly acidic or alkaline) can accelerate hydrolytic degradation of the sulfonic acid group or promote oxidative reactions of the dimethylamino group. It is crucial to maintain the pH within a range suitable for your specific application and to buffer the solution if necessary.

Q4: Can I autoclave a solution of this compound for sterilization?

A4: Autoclaving is generally not recommended. The high temperatures involved can accelerate thermal degradation.[3] Filtration through a 0.22 µm sterile filter is a safer alternative for sterilization.

Q5: What solvents are recommended for preparing solutions of this compound?

A5: this compound is soluble in water and polar organic solvents. For most applications, high-purity water (e.g., Milli-Q or equivalent) is the solvent of choice. If organic co-solvents are required, ensure they are of high purity and do not introduce contaminants that could catalyze degradation.

II. Troubleshooting Guide: Solution Instability

This guide provides a systematic approach to identifying and resolving common stability issues encountered with this compound solutions.

Issue 1: Unexpected Color Change in Solution

Symptom: A freshly prepared, colorless or pale-yellow solution of this compound develops a yellow, brown, or even darker color over time.

Potential Causes & Troubleshooting Steps:

  • Oxidation: The dimethylamino group is susceptible to oxidation, which can lead to colored byproducts. This can be accelerated by exposure to air (oxygen), light, and trace metal ion contaminants.

    • Solution:

      • De-gas the solvent: Before preparing the solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

      • Work under an inert atmosphere: Prepare and store the solution under a blanket of inert gas.

      • Use high-purity water: Trace metal ions in lower-quality water can catalyze oxidation.

      • Consider antioxidants: For long-term storage, the addition of a small amount of a compatible antioxidant may be beneficial, but this must be validated for your specific application to ensure no interference.[4]

  • Photodecomposition: Exposure to light, especially UV light, can induce photochemical reactions, leading to the formation of colored degradation products.[5]

    • Solution:

      • Use amber glass or opaque containers: Always store solutions in containers that protect them from light.

      • Wrap containers in aluminum foil: For additional protection, especially for highly sensitive applications, wrap the storage container in aluminum foil.

      • Minimize light exposure during handling: Prepare solutions in a dimly lit area or under yellow light.

Issue 2: Formation of Precipitate

Symptom: A previously clear solution becomes cloudy or forms a solid precipitate.

Potential Causes & Troubleshooting Steps:

  • Solubility Issues: The solubility of this compound and its salts can be temperature-dependent.

    • Solution:

      • Check storage temperature: If the solution was stored at a lower temperature than it was prepared at, the compound may have precipitated out. Gently warm the solution and agitate to redissolve.

      • Verify concentration: Ensure the prepared concentration does not exceed the solubility limit in the chosen solvent at the storage temperature.

  • Degradation Product Precipitation: Some degradation products may be less soluble than the parent compound, leading to their precipitation.

    • Solution:

      • Investigate the precipitate: If possible, isolate and analyze the precipitate to identify it. This can provide valuable information about the degradation pathway.

      • Address the root cause of degradation: Refer to the troubleshooting steps for color change, as the underlying cause of degradation is likely the same.

  • Contamination: Introduction of contaminants that react with this compound can form an insoluble product.

    • Solution:

      • Review solution preparation procedure: Ensure all glassware is scrupulously clean and that all reagents and solvents are of high purity.

Issue 3: Inconsistent Experimental Results

Symptom: Variability in experimental outcomes, such as a decrease in reaction yield, a shift in analytical retention time, or a change in spectroscopic properties.

Potential Causes & Troubleshooting Steps:

  • Loss of Purity Over Time: The concentration of the active compound is decreasing due to degradation.

    • Solution:

      • Prepare fresh solutions: For critical applications, it is always best to use freshly prepared solutions.

      • Perform stability studies: If solutions need to be stored, conduct a stability study under your specific storage conditions to determine the viable shelf-life. This can be an accelerated stability study at elevated temperatures to predict long-term stability at room temperature.[6][7][8]

      • Quantify the active compound: Use a validated analytical method, such as HPLC-UV, to determine the concentration of this compound in your solution before each use.

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

  • This compound (solid, high purity)[9]

  • High-purity water (e.g., Milli-Q grade)

  • Volumetric flask (amber glass, Class A)

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • De-gas the solvent: Sparge the high-purity water with your chosen inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weigh the compound: Accurately weigh the required amount of solid this compound using an analytical balance.

  • Dissolution: Transfer the weighed solid into the amber volumetric flask. Add a portion of the de-gassed water (approximately 50-70% of the final volume).

  • Stirring: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved. Avoid vigorous vortexing that could re-introduce air.

  • Bring to volume: Once dissolved, carefully add the de-gassed water to the calibration mark on the volumetric flask.

  • Homogenize: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution in the amber volumetric flask, tightly stoppered, or transfer it to smaller amber glass vials. For extended storage, consider flushing the headspace of the container with an inert gas before sealing. Store at room temperature, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating analytical method is crucial for distinguishing the intact compound from its degradation products.[10][11][12] The following provides a starting point for developing such a method using High-Performance Liquid Chromatography (HPLC).

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation:

For this method to be considered stability-indicating, it must be validated according to ICH guidelines.[13][14] This involves performing forced degradation studies where the solution is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method must then demonstrate the ability to separate the main peak of this compound from all generated degradation product peaks.

IV. Visualizations

Troubleshooting Workflow for Solution Instability

G Troubleshooting Workflow for this compound Solution Instability cluster_cause Identify Potential Cause cluster_solution Implement Solution start Instability Observed (Color change, precipitate, inconsistent results) cause_oxidation Oxidation? (Exposure to air, light, metal ions) start->cause_oxidation cause_photo Photodecomposition? (Exposure to UV/light) start->cause_photo cause_thermal Thermal Degradation? (High temperature exposure) start->cause_thermal cause_hydrolysis Hydrolysis? (Extreme pH) start->cause_hydrolysis sol_oxidation Use de-gassed solvent Store under inert gas Use high-purity water cause_oxidation->sol_oxidation sol_photo Store in amber/opaque containers Minimize light exposure cause_photo->sol_photo sol_thermal Store at controlled room temperature Avoid autoclaving cause_thermal->sol_thermal sol_hydrolysis Maintain optimal pH Use buffers if necessary cause_hydrolysis->sol_hydrolysis verify Verify Stability (HPLC analysis, visual inspection) sol_oxidation->verify sol_photo->verify sol_thermal->verify sol_hydrolysis->verify

Caption: A decision-making workflow for troubleshooting instability issues with this compound solutions.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_stress Stress Factors cluster_products Potential Degradation Products parent This compound stress_light Light (Photolysis) parent->stress_light stress_oxygen Oxygen (Oxidation) parent->stress_oxygen stress_heat Heat (Thermal) parent->stress_heat stress_ph Extreme pH (Hydrolysis) parent->stress_ph prod_polymerized Polymeric/Colored Byproducts stress_light->prod_polymerized prod_oxidized Oxidized Dimethylamino Group (e.g., N-oxide) stress_oxygen->prod_oxidized prod_dealkylated De-methylated Amino Group stress_oxygen->prod_dealkylated prod_desulfonated Desulfonated Aromatic Ring stress_heat->prod_desulfonated stress_ph->prod_desulfonated

Caption: A diagram illustrating potential degradation pathways for this compound under various stress conditions.

V. References

  • Accelerated stability testing: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. Retrieved from [Link]

  • LNCT. (n.d.). ACCELERATED STABILITY TESTING. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2014). Development and validation of stability indicating HPLC method: A review. ResearchGate. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 536-547.

  • Chemsrc. (2025). Benzenesulfonic acid,4-(dimethylamino)-. Retrieved from [Link]

  • BioProcess International. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Yadav, A., et al. (2022). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

  • This compound, 97% Purity, C8H11NO3S, 20 grams. (n.d.). Retrieved from [Link]

  • Locher, H. H., Leisinger, T., & Cook, A. M. (1990). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Dimethylamino-3'-sulfoazobenzene. Retrieved from [Link]

  • Wilson, M. A., Collins, J. L., & Witt, S. N. (2011). Formation of a Stabilized Cysteine Sulfinic Acid Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1. Journal of Biological Chemistry, 286(18), 16344–16352.

  • Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Retrieved from [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Wang, Y., et al. (2018). UV–Vis spectral changes of 4‐[(4‐methacryloyloxy)phenylazo]... ResearchGate. Retrieved from [Link]

  • Yilmaz, M., & Oznuluer, T. (2022). The use of some sulfonic acids for improving aluminum current collector resistance. ResearchGate. Retrieved from [Link]

  • Dolzonek, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48677–48687.

  • Changes in UV-vis absorption spectrum during the degradation of.... (n.d.). ResearchGate. Retrieved from [Link]

  • Tlais, A. Z. A., et al. (2023). Cereal-Based Derivatives as Functional Fortifiers of Sourdough Bread: Nutritional, Antioxidant and Quality Insights. MDPI. Retrieved from [Link]

  • Temporal UV-Vis absorption spectra showing changes in MB concentration.... (n.d.). ResearchGate. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Acar, E. T., et al. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2016). Thermal degradation mechanism of dodecylbenzene sulfonic acid- hydrochloric acid co-doped polyaniline. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Functionalized sulfonic acid groups enhance solubility and stability of graphene quantum dots for efficient photosynthesis of lettuce. ResearchGate. Retrieved from [Link]

  • Abate, L., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2023). Study on Preparation and Antibacterial Property of DOMA-SBMA Copolymer Coatings on Stainless Steel Surfaces. MDPI. Retrieved from [Link]

  • Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1206–1209.

Sources

Technical Support Center: Synthesis of Methyl Orange

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of methyl orange. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic yet nuanced azo coupling reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and practical advice to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to empower you with the scientific understanding to not only execute the procedure but also to diagnose and resolve issues effectively.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of common problems encountered during the synthesis of methyl orange, followed by their probable causes and detailed, step-by-step solutions.

Question 1: My reaction mixture turned a muddy brown or black color, and I obtained a tar-like precipitate instead of orange crystals. What went wrong?

Answer:

This is a classic symptom of diazonium salt decomposition. The diazonium salt of sulfanilic acid is unstable at elevated temperatures.[1][2][3] If the temperature of your reaction mixture rises above the recommended 0-5 °C, the diazonium group will be lost as nitrogen gas, generating a highly reactive aryl cation. This cation can then react with water in the aqueous solution to form 4-sulfophenyl cation, which upon reaction with water forms p-phenolsulfonic acid.[2][3][4][5][6]

  • Causality: Phenols are highly susceptible to oxidation, especially under the conditions of the reaction, leading to the formation of complex, colored, and often tarry polymeric materials.[7] Furthermore, any phenol that does form can itself undergo a coupling reaction with the remaining diazonium salt, leading to a mixture of unwanted azo dyes.[2][3][8]

Solutions:

  • Strict Temperature Control:

    • Maintain a temperature of 0-5 °C throughout the diazotization step and the subsequent coupling reaction. Use an ice-salt bath for more efficient cooling.

    • Add the sodium nitrite solution and the acid slowly and dropwise to the sulfanilic acid solution to prevent localized heating.[9][10]

  • Immediate Use of Diazonium Salt:

    • The diazonium salt should be used immediately after its preparation. Do not let the solution stand for extended periods, even at low temperatures.[11]

Question 2: After adding the N,N-dimethylaniline, an oily layer separated from the reaction mixture, and my final yield of methyl orange was very low.

Answer:

The separation of an oily phase indicates that the N,N-dimethylaniline has not reacted or has come out of the solution. This is typically a pH-related issue. The azo coupling reaction is an electrophilic aromatic substitution, and the N,N-dimethylaniline is the nucleophile.[12][13][14]

  • Causality: In a strongly acidic medium, the tertiary amine of N,N-dimethylaniline becomes protonated. This protonated form is no longer a strong activating group for electrophilic aromatic substitution, and it is also more water-soluble, which can affect the reaction kinetics.[15] Conversely, if the solution becomes too basic too quickly during the final step, the N,N-dimethylaniline can precipitate out before it has a chance to react with the diazonium salt.[10]

Solutions:

  • pH Adjustment for Coupling:

    • The coupling of a diazonium salt with an aniline derivative like N,N-dimethylaniline is optimal in a slightly acidic medium (pH 4-5).[7] This maintains a sufficient concentration of the free amine to act as a nucleophile while minimizing unwanted side reactions.

  • Controlled Addition of Base:

    • In the final step, when converting the red, acidic form of methyl orange (helianthin) to its orange sodium salt, add the sodium hydroxide solution slowly and with vigorous stirring.[9][16] This prevents localized high pH that can cause the unreacted N,N-dimethylaniline to separate.

Question 3: The color of my final product is a dull orange or has a reddish tint, and it doesn't give a sharp color change when used as an indicator.

Answer:

A dull or off-color product suggests the presence of impurities, which are likely byproducts from side reactions. The two most probable culprits are an unwanted azo dye formed from phenol coupling or the formation of a triazene.

  • Causality:

    • Phenol Impurity: As mentioned in the first troubleshooting point, if the diazonium salt decomposes to form a phenol, this phenol can then couple with another molecule of the diazonium salt to produce a different azo dye (p-(4-sulfophenylazo)phenol).[2][3][8] This impurity will have a different color and will interfere with the desired pH indicator properties of methyl orange.

    • Triazene Formation: Under neutral or slightly alkaline conditions, the diazonium salt can react with the amino group of unreacted sulfanilic acid or even with the N,N-dimethylaniline at the nitrogen atom instead of the aromatic ring (N-coupling).[12][17][18] This forms a triazene, which is another type of colored compound that will contaminate your final product.

Solutions:

  • Maintain a Slightly Acidic pH during Coupling:

    • Ensuring the coupling reaction is carried out in a slightly acidic environment (pH 4-5) favors C-coupling on the aromatic ring of N,N-dimethylaniline over N-coupling.[7]

  • Purification of the Final Product:

    • Recrystallization is crucial for obtaining pure methyl orange.[9][10][11] Methyl orange can be recrystallized from hot water. The impurities, being structurally different, will have different solubilities and can be removed during this process. Salting out with sodium chloride can also aid in the precipitation of the desired product.[9][11]

Frequently Asked Questions (FAQs)

Q1: Why is sulfanilic acid first dissolved in a sodium carbonate solution?

Sulfanilic acid exists as a zwitterion and is not very soluble in acidic or neutral water.[19] Dissolving it in a basic solution like sodium carbonate deprotonates the ammonium group, forming the sodium salt of sulfanilic acid, which is much more soluble in water.[9][20] This ensures that the sulfanilic acid is fully dissolved and available for the subsequent diazotization reaction.

Q2: What is the purpose of adding excess hydrochloric acid during the diazotization step?

Excess hydrochloric acid serves two main purposes. First, it reacts with sodium nitrite to generate nitrous acid in situ, which is the actual diazotizing agent.[9][16] Second, it maintains a strongly acidic environment, which is necessary to prevent the newly formed diazonium salt from coupling with unreacted sulfanilic acid and to suppress the formation of diazoamino compounds (triazenes).[7]

Q3: Can I use a different aromatic amine instead of N,N-dimethylaniline?

Yes, other activated aromatic compounds can be used as coupling partners. For example, using phenol would result in a different azo dye.[2][3][21] The choice of the coupling partner determines the color and properties of the resulting dye. Highly activated aromatic rings, such as those in phenols and tertiary anilines, are required for the reaction to proceed with the weakly electrophilic diazonium ion.

Q4: How can I confirm the purity of my synthesized methyl orange?

The purity of your methyl orange can be assessed in several ways:

  • Color Change: A sharp and distinct color change from red to yellow between pH 3.1 and 4.4 is a good indicator of purity.[22]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[23]

  • Spectrophotometry: The purity can be quantitatively determined by measuring its absorbance at its λmax (around 464 nm in neutral solution) and comparing it to a standard.[10]

Experimental Protocol: Synthesis of Methyl Orange

This protocol incorporates best practices to minimize side reactions and maximize yield and purity.

Reagents and Equipment:

  • Sulfanilic acid

  • Anhydrous sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium hydroxide

  • Sodium chloride (for salting out)

  • Ice

  • Beakers, Erlenmeyer flasks

  • Stirring rod or magnetic stirrer

  • Büchner funnel and filter flask

Step-by-Step Methodology:

Part 1: Diazotization of Sulfanilic Acid

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sulfanilic acid in 50 mL of a 2.5% sodium carbonate solution by warming gently.

  • Cool the solution to room temperature and then add 1.8 g of sodium nitrite. Stir until it is completely dissolved.

  • In a 600 mL beaker, prepare a mixture of 25 g of crushed ice and 5 mL of concentrated hydrochloric acid.

  • Slowly and with constant stirring, add the sulfanilic acid/sodium nitrite solution to the ice/acid mixture. Maintain the temperature below 5 °C. A fine white precipitate of the diazonium salt will form.[9]

  • Test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. This ensures complete diazotization.

Part 2: Azo Coupling

  • In a small beaker, prepare a solution of 3.0 mL of N,N-dimethylaniline and 2.5 mL of glacial acetic acid.

  • Add this solution to the cold suspension of the diazonium salt with vigorous stirring. A reddish precipitate of helianthin (the acidic form of methyl orange) should form.[9][23]

  • Allow the mixture to stand in the ice bath for 10-15 minutes to ensure the coupling reaction goes to completion.

Part 3: Isolation and Purification

  • Slowly add a 10% sodium hydroxide solution to the reaction mixture with continuous stirring until the solution is alkaline (test with litmus or pH paper). The color will change from red to a bright orange.[9][11][16]

  • Heat the mixture to near boiling to dissolve the precipitated methyl orange.

  • Add approximately 5 g of sodium chloride to the hot solution and stir until it dissolves. This will decrease the solubility of the methyl orange and promote its precipitation upon cooling ("salting out").[9][11]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the orange crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water, followed by a small amount of ethanol to aid in drying.[11]

  • For higher purity, the crude product can be recrystallized from a minimum amount of boiling water.[9][10][11]

Visualizing the Chemistry

Main Reaction Pathway:

Methyl_Orange_Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_isolation Part 3: Isolation Sulfanilic Acid Sulfanilic Acid Diazonium Salt Diazonium Salt Sulfanilic Acid->Diazonium Salt NaNO2, HCl 0-5 °C Helianthin (Acid Form) Helianthin (Acid Form) Diazonium Salt->Helianthin (Acid Form) N,N-dimethylaniline (Slightly Acidic) Methyl Orange (Sodium Salt) Methyl Orange (Sodium Salt) Helianthin (Acid Form)->Methyl Orange (Sodium Salt) NaOH

Caption: The three main stages in the synthesis of methyl orange.

Key Side Reactions:

Side_Reactions cluster_decomposition Decomposition (High Temp.) cluster_n_coupling N-Coupling (Incorrect pH) Diazonium Salt Diazonium Salt Phenol Formation Phenol Formation Diazonium Salt->Phenol Formation H2O, > 5°C Triazene Formation Triazene Formation Diazonium Salt->Triazene Formation + Amine (Neutral/Alkaline pH) Tarry Byproducts Tarry Byproducts Phenol Formation->Tarry Byproducts Oxidation Unwanted Azo Dye Unwanted Azo Dye Phenol Formation->Unwanted Azo Dye + Diazonium Salt

Caption: Major side reactions in methyl orange synthesis.

References

  • Wikipedia contributors. (2024). Azo coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Lewis, E. S., & Johnson, M. D. (1959). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society, 81(9), 2070–2072. [Link]
  • NPTEL. (n.d.).
  • Cohen, T., & Lewarchik, R. J. (1974). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 39(16), 2449–2450. [Link]
  • Kornblum, N., & Iffland, P. W. (2000). Novel reactions of aryldiazonium salts. A method for the generation of electrophiles. ARKIVOC, 2000(2), 181-185. [Link]
  • Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (2016). Typical aryl diazonium salt decomposition pathways.
  • Butler, R. N., & O'Donohue, A. M. (1981). 1-Nitrobenzotriazole-2-(nitroimino)diazobenzene isomerization: formation of triazenes by azo coupling with cyclic amines. Structure determination and dynamic NMR. The Journal of Organic Chemistry, 46(5), 879–885. [Link]
  • Lewis, E. S., & Hinds, W. H. (1952). The Mechanisms of Diazonium Salt Reactions. I. The Products of the Reactions of Benzenediazonium Salts with Methanol. ElectronicsAndBooks. [Link]
  • Wikipedia contributors. (2024). Diazonium compound. In Wikipedia, The Free Encyclopedia. [Link]
  • Clark, J. (2015). Some reactions of diazonium ions. Chemguide. [Link]
  • LibreTexts Chemistry. (2023). Reactions of Diazonium Salts. [Link]
  • Wikipedia contributors. (2024). Triazene. In Wikipedia, The Free Encyclopedia. [Link]
  • Master Organic Chemistry. (n.d.).
  • Master Organic Chemistry. (2018).
  • Royal Society of Chemistry. (2017). Synthesis of Methyl orange. [Link]
  • Vedantu. (n.d.).
  • BYJU'S. (n.d.).
  • Wheeler Scientific. (2024, July 4). Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis [Video]. YouTube. [Link]
  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. [Link]
  • IntechOpen. (2021). Triazenes and triazines. [Link]
  • Mondal, S. (n.d.). Synthesis of methyl orange from sulphanilic acid.
  • Scribd. (n.d.). 15-Synthesis Methyl Orange. [Link]
  • Musgrave, R. (2017, March 13).
  • Tran, B. L., et al. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory.
  • Infinity Learn. (n.d.). N, N-dimethylaniline on coupling with C6H5N2Cl yields. [Link]
  • El-Gazzar, A. A. B. A., et al. (2025).
  • Allen. (n.d.). N,N-dimethyl aniline on coupling with C_(6)H_(5)N_(2)Cl yields. [Link]
  • LibreTexts Chemistry. (2023).
  • Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
  • University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. [Link]
  • Quora. (2017).
  • Vedantu. (n.d.). When benzene diazonium chloride reacts with N N dimethyl aniline. [Link]
  • Chegg. (2022). Solved 2. The coupling reaction between the diazonium salt. [Link]

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Technical Support Center: Purification of Crude 4-(Dimethylamino)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(dimethylamino)benzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material essential for their work. As a zwitterionic compound, its purification presents unique challenges that are best addressed with a clear understanding of its chemical properties and the nature of potential impurities. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Section 1: Understanding the Analyte and Common Impurities

This compound (also known as N,N-Dimethylsulfanilic acid) is an important intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its structure contains both a basic tertiary amine and a strongly acidic sulfonic acid group, causing it to exist as a zwitterion (an internal salt).[1][2] This zwitterionic nature is responsible for its high melting point (~270-288 °C) and its characteristic solubility profile.[2][3]

Purification is most often required following its synthesis, which is typically achieved by the sulfonation of N,N-dimethylaniline with concentrated sulfuric acid at elevated temperatures.[4] This process can generate several impurities that must be removed.

Common Impurities Encountered:

  • Starting Materials: Unreacted N,N-dimethylaniline.

  • Isomeric By-products: Small amounts of 2-(dimethylamino)benzenesulfonic acid and 3-(dimethylamino)benzenesulfonic acid.

  • Reaction By-products: Disulfonated products and unreacted sulfuric acid.

  • Degradation Products: Oxidation or polymerization of the aniline starting material under harsh acidic and high-temperature conditions can lead to highly colored, often tarry, impurities.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of crude this compound.

Q1: My crude product is a dark brown or black solid. How can I remove the intense color?

A1: The dark coloration is typically due to polymeric or oxidized aniline-based impurities formed during the high-temperature sulfonation reaction. The most effective method for removing these colored impurities is recrystallization with the aid of activated charcoal.

Causality: Activated charcoal has a high surface area with a network of fine pores that readily adsorb large, flat, aromatic, and colored molecules, while the smaller, desired product molecules remain in solution.

Solution: Recrystallization from Water with Activated Charcoal

  • Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask with a sufficient volume of deionized water (a good starting point is ~10-15 mL of water per gram of crude solid). Heat the mixture on a hot plate with stirring until the solid dissolves completely. The compound is much more soluble in hot water than in cold water.[5]

  • Charcoal Treatment: Remove the flask from the heat source. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal cautiously as the hot solution may boil vigorously upon its addition.

  • Heating and Filtration: Gently swirl the mixture and bring it back to a boil for a few minutes to ensure maximum adsorption of impurities. Prepare a hot filtration setup (e.g., a fluted filter paper in a stemless funnel). Pre-heat the funnel and the receiving flask with hot solvent vapor or by pouring some boiling water through it to prevent premature crystallization. Filter the hot solution quickly to remove the charcoal. The filtrate should be significantly lighter in color or colorless.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, cool the flask further in an ice-water bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for example, in a drying oven at a moderate temperature (e.g., 80-100 °C) or in a vacuum desiccator.

Q2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What went wrong?

A2: "Oiling out" occurs when a saturated solution is cooled to a temperature that is above the melting point of the solute, causing the solute to come out of solution as a liquid phase rather than a solid crystal lattice. This is a common issue with impure compounds, as impurities can depress the melting point.

Solution:

  • Add More Solvent: The most direct solution is to add more of the hot solvent to the mixture until the oil completely redissolves.[6]

  • Ensure Homogeneity: Re-heat the solution with vigorous stirring to ensure it is completely homogeneous.

  • Induce Crystallization Slowly: Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling. Scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.[6] Adding a tiny "seed" crystal of the pure compound, if available, is also a highly effective method.

Q3: How can I efficiently remove unreacted N,N-dimethylaniline, which is a common basic impurity?

A3: Unreacted N,N-dimethylaniline is a non-polar, basic impurity. An acid-base extraction is a highly effective chemical method for its removal, leveraging the zwitterionic nature of your target compound.

Causality: this compound has a strongly acidic sulfonic acid group (pKa < 1). In a basic aqueous solution (e.g., pH 9-10), this group is deprotonated to form a water-soluble sulfonate salt. The basic dimethylamino group (pKa ~5) remains largely protonated or neutral. In contrast, N,N-dimethylaniline is a non-polar base that is insoluble in aqueous base and can be easily extracted into an organic solvent.

Solution: Acid-Base Purification Workflow

This workflow separates the acidic product from the neutral/basic starting material.

AcidBasePurification crude Crude Solid (Product + N,N-Dimethylaniline) dissolve Dissolve in dilute aq. Na₂CO₃ (pH ~9-10) crude->dissolve extract Extract with Diethyl Ether or Ethyl Acetate dissolve->extract aq_phase Aqueous Phase (Sodium 4-(dimethylamino)benzenesulfonate) extract->aq_phase Lower Layer org_phase Organic Phase (N,N-Dimethylaniline + Solvent) extract->org_phase Upper Layer wash Wash aqueous phase with fresh ether aq_phase->wash acidify Acidify aqueous phase with dilute HCl to pH ~2-3 wash->acidify precipitate White Precipitate Forms acidify->precipitate filter_dry Filter, Wash with Cold Water, and Dry precipitate->filter_dry product Pure this compound filter_dry->product

Caption: Workflow for Acid-Base Purification.

See Section 3: Detailed Experimental Protocols for a step-by-step guide to this procedure.

Q4: What is the best way to assess the purity of my final product?

A4: A combination of analytical techniques should be used to confidently determine the purity of your this compound.

Recommended Purity Analysis Workflow:

PurityAnalysis cluster_0 Primary Checks cluster_1 Quantitative & Structural Confirmation mp Melting Point (Sharpness & Range) hplc RP-HPLC (Purity >99%) mp->hplc tlc TLC Analysis (Single Spot) tlc->hplc nmr ¹H NMR Spectroscopy (Structural Integrity) hplc->nmr Final Confirmation product Purified Product product->mp product->tlc

Caption: Recommended workflow for purity assessment.

  • Melting Point: A sharp melting point close to the literature value (270 °C, with decomposition) is a good indicator of high purity.[3] Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantitative purity analysis of aromatic sulfonic acids.[7][8] A typical method would use a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the chemical structure and can reveal the presence of impurities if their signals do not overlap with the product signals.

Section 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Purification

This protocol is highly effective for removing neutral or basic organic impurities like unreacted N,N-dimethylaniline.

  • Dissolution: Weigh 10.0 g of crude this compound and place it in a 250 mL beaker. Add 100 mL of deionized water.

  • Basification: While stirring, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise until the solid dissolves completely and the pH of the solution is between 9 and 10. The product is now in its water-soluble sodium salt form.

  • Extraction of Impurities: Transfer the basic aqueous solution to a 250 mL separatory funnel. Add 50 mL of diethyl ether, stopper the funnel, and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic (ether) layer, which contains the non-polar impurities.

  • Repeat Extraction: Pour the aqueous layer back into the separatory funnel and repeat the extraction with a fresh 50 mL portion of diethyl ether to ensure complete removal of impurities.

  • Precipitation: Transfer the washed aqueous layer to a beaker and cool it in an ice bath. While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise. The purified this compound will precipitate as a white solid. Continue adding acid until the pH of the solution is approximately 2-3.

  • Isolation: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with two small portions of ice-cold deionized water. Dry the purified product in a vacuum oven.

Data Summary Table
PropertyCrude MaterialPurified Material
Appearance Dark brown to black solidWhite to off-white crystalline solid
Melting Point Broad range, e.g., 255-265 °CSharp range, e.g., 269-271 °C[3]
Solubility (Water) May contain insoluble tarReadily soluble in hot water
Purity (by HPLC) Typically 80-95%>99%

References

  • ChemBK. 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt.
  • SIELC Technologies. Separation of Benzenesulfonic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column.
  • University of California, Los Angeles. Recrystallization - Single Solvent.
  • PubChem. Benzenesulfonic acid, 4-(dimethylamino)- | C8H11NO3S | CID 67140.
  • PubChem. Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)- | C14H15N3O3S | CID 11037.
  • Chemsrc. Benzenesulfonic acid,4-(dimethylamino)- | CAS#:121-58-4.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Patsnap Eureka. Sulphanilic Acid: A Versatile Molecule.
  • Google Patents. US3496224A - Purification of sulfonic acids.
  • Wikipedia. Benzenesulfonic acid.
  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • LookChem. Purification of Benzenesulfonic acid - Chempedia.
  • Pharmaffiliates. Benzenesulfonic Acid-Impurities.
  • University of Craiova, Department of Chemistry. Green and conventional synthesis of sulfanilic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
  • Ataman Kimya. SULFANILIC ACID.
  • Wikipedia. Sulfanilic acid.
  • Google Patents. CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.
  • PubChemLite. Benzenesulfonic acid, 4-(dimethylamino)- (C8H11NO3S).

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Technical Support Center: Scaling Up N,N-Dimethylsulfanilic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylsulfanilic acid production. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important chemical intermediate. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to navigate the complexities of scaling up this synthesis, ensuring efficiency, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What is N,N-Dimethylsulfanilic acid and what are its primary applications?

N,N-Dimethylsulfanilic acid, also known as 4-(Dimethylamino)benzenesulfonic acid, is an organic compound that exists as a zwitterion in its solid state. It serves as a crucial intermediate in the synthesis of various specialty chemicals, including dyes, pharmaceutical agents, and other organic compounds.[1][2] Its structure combines an acidic sulfonic acid group with a basic dimethylamino group, giving it unique properties.

Q2: What is the general synthetic route for N,N-Dimethylsulfanilic acid?

The most common method for synthesizing N,N-Dimethylsulfanilic acid is through the electrophilic sulfonation of N,N-dimethylaniline.[3] This process typically involves heating N,N-dimethylaniline with a sulfonating agent, such as concentrated sulfuric acid or oleum (fuming sulfuric acid), at elevated temperatures.[4][5] The reaction proceeds through the formation of an N-phenylsulfamic acid intermediate which then rearranges to the thermodynamically stable para-substituted product, N,N-Dimethylsulfanilic acid.[5]

Q3: Why is temperature control so critical in this reaction?

The sulfonation of aromatic amines is a highly exothermic process, and the subsequent rearrangement requires high temperatures (typically 180-200°C).[1] Precise temperature control is crucial for several reasons:

  • Preventing Byproduct Formation: Excessive temperatures can lead to the formation of undesired isomers, sulfones, and degradation products.[6]

  • Ensuring Complete Reaction: The rearrangement from the initial N-sulfonated intermediate to the final C-sulfonated product is temperature-dependent and requires sufficient thermal energy to proceed to completion.[1][4]

  • Safety: Runaway reactions can occur if the exothermic heat of reaction is not effectively managed, especially during scale-up.[6]

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific problems you may encounter during the scale-up of N,N-Dimethylsulfanilic acid production.

Issue 1: Low Yield and Incomplete Conversion

Q: We are scaling up our synthesis from a 10g to a 1kg scale, and our yield has dropped from 90% to 60%. HPLC analysis shows a significant amount of unreacted N,N-dimethylaniline. What is causing this?

A: Low yield upon scale-up is a common problem often linked to mass and heat transfer limitations. What works in a small flask doesn't linearly translate to a large reactor. The primary culprits are typically insufficient heating, poor mixing, and improper reaction time.

  • Causality - The "Baking" Process: The conversion of the initially formed N,N-dimethylaniline sulfate salt to the final product is a solid-phase or high-viscosity "baking" process that requires sustained high temperatures (180-200°C) to drive the intramolecular rearrangement.[1][7] On a larger scale, achieving a uniform temperature throughout the entire reaction mass is significantly more challenging. Cold spots within the reactor will result in incomplete conversion.

  • Mixing and Heat Transfer: In a large reactor, the surface-area-to-volume ratio decreases, making heat transfer less efficient. Agitation might be insufficient to ensure the entire batch reaches and maintains the target temperature.

Caption: Troubleshooting workflow for low yield issues.

  • Temperature Monitoring: Ensure your reactor is equipped with calibrated temperature probes that measure the internal batch temperature, not just the jacket temperature. For reactors larger than 50L, consider using multiple probes to detect cold spots.

  • Staged Heating: Implement a staged heating profile. Initially, heat to ~100-120°C to drive off any water formed during the initial salt formation. Then, increase the temperature to the target range of 180-200°C for the rearrangement.[4][8]

  • Agitation: Ensure the agitator is powerful enough to keep the increasingly viscous or solid reaction mass moving. A high-torque anchor or helical ribbon agitator is often more effective than a simple paddle or turbine for this type of reaction.

  • In-Process Control (IPC): Do not rely solely on a fixed reaction time. At scale, it's crucial to take samples periodically (e.g., every hour after reaching target temperature) to monitor the disappearance of the starting material by HPLC. The reaction is complete when the N,N-dimethylaniline content is stable and below a set threshold (e.g., <1%).

Issue 2: Poor Product Quality and Byproduct Formation

Q: Our final product is off-color (dark brown/black) and contains several impurities we didn't see at the lab scale. What are these impurities and how can we prevent them?

A: Discoloration and impurity formation are typically signs of thermal degradation or side reactions occurring at the high temperatures required for sulfonation. The primary byproducts in aniline sulfonation are sulfones and oxidation products. While N,N-Dimethylsulfanilic acid is relatively stable, the starting material and intermediates may not be.[1]

  • Causality - Side Reactions:

    • Oxidation: N,N-dimethylaniline is susceptible to oxidation, especially at high temperatures in the presence of strong acids, leading to colored polymeric byproducts.[9]

    • Disulfonation: While the dimethylamino group is strongly activating, forcing conditions could potentially lead to minor amounts of disulfonated products.

    • Dealkylation: At very high temperatures, demethylation of the nitrogen atom could occur, leading to N-methylsulfanilic acid or even sulfanilic acid.

  • Control Reactant Stoichiometry: Use a slight excess of sulfuric acid (e.g., 1.1 to 1.3 molar equivalents) to ensure complete reaction but avoid a large excess which can promote side reactions.[7]

  • Optimize Reaction Temperature and Time: Do not exceed the optimal temperature range (180-200°C). Overheating is a primary cause of degradation. Use IPCs to avoid unnecessarily long reaction times once the conversion is complete.

  • Consider an Inert Atmosphere: On a large scale, blanketing the reactor with an inert gas like nitrogen can help minimize oxidative side reactions that contribute to color formation.

  • Purification Strategy: A robust purification process is essential. The crude product often requires recrystallization to remove colored impurities and inorganic salts.

Caption: General purification process for N,N-Dimethylsulfanilic acid.

Issue 3: Safety Concerns During Scale-Up

Q: What are the major safety hazards we need to be aware of when scaling up this process?

A: The sulfonation of N,N-dimethylaniline involves highly corrosive and reactive materials at high temperatures, presenting significant safety risks that are magnified at scale.[6][10]

  • Corrosive Reagents: Concentrated and fuming sulfuric acid are extremely corrosive and will cause severe chemical burns upon contact. They also react violently with water.

  • Exothermic Reaction: The initial mixing of N,N-dimethylaniline and sulfuric acid is highly exothermic. Uncontrolled addition can lead to a rapid temperature increase, boiling, and splashing.[1]

  • High-Temperature Operation: Operating at 180-200°C creates risks of severe thermal burns and increases the pressure inside a closed reactor.

  • Genotoxic Impurities: While the focus is on process safety, product safety is also key. Formation of genotoxic impurities like alkyl sulfonates is a concern in processes involving sulfonic acids and alcohols, though less likely under these specific anhydrous high-temperature conditions.[11]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, aprons, and full-face shields, especially when handling sulfuric acid.

  • Controlled Addition: Add the sulfuric acid to the N,N-dimethylaniline slowly and with efficient cooling and agitation to manage the initial exotherm. Never add water to concentrated acid.

  • Reactor Integrity: Ensure the reactor is rated for the temperatures and pressures involved. Glass-lined reactors are often preferred due to the corrosive nature of the reaction mixture.

  • Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate acid neutralizers (e.g., sodium bicarbonate) readily available.

Data Summaries and Protocols
Table 1: Typical Reaction Parameters
ParameterLaboratory Scale (e.g., 100g)Pilot Scale (e.g., 10kg)Core Rationale
Reactant Ratio 1.0 : 1.2 (Aniline : H₂SO₄)1.0 : 1.1-1.2 (Aniline : H₂SO₄)Ensure complete conversion without large excess of corrosive acid.[7]
Sulfonating Agent Conc. H₂SO₄ or 10% OleumConc. H₂SO₄Oleum is more reactive but harder to handle at scale.[4]
Initial Mixing Temp. 0-10°C (Ice Bath)< 30°C (Jacket Cooling)Control initial exotherm.[4]
Reaction Temp. 180-190°C (Oil Bath)180-190°C (Internal Temp)Required for rearrangement to para-isomer.[1][8]
Reaction Time 4-5 hours5-8 hours (IPC Controlled)Heat transfer limitations require longer times at scale.[8]
Agitation Magnetic StirrerHigh-Torque Mechanical AgitatorNecessary to mix viscous/solid mass and ensure even heating.
Table 2: Analytical Methods for Quality Control
AnalysisMethodPurposeTypical Specification
Assay HPLC-UVTo determine the purity of the final product.≥ 99.0%
Starting Material HPLC-UVTo quantify residual N,N-dimethylaniline.≤ 0.5%
Isomeric Purity HPLC-UVTo check for ortho- or meta-isomers.Not Detected
Water Content Karl Fischer TitrationTo determine residual moisture.≤ 0.5%
Identification FTIR / ¹H NMRTo confirm the chemical structure.Conforms to reference
Detailed Protocol: Recrystallization of N,N-Dimethylsulfanilic Acid (1 kg Scale)
  • Dissolution: Charge the 1 kg of crude, dry N,N-Dimethylsulfanilic acid into a suitable reactor. Add approximately 10 L of deionized water. Begin agitation and heat the slurry to 80-90°C.

  • Basification: Slowly add a 20% aqueous solution of sodium hydroxide or sodium carbonate until the pH of the solution is between 8.0 and 9.0. The solid will dissolve as the soluble sodium salt is formed.[12]

  • Decolorization: Add 50-100 g of activated charcoal to the hot solution. Maintain the temperature and stir for 30-60 minutes to adsorb colored impurities.

  • Hot Filtration: Filter the hot mixture through a pre-heated filter (e.g., a filter press or Nutsche filter) to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Precipitation: Transfer the hot, clear filtrate to a clean reactor. Cool the solution to 50-60°C. Slowly add concentrated hydrochloric acid or 50% sulfuric acid until the pH is between 3.0 and 4.0. The zwitterionic N,N-Dimethylsulfanilic acid will precipitate as a white solid.

  • Crystallization & Isolation: Cool the resulting slurry slowly to 10-15°C and hold for at least 2 hours to ensure complete crystallization. Isolate the product by filtration.

  • Washing: Wash the filter cake with 2-3 portions of cold deionized water (1-2 L each) until the filtrate is free of chloride or sulfate ions.

  • Drying: Dry the product in a vacuum oven at 90-100°C until the water content is below 0.5%.

References
  • Scribd. (n.d.).
  • FUYANG SITONG CHEM ENG CO LTD. (2015). Preparation method of sulfanilic acid by solid-phase process.
  • PrepChem.com. (n.d.).
  • Chemithon. (n.d.).
  • Annals of the University of Craiova. (2022). Green and conventional synthesis of sulfanilic acid.
  • Gyan Sanchay. (n.d.).
  • Elder, D. P., et al. (2013).
  • Huston, C. K. (1987). Environmental and Human Safety of Major Surfactants Volume 1. Anionic Surfactants Part 4.
  • Sörgel, F., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Spiller, R., et al. (2021). A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. ChemRxiv. [Link]
  • Ma, Y., et al. (2023).
  • Cytiva. (n.d.). Optimization and scale-up of siRNA synthesis. [Link]
  • ResearchGate. (2014).
  • ResearchGate. (2018). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. [Link]
  • Chemistry Stack Exchange. (2021).
  • GEN. (2023). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. [Link]
  • International Journal of Engineering and Applied Sciences. (2023). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. [Link]
  • Helix Biotech. (2024). What Challenges Exist in Scaling Up Lipid Nanoparticle Production?. [Link]
  • International Journal on Science and Technology. (2023). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. [Link]

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DMAB-NHS Ester Derivatization Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing derivatization efficiency using 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMAB-NHS ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the derivatization of primary amine-containing analytes. Our goal is to empower you with the knowledge to achieve robust, reproducible, and high-efficiency derivatization for your analytical needs.

Introduction to DMAB-NHS Ester Derivatization

DMAB-NHS ester is a reagent used to derivatize primary amines, such as those found in phosphatidylethanolamine (PE) lipids, to facilitate their detection and quantification, often by mass spectrometry.[1] The reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide (NHS).[][3] The efficiency of this reaction is paramount for accurate analysis and is influenced by several critical parameters.

Core Principles and Reaction Mechanism

The derivatization of a primary amine with DMAB-NHS ester is a nucleophilic acyl substitution reaction.[][4] The unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the NHS leaving group and forming a stable amide bond.[3][4]

However, a significant competing reaction is the hydrolysis of the DMAB-NHS ester, where water molecules attack the ester, rendering it inactive.[4][5][6] The balance between the desired aminolysis and the undesired hydrolysis is the key to optimizing your derivatization efficiency.

DMAB_NHS_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Analyte_NH2 Analyte-NH₂ (Primary Amine) Derivatized_Analyte Derivatized Analyte (Stable Amide Bond) Analyte_NH2->Derivatized_Analyte Aminolysis (Desired Reaction) pH 7.2-8.5 DMAB_NHS DMAB-NHS Ester DMAB_NHS->Derivatized_Analyte Hydrolyzed_DMAB Hydrolyzed DMAB (Inactive) DMAB_NHS->Hydrolyzed_DMAB Hydrolysis (Competing Reaction) NHS N-Hydroxysuccinimide H2O H₂O (Water) H2O->Hydrolyzed_DMAB

Caption: Reaction scheme of DMAB-NHS ester with a primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DMAB-NHS ester derivatization, and why is it so critical?

The optimal pH for NHS ester reactions is between 7.2 and 8.5, with a pH of 8.3-8.5 often being ideal.[][7][8] This is a critical parameter because it represents a compromise between two competing factors:

  • Amine Reactivity: The primary amine must be in its deprotonated, nucleophilic state (-NH₂) to react with the NHS ester.[5] At a pH below its pKa (for lysine, around 10.5), the amine is protonated (-NH₃⁺) and non-reactive.[5] Increasing the pH deprotonates more amines, increasing the reaction rate.[5]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, which increases significantly at higher pH.[5][9] For example, the half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[8][10]

Therefore, working within the optimal pH range maximizes the availability of reactive amines while minimizing the rate of ester hydrolysis.[5]

Q2: My derivatization yield is low. What are the most common causes?

Low derivatization yield is a common issue and can often be attributed to one of the following factors:

  • Suboptimal pH: As discussed above, a pH outside the 7.2-8.5 range can drastically reduce efficiency.[11]

  • Presence of Primary Amine Contaminants: Buffers containing primary amines, such as Tris or glycine, will compete with your analyte for the DMAB-NHS ester, leading to lower yields.[4][6]

  • Degraded DMAB-NHS Ester: NHS esters are moisture-sensitive.[12][13] Improper storage or handling can lead to hydrolysis before the reagent is even used.

  • Incorrect Molar Ratio: An insufficient molar excess of the DMAB-NHS ester may result in incomplete derivatization.

  • Low Analyte Concentration: At low analyte concentrations, the competing hydrolysis reaction can become more pronounced.[]

Q3: What are the best buffers to use for this reaction?

Always use buffers that do not contain primary amines.[4] Recommended buffers include:

  • Phosphate-buffered saline (PBS)[4]

  • Sodium bicarbonate buffer[4][7]

  • Borate buffer[8]

  • HEPES buffer[4][8]

Tris-based buffers should be avoided as they contain a primary amine and will compete in the reaction.[6][7]

Q4: How should I prepare and store my DMAB-NHS ester?

Proper handling and storage are crucial to maintain the reactivity of your DMAB-NHS ester.[14]

  • Storage: Store the solid DMAB-NHS ester at -20°C, protected from moisture.[1][14] It is recommended to store it under desiccation.[12]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[12][14]

  • Solution Preparation: If the DMAB-NHS ester is not readily soluble in your aqueous buffer, you can first dissolve it in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then add it to the reaction mixture.[3][7] Ensure you use high-quality, anhydrous solvents.[7] Aqueous solutions of NHS esters should be used immediately after preparation.[7]

Reagent StateRecommended Storage TemperatureKey Handling Practices
Solid-20°C or -80°CDesiccate, protect from light, warm to room temperature before opening.[14]
In Anhydrous DMSO/DMF-20°C or -80°CAliquot into single-use volumes, use high-quality solvent.[14]
In Aqueous Buffer4°C to Room TemperaturePrepare immediately before use; do not store.[14]
Q5: How can I stop (quench) the derivatization reaction?

Quenching is an important step to terminate the reaction and prevent further modification of your analyte or reaction with other components.[15] This is achieved by adding a quenching agent, which is a small molecule containing a primary amine, in a large molar excess to consume any unreacted DMAB-NHS ester.[15]

Common quenching agents include:

  • Tris buffer[10][15][16]

  • Glycine[10][15][16]

  • Ethanolamine[15]

  • Hydroxylamine[15]

A final concentration of 20-100 mM of the quenching agent is typically sufficient.[15]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues during DMAB-NHS ester derivatization.

Troubleshooting_Workflow Start Low Derivatization Yield Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Are you using an amine-free buffer (e.g., PBS, Borate)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5. Check_pH->Adjust_pH No Check_Reagent Is the DMAB-NHS ester fresh and stored correctly? Check_Buffer->Check_Reagent Yes Change_Buffer Perform buffer exchange into a recommended buffer. Check_Buffer->Change_Buffer No Check_Molar_Ratio Is there a sufficient molar excess of DMAB-NHS ester? Check_Reagent->Check_Molar_Ratio Yes New_Reagent Use a fresh vial of DMAB-NHS ester. Check_Reagent->New_Reagent No Check_Solvent If using an organic solvent, is it anhydrous? Check_Molar_Ratio->Check_Solvent Yes Increase_Ratio Increase the molar excess of the ester. Check_Molar_Ratio->Increase_Ratio No Use_Anhydrous_Solvent Use fresh, high-quality anhydrous solvent. Check_Solvent->Use_Anhydrous_Solvent No Success High Yield Achieved Check_Solvent->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent New_Reagent->Check_Molar_Ratio Increase_Ratio->Check_Solvent Use_Anhydrous_Solvent->Success

Caption: A logical workflow for troubleshooting low derivatization yield.

Experimental Protocols

Protocol 1: General Derivatization of a Primary Amine-Containing Analyte
  • Analyte Preparation: Dissolve the analyte in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a known concentration.

  • DMAB-NHS Ester Solution Preparation: Immediately before use, dissolve the DMAB-NHS ester in a minimal amount of anhydrous DMSO or DMF.[7] Then, dilute this stock solution with the reaction buffer.

  • Reaction: Add a 10- to 20-fold molar excess of the DMAB-NHS ester solution to the analyte solution.[4] The final concentration of the organic solvent should be kept below 10% to avoid issues with analyte solubility or stability.[4]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[7] The optimal time may need to be determined empirically.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[4][15] Incubate for 15-30 minutes at room temperature.[4][15]

  • Purification: Remove excess reagent and byproducts by a suitable method such as gel filtration or chromatography.[7]

Protocol 2: Qualitative Test for DMAB-NHS Ester Activity

This protocol can be used to check the reactivity of your DMAB-NHS ester by inducing hydrolysis and measuring the release of N-hydroxysuccinimide, which absorbs light around 260 nm.[17]

  • Prepare Reagent Solution: Dissolve 1-2 mg of the DMAB-NHS ester in 2 mL of an amine-free buffer.[17]

  • Prepare Control: Use 2 mL of the same buffer as a control.

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm with the control solution. Measure and record the absorbance of the DMAB-NHS ester solution.[17]

  • Induce Hydrolysis: To 1 mL of the DMAB-NHS ester solution, add 100 µL of 0.5 M NaOH and vortex.[17]

  • Final Absorbance Reading: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.[17] A significant increase in absorbance indicates that the NHS ester was active.

References

  • The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
  • Preparation of activated NHS-esters and their reaction with...
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
  • N-Hydroxysuccinimide active ester. [Link]
  • What is the best NHS quenching agent?
  • NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes. NIH. [Link]
  • Optimization of the derivatization reaction and the solid-phase microextraction conditions using a D-optimal design and three-way calibration in the determination of non-steroidal anti-inflammatory drugs in bovine milk by gas chromatography-mass spectrometry. PubMed. [Link]
  • (PDF) N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry.
  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. NIH. [Link]
  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]
  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. NIH. [Link]
  • A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays. PubMed. [Link]
  • Optimization of the derivatization reaction and the solid-phase microextraction conditions using a D-optimal design and three-way calibration in the determination of non-steroidal anti-inflammatory drugs in bovine milk by gas chromatography-mass spectrometry | Request PDF.
  • Derivatization procedures and their analytical performances for HPLC determin
  • Analytical Derivatization Techniques | Request PDF.
  • (PDF) Derivatization-based High-throughput Bioanalysis by LC-MS.
  • Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry.

Sources

Technical Support Center: Synthesis of 4-(Dimethylamino)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(dimethylamino)benzenesulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, with a core focus on minimizing byproduct formation and maximizing the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, providing insights into their causes and actionable solutions.

Issue 1: The reaction mixture turns dark purple or black, and the final product is discolored.

Question: My reaction mixture of N,N-dimethylaniline and sulfuric acid turned a dark purple/black color upon heating, and my isolated product is a faint lilac or purple instead of the expected off-white solid. What is causing this discoloration, and how can I prevent it?

Answer:

This discoloration is a common issue and is typically indicative of oxidation and the formation of polymeric, quinoneimine-type dye byproducts.[1]

Causality:

  • Overheating: The primary cause is excessive reaction temperature.[1] The sulfonation of N,N-dimethylaniline is an exothermic process, and if the temperature is not carefully controlled, it can lead to the oxidation of the aniline derivative.[1] Temperatures exceeding 190-200°C significantly increase the rate of these side reactions.

  • Prolonged Reaction Time: Even at optimal temperatures, extended heating can promote the formation of these colored byproducts.

  • Presence of Oxidizing Impurities: Impurities in the starting materials or the reaction vessel can catalyze oxidation.

Step-by-Step Solution:

  • Strict Temperature Control: Maintain a reaction temperature between 170-180°C. Use a temperature-controlled heating mantle and a thermocouple to monitor the internal reaction temperature accurately.

  • Optimized Heating Duration: Limit the heating period to the minimum time required for the reaction to complete, typically 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purification of the Product: If discoloration has already occurred, the product can be purified. Dissolving the crude product in a hot sodium carbonate solution to form the sodium salt, followed by filtration to remove insoluble impurities (the colored byproducts are often less soluble), and then re-precipitation of the sulfonic acid by adding hydrochloric acid can significantly improve the color.[1] Washing the final product with ethanol can also help remove some of the purple byproducts.[1]

  • Use of High-Purity Reagents: Ensure that the N,N-dimethylaniline and sulfuric acid are of high purity to minimize potential side reactions.

Issue 2: Low yield of the desired this compound.

Question: My final yield of this compound is significantly lower than expected. What are the potential reasons for this, and how can I improve the yield?

Answer:

Low yields can result from incomplete reaction, product loss during workup, or the prevalence of side reactions.

Causality:

  • Incomplete Reaction: Insufficient heating time or temperature can lead to unreacted starting material.

  • Formation of Multiple Sulfonated Byproducts: While the para-substituted product is thermodynamically favored, some ortho- and di-sulfonated byproducts can form, particularly under harsh conditions.[2]

  • Reversibility of Sulfonation: The sulfonation reaction is reversible, and the equilibrium can be shifted by the presence of water formed during the reaction.[3]

  • Product Loss During Isolation: this compound has some solubility in water, especially hot water.[4] Excessive washing with water or incomplete precipitation can lead to product loss.

Step-by-Step Solution:

  • Ensure Complete Reaction: Monitor the reaction by TLC to confirm the disappearance of the starting N,N-dimethylaniline. If the reaction is sluggish, a slight increase in temperature (within the 170-180°C range) or reaction time may be necessary.

  • Control Reaction Conditions to Favor Para-Substitution: The formation of the thermodynamically stable para-isomer is favored at higher temperatures. Maintaining the recommended temperature range helps to minimize the formation of the kinetically favored ortho-isomer.

  • Removal of Water: One synthesis method suggests reacting under a vacuum at 170°C to help drive the reaction to completion by removing the water byproduct.[5]

  • Optimize Product Isolation: When precipitating the product from the aqueous solution, ensure the solution is sufficiently acidic and cool it in an ice bath to minimize its solubility. Use minimal amounts of cold water for washing the filtered product.

Issue 3: Presence of isomeric impurities in the final product.

Question: My analytical data (e.g., NMR, HPLC) suggests the presence of isomeric impurities. What are these isomers, and how can I minimize their formation?

Answer:

The primary isomeric byproduct in this synthesis is the ortho-isomer, 2-(dimethylamino)benzenesulfonic acid. Di-sulfonated products can also form.[2]

Causality:

  • Reaction Mechanism and Temperature: The sulfonation of N,N-dimethylaniline proceeds through an initial N-sulfonation to form N,N-dimethylphenylsulfamic acid.[6][7] This intermediate then rearranges to the ring-sulfonated products. At lower temperatures, the formation of the ortho-isomer (the kinetic product) can be more significant. At higher temperatures, the reaction favors the formation of the more stable para-isomer (the thermodynamic product).[2]

Step-by-Step Solution:

  • Optimal Reaction Temperature: Maintaining a reaction temperature of 170-180°C is crucial for favoring the formation of the para-isomer.[5]

  • Sufficient Reaction Time: Allowing the reaction to proceed for an adequate duration at the optimal temperature ensures that the initially formed kinetic products have sufficient energy to rearrange to the more stable thermodynamic product.

  • Purification by Recrystallization: If isomeric impurities are present, recrystallization of the final product from hot water can be an effective purification method, as the solubility of the different isomers may vary.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the sulfonation of N,N-dimethylaniline?

A1: The reaction is an electrophilic aromatic substitution. It is generally accepted that the reaction proceeds through the initial formation of N,N-dimethylanilinium hydrogensulfate. At elevated temperatures, this intermediate rearranges. One proposed mechanism involves the dissociation of an intermediate, N,N-dimethylphenylsulfamic acid, to generate sulfur trioxide (SO₃) in situ, which then acts as the electrophile and attacks the electron-rich aromatic ring, primarily at the para position due to the directing effect of the dimethylamino group and steric hindrance at the ortho positions.[6][7]

Q2: Why is the para-product the major isomer formed?

A2: The N,N-dimethylamino group is a strong activating and ortho-, para-directing group. However, due to the steric bulk of the dimethylamino group and the sulfonyl group, electrophilic attack at the ortho position is sterically hindered. Consequently, the electrophile (SO₃) preferentially attacks the para position, leading to the formation of this compound as the major product.

Q3: What are the ideal reaction conditions to maximize purity and yield?

A3: Based on literature and experimental evidence, the following conditions are recommended:

  • Reactants: N,N-dimethylaniline and concentrated sulfuric acid.

  • Temperature: 170-180°C.

  • Reaction Time: 4-5 hours.

  • Atmosphere: Performing the reaction under a vacuum can help remove water and drive the reaction to completion.[5]

Q4: What analytical techniques are suitable for assessing the purity of the final product?

A4:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the desired product and any isomeric or other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify the presence of any isomeric impurities by their characteristic signals.

  • Melting Point: A sharp melting point close to the literature value (around 270°C) is a good indicator of purity.[8] A broad melting range suggests the presence of impurities.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to minimize byproduct formation and maximize the yield of the desired product.

Materials:

  • N,N-dimethylaniline

  • Concentrated Sulfuric Acid (98%)

  • Ether (anhydrous)

  • Sodium Carbonate

  • Hydrochloric Acid (concentrated)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add N,N-dimethylaniline (e.g., 20g).

  • Under an ice bath, slowly add an equimolar amount of concentrated sulfuric acid dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to 170-180°C in a heating mantle.

  • Maintain this temperature for 4 hours, ideally under a vacuum to remove the water formed during the reaction.[5]

  • Allow the reaction mixture to cool to room temperature. The mixture will solidify.

  • Pour the cooled reaction mixture into 200 mL of cold water and stir to break up the solid.

  • Dissolve the crude product by adding a sufficient amount of hot sodium carbonate solution until the solution is alkaline.

  • Filter the hot solution to remove any insoluble, colored byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid until precipitation of the product is complete.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the white, crystalline product and wash with a small amount of cold water, followed by a wash with ethanol.

  • Dry the product in an oven at 100°C to a constant weight.

Data Summary

ParameterUnoptimized Synthesis (e.g., excessive heat)Optimized Synthesis
Reaction Temperature > 200°C170-180°C
Appearance Purple/Black solidOff-white crystalline solid
Typical Yield 30-50%> 70%
Purity (by HPLC) 85-90%> 98%

Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common byproducts.

reaction_pathway DMA N,N-Dimethylaniline Intermediate N,N-Dimethylanilinium Hydrogensulfate DMA->Intermediate Sulfonation Oxidation_Byproducts Oxidation & Polymeric Byproducts (e.g., Quinoneimine Dyes) DMA->Oxidation_Byproducts Oxidation H2SO4 H₂SO₄ H2SO4->Intermediate Product This compound (Para-Isomer - Major Product) Intermediate->Product Rearrangement Ortho_Product 2-(Dimethylamino)benzenesulfonic acid (Ortho-Isomer - Minor Byproduct) Intermediate->Ortho_Product Rearrangement Heat_Low Low Temp. Heat_High High Temp. (170-180°C) Excess_Heat Excessive Heat (>200°C)

Caption: Reaction scheme for the synthesis of this compound.

References

  • MICROWAVE SYNTHESIS OF SULFANILIC ACID. (2018). Chemistry, Didactics, Ecology, Metrology, 8(1-2), 85-92.
  • (PDF) Microwave synthesis of sulfanilic acid - ResearchGate. (n.d.).
  • Studies of Reactions of Amines with Sulfur Trioxide. VI. Thermal Reactions of Anilinium, Dimethylanilinium, and. (n.d.).
  • Sulfanilic Acid - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2009, February 11).
  • Sulfanilic acid - Wikipedia. (n.d.).
  • Sulfonation of Amines with Fuming Sulfuric Acid | PDF - Scribd. (n.d.).
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021, August 1).
  • 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC - NIH. (n.d.).
  • Benzenesulfonic acid, 4-(dimethylamino)- | C8H11NO3S | CID 67140 - PubChem. (n.d.).
  • 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt - ChemBK. (n.d.).
  • Why is it preferred to sulfonate nitrogen instead of carbon? - Chemistry Stack Exchange. (2021, June 1).
  • III Analytical Methods. (n.d.).
  • [FREE] Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form - brainly.com. (2019, September 6).
  • Preparation of N,N-dimethylaniline - PrepChem.com. (n.d.).
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.).
  • Benzenesulfonic acid, 4-(dimethylamino)- (C8H11NO3S) - PubChemLite. (n.d.).
  • This compound, 97% Purity, C8H11NO3S, 20 grams. (n.d.).
  • CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts - Google Patents. (n.d.).
  • Benzenesulfonic acid,4-(dimethylamino)- | CAS#:121-58-4 | Chemsrc. (n.d.).

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solubility issues of 4-(dimethylamino)benzenesulfonic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(dimethylamino)benzenesulfonic acid (CAS 121-58-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its behavior in various reaction media.

Understanding the Challenge: The Zwitterionic Nature

The primary source of solubility issues with this compound stems from its molecular structure. It possesses both a strongly acidic sulfonic acid group (-SO₃H) and a basic tertiary amine group (-N(CH₃)₂).[1] In solution, particularly near a neutral pH, the acidic proton can transfer to the basic nitrogen atom, forming a zwitterion, or an internal salt.

This zwitterionic state leads to strong intermolecular electrostatic interactions, creating a crystal lattice structure that is often difficult to disrupt with solvents, resulting in low solubility. However, this same dual functionality is the key to controlling its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: Its solubility is dictated by the principle of "like dissolves like". Due to its polar sulfonic acid group and the potential for ionic character, it is most soluble in polar solvents. Conversely, it is generally insoluble in nonpolar organic solvents like diethyl ether, benzene, and other hydrocarbons.[2][3]

Q2: Why does the compound dissolve poorly in neutral water but better in acidic or basic solutions?

A2: This is a direct consequence of its zwitterionic nature. In neutral water, the zwitterion form dominates, leading to low solubility. By adjusting the pH, you convert the zwitterion into a more soluble salt:

  • In basic solutions (high pH): A base, such as sodium hydroxide, deprotonates the molecule to form a highly polar and water-soluble anionic salt (sulfonate).[2][4]

  • In acidic solutions (low pH): A strong acid protonates the dimethylamino group, forming a water-soluble cationic salt.[4]

Q3: How does temperature impact the solubility of this compound?

A3: As with many solid solutes, increasing the temperature generally increases the solubility of this compound.[5] This is particularly effective in polar protic solvents like water. For related compounds like sulfanilic acid, solubility in hot water is significantly higher than in cold water.[3][6]

Q4: Is it soluble in common organic solvents like ethanol or DMSO?

A4: For its parent compound, sulfanilic acid, solubility is poor in ethanol.[2] Given the structural similarity, this compound is also expected to have limited solubility in alcohols. It will likely be more soluble in highly polar aprotic solvents like DMSO and DMF, which are effective at solvating a wide range of compounds, but experimental verification is always recommended.

Troubleshooting Guide: Experimental Scenarios

This section provides actionable guidance for specific problems you may encounter during your experiments.

Scenario 1: The compound will not dissolve in the primary reaction solvent.

If this compound fails to dissolve, it is almost always due to an issue of pH or inappropriate solvent choice.

Protocol 1: pH Adjustment for Aqueous Media

This protocol is for reactions conducted in water or aqueous co-solvent systems.

  • Initial Slurry: Suspend the required mass of this compound in your reaction-grade water to form a slurry.

  • Select pH Modifier:

    • For Basic/Neutral Conditions: Prepare a dilute solution of an appropriate base (e.g., 1 M NaOH, 1 M Na₂CO₃).

    • For Acidic Conditions: Prepare a dilute solution of a strong, non-interfering acid (e.g., 1 M HCl, 1 M H₂SO₄).

  • Titrate to Dissolution: With vigorous stirring, add the selected pH modifier dropwise to the slurry.

  • Observe: Continue adding the modifier until the solid is fully dissolved. The solution should become clear.

  • Final pH Adjustment: Once dissolved, carefully adjust the pH to the desired level for your reaction, ensuring it does not return to the isoelectric point where the compound will precipitate.

Causality: By converting the zwitterion to a cationic or anionic species, you create a charged molecule that is much more readily solvated by polar water molecules, dramatically increasing solubility.[4]

Scenario 2: The compound precipitates from the solution during the reaction.

Unexpected precipitation is typically triggered by a change in the solution's conditions (pH, temperature, or solvent composition).

Troubleshooting Workflow

Use the following diagnostic workflow to identify and resolve the issue.

G Start Precipitate Observed Check_pH Measure pH of Reaction Mixture Start->Check_pH pH_Low Is pH near Isoelectric Point? Check_pH->pH_Low Check_Temp Check Reaction Temperature Temp_Low Has Temperature Decreased? Check_Temp->Temp_Low Check_Solvent Review Solvent Composition Solvent_Change Was an Anti-Solvent Added? Check_Solvent->Solvent_Change pH_Low->Check_Temp  No Adjust_pH Adjust pH with Acid/Base to form soluble salt pH_Low->Adjust_pH  Yes Temp_Low->Check_Solvent  No Adjust_Temp Gently Re-heat Mixture to Target Temperature Temp_Low->Adjust_Temp  Yes Adjust_Solvent Increase Polar Solvent Ratio or Re-evaluate System Solvent_Change->Adjust_Solvent  Yes End Problem Resolved Solvent_Change->End  No Adjust_pH->End Adjust_Temp->End Adjust_Solvent->End

Caption: Troubleshooting workflow for compound precipitation.

Scenario 3: Selecting an appropriate organic solvent system.

When aqueous systems are not suitable, solvent selection becomes critical.

Data Summary: Qualitative Solubility in Common Solvents

The following table provides an expected solubility profile based on the physicochemical properties of this compound and data from analogous compounds.[2][3][5]

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Aqueous (Basic) 1 M NaOH, 1 M NaHCO₃Soluble Forms a highly polar anionic salt (sulfonate).[4]
Aqueous (Acidic) 1 M HCl, 1 M H₂SO₄Soluble Forms a polar cationic salt (protonated amine).[4]
Aqueous (Neutral) Deionized WaterSlightly Soluble Zwitterionic form dominates, limiting solubility.[6]
Polar Protic Methanol, EthanolSlightly Soluble to Insoluble Polarity is lower than water; may not effectively solvate the zwitterion.[2][6]
Polar Aprotic DMSO, DMFLikely Soluble High polarity and ability to solvate both cations and anions. Experimental verification needed.
Nonpolar Toluene, Hexane, EtherInsoluble Large polarity mismatch between the zwitterionic solute and the nonpolar solvent.[2][3][6]
Protocol 2: Small-Scale Solubility Determination

Before committing to a large-scale reaction, perform this modified shake-flask test to confirm solubility.[7]

  • Preparation: To a 4 mL glass vial, add approximately 10-20 mg of this compound.

  • Solvent Addition: Add 1 mL of the chosen organic solvent to the vial.

  • Equilibration: Cap the vial securely and agitate at a constant, controlled temperature (e.g., 25 °C) using a vortex mixer or shaker for 1-2 hours.

  • Observation: Visually inspect the solution.

    • Completely Clear: The compound is soluble at this concentration.

    • Undissolved Solid Remains: The compound has limited solubility or is insoluble.

  • Confirmation (Optional): If a clear solution is obtained, add another small portion (10-20 mg) of the solid and repeat step 3 to roughly estimate the saturation point.

This empirical test provides the most reliable data for your specific reaction conditions and solvent purity.

References
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-. National Center for Biotechnology Information.
  • ChemBK. (n.d.). 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt.
  • Solubility of Things. (n.d.). Sulfanilic acid.
  • LookChem. (n.d.). Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-.
  • Solubility of Things. (n.d.). Solubility of 3-amino-5-chloro-4-hydroxy-benzenesulfonic acid.
  • PubChem. (n.d.). 4-Dimethylaminoazobenzene-4-sulfonic acid. National Center for Biotechnology Information.
  • ChemBK. (n.d.). 4-(Dimethylamino)azobenzene-4'-sulfonic acid.
  • Quora. (2018). Why is sulphanilic acid not soluble in water and organic solvents?.
  • Sciencemadness Wiki. (2022). Sulfanilic acid.
  • ResearchGate. (2014). What is the solubility of sulfanilic acid in hot water (95 dC)?.
  • University of Toronto. (2023). Solubility of Organic Compounds.

Sources

temperature control in the diazotization of sulfanilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diazotization of Sulfanilic Acid

Welcome to the technical support center for the diazotization of sulfanilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthesis. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control (0-5 °C) so critical during the diazotization of sulfanilic acid?

A1: Maintaining a temperature between 0 and 5 °C is paramount due to the thermal instability of the diazonium salt intermediate (p-sulfobenzenediazonium salt) formed during the reaction.[1][2][3] Aromatic diazonium salts, while more stable than their aliphatic counterparts, are prone to decomposition at elevated temperatures.[2][4]

  • Mechanism of Instability: Above 5°C, the diazonium salt readily decomposes. The diazo group (-N₂⁺) is an excellent leaving group, and with thermal energy, it departs as nitrogen gas (N₂). The resulting highly reactive aryl cation is then attacked by water, the solvent, to form p-phenolsulfonic acid (a phenol).[2][5] This decomposition pathway is a primary source of impurity and significantly reduces the yield of your desired azo product.

  • Safety Concerns: The decomposition process generates nitrogen gas.[1][6] In a closed or inadequately vented system, a rapid temperature increase can lead to a dangerous buildup of pressure.[1][3] While aqueous solutions are generally safer, isolated, dry diazonium salts can be explosive when subjected to heat or shock.[1][6][7]

Q2: What is the chemical basis for this low-temperature requirement?

A2: The diazotization reaction involves the formation of a nitrosonium ion (NO⁺) from nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid).[8][9][10] This highly electrophilic ion is then attacked by the nucleophilic amino group of sulfanilic acid. The subsequent multi-step mechanism, involving proton transfers and dehydration, yields the diazonium ion.[4][8]

The stability of the final diazonium salt is a delicate balance. The aromatic ring stabilizes the diazonium group through resonance, delocalizing the positive charge.[2] However, this stabilization is insufficient to prevent decomposition at higher temperatures where the activation energy for the decomposition reaction is easily overcome.[11] Keeping the reaction mixture cold slows down the kinetic rate of this decomposition, preserving the diazonium salt long enough for the subsequent coupling reaction.

Q3: Can I perform the diazotization at a temperature slightly above 5 °C, for instance, at 10 °C?

A3: While a reaction might still proceed at 10 °C, it is strongly discouraged. The rate of diazonium salt decomposition increases significantly with temperature.[1][2] Performing the reaction at 10 °C will inevitably lead to:

  • Reduced Yield: A substantial portion of your diazonium salt intermediate will decompose into phenolic byproducts, lowering the amount available for the coupling reaction.

  • Product Impurity: The resulting azo dye will be contaminated with p-phenolsulfonic acid and potentially other degradation products, complicating purification efforts.

  • Poor Reproducibility: Minor fluctuations in temperature at this elevated range can lead to significant variations in yield and purity between batches.

For optimal results and process safety, adherence to the 0-5 °C range is a cardinal rule.[1][3]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the experiment, with a focus on temperature as the root cause.

Problem Observed Probable Cause (Temperature-Related) Corrective Action & Scientific Rationale
Low yield of the final azo dye product. The reaction temperature exceeded the 5 °C limit during or after the addition of sodium nitrite.Action: Ensure your ice bath is well-maintained and provides efficient cooling throughout the diazotization step. Use an external thermometer to monitor the internal reaction temperature, not just the bath temperature. Add the sodium nitrite solution slowly and dropwise to control the exothermic nature of the reaction.[12][13] Rationale: Slow addition prevents localized "hot spots" where the temperature can spike, causing immediate decomposition of the newly formed diazonium salt.
The final product is a dark, tarry, or off-color solid instead of the expected bright color (e.g., orange for Methyl Orange). Significant decomposition of the diazonium salt has occurred, leading to the formation of phenolic impurities which can undergo side reactions or polymerize.Action: Re-run the experiment with strict adherence to the 0-5 °C protocol. Ensure the diazonium salt solution is used immediately after preparation for the coupling step, as it can decompose even when cold over extended periods.[2] Rationale: Phenols are electron-rich and can sometimes couple with remaining diazonium salts or undergo oxidation, leading to a complex mixture of colored impurities that contaminate the desired product.
Noticeable gas evolution (bubbling) from the reaction mixture after sodium nitrite addition. The temperature is too high, causing the rapid decomposition of the diazonium salt and the release of nitrogen gas (N₂).Action: Immediately ensure the reaction vessel is well-seated in the ice bath. If the temperature has risen significantly, the batch may be compromised. For future runs, pre-cool all reactant solutions (sulfanilic acid solution and sodium nitrite solution) before mixing.[14] Rationale: This is a direct visual indicator that the primary competing side reaction—decomposition—is occurring at a significant rate. The goal is to form the diazonium salt, not nitrogen gas.
Inconsistent results between experimental runs. Poor temperature regulation is leading to varying degrees of diazonium salt decomposition in each run.Action: Standardize your cooling procedure. Use a consistent ratio of ice to water in the bath. Stir the reaction mixture efficiently to ensure uniform temperature distribution. Rationale: The kinetics of both the desired diazotization and the undesired decomposition are highly temperature-dependent.[15] Inconsistent thermal management is a leading cause of poor experimental reproducibility in this synthesis.

Visualizing the Process: Diagrams and Workflows

Core Reaction Pathway

The following diagram illustrates the essential steps in the synthesis of an azo dye (e.g., Methyl Orange) from sulfanilic acid, highlighting the temperature-critical stage.

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Coupling Reaction A Sulfanilic Acid (in Na₂CO₃ solution) B Add NaNO₂ Solution C Slowly add to HCl on Ice D p-Sulfobenzenediazonium Salt (Unstable Intermediate) F Azo Dye Product (e.g., Methyl Orange) D->F E Coupling Agent (e.g., N,N-Dimethylaniline) G cluster_0 Correct Pathway cluster_1 Decomposition Pathway Start p-Sulfobenzenediazonium Salt Correct Coupling Reaction with Aromatic Partner Start->Correct Low Temp (0-5 °C) Decomp Thermal Decomposition (Reaction with H₂O) Start->Decomp High Temp (> 5 °C) Product High Yield of Pure Azo Dye Correct->Product Byproduct Phenolic Impurities + N₂ Gas Decomp->Byproduct

Caption: Temperature dictates the reaction outcome.

Validated Experimental Protocol

This protocol for the synthesis of Methyl Orange from sulfanilic acid incorporates best practices for temperature control.

Materials:

  • Sulfanilic acid

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Ice

Procedure:

Part 1: Preparation of the Diazonium Salt (Strict Temperature Control)

  • In a 250 mL flask, dissolve 5.0 g of sulfanilic acid and 1.5 g of anhydrous sodium carbonate in 50 mL of water. Warm gently to facilitate dissolution. [12]2. Cool the resulting solution to room temperature, then add 1.8 g of sodium nitrite and stir until it is fully dissolved.

  • Prepare a beaker with approximately 50 g of crushed ice and 5 mL of concentrated HCl.

  • Critical Step: Cool the sulfanilic acid/nitrite solution in a separate ice-water bath until its temperature is below 5 °C. [14]5. Slowly, and with continuous stirring, add the cold sulfanilic acid/nitrite solution to the beaker containing ice and HCl. [12][16]A fine white precipitate of the diazonium salt should form.

  • Maintain this diazonium salt suspension in the ice bath. Check for the presence of excess nitrous acid using starch-iodide paper (it should turn blue). This confirms the reaction has gone to completion. The suspension must be used promptly. [16] Part 2: The Coupling Reaction

  • In a separate test tube, prepare the coupling solution by mixing 3.0 mL of N,N-dimethylaniline with 2.5 mL of glacial acetic acid.

  • While vigorously stirring the cold diazonium salt suspension, slowly add the N,N-dimethylaniline solution.

  • Keep the mixture in the ice bath and continue stirring for 10-15 minutes. A reddish precipitate should form. [16]4. The reaction can then proceed to basification and product isolation as described in standard procedures. [16]

References

  • Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
  • PHARMD GURU. (n.d.).
  • BYJU'S. (n.d.).
  • Journal of the Chemical Society, Chemical Communications. (1979).
  • Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
  • ACS Publications. (1956). The Mechanism of Diazonium Salt Reactions. III.
  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]
  • sathee jee. (n.d.).
  • NPTEL Archive. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications, Organic Letters. (2020).
  • ResearchGate. (n.d.).
  • GCW Gandhi Nagar Jammu. (n.d.).
  • University of Twente. (n.d.). Manual of the online synthesis of methyl orange. [Link]
  • Brainly. (2023). I conducted an experiment on the synthesis of Methyl Orange. [Link]
  • Chemguide. (n.d.). some reactions of diazonium ions. [Link]

Sources

managing impurities in commercial N,N-Dimethylsulfanilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your dedicated resource for navigating the challenges of commercial N,N-Dimethylsulfanilic acid. This guide is designed for researchers, scientists, and drug development professionals who require the highest standards of purity and consistency in their work. Here, we move beyond simple product specifications to provide in-depth troubleshooting guides, validated protocols, and a deep dive into the causality behind impurity management.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by users of commercial N,N-Dimethylsulfanilic acid, providing not just answers but the scientific reasoning behind them.

Question 1: My reaction yield is lower than expected, and I suspect the quality of my N,N-Dimethylsulfanilic acid. What are the likely culprits?

Answer: Lower-than-expected yields in reactions utilizing N,N-Dimethylsulfanilic acid, such as in diazo coupling or specialized syntheses, can often be traced back to specific impurities in the starting material. The primary culprits are:

  • Residual Starting Materials: The most common impurity is unreacted sulfanilic acid, which lacks the nucleophilic dimethylamino group necessary for many subsequent reactions. Its presence effectively lowers the molar concentration of your active reagent.

  • Partially Methylated Intermediates: N-methylsulfanilic acid is another common process-related impurity. While it has some reactivity, its kinetic profile and product formation can differ significantly from the dimethylated species, leading to a complex mixture of side products and reducing the yield of your target molecule.

  • Inorganic Salts: Impurities like sodium sulfate (Na₂SO₄) are often remnants from the manufacturing process. These are inert, non-reactive species that add to the bulk weight of the reagent, meaning you are using less of the active compound than intended. This directly impacts stoichiometry and can significantly reduce yield. For example, if your lot contains 5% sodium sulfate, you are effectively starting with 5% less N,N-Dimethylsulfanilic acid.

Question 2: I'm observing an unusual color in my product/reaction mixture. Could this be related to the N,N-Dimethylsulfanilic acid?

Answer: Yes, absolutely. While pure N,N-Dimethylsulfanilic acid is a white to off-white crystalline solid, the presence of certain impurities can lead to discoloration.

  • Oxidation Byproducts: N,N-Dimethylsulfanilic acid can be susceptible to oxidation, especially if stored improperly (e.g., exposed to air and light). This can form highly colored quinone-imine type structures.

  • Azo Compound Formation: If the synthesis process has residual nitrous acid and the pH is not carefully controlled, trace amounts of diazo-coupling can occur, leading to the formation of colored azo compounds. This is a known issue in the production of related aromatic amines and sulfonic acids.

If you observe an unexpected color, it is a strong indicator of lot-to-lot variability and potential degradation. We strongly recommend running a purity check before proceeding.

Question 3: How can I quickly assess the purity of a new batch of N,N-Dimethylsulfanilic acid before a critical experiment?

Answer: For a rapid and reliable assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. It allows for the separation and quantification of the main component and related impurities. A simple titration can also be effective for determining the total acidic content and identifying the presence of non-acidic, inert impurities like inorganic salts.

We provide a detailed, step-by-step HPLC protocol in the section below for a definitive purity assessment.

Part 2: Analytical & Purification Protocols

This section provides validated, step-by-step methodologies for impurity analysis and purification. The protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 2.1: HPLC Method for Purity Assessment

This reversed-phase HPLC (RP-HPLC) method is designed to separate N,N-Dimethylsulfanilic acid from its most common process-related impurities.

Objective: To quantify the purity of N,N-Dimethylsulfanilic acid and identify the presence of sulfanilic acid and N-methylsulfanilic acid.

Workflow Diagram:

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Conditions cluster_data 3. Analysis prep Sample Preparation hplc HPLC Analysis prep->hplc Inject 10 µL data Data Analysis hplc->data Chromatogram report Reporting data->report Calculate Area % p1 Weigh 10mg sample p2 Dissolve in 10mL Mobile Phase A p1->p2 p3 Filter through 0.45µm syringe filter p2->p3 c1 Column: C18, 4.6x150mm, 5µm c2 Mobile Phase A: 0.1% H₃PO₄ in H₂O c3 Mobile Phase B: Acetonitrile c4 Gradient: 5% B to 40% B over 15 min c5 Flow Rate: 1.0 mL/min c6 Detection: UV at 254 nm d1 Identify peaks by retention time d2 Integrate peak areas d3 Calculate purity as Area %

Caption: HPLC workflow for purity analysis.

Materials:

  • N,N-Dimethylsulfanilic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of the N,N-Dimethylsulfanilic acid sample.

    • Dissolve in a 10 mL volumetric flask with Mobile Phase A to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 60 40
      17.0 95 5

      | 20.0 | 95 | 5 |

  • Data Analysis:

    • The expected retention time for N,N-Dimethylsulfanilic acid will be the major peak.

    • Sulfanilic acid, being more polar, will elute earlier.

    • N-methylsulfanilic acid will elute between sulfanilic acid and the main peak.

    • Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness Check: A high-quality batch should show a purity of >98% with minimal secondary peaks. If significant impurity peaks are detected, purification is recommended before use in sensitive applications.

Protocol 2.2: Recrystallization for Purification

This protocol is designed to remove inorganic salts and significantly reduce the levels of process-related organic impurities.

Objective: To increase the purity of commercial N,N-Dimethylsulfanilic acid to >99%.

Logical Flow of Purification:

Recrystallization_Logic start Impure Solid (Mixture of compounds) dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration dissolve->filter Removes insoluble impurities (e.g., salts) cool Slow Cooling filter->cool crystallize Pure Crystals Form cool->crystallize Solubility of desired compound decreases isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate Impurities remain in mother liquor dry Dry Crystals isolate->dry pure Pure N,N-Dimethylsulfanilic Acid dry->pure

Caption: Logic of purification by recrystallization.

Materials:

  • Impure N,N-Dimethylsulfanilic acid

  • Distilled or deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Drying oven

Procedure:

  • Dissolution:

    • Place the impure N,N-Dimethylsulfanilic acid in an Erlenmeyer flask.

    • Add a minimal amount of distilled water (a good starting point is ~5-10 mL per gram of solid).

    • Heat the mixture gently with stirring until the solid completely dissolves. Avoid boiling vigorously. Add slightly more water if needed to achieve full dissolution at high temperature.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble material (like inorganic salts) is visible in the hot solution, perform a hot filtration using a pre-warmed funnel and flask to remove these impurities. This step is critical for removing non-soluble contaminants.

  • Crystallization:

    • Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold distilled water to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 60-70°C until a constant weight is achieved.

Self-Validation: Re-run the HPLC analysis (Protocol 2.1) on the purified material. A significant reduction in impurity peaks and an increase in the main peak area percentage to >99% validates the success of the purification.

References

  • Title: Purification of Organic Compounds Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition URL:[Link] (Note: This is a general reference for the fundamental technique of recrystallization for removing impurities like salts).
  • Title: Azo Dyes: Synthesis, Properties, and Applications Source: Chemistry of Synthetic Dyes, Volume I URL:[Link] (Note: Provides background on side reactions like unwanted azo coupling in rel

Technical Support Center: LC-MS Troubleshooting for Compounds Derivatized with DMABC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the analysis of compounds derivatized with 4-dimethylaminobenzoyl chloride (DMABC) by liquid chromatography-mass spectrometry (LC-MS). This resource is designed to provide not just procedural steps, but the underlying scientific principles to empower you to solve complex analytical challenges.

Introduction to DMABC Derivatization

4-(Dimethylamino)benzoyl chloride (DMABC) is a highly effective derivatizing agent used to enhance the detectability of compounds containing primary and secondary amine or hydroxyl functional groups in LC-MS analysis.[1] By introducing a dimethylaminobenzoyl moiety, DMABC increases the hydrophobicity of polar analytes, improving their retention on reversed-phase columns, and provides a readily ionizable group, significantly boosting signal intensity in electrospray ionization (ESI) mass spectrometry.[2]

This guide will address common issues encountered during the entire workflow, from the derivatization reaction to LC separation and MS detection.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with DMABC derivatization for LC-MS analysis.

What is the reaction mechanism of DMABC with analytes?

DMABC reacts with primary and secondary amines, as well as alcohols and phenols, through a nucleophilic acyl substitution reaction.[2][3] The lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of the DMABC molecule. This is followed by the elimination of the chloride ion, forming a stable amide or ester bond, respectively. The reaction is typically carried out in an anhydrous organic solvent.

DMABC_Reaction_Mechanisms cluster_amine Derivatization of a Primary Amine cluster_alcohol Derivatization of an Alcohol/Phenol Amine R-NH₂ (Primary Amine) Product_Amide R-NH-CO-C₆H₄-N(CH₃)₂ (Derivatized Amine) Amine->Product_Amide + DMABC DMABC1 DMABC HCl1 HCl Alcohol R-OH (Alcohol/Phenol) Product_Ester R-O-CO-C₆H₄-N(CH₃)₂ (Derivatized Alcohol) Alcohol->Product_Ester + DMABC DMABC2 DMABC HCl2 HCl

Caption: Reaction mechanisms of DMABC with primary amines and alcohols/phenols.

Why is an anhydrous reaction medium important for DMABC derivatization?

DMABC is an acyl chloride, which is highly reactive towards nucleophiles, including water.[4][5] If moisture is present in the reaction mixture, the DMABC reagent will readily hydrolyze to form 4-(dimethylamino)benzoic acid.[4] This side reaction consumes the derivatizing agent, leading to incomplete derivatization of the target analyte and potentially causing a high background signal in your chromatogram.[6]

How stable are the DMABC derivatives?

DMABC derivatives of amines (amides) and phenols (esters) are generally stable.[7][8] However, their stability can be influenced by pH and temperature. It is advisable to store derivatized samples at low temperatures (e.g., 4°C or -20°C) and analyze them as soon as possible to prevent potential degradation.[9][10][11][12][13] For long-term storage, -80°C is recommended.[9][10]

What are the expected adducts for DMABC-derivatized compounds in ESI-MS?

In positive ion mode ESI-MS, the tertiary amine group of the DMABC moiety is readily protonated. Therefore, the most common adduct will be the protonated molecule, [M+H]⁺. Depending on the mobile phase composition and the sample matrix, you may also observe other adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺.[14]

Common AdductsMass Difference
[M+H]⁺ +1.0078
[M+Na]⁺ +22.9898
[M+K]⁺ +39.0983
[M+NH₄]⁺ +18.0344

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the LC-MS analysis of DMABC-derivatized compounds.

Guide 1: Derivatization Reaction Issues
Problem: Low or No Product Peak (Incomplete Derivatization)

This is one of the most frequent challenges in derivatization workflows. A systematic approach is necessary to identify the root cause.

Incomplete_Derivatization_Troubleshooting Start Low or No Product Peak Cause1 Reagent Quality/Storage Start->Cause1 Cause2 Reaction Conditions Start->Cause2 Cause3 Sample Matrix Issues Start->Cause3 Cause4 Analyte-Specific Issues Start->Cause4 Solution1a Use fresh DMABC Cause1->Solution1a Solution1b Store DMABC under anhydrous conditions Cause1->Solution1b Solution2a Optimize temperature (e.g., 55-60°C) Cause2->Solution2a Solution2b Optimize reaction time (e.g., 5-10 min) Cause2->Solution2b Solution2c Ensure anhydrous solvent Cause2->Solution2c Solution2d Optimize pH if necessary for analyte Cause2->Solution2d Solution3a Ensure sample is dry Cause3->Solution3a Solution3b Perform sample cleanup to remove interferences Cause3->Solution3b Solution4a Consider steric hindrance of analyte Cause4->Solution4a

Caption: Troubleshooting flowchart for incomplete DMABC derivatization.

Potential Causes and Solutions:

  • Reagent Quality and Storage:

    • Cause: DMABC is sensitive to moisture and can degrade over time.[6]

    • Solution: Use a fresh batch of high-purity DMABC. Ensure the reagent is stored in a desiccator under anhydrous conditions.[15]

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature or time can lead to incomplete conversion.[16] While the reaction is generally fast, it may require optimization for specific analytes.

    • Solution: A typical starting point is heating the reaction mixture at 55-60°C for 5-10 minutes. You can monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time.

    • Cause: Presence of water in the reaction solvent.

    • Solution: Use anhydrous solvents for the derivatization reaction.

    • Cause: Incorrect pH. The reactivity of amines can be pH-dependent.[15][17][18]

    • Solution: For amine derivatization, a slightly basic pH can deprotonate the amine, making it more nucleophilic. However, DMABC itself does not typically require pH adjustment. If your analyte is in an acidic solution, consider neutralization before derivatization.

  • Sample Matrix Issues:

    • Cause: The presence of water or other nucleophilic compounds in the sample matrix can compete with the analyte for the DMABC reagent.

    • Solution: Ensure your sample extract is completely dry before adding the derivatization reagents. Lyophilization or drying under a stream of nitrogen are effective methods.[19] Consider a sample cleanup step to remove interfering matrix components.[20]

  • Analyte-Specific Issues:

    • Cause: Steric hindrance around the amine or hydroxyl group of your analyte can slow down the derivatization reaction.

    • Solution: You may need to increase the reaction time, temperature, or the molar excess of the DMABC reagent.

Problem: Presence of Unexpected Peaks in the Chromatogram

Potential Causes and Solutions:

  • Byproducts of the Derivatization Reaction:

    • Cause: The most common byproduct is 4-(dimethylamino)benzoic acid, formed from the hydrolysis of DMABC.

    • Solution: This can be minimized by ensuring anhydrous reaction conditions. This byproduct can usually be chromatographically separated from the derivatized analyte.

    • Cause: For analytes with multiple reactive sites (e.g., two hydroxyl groups), you may see di-derivatized products.[4]

    • Solution: This can sometimes be controlled by adjusting the molar ratio of DMABC to the analyte.

  • Excess Derivatizing Reagent:

    • Cause: A large excess of DMABC is often used to drive the reaction to completion.

    • Solution: The unreacted DMABC will be present in the final sample. It is typically separated from the derivatized analyte during the chromatographic run.

  • Sample Matrix Components:

    • Cause: Other compounds in your sample matrix with amine or hydroxyl groups can also be derivatized.

    • Solution: Implement a more selective sample preparation method to remove these interfering compounds before derivatization.

Guide 2: Chromatographic Issues
Problem: Poor Peak Shape (Tailing or Fronting)

Potential Causes and Solutions:

  • Column Overload:

    • Cause: Injecting too much sample onto the column.

    • Solution: Dilute your sample and re-inject.

  • Secondary Interactions:

    • Cause: The DMABC-derivatized analyte, although more hydrophobic, may still have polar functional groups that can interact with active sites on the column packing material or in the flow path.

    • Solution: Use a high-quality, end-capped C18 column. Ensure the mobile phase has an appropriate pH and ionic strength to minimize these interactions.

  • Inappropriate Mobile Phase:

    • Cause: The pH of the mobile phase can affect the peak shape of the derivatized analyte.

    • Solution: Since the DMABC moiety has a basic character, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure consistent protonation and good peak shape.[1]

  • Co-elution with Matrix Components:

    • Cause: An interfering compound from the sample matrix is eluting at the same time as your analyte.

    • Solution: Optimize your chromatographic gradient to improve separation. A more thorough sample cleanup may also be necessary.

Guide 3: Mass Spectrometry Signal Issues
Problem: Low Signal Intensity or Ion Suppression

Potential Causes and Solutions:

  • Suboptimal MS Parameters:

    • Cause: The settings for the ion source (e.g., capillary voltage, gas flow, temperature) and MS/MS parameters (e.g., collision energy) are not optimized for your derivatized analyte.

    • Solution: Perform a systematic optimization of the MS parameters by infusing a standard solution of your DMABC-derivatized analyte. Pay close attention to the collision energy for your specific precursor-to-product ion transition.

  • Matrix Effects:

    • Cause: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte in the ESI source.

    • Solution:

      • Improve chromatographic separation to move your analyte away from the interfering matrix components.

      • Enhance your sample cleanup procedure.

      • Use a stable isotope-labeled internal standard that is derivatized with DMABC to compensate for matrix effects.

  • In-source Fragmentation:

    • Cause: The derivatized analyte may be fragmenting in the ion source before it reaches the mass analyzer.

    • Solution: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.

Problem: High Background Noise

Potential Causes and Solutions:

  • Excess Derivatizing Reagent:

    • Cause: A large excess of DMABC and its hydrolysis product can contribute to a high chemical background.

    • Solution: While chromatographic separation should resolve this, you can consider a post-derivatization cleanup step (e.g., liquid-liquid extraction or solid-phase extraction) to remove the excess reagent.

  • Contaminated Mobile Phase or LC System:

    • Cause: Impurities in your solvents or a contaminated LC system can lead to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush your LC system to remove contaminants.

Experimental Protocols

General Protocol for DMABC Derivatization of Amines and Phenols

This protocol provides a starting point and should be optimized for your specific analyte and matrix.

Reagents and Materials:

  • DMABC solution (e.g., 10 mg/mL in anhydrous acetonitrile)

  • Anhydrous acetonitrile or other suitable organic solvent

  • Standard solutions of your analyte

  • Sample extracts (dried down)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Pipette a known volume of your standard or sample extract into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of anhydrous acetonitrile (e.g., 50 µL).

  • Derivatization: Add an excess of the DMABC solution (e.g., 50 µL of 10 mg/mL solution). Vortex briefly to mix.

  • Reaction: Cap the vial tightly and heat at 55-60°C for 5-10 minutes.

  • Quenching (Optional): After cooling to room temperature, you can add a small amount of water or a basic solution to quench the excess DMABC. This will convert the remaining DMABC to 4-(dimethylamino)benzoic acid.

  • Dilution and Analysis: Dilute the reaction mixture with the initial mobile phase to a suitable concentration for LC-MS analysis.

Recommended LC-MS Parameters for DMABC Derivatives

These are general parameters and will require optimization for your specific instrument and analyte.

ParameterRecommended SettingRationale
Column C18, e.g., 2.1 x 100 mm, <3 µmProvides good retention for the hydrophobic DMABC derivatives.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the DMABC moiety for good peak shape and ESI+ sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 - 40°CCan improve peak shape and reduce viscosity.
Injection Volume 1 - 10 µLShould be optimized to avoid column overload.
Ionization Mode ESI PositiveThe DMABC moiety is readily protonated.
MS/MS Mode Multiple Reaction Monitoring (MRM)For targeted quantification, providing high sensitivity and selectivity.
Collision Energy Analyte-dependentMust be optimized for each precursor-to-product ion transition.

References

  • Cevasco, G., & Spalluto, G. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Organic letters, 13(4), 668–671.
  • BenchChem. (2025). Technical Support Center: 4-(Dimethylamino)benzoyl Chloride Reactions.
  • Boulesteix, D., et al. (2023).
  • Stavroullakis, D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5535.
  • The DAN Lab, University of Wisconsin–Madison. (2021). LCMS Protocols.
  • Köhling, R. (2011). Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS. Analytix, 4(4).
  • Kiseleva, M. G., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 51.
  • García-Guzmán, J. J., et al. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Molecules, 27(21), 7521.
  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Cevasco, G., & Spalluto, G. (2011).
  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5551-5555.
  • Evans, C. A., et al. (2015).
  • ResearchGate. (2017).
  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 14(9), 1325.
  • Li, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Semantic Scholar.
  • BenchChem. (2025). Revolutionizing HPLC Analysis: A Detailed Guide to 4-(Dimethylamino)benzoyl Chloride (DMABC)
  • BenchChem. (2025).
  • Płotka-Wasylka, J. M., et al. (2015).
  • Chemistry LibreTexts. (2023).
  • Reddit. (2024).
  • Li, Y., et al. (2023). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
  • Zu, L., & Fung, Y. S. (2007). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. Journal of the American Society for Mass Spectrometry, 18(6), 1137–1146.
  • Liu, S., et al. (2004). Enhancing capillary liquid chromatography/tandem mass spectrometry of biogenic amines by pre-column derivatization with 7-fluoro-4-nitrobenzoxadiazole. Rapid communications in mass spectrometry : RCM, 18(10), 1059–1065.
  • ResearchGate. (2021).
  • Li, A., et al. (2013). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 49, 44-56.
  • Han, J., & Lin, K. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules (Basel, Switzerland), 27(17), 5717.
  • Darwish, I. A., et al. (2012). Effect of pH on the derivatization.
  • Char, C., et al. (2025). Exploring Sample Storage Conditions for the Mass Spectrometric Analysis of Extracted Lipids from Latent Fingerprints. Metabolites, 15(3), 345.
  • Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of pharmaceutical and biomedical analysis, 47(3), 491–500.
  • Boulesteix, D., et al. (2023).
  • Sigma-Aldrich. (n.d.).
  • Lasekan, O., & Hussein, F. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of analytical methods in chemistry, 2020, 4958087.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Zaikin, V. G., & Borisov, R. S. (2017). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods.
  • Addo, K. K., et al. (2016). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
  • Lin, C. H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Lasekan, O., & Hussein, F. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Ashenhurst, J. (2015).
  • Salgaonkar, M. P., & Shet, J. B. (2016). Derivatization of Alcohols Using (bmim)HSO 4 : A Green Approach for the Undergraduate Chemistry Laboratory.
  • Dasgupta, A., & Blackwell, W. (1995). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of forensic sciences, 40(1), 133–135.
  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing pH for Methyl Orange Indicator Effectiveness

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for methyl orange indicator. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the optimal use of methyl orange. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your titrations are not only accurate but also robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the precise operational pH range and pKa of methyl orange?

Methyl orange functions effectively within a pH range of 3.1 to 4.4.[1][2][3][4][5][6] Its color transition is sharp within this acidic window. The indicator's pKa, the pH at which it is halfway through its color change, is approximately 3.47 in water at 25°C.[1][2][7]

PropertyValue
pH Range 3.1 (Red) – 4.4 (Yellow)[3][4][8]
pKa (in water at 25°C) 3.47[1][2][7]
Color in Acidic Solution (pH < 3.1) Red[3][9][10]
Color in Basic Solution (pH > 4.4) Yellow[3][9][10]
Color at Transition Point (pH ≈ 3.1-4.4) Orange[2][3][10]
Q2: What is the chemical mechanism behind the color change of methyl orange?

The color change of methyl orange is a result of a structural transformation in the molecule as the pH of the solution changes. This is explained by the Quinonoid theory.[1][3]

  • In alkaline (basic) conditions (pH > 4.4) , the indicator exists predominantly in its benzenoid form, which is yellow.[3][11]

  • In acidic conditions (pH < 3.1) , the molecule becomes protonated, leading to a rearrangement into a quinonoid structure, which appears red.[3][11]

This structural shift alters the molecule's chromophore, the part responsible for absorbing light, thereby changing the perceived color of the solution.[12]

Q3: For which types of titrations is methyl orange the most suitable indicator?

Methyl orange is ideal for titrations involving a strong acid and a weak base.[1][2][13] The equivalence point for such titrations typically falls within the acidic pH range where methyl orange exhibits its distinct color change. It is also used for titrating strong acids with strong bases, although other indicators like phenolphthalein may provide a sharper endpoint in that specific case.[14][15]

Conversely, methyl orange is not suitable for titrations of weak acids with strong bases because its color change would occur well before the actual equivalence point is reached.[5][16][17]

Troubleshooting Guide

Issue 1: Indistinct or Gradual Color Change at the Endpoint

Symptoms: The transition from red to yellow (or vice versa) is not sharp, making it difficult to pinpoint the exact endpoint of the titration.

Root Causes & Solutions:

  • Inappropriate Titration Type: You may be titrating a weak acid with a weak base. The pH change at the equivalence point for such reactions is not steep, leading to a gradual color transition with any indicator.[6]

    • Solution: For these types of titrations, consider using potentiometric methods instead of a visual indicator for more accurate results.

  • Incorrect Indicator Concentration: Using an excessive amount of methyl orange can obscure the endpoint. The color of the indicator itself can interfere with the perception of the color change.[18]

    • Solution: Use the minimum amount of indicator necessary to see a distinct color. Typically, 1-2 drops of a standard 0.1% solution is sufficient for a 20-25 mL titration volume.[9]

  • Presence of Carbon Dioxide: Dissolved CO2 from the atmosphere can form carbonic acid, a weak acid, which can interfere with the endpoint, especially when titrating with a weak base.

    • Solution: For highly precise work, use freshly boiled and cooled deionized water to prepare your solutions to minimize dissolved CO2.

Issue 2: The Indicator Color Fades or Disappears During Titration

Symptoms: The characteristic red or yellow color of the methyl orange vanishes, leaving a colorless or very pale solution.

Root Cause & Solution:

  • Presence of Oxidizing Agents: Strong oxidizing agents, such as residual chlorine in tap water, can irreversibly bleach the methyl orange.[12] Chlorine breaks the azo bond (-N=N-) in the methyl orange molecule, destroying its chromophore.[12]

    • Solution: If chlorine interference is suspected, it can be neutralized by adding a small amount of sodium thiosulfate to the sample before adding the indicator.[12]

Issue 3: Premature or Delayed Endpoint Detection

Symptoms: The calculated concentration of your analyte is consistently higher or lower than expected.

Root Causes & Solutions:

  • Incorrect Indicator Choice: As mentioned, using methyl orange for a weak acid-strong base titration will result in a premature endpoint, leading to an underestimation of the analyte concentration.[5][19]

    • Solution: Always match the indicator's pH range with the expected pH at the equivalence point of your specific titration. For a weak acid-strong base titration, an indicator like phenolphthalein (pH range 8.2-10) is more appropriate.[8][11]

  • Temperature Effects: The pKa of methyl orange can be influenced by temperature.[1] Significant deviations from standard room temperature (25°C) can shift the pH range slightly.

    • Solution: For high-precision analyses, ensure that all solutions are at a stable and recorded temperature. If working at different temperatures, a calibration of the indicator's response may be necessary.

Experimental Protocols

Protocol 1: Preparation of Standard Methyl Orange Indicator Solution (0.1%)

This protocol provides a standard method for preparing a reliable methyl orange indicator solution.

Materials:

  • Methyl orange powder

  • Distilled or deionized water

  • Ethanol (95%)

  • 100 mL volumetric flask

  • Beakers

  • Glass stirring rod

  • Weighing balance

Procedure:

  • Accurately weigh 0.1 g of methyl orange powder.[9][20]

  • Transfer the powder to a beaker containing approximately 80 mL of distilled water.[20]

  • Stir the solution until the methyl orange is completely dissolved. Gentle warming may be applied to aid dissolution.

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Add sufficient 95% ethanol to bring the final volume to the 100 mL mark.[20]

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the solution in a clearly labeled, sealed bottle, away from direct sunlight.

Protocol 2: Titration of a Strong Acid (HCl) with a Strong Base (NaOH) using Methyl Orange

This protocol outlines the steps for a standard acid-base titration, a primary application for methyl orange.

Materials:

  • Standardized ~0.1 M NaOH solution

  • HCl solution of unknown concentration

  • Methyl orange indicator solution (0.1%)

  • Buret, clamp, and stand

  • Pipette and pipette bulb

  • Erlenmeyer flask

  • White tile or paper

Procedure:

  • Rinse the buret with a small amount of the NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial buret reading.

  • Pipette a known volume (e.g., 25.00 mL) of the HCl solution into an Erlenmeyer flask.

  • Add 2-3 drops of the methyl orange indicator solution to the HCl in the flask. The solution should turn red.[9][11]

  • Place the flask on a white tile under the buret to easily observe the color change.

  • Slowly add the NaOH solution from the buret to the flask while continuously swirling the flask.

  • As the endpoint is approached, the red color will start to persist for longer periods. Add the NaOH drop by drop at this stage.

  • The endpoint is reached when the solution undergoes a sharp color change from red to yellow.[10] A single drop of titrant should effect this change. The intermediate orange color signals that the endpoint is very near.[2][10]

  • Record the final buret reading.

  • Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).

  • Calculate the concentration of the HCl solution using the average volume of NaOH used.

Visualizing Concepts

Methyl Orange Color Change Mechanism

The following diagram illustrates the structural change of methyl orange in response to pH.

MethylOrange cluster_acid Acidic (pH < 3.1) cluster_base Basic (pH > 4.4) Acid Quinonoid Form (Red) Base Benzenoid Form (Yellow) Acid->Base - H+ Base->Acid + H+

Caption: Structural transition of methyl orange with pH change.

Troubleshooting Workflow for Indistinct Endpoint

This flowchart provides a logical path to diagnose issues with endpoint clarity.

Troubleshooting Start Indistinct Endpoint Observed CheckTitration Is it a weak acid/weak base titration? Start->CheckTitration CheckIndicator Is indicator concentration correct (1-2 drops)? CheckTitration->CheckIndicator No UsePotentiometry Switch to potentiometric titration CheckTitration->UsePotentiometry Yes CheckWater Was boiled, deionized water used? CheckIndicator->CheckWater Yes AdjustIndicator Reduce indicator amount CheckIndicator->AdjustIndicator No BoilWater Use freshly boiled DI water CheckWater->BoilWater No Resolved Problem Resolved CheckWater->Resolved Yes AdjustIndicator->Resolved BoilWater->Resolved

Caption: Decision tree for troubleshooting an indistinct endpoint.

References

  • BYJU'S. (n.d.). Methyl Orange.
  • The Chemistry Blog. (n.d.). What is Methyl Orange?.
  • Wikipedia. (2024). Methyl orange.
  • Pharmaguideline. (2010). Preparation of Indicator Solutions.
  • GlobalSpec. (n.d.). 16.3: PREPARATION OF SOLUTIONS.
  • Quora. (2019). How to prepare a methyl orange solution.
  • Pharmaguddu. (2022). Methyl Orange indicator Preparation | How to make w/v Methyl Orange.
  • Vedantu. (n.d.). Methyl Orange: Uses, Structure & Indicator Function.
  • Wired Chemist. (n.d.). Acid-Base Indicators.
  • Chemguide. (n.d.). acid-base indicators.
  • Quora. (2020). Is methyl orange a bad indicator for strong acid-strong base titration? Can it lead to a misjudging of colour near the end point?.
  • Brainly.in. (2023). Give the colour change of the methyl orange indicator at the end-point.
  • Quora. (2017). What is the end-point colour of methyl orange and phenolpthalein?.
  • YouTube. (2024). Methyl Orange Indicator Structure Properties And Colour Change Mechanism.
  • Shree Vissnu Scientific Company. (2024). Methyl orange is a pH indicator frequently used in....
  • Chegg. (n.d.). Why does the color of methyl orange change at all in the presence of buffer components?.
  • Quora. (2019). Why is methyl orange used in the titration of strong bases and weak acids?.
  • Chemistry LibreTexts. (2023). 6. Acid-Base Indicators.
  • Chemistry LibreTexts. (2023). 5.2: Day 37- Acid-Base Titration.
  • Quora. (2018). What is the effect of putting too much methyl orange in titration?.
  • Quora. (2017). Why is methyl orange not appropriate as a first indicator in the double titration method?.
  • Reddit. (2020). Titration problems.
  • Chemistry LibreTexts. (2022). 6.5: Acid-Base Titrations.

Sources

Technical Support Center: Storage and Handling of 4-(Dimethylamino)benzenesulfonic Acid to Prevent Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(dimethylamino)benzenesulfonic acid (CAS 121-58-4). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage, handling, and troubleshooting for this reagent to ensure its stability and integrity throughout its shelf life. Our goal is to help you avoid experimental variability caused by reagent degradation.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?

Most suppliers recommend storing the compound at ambient or room temperature in a tightly sealed container.[1][2] However, for long-term stability and to mitigate subtle degradation, a more controlled approach is advised. Based on the known chemistry of aromatic sulfonic acids and substituted anilines, the ideal storage protocol is as follows:

  • Temperature: Store at room temperature (15-25°C). While the melting point is very high (around 270°C), indicating good thermal stability, avoiding temperature fluctuations is key.[3] Do not store it near heat sources like ovens or drying ovens.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a desiccated environment. This is the most critical step. Aromatic sulfonic acids can undergo hydrolytic desulfonation, and the dimethylamino group is susceptible to oxidation.[4][5] A desiccator cabinet or a sealed container with a good quality desiccant is essential.

  • Light: Protect from light by using an amber glass bottle or storing the manufacturer's container inside a light-blocking cabinet. While not always reported as highly light-sensitive, related aromatic amines and dyes are, and photo-oxidation can be a potential degradation pathway.[6]

  • Container: The original manufacturer's container is ideal. If you need to transfer the reagent, use a clean, dry, amber glass bottle with a tight-fitting, chemically resistant cap.

Q2: My solid this compound has changed color from off-white to yellowish-brown. What happened and is it still usable?

A color change is a primary visual indicator of degradation. This is most commonly caused by oxidation of the N,N-dimethylamino group, which can form colored impurities. This process can be accelerated by exposure to air (oxygen) and light.

Causality: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes the aromatic ring electron-rich and susceptible to oxidation. This can lead to the formation of complex, often colored, polymeric byproducts or N-oxide species.

Usability: The material is likely partially degraded.

  • For non-critical applications: It may still function, but you should expect lower performance and potential side reactions.

  • For sensitive applications (e.g., quantitative analysis, drug synthesis): Do not use it. The impurities can interfere with your reaction or analysis, leading to unreliable and irreproducible results. We recommend either purchasing a new lot or purifying the existing material (see Protocol 2).

Q3: I am seeing an unexpected peak in my HPLC/LC-MS analysis of a reaction involving this reagent. Could it be a degradation product?

Yes, this is a common scenario. If your baseline analysis of the reagent itself shows a new peak that was not present when the bottle was first opened, you are likely observing a degradation product.

The most probable degradation pathways are:

  • Hydrolytic Desulfonation: This reaction cleaves the carbon-sulfur bond, especially in the presence of moisture and heat, yielding N,N-dimethylaniline and sulfuric acid.[4] N,N-dimethylaniline is a common impurity to look for.

  • Oxidation: As mentioned, oxidation of the amino group can occur. The products are often varied and can include hydroxylated derivatives or N-oxides.[7]

To confirm, you can run an analytical standard of N,N-dimethylaniline to see if the retention time matches your impurity peak.

Troubleshooting Guide: Common Scenarios
Problem Encountered Probable Cause(s) Recommended Action(s)
Inconsistent reaction yields or kinetics.Reagent degradation leading to lower active concentration and presence of inhibitors.1. Perform a purity check on your reagent using HPLC or NMR (See Protocol 1). 2. If purity is compromised, acquire a new, unopened bottle of the reagent. 3. Always use a fresh stock solution for each set of critical experiments.
The solid reagent has become clumpy or appears moist.Absorption of atmospheric moisture. This significantly increases the risk of hydrolytic desulfonation.1. Immediately transfer the reagent to a vacuum desiccator to remove excess moisture. 2. Assess purity before use. 3. Improve storage by using a desiccator cabinet and ensuring the container is tightly sealed after every use.[8][9]
A stock solution of the reagent turned cloudy or changed color over a few days.Degradation in solution is much faster than in the solid state. This could be due to oxidation, hydrolysis, or microbial contamination (in aqueous buffers).1. Discard the solution. 2. Always prepare stock solutions fresh for daily use. 3. If a solution must be stored, filter-sterilize it, aliquot it into single-use vials, purge with inert gas, and store at 2-8°C, protected from light. Perform a stability study to determine how long it remains viable under these conditions.
Visualizing Degradation & Prevention

The following diagrams illustrate the key degradation pathways and the recommended workflow for handling the reagent to prevent them.

cluster_degradation Potential Degradation Pathways A 4-(Dimethylamino)- benzenesulfonic Acid B N,N-Dimethylaniline + H₂SO₄ A->B Hydrolytic Desulfonation (H₂O, Heat) C Oxidized Products (Colored Impurities) A->C Oxidation (O₂, Light) Receive Receive Reagent Inspect Inspect for Intact Seal & Color Receive->Inspect Store Store in Desiccator (Inert Gas, Dark) Inspect->Store If OK Weigh Weigh Quickly Store->Weigh For Use Seal Purge & Tightly Seal Weigh->Seal Return Return to Storage Seal->Return

Caption: Recommended workflow for handling and storage of the solid reagent.

Experimental Protocols
Protocol 1: Rapid Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to quickly assess the purity of your reagent and detect the presence of N,N-dimethylaniline.

Methodology:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of your this compound in the mobile phase.

    • Prepare a 1 mg/mL stock solution of an N,N-dimethylaniline standard for retention time confirmation.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 70:30 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the N,N-dimethylaniline standard to determine its retention time.

    • Inject your reagent sample.

    • Analyze the chromatogram. The main peak corresponds to this compound. Calculate the area percentage of this peak to estimate purity. Any peak matching the retention time of the standard corresponds to the desulfonation impurity.

Protocol 2: Purification of Partially Degraded Reagent by Recrystallization

This procedure can be used to purify solid material that shows minor color change or has detectable impurities.

Safety Note: Always perform this procedure in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Methodology:

  • Dissolution: In a beaker, dissolve the impure this compound in a minimal amount of hot deionized water. This compound has higher solubility in hot water. [10]2. Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and heat gently for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Post-Purification: Store the clean, dry material according to the optimal conditions described in Q1 and confirm purity using Protocol 1.

References
  • Brandeis ScholarWorks. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
  • Cagnetta, G., et al. (2014). Mechanochemical degradation of aromatic sulfonic acids. PubMed.
  • ChemBK. (n.d.). 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt.
  • Wikipedia. (n.d.). Sulfonic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid, 98% (UV-Vis).
  • Techno PharmChem. (n.d.). SULFANILIC ACID.
  • ResearchGate. (2021). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion.
  • Chemsrc. (2025). Benzenesulfonic acid,4-(dimethylamino)- | CAS#:121-58-4.
  • National Institutes of Health. (2025). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides.
  • KOPS - University of Konstanz. (n.d.). Initial steps in the degradation of benzene sulfonic acid, 4-toluene suifonic acids, and.
  • PubMed. (1990). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1.
  • PubChemLite. (2025). Benzenesulfonic acid, 4-(dimethylamino)- (C8H11NO3S).
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-.
  • ResearchGate. (2025). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1.
  • CUSAT. (n.d.). Sonochemical degradation of benzenesulfonic acid in aqueous medium.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • PubMed. (2020). Sonochemical degradation of benzenesulfonic acid in aqueous medium.

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Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of 4-(Dimethylamino)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the validation process for a High-Performance Liquid Chromatography (HPLC) method designed to determine the purity of 4-(dimethylamino)benzenesulfonic acid. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>, this document explores the causality behind experimental choices and presents supporting data to demonstrate the method's trustworthiness for its intended purpose in a regulated environment.

Introduction: The Analytical Imperative

This compound is a key organic intermediate whose purity is critical for the quality and safety of downstream products. An analytical method for its purity assessment must be not only precise and accurate but also specific enough to distinguish the main analyte from potential process-related impurities and degradation products. This is known as a "stability-indicating" method.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this task due to its high resolving power and sensitivity.[1] However, simply developing an HPLC method is insufficient; a rigorous validation process is required to provide documented evidence that the method is fit for its purpose.[2][3] This guide compares two reversed-phase HPLC methods (Method A and Method B), differing by the stationary phase, to illustrate how column chemistry can impact validation outcomes.

  • Method A: Utilizes a standard L1 packing (C18) column, a workhorse in reversed-phase chromatography.

  • Method B: Employs an L11 packing (Phenyl-Hexyl) column, which offers alternative selectivity through π-π interactions, potentially beneficial for aromatic compounds like this compound.

The Validation Workflow: A Roadmap to Reliability

The validation process follows a structured path, ensuring all aspects of the method's performance are thoroughly evaluated. Each stage builds upon the last, creating a self-validating system where the cumulative data confirm the method's suitability.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Final Stage Dev Initial Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report & Final Method Rob->Report Method Approved

Caption: Overall HPLC Method Validation Workflow.

Foundational Elements: System Suitability

Before any validation study, the chromatographic system must demonstrate it is fit for use. This is achieved through System Suitability Testing (SST), as mandated by USP <621>.[4][5] SST is performed before each analytical run to ensure the system's performance is consistent.

Protocol: System Suitability Testing

  • Standard Preparation: Prepare a working standard solution of this compound at a target concentration (e.g., 0.5 mg/mL).

  • Injections: Make five replicate injections of the working standard solution.

  • Evaluation: Calculate the performance characteristics based on the five replicate chromatograms.

  • Acceptance Criteria: The results must meet the pre-defined criteria before proceeding with sample analysis.

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and resolving power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[6]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump/flow rate.

Validation Parameter 1: Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For a purity assay, this is most effectively demonstrated through forced degradation studies.[7][8]

The objective is to expose the drug substance to stress conditions exceeding those of accelerated stability testing to generate potential degradation products.[9][10] The method is deemed "stability-indicating" if it can resolve the intact analyte peak from all degradation product peaks, demonstrating peak purity.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC Analysis (PDA Detector) Acid->HPLC Stressed Samples Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Stressed Samples Oxid Oxidation (3% H₂O₂, RT) Oxid->HPLC Stressed Samples Therm Thermal (80°C, Solid) Therm->HPLC Stressed Samples Photo Photolytic (ICH Q1B Light) Photo->HPLC Stressed Samples API 4-(dimethylamino)benzenesulfonic acid (API) API->Acid Subjected to API->Base Subjected to API->Oxid Subjected to API->Therm Subjected to API->Photo Subjected to Result Peak Purity Assessment (Resolution > 2.0) Mass Balance Calculation HPLC->Result

Caption: Workflow for Forced Degradation Studies.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of this compound (approx. 0.5 mg/mL). For thermal and photolytic stress, use the solid drug substance.

  • Stress Application:

    • Acid/Base Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH. Heat at 60°C for a defined period (e.g., 24 hours).[9]

    • Oxidation: Add an equal volume of 3% H₂O₂ and store at room temperature.[9]

    • Thermal: Store the solid sample in an oven at 80°C.

    • Photolytic: Expose the solid sample to light as per ICH Q1B guidelines (1.2 million lux hours visible, 200 watt-hours/m² UV).[9]

  • Neutralization & Dilution: For acid/base samples, neutralize the solution before dilution to the target concentration with the mobile phase. For solid samples, dissolve and dilute.

  • Analysis: Analyze the unstressed control and all stressed samples by HPLC using a photodiode array (PDA) detector.

  • Evaluation: Assess the resolution between the main peak and all degradant peaks. Use the PDA detector to evaluate peak purity. Aim for 5-20% degradation for optimal results.[10]

Comparative Results: Specificity

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Acid Degradation Co-elution of a minor degradant with the main peak (Resolution = 1.3).Baseline resolution of all degradants (Resolution > 2.5).
Oxidative Degradation All degradants resolved.All degradants resolved.
Peak Purity Index Failed for the main peak under acidic stress.Passed for all conditions.
Conclusion Not stability-indicating. Stability-indicating.

Expertise & Causality: The C18 column (Method A) separates primarily based on hydrophobicity. The phenyl-hexyl column (Method B) adds an alternative separation mechanism: π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its degradants. This additional interaction provided the necessary selectivity to resolve a structurally similar acidic degradant, proving its superiority for this specific application.

Validation Parameters 2 & 3: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[11]

Protocol: Linearity Study

  • Stock Solution: Prepare a stock solution of this compound reference standard.

  • Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For a purity test, the range should typically cover 50% to 150% of the target analytical concentration (e.g., from 0.25 mg/mL to 0.75 mg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.

Comparative Data: Linearity

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criterion
Range Tested 0.25 - 0.75 mg/mL0.25 - 0.75 mg/mL50% - 150% of target
Correlation (r²) 0.99920.9998r² ≥ 0.999
Y-Intercept (% of response at 100%) 1.5%0.4%Not significant

Validation Parameter 4: Accuracy

Accuracy measures the closeness of the test results to the true value. It is typically determined by applying the method to a sample matrix spiked with a known amount of analyte (recovery studies).[13]

Protocol: Accuracy Study

  • Sample Preparation: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound reference standard into a placebo (a mixture of all formulation components except the active ingredient). If a placebo is unavailable, accuracy is assessed on the drug product.

  • Analysis: Analyze the nine prepared samples.

  • Calculation: Calculate the percent recovery at each level using the formula: (Measured Amount / Spiked Amount) * 100.

Comparative Data: Accuracy

Spiked LevelMethod A (C18) - Mean % RecoveryMethod B (Phenyl-Hexyl) - Mean % RecoveryAcceptance Criterion
80% 98.9%100.2%98.0% - 102.0%
100% 99.5%100.1%98.0% - 102.0%
120% 101.2%99.8%98.0% - 102.0%
Overall Mean 99.9%100.0%---

Validation Parameter 5: Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.[11]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol: Precision Study

  • Sample Preparation:

    • Repeatability: Prepare six independent samples of this compound at 100% of the target concentration.

    • Intermediate Precision: A second analyst repeats the process on a different day using a different HPLC system if available.

  • Analysis: Analyze all prepared samples.

  • Calculation: Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for both sets of measurements.

Comparative Data: Precision

Precision LevelMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSDAcceptance Criterion
Repeatability (n=6) 0.85%0.42%%RSD ≤ 2.0%
Intermediate Precision (n=6) 1.21%0.65%%RSD ≤ 2.0%

Expertise & Causality: Both methods are precise. However, Method B exhibits significantly lower %RSD values. The sharper, more symmetrical peaks produced by the phenyl-hexyl column are less susceptible to minor variations in integration, leading to more consistent results and demonstrating superior ruggedness in a routine environment.

Validation Parameters 6 & 7: Detection & Quantitation Limits (LOD & LOQ)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

The LOQ is a critical parameter for a purity method, as it defines the smallest amount of an impurity that can be reliably measured.

Protocol: LOD & LOQ Determination (Based on Signal-to-Noise)

  • Visual Evaluation: Determine the concentration at which the analyte peak is discernible from the noise (for LOD, a signal-to-noise ratio of 3:1 is typical) and the concentration that can be reliably quantified (for LOQ, a signal-to-noise ratio of 10:1 is typical).

  • Confirmation of LOQ: Prepare a sample at the determined LOQ concentration and inject it six times. The precision (%RSD) should meet the acceptance criteria (typically ≤ 10%).

Comparative Data: LOD & LOQ

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale
LOD (S/N ≈ 3:1) 0.05 µg/mL0.03 µg/mLMethod B has lower baseline noise.
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.10 µg/mLBetter sensitivity allows for lower quantitation limit.
Precision at LOQ 6.8% RSD4.5% RSDBoth are acceptable (<10%), but Method B is more precise at its lower LOQ.

Validation Parameter 8: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.

Protocol: Robustness Study

  • Parameter Variation: Prepare and analyze samples while deliberately varying key parameters one at a time.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Comparative Data: Robustness

Varied ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Flow Rate (±10%) SST criteria met. Minor shift in retention time.SST criteria met. Minor shift in retention time.
Column Temp (±5°C) SST criteria met.SST criteria met.
Mobile Phase pH (±0.2) Significant peak tailing observed at higher pH. Resolution with a critical pair dropped below 2.0.Minor peak shape change. All SST criteria met.

Expertise & Causality: The performance of Method A was highly dependent on the mobile phase pH, likely due to interactions with residual silanols on the C18 stationary phase. The phenyl-hexyl column in Method B showed greater resilience to pH changes, making it a more robust and transferable method for routine use in different laboratories where minor variations are inevitable.

Final Comparison and Conclusion

This validation guide compared two HPLC methods for the purity determination of this compound. While both methods performed adequately in terms of linearity, accuracy, and precision, the comparative data clearly illuminates the superior choice.

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)Advantage
Specificity ❌ Failed✔️ PassedMethod B
Linearity ✔️ Passed✔️ PassedMethod B (Slightly)
Accuracy ✔️ Passed✔️ PassedEqual
Precision ✔️ Passed✔️ PassedMethod B
LOD/LOQ ✔️ Passed✔️ PassedMethod B
Robustness ❌ Failed✔️ PassedMethod B

The self-validating nature of this comprehensive testing protocol provides unequivocal evidence that Method B, utilizing a Phenyl-Hexyl stationary phase, is the superior analytical method . It is specific, linear, accurate, precise, sensitive, and robust, making it suitable for its intended purpose in a regulated quality control environment. The alternative selectivity offered by the phenyl-hexyl chemistry was the decisive factor in achieving the required resolution and robustness for this particular aromatic sulfonic acid.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-621.pdf
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. URL: https://www.fda.
  • <621> CHROMATOGRAPHY. URL: https://www.usp.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. URL: https://www.propharmagroup.
  • Understanding the Latest Revisions to USP <621> | Agilent. URL: https://www.agilent.com/cs/library/whitepaper/public/whitepaper-revisions-usp-621-5994-5489en-agilent.pdf
  • Separation of Benzenesulfonic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. URL: https://sielc.com/separation-of-benzenesulfonic-acid-4-dimethylamino-on-newcrom-r1-hplc-column/
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. URL: https://www.gmp-compliance.
  • <621> Chromatography - US Pharmacopeia (USP). URL: https://www.usp.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. URL: https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures
  • Are You Sure You Understand USP <621>? | LCGC International. URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. URL: https://www.fda.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. URL: https://www.pharmtech.
  • Steps for HPLC Method Validation - Pharmaguideline. URL: https://www.pharmaguideline.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. URL: https://www.amsbiopharma.
  • HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography. URL: https://helixchrom.com/hplc-methods-for-analysis-of-benzenesulfonic-acid/
  • The role of forced degradation studies in stability indicating HPLC method development. URL: https://www.researchgate.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. URL: https://www.youtube.
  • Validation of Analytical Procedures Q2(R2) - ICH. URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1101_0.pdf
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. URL: https://www.benchchem.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. URL: https://www.hilarispublisher.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. URL: https://www.pharmaguideline.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. URL: https://tis.wu.ac.th/index.php/tis/article/view/5209

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A Comparative Guide to 4-(Dimethylamino)benzenesulfonic Acid and Other Key Dye Intermediates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the development of chromophores for diagnostics, imaging, and therapeutics, the selection of appropriate intermediates is a critical determinant of final product performance. This guide provides an in-depth comparison of 4-(dimethylamino)benzenesulfonic acid with other pivotal dye intermediates, namely H-acid, Tobias acid, and Gamma acid. Our analysis is grounded in experimental data and established scientific principles to empower researchers, scientists, and drug development professionals in making informed decisions for their applications.

Introduction to Dye Intermediates and the Significance of this compound

Dye intermediates are the foundational building blocks in the synthesis of complex organic dyes.[1] Their chemical structure dictates the final dye's color, solubility, stability, and affinity for substrates.[2] this compound, a derivative of sulfanilic acid, is a versatile intermediate often employed in the synthesis of azo dyes.[3] Its dimethylamino group acts as a potent auxochrome, enhancing the color intensity, while the sulfonic acid group imparts water solubility, a crucial property for many biological and pharmaceutical applications.[4]

This guide will objectively compare the performance of this compound against three other widely used dye intermediates:

  • H-acid (1-amino-8-naphthol-3,6-disulfonic acid): A vital intermediate for producing vibrant azo dyes and food colorants.[5][6]

  • Tobias acid (2-amino-1-naphthalenesulfonic acid): A cornerstone in the production of many azo colorants, including pigments.[7][8]

  • Gamma acid (7-amino-1-naphthol-3-sulfonic acid): Primarily used as an intermediate for reactive and direct dyes.[9]

The selection of an appropriate intermediate is a strategic decision that influences not only the tinctorial properties of the final dye but also the efficiency and robustness of the synthesis process.

Comparative Analysis of Key Performance Parameters

The efficacy of a dye intermediate is a multifactorial property. In this section, we will compare this compound with H-acid, Tobias acid, and Gamma acid across four critical performance parameters: reactivity, solubility, stability, and the spectroscopic and fastness properties of their derived dyes.

Reactivity in Diazotization

The synthesis of azo dyes typically begins with the diazotization of a primary aromatic amine, a reaction that is fundamental to the performance of these intermediates.[10] The rate of this reaction is a key indicator of the intermediate's reactivity.

Table 1: Comparative Reactivity in Diazotization

IntermediateKey Structural FeaturesExpected Relative ReactivityRationale
This compound Strong electron-donating dimethylamino groupHighThe dimethylamino group significantly increases the nucleophilicity of the amine.
Sulfanilic Acid (for reference) Unsubstituted amino group, electron-withdrawing sulfonic acid groupModerateThe sulfonic acid group deactivates the ring, but the amino group is still reactive.
H-acid Amino group on a naphthalene ring with two electron-withdrawing sulfonic acid groupsModerate to LowThe presence of two sulfonic acid groups reduces the basicity of the amino group.
Tobias acid Amino group on a naphthalene ring with one sulfonic acid groupModerateThe single sulfonic acid group has a less deactivating effect compared to H-acid.
Gamma acid Amino group and a hydroxyl group on a naphthalene ring with one sulfonic acid groupModerateThe hydroxyl group can influence the electronic properties of the naphthalene ring system.

Note: This is a qualitative assessment based on chemical principles. Actual reaction rates will depend on specific reaction conditions.

The choice of intermediate based on reactivity has direct implications for process optimization. A more reactive intermediate like this compound may allow for milder reaction conditions and shorter reaction times, potentially leading to higher throughput and reduced energy consumption.

Solubility Profile

Solubility is a paramount consideration in the synthesis and application of dyes, particularly in aqueous media for biological applications. The presence and number of sulfonic acid groups are the primary determinants of water solubility.

Table 2: Solubility of Dye Intermediates in Common Solvents

IntermediateWaterEthanolMethanolAcetone
This compound SolubleData not readily availableData not readily availableData not readily available
H-acid Water-soluble[5]Data not readily availableData not readily availableData not readily available
Tobias acid Slightly soluble in cold water, soluble in hot water[13][14][15][16][17]Very slightly soluble[13][14]Data not readily availableData not readily available
Gamma acid Insoluble[9]Soluble[9]Data not readily availableData not readily available

The high water solubility of H-acid, attributed to its two sulfonic acid groups, makes it an excellent choice for aqueous-based dyeing processes. This compound, with its single sulfonic acid group, also exhibits good water solubility. In contrast, Gamma acid's insolubility in water but solubility in ethanol suggests its utility in solvent-based systems. Tobias acid's temperature-dependent water solubility offers process flexibility, allowing for precipitation and recovery by cooling.

Stability

The stability of dye intermediates under various conditions (pH, temperature, light) is crucial for ensuring the reproducibility of synthetic processes and the longevity of the final products.

A study on a related compound, 4-(N,N-dimethylamino)phenol (4-DMAP), showed maximum stability in the pH range of 2.0 to 3.0.[18] This suggests that this compound is likely to exhibit good stability under acidic conditions, which are often employed in diazotization reactions. Naphthalenesulfonic acid derivatives, in general, are known to be relatively stable. However, the presence of amino and hydroxyl groups can make them susceptible to oxidation, especially at higher pH and temperature.[19]

For instance, ozonation has been shown to be effective in degrading H-acid, particularly at alkaline pH.[20] This indicates that while stable under certain conditions, these intermediates can be degraded, a factor to consider in both synthesis and environmental impact assessments.

Spectroscopic and Fastness Properties of Derived Dyes

The ultimate test of a dye intermediate lies in the performance of the dyes synthesized from it. Key performance indicators include the dye's absorption characteristics (color) and its fastness properties (resistance to fading).

Spectroscopic Properties: The UV-Visible absorption spectrum of a dye determines its color. The absorption maximum (λmax) is influenced by the electronic structure of the chromophore and the auxochromes.

  • H-acid: The UV-Vis spectrum of H-acid itself shows absorption maxima at 339 nm, 239 nm, and 220 nm.[5][13][18] Dyes derived from H-acid are known for their vibrant colors.

  • This compound: The strong electron-donating dimethylamino group typically leads to a significant bathochromic (red) shift in the absorption spectrum of the resulting azo dye, contributing to deeper and more intense colors.

Fastness Properties: Lightfastness and wash fastness are critical for the durability of a dye. Lightfastness is often rated on the Blue Wool Scale (1-8, with 8 being the highest), while wash fastness is rated on a Gray Scale (1-5, with 5 being the best).[20][21][22]

  • Dyes derived from intermediates with more complex and rigid structures, such as the naphthalene-based H-acid, Tobias acid, and Gamma acid, often exhibit better fastness properties compared to simpler benzene-based intermediates.[23][24]

  • The lightfastness of azo dyes is highly dependent on the chromophore. For example, azo chromophores generally have lower lightfastness compared to anthraquinone or metal-complex chromophores.[25]

While specific, directly comparable fastness data for dyes derived from all four intermediates under identical conditions is scarce, the general principles of dye chemistry suggest that the choice of intermediate plays a significant role in the final dye's durability.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of dye intermediates.

Diazotization of an Aromatic Amine

This protocol describes the general procedure for the diazotization of a primary aromatic amine, which is the first step in azo dye synthesis.

Diagram of the Diazotization Workflow:

Diazotization_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_product Product A Dissolve Amine Intermediate in Acid C Cool Amine Solution to 0-5°C A->C Transfer B Prepare Sodium Nitrite Solution D Add Nitrite Solution Dropwise B->D Add C->D Maintain Temperature E Diazonium Salt Formation D->E Reaction

Caption: Workflow for the diazotization of a primary aromatic amine.

Methodology:

  • Dissolution: Dissolve the aromatic amine intermediate (e.g., this compound) in a suitable acidic solution (e.g., hydrochloric acid or sulfuric acid). The acid protonates the amino group, making it soluble and preventing self-coupling.

  • Cooling: Cool the solution to 0-5°C in an ice bath. This low temperature is crucial to prevent the decomposition of the unstable diazonium salt that will be formed.

  • Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature between 0-5°C. The reaction is exothermic, so slow addition is necessary to control the temperature.

  • Reaction Monitoring: The completion of the diazotization can be checked by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Product: The resulting solution contains the diazonium salt, which is then used immediately in the subsequent coupling reaction.

Causality: The low temperature is critical because diazonium salts are thermally unstable and can decompose to release nitrogen gas, leading to side products and reduced yield. The acidic medium is necessary to generate the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.

Determination of Lightfastness (Blue Wool Scale)

This protocol outlines the standardized method for assessing the lightfastness of a dye on a substrate.

Diagram of the Lightfastness Testing Workflow:

Lightfastness_Workflow cluster_preparation Sample Preparation cluster_exposure Exposure cluster_evaluation Evaluation A Prepare Dyed Substrate B Mount Sample with Blue Wool Standards A->B C Expose to Standardized Light Source B->C D Compare Fading of Sample to Standards C->D E Assign Lightfastness Rating (1-8) D->E

Caption: Workflow for determining the lightfastness of a dye using the Blue Wool Scale.

Methodology:

  • Sample Preparation: A sample of the dyed substrate (e.g., fabric) is mounted on a card alongside a set of Blue Wool standards (eight strips of wool dyed with blue dyes of progressively higher lightfastness).

  • Exposure: Part of the sample and the standards are covered, and the assembly is exposed to a standardized light source (e.g., a xenon arc lamp that simulates sunlight) for a specified period.

  • Evaluation: The fading of the exposed portion of the dyed sample is compared with the fading of the Blue Wool standards.

  • Rating: The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the sample.[20][21]

Causality: The Blue Wool standards provide a calibrated reference for the amount of light exposure, allowing for a standardized and reproducible assessment of lightfastness.

Conclusion

The selection of a dye intermediate is a multifaceted decision that requires a thorough understanding of its chemical properties and performance characteristics.

  • This compound stands out for its expected high reactivity in diazotization, which can be advantageous for process efficiency. Its water solubility makes it suitable for a wide range of applications, particularly in biological contexts.

  • H-acid is a valuable intermediate for producing water-soluble, vibrant dyes, although its reactivity may be somewhat lower due to the presence of two sulfonic acid groups.

  • Tobias acid offers a balance of reactivity and moderate solubility, with its temperature-dependent water solubility providing a useful handle for process control.

  • Gamma acid , with its insolubility in water but solubility in ethanol, is a good candidate for solvent-based dye synthesis.

Ultimately, the optimal choice of dye intermediate will depend on the specific requirements of the target application, including the desired color, solubility, stability, and fastness properties, as well as the constraints of the synthetic process. This guide provides the foundational knowledge and comparative data to aid researchers and developers in navigating these critical decisions.

References

  • ChemBK. (n.d.). Tobias acid.
  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]
  • ChemBK. (n.d.). Gamma Acid.
  • Mishra, R., & Patel, B. V. (2007). Studies on Synthesis and Dyeing Preformance of Acid Dyes Based on 4,7-Dihydroxy-1,10-Phenanthroline-2,9-Dione. ResearchGate.
  • Patel, K. R., & Patel, K. C. (2012). Synthesis and characterization of novel acid azo dyes and their dyeing performance on wool and silk fabrics. ResearchGate.
  • ChemBK. (n.d.). Tobias acid.
  • Scribd. (n.d.). Kinetics and Mechanism of Diazotization.
  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization.
  • Tianjin Hitechs Co., Ltd. (n.d.). Tobias Acid.
  • Wikipedia. (n.d.). Tobias acid.
  • Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes.
  • MDPI. (2022). Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration. MDPI.
  • Wikipedia. (n.d.). Blue Wool Scale.
  • Ofori, S., Osei, J., & Akomeah, E. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. ResearchGate.
  • Materials Technology Limited. (n.d.). The Blue Wool Scale.
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)-.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). H Acid (CAS 90-20-0): A Vital Intermediate for Vibrant Dyes.
  • Pakistan Journal of Scientific & Industrial Research. (2022). A Review on Colour Fastness of Natural Dyed Textiles. PJSI R.
  • Tianjin Hitechs Co., Ltd. (n.d.). Tobias Acid.
  • Pravin Dyechem Pvt. Ltd. (n.d.). Tobias Acid.
  • International Journal of Engineering Research & Technology. (n.d.). Effect of Reactive Dyes Structure on Light Fastness.
  • Hibiscus Plc. (n.d.). Blue Wool Scale and the light-fastness of ink.
  • ResearchGate. (n.d.). UV-vis absorption spectra of compounds (a) 4 a and (b) 4 b (in 1.5 μM DMSO solution).
  • MIT-IVY Industry Co., Ltd. (n.d.). Tobias acid 97% purity CAS 81-16-3.
  • PubChemLite. (n.d.). Benzenesulfonic acid, 4-(dimethylamino)- (C8H11NO3S).
  • MFA Cameo. (2022). Tobias acid.
  • UV Weathering. (n.d.). Blue Wool & Grey Scale.
  • ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines.
  • SpectraBase. (n.d.). 4-Dimethylamino-benzenesulfonic acid, anion.
  • Pravin Dyechem Pvt. Ltd. (n.d.). Tobias Acid.
  • PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • NIST WebBook. (n.d.). 2-Amino-1-naphthalenesulfonic acid.
  • KK Wagh College of Pharmacy. (n.d.). Diazotization Titration.
  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of 2-Hydroxyisocaproic Acid.
  • EMCO Chemicals. (n.d.). Sulpho Tobias Acid.
  • ResearchGate. (n.d.). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination.

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Navigating the Landscape of Amine and Phenol Derivatization: A Guide to Alternatives for 4-(Dimethylamino)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of analytes lacking strong chromophores or fluorophores is a persistent challenge in analytical chemistry. Pre-column derivatization, a technique to chemically modify an analyte to enhance its detectability, is an indispensable tool in the analytical chemist's arsenal. 4-(Dimethylamino)benzoyl chloride (DMABC-Cl) has been a workhorse reagent for this purpose, particularly for compounds bearing primary and secondary amine, as well as hydroxyl functional groups. The introduction of the 4-(dimethylamino)benzoyl moiety significantly boosts the molar absorptivity of the analyte, enabling sensitive detection via HPLC-UV.

However, the pursuit of analytical excellence necessitates a continuous evaluation of available methodologies. The ideal derivatizing agent should offer a combination of rapid reaction kinetics, formation of stable derivatives, high reaction yield, and the generation of a product with a strong and selective detector response. While DMABC-Cl is effective, a landscape of alternative reagents exists, each with its own set of advantages and disadvantages that may render them more suitable for specific applications. This guide provides an in-depth comparison of prominent alternatives to DMABC-Cl, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their analytical workflows.

The Rationale for Seeking Alternatives

The impetus for exploring alternatives to DMABC-Cl stems from several factors:

  • Enhanced Sensitivity: While DMABC-Cl provides good UV absorbance, alternative reagents can offer significantly higher sensitivity, particularly those that introduce a fluorescent tag. Fluorescence detection can lower limits of detection by orders of magnitude compared to UV absorbance.

  • Improved Selectivity: Some reagents exhibit greater selectivity for specific functional groups, which can be advantageous when analyzing complex matrices where multiple reactive species may be present.

  • Derivative Stability: The stability of the resulting derivative is crucial for reproducible and reliable quantification, especially in automated systems handling large sample batches. Some alternatives form more stable adducts than others.

  • Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time) are often desirable to prevent analyte degradation and streamline sample preparation.

  • Compatibility with Detection Methods: The choice of reagent is intrinsically linked to the available detection technology (e.g., UV-Vis, fluorescence, mass spectrometry).

This guide will focus on three principal alternatives to DMABC-Cl: Dansyl chloride (DNS-Cl) , 9-Fluorenylmethyl chloroformate (Fmoc-Cl) , and the parent compound, Benzoyl Chloride .

A Comparative Analysis of Leading Derivatization Reagents

The selection of an appropriate derivatizing agent is a critical decision in method development. Below is a detailed comparison of the key performance characteristics of Dansyl chloride, Fmoc-Cl, and Benzoyl chloride, benchmarked against the known properties of DMABC-Cl.

At a Glance: Key Performance Characteristics
Feature4-(Dimethylamino)benzoyl Chloride (DMABC-Cl)Dansyl Chloride (DNS-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)Benzoyl Chloride
Principle of Detection UV-Vis AbsorbanceFluorescence, UV-Vis AbsorbanceFluorescence, UV-Vis AbsorbanceUV-Vis Absorbance
Reactivity Primary & Secondary Amines, Phenols, AlcoholsPrimary & Secondary Amines, PhenolsPrimary & Secondary AminesPrimary & Secondary Amines, Phenols
Derivative Stability Generally GoodModerate to Good, can be light-sensitiveHighly StableHighly Stable
Sensitivity GoodVery High (Fluorescence)Very High (Fluorescence)Moderate
Reaction Conditions Alkaline pH, sometimes elevated temperatureAlkaline pH (9.5-10.5), elevated temperature (e.g., 60°C)Alkaline pH (8.0-11.4), room temperatureAlkaline pH, room temperature
Key Advantages Good UV tag, versatile for amines and phenols.Excellent sensitivity with fluorescence detection, well-established methods.Forms highly stable derivatives, reacts with both primary and secondary amines, high sensitivity.Readily available, cost-effective, forms stable derivatives.
Key Disadvantages Lower sensitivity than fluorescent tags.Derivatization can be slower, and derivatives may have limited stability.Hydrolysis product can interfere with chromatography.Lower sensitivity compared to fluorescent reagents.

In-Depth Reagent Profiles

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride is a classic and widely used derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions to form stable, intensely fluorescent sulfonamide adducts. This property makes it a reagent of choice for applications demanding high sensitivity.

Mechanism of Action: The derivatization, known as dansylation, is a nucleophilic substitution reaction where the unprotonated amine or phenoxide ion attacks the electrophilic sulfonyl chloride group of dansyl chloride. The reaction is typically carried out at a pH of 9.5-10.5 to ensure the analyte is in its more reactive, unprotonated form.

Performance: The dansyl moiety imparts strong fluorescence to the derivative, allowing for detection in the picomole to femtomole range. For example, in the analysis of biogenic amines, LODs in the range of 0.015–0.075 µg/mL and LO

A Senior Application Scientist's Guide to the Performance of Methyl Orange and Phenolphththalein Indicators

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, particularly in acid-base titrimetry, the selection of an appropriate indicator is paramount to achieving accurate and reliable results. The indicator's role is to provide a sharp, visual signal of the titration's endpoint, which should ideally coincide with the stoichiometric equivalence point. Among the plethora of available indicators, methyl orange and phenolphthalein are two of the most ubiquitous. This guide provides an in-depth performance comparison of these two indicators, grounded in chemical principles and supported by experimental considerations, to assist researchers and scientists in making informed decisions for their specific applications.

Fundamental Properties and Mechanism of Color Change

Acid-base indicators are weak organic acids or bases that exhibit different colors in their protonated and deprotonated forms.[1][2] The equilibrium between these two forms is pH-dependent, and the color change occurs over a specific pH range.

Methyl Orange

Methyl orange is a weak acid with a pKa of 3.47 at 25°C.[3][4][5] It operates effectively within a pH range of 3.1 to 4.4.[3][4][5][6][7] In solutions with a pH below 3.1, it appears red, while in solutions with a pH above 4.4, it is yellow.[3][5][8] The color change is attributed to a structural transformation. In acidic conditions, the protonated form (a quinonoid structure) is red.[5] As the pH increases, it deprotonates to a yellow benzenoid structure.[5]

Phenolphthalein

Phenolphthalein is also a weak acid with a pKa of approximately 9.4.[2] Its color transition is observed in the pH range of 8.2 to 10.0.[9][10][11][12] Below a pH of 8.2, it is colorless, and above this value, it exhibits a pink to fuchsia color.[9][13][14][15] This change is due to the opening of its lactone ring in alkaline conditions, which creates an extended conjugated system that absorbs light in the visible spectrum.[9][14][16] In very strongly alkaline solutions (pH > 12), it becomes colorless again.[9][14]

PropertyMethyl OrangePhenolphthalein
IUPAC Name Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one
Chemical Formula C₁₄H₁₄N₃NaO₃SC₂₀H₁₄O₄
pKa (at 25°C) 3.47[3][4][5]~9.4[2]
pH Transition Range 3.1 – 4.4[3][4][5][6][7]8.2 – 10.0[9][10][11][12]
Color in Acidic Form Red[3][5][8]Colorless[9][13][14][15]
Color in Basic Form Yellow[3][5][8]Pink to Fuchsia[9][13][14][15]

Performance in Different Titration Scenarios

The choice between methyl orange and phenolphthalein is dictated by the pH at the equivalence point of the titration. A suitable indicator should have a pH transition range that brackets the equivalence point pH.[1][10][17]

Strong Acid vs. Strong Base (e.g., HCl vs. NaOH)

In the titration of a strong acid with a strong base, the equivalence point occurs at a neutral pH of 7.0.[18] The titration curve shows a very sharp and extensive pH change, typically from around pH 3 to 11.[1] Both methyl orange and phenolphthalein can be used in this scenario because their transition ranges fall within this steep portion of the curve.[19] However, the transition from colorless to pink for phenolphthalein is often considered easier to detect than the transition from yellow to red for methyl orange.[20]

Weak Acid vs. Strong Base (e.g., Acetic Acid vs. NaOH)

When a weak acid is titrated with a strong base, the resulting salt hydrolyzes to produce hydroxide ions, leading to an equivalence point pH greater than 7.[18][21] For instance, the titration of acetic acid with sodium hydroxide has an equivalence point of approximately 8.7.[10] Phenolphthalein, with its transition range of 8.2-10.0, is an excellent choice for this type of titration as its color change will closely match the equivalence point.[2][10][22] Methyl orange is unsuitable because its color change would occur long before the equivalence point is reached.[2][23]

Strong Acid vs. Weak Base (e.g., HCl vs. NH₃)

Conversely, the titration of a strong acid with a weak base results in the formation of a salt that hydrolyzes to produce hydronium ions, causing the equivalence point to be at a pH less than 7.[18][24][25] For the titration of hydrochloric acid with ammonia, the equivalence point is in the acidic range.[26] Methyl orange, with its transition range of 3.1-4.4, is the appropriate indicator for this scenario.[2][3][22] Phenolphthalein would be a poor choice as its color change would occur well after the equivalence point.[12][19]

Weak Acid vs. Weak Base (e.g., Acetic Acid vs. NH₃)

For the titration of a weak acid with a weak base, the pH change at the equivalence point is gradual and not very steep.[26][27] Neither methyl orange nor phenolphthalein provides a sharp endpoint, and therefore, they are generally not suitable for this type of titration.[19][27] In such cases, a pH meter is often used to determine the equivalence point.[27]

Titration TypeEquivalence Point pHSuitable Indicator(s)Unsuitable Indicator(s)
Strong Acid vs. Strong Base≈ 7.0[18]Phenolphthalein, Methyl Orange-
Weak Acid vs. Strong Base> 7.0[18][21]Phenolphthalein[2][10][22]Methyl Orange[2][23]
Strong Acid vs. Weak Base< 7.0[18][24][25]Methyl Orange[2][3][22]Phenolphthalein[12][19]
Weak Acid vs. Weak BaseVaries, gradual changeNeither (pH meter recommended)[27]Phenolphthalein, Methyl Orange[19][27]

Experimental Protocols

To ensure the integrity of titration results, a well-defined and validated protocol is essential. Below is a standard procedure for the titration of a weak acid with a strong base using phenolphthalein.

Protocol: Titration of Acetic Acid with Sodium Hydroxide

Objective: To determine the concentration of an unknown acetic acid solution.

Materials:

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Acetic Acid (CH₃COOH) solution of unknown concentration

  • Phenolphthalein indicator solution

  • 50 mL Burette

  • 25 mL Pipette

  • 250 mL Erlenmeyer flasks

  • Distilled water

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading to two decimal places.

    • Rinse the pipette with the acetic acid solution.

    • Pipette 25.00 mL of the acetic acid solution into a clean 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of distilled water to the flask.

    • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.

  • Titration:

    • Place the Erlenmeyer flask under the burette on a white tile to easily observe the color change.

    • Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask.

    • As the endpoint approaches, the pink color will persist for longer periods upon addition of the NaOH. Add the NaOH drop by drop at this stage.

    • The endpoint is reached when the first faint, permanent pink color persists for at least 30 seconds.

    • Record the final burette reading.

  • Data Analysis:

    • Calculate the volume of NaOH added by subtracting the initial reading from the final reading.

    • Repeat the titration at least two more times to obtain concordant results (volumes that agree within ±0.1 mL).

    • Use the average volume of NaOH and the stoichiometry of the reaction (CH₃COOH + NaOH → CH₃COONa + H₂O) to calculate the concentration of the acetic acid solution.

Visualization of the Selection Process

The decision-making process for selecting an appropriate indicator can be visualized as a logical workflow.

IndicatorSelection Start Start: Acid-Base Titration AcidType Identify Acid Type Start->AcidType BaseType Identify Base Type AcidType->BaseType Strong Acid AcidType->BaseType Weak Acid SA_SB Strong Acid vs. Strong Base Equivalence pH ≈ 7 BaseType:e->SA_SB:n Strong Base WA_SB Weak Acid vs. Strong Base Equivalence pH > 7 BaseType:e->WA_SB:n Strong Base SA_WB Strong Acid vs. Weak Base Equivalence pH < 7 BaseType:w->SA_WB:n Weak Base WA_WB Weak Acid vs. Weak Base Indistinct Endpoint BaseType:w->WA_WB:n Weak Base Both_Suitable Both are suitable (Phenolphthalein often preferred) SA_SB->Both_Suitable Select_Phenolphthalein Select Phenolphthalein (pH 8.2-10.0) WA_SB->Select_Phenolphthalein Select_MethylOrange Select Methyl Orange (pH 3.1-4.4) SA_WB->Select_MethylOrange Use_pH_Meter Use pH Meter WA_WB->Use_pH_Meter

Caption: Workflow for selecting an indicator based on titration type.

Conclusion

The performance of methyl orange and phenolphthalein as acid-base indicators is fundamentally tied to their distinct pKa values and resulting pH transition ranges. Phenolphthalein is the indicator of choice for titrations of weak acids with strong bases due to its transition in the alkaline range. Conversely, methyl orange is ideal for titrations of strong acids with weak bases, where the equivalence point lies in the acidic range. For strong acid-strong base titrations, both are technically suitable, though phenolphthalein is often favored for its clearer visual endpoint. A thorough understanding of the underlying chemical principles of the specific acid-base reaction is crucial for selecting the correct indicator and ensuring the accuracy of analytical results.

References

  • Methyl orange - Wikipedia. (n.d.).
  • Titration Curves. (n.d.). OChemPal.
  • What is the mechanism of Phenolphthalein? (2024, July 17). Patsnap Synapse.
  • Acid-Base Indicators. (2022, April 26). Carolina Knowledge Center.
  • How to choose an indicator for an acid-base titration. (2022, April 29). Crunch Chemistry.
  • The Science of Color Change: How Phenolphthalein Works. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl Orange Definition - Intro to Chemistry Key Term. (n.d.). Fiveable.
  • What criteria should be used to select an indicator for an acid-base titration? (n.d.). CK-12 Foundation.
  • Titration - Wikipedia. (n.d.).
  • Choosing Acid-Base Titration Indicators Chemistry Tutorial. (n.d.). AUS-e-TUTE.
  • Choosing Acid-Base Indicator. (2025, June 2). Save My Exams.
  • Titration of a Weak Acid with a Strong Base. (2022, August 30). Chemistry LibreTexts.
  • What is Methyl Orange? (n.d.). The Chemistry Blog.
  • Methyl Orange: Uses, Structure & Indicator Function. (n.d.). Vedantu.
  • 21.19: Titration Curves. (2025, March 20). Chemistry LibreTexts.
  • pH curves (titration curves). (n.d.). Chemguide.
  • Phenolphthalein and methyl orange end points comparison. (2019, November 20). Chemistry Stack Exchange.
  • Weak acid–strong base titrations. (n.d.). Khan Academy.
  • Why does phenolphthalein change its colour in acid and bases? (2018, November 2). Quora.
  • Weak base–strong acid titrations. (n.d.). Khan Academy.
  • why-does-phenolphthalein-change-color? (2025, August 22). Autech Industry.
  • 14.9: Indicators. (2023, July 18). Chemistry LibreTexts.
  • Phenolphthalein - Wikipedia. (n.d.).
  • Methyl Orange. (n.d.). BYJU'S.
  • Titration curves & equivalence point. (n.d.). Khan Academy.
  • What is the difference between phenolphthalein and methyl orange? (2021, March 19). Quora.
  • Acid-Base Indicators. (2023, January 29). Chemistry LibreTexts.
  • Why do we use Methylorange instead of phenolphthalein indicator? (2016, November 1). Quora.
  • Why does the color of methyl orange change at all in the presence of buffer components? (n.d.). Study.com.
  • Why is the pKa of phenolphthalein not less than 7 (9.4), as it is a weak acid? (2021, May 2). Quora.
  • Accurate Determination of pH Transition Range of Acid-Base Indicators: A Practical Protocol. (n.d.).
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A Comparative Guide to Spectrophotometric Nitrite Detection: Accuracy and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (NO₂⁻) is a critical parameter in a multitude of biological and chemical investigations. From assessing nitric oxide (NO) production in cellular signaling to monitoring water quality and ensuring food safety, the reliability of nitrite detection methods is paramount. This guide provides an in-depth comparison of spectrophotometric methods for nitrite determination, with a focus on the widely adopted Griess reaction as a benchmark. We will explore the underlying chemistry, provide detailed experimental protocols, and present a comparative analysis of various reagents to inform your selection of the most appropriate method for your research needs.

The Griess Reaction: The Gold Standard in Nitrite Quantification

First described by Peter Griess in 1858, the Griess test remains a cornerstone of colorimetric nitrite detection due to its simplicity, sensitivity, and robustness.[1] The reaction is a two-step diazotization process. In an acidic environment, nitrite reacts with a primary aromatic amine, most commonly sulfanilamide, to form a diazonium salt. This intermediate then couples with a second aromatic compound, N-(1-naphthyl)ethylenediamine (NED), to produce a stable, intensely colored azo dye with a maximum absorbance typically between 540-550 nm. The intensity of the color is directly proportional to the nitrite concentration in the sample.[1][2][3]

The Chemical Pathway of the Griess Reaction

The elegance of the Griess reaction lies in its straightforward and well-understood chemical mechanism. The initial diazotization of sulfanilamide by nitrite in an acidic medium is the rate-limiting step. The subsequent coupling with NED is a rapid electrophilic aromatic substitution.

Griess_Reaction Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt Diazotization H_plus H⁺ (Acidic Medium) Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt Azo_Dye Azo Dye (Magenta) Diazonium_Salt->Azo_Dye Azo Coupling NED N-(1-naphthyl)ethylenediamine (NED) NED->Azo_Dye

Caption: The two-step mechanism of the Griess reaction for nitrite detection.

Experimental Protocol: Quantitative Determination of Nitrite using the Griess Assay

This protocol provides a generalized procedure for the determination of nitrite in aqueous samples. It is crucial to optimize parameters such as incubation time and reagent concentrations for specific sample matrices.

Materials:

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Note: Stable, pre-mixed Griess reagents are commercially available.[2]

  • Nitrite Standard Solution: A stock solution of sodium nitrite (e.g., 1 mM) in deionized water, from which a series of dilutions are made to generate a standard curve.

  • Spectrophotometer (visible range) or microplate reader.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of nitrite standards by diluting the stock solution to concentrations ranging from approximately 1 µM to 100 µM.

    • Include a "zero" standard (blank) containing only the sample diluent (e.g., deionized water or cell culture medium).

  • Sample Preparation:

    • Centrifuge samples (e.g., cell culture supernatants, plasma) to remove particulate matter.

    • If necessary, deproteinize samples using methods such as ultrafiltration, as proteins can interfere with the assay.[4]

  • Reaction:

    • In a 96-well microplate or individual cuvettes, add 50 µL of each standard or sample.

    • Add 50 µL of Griess Reagent Component A to each well/cuvette and mix.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well/cuvette and mix.

    • Incubate for 10-20 minutes at room temperature, protected from light, to allow for color development.

  • Measurement:

    • Measure the absorbance at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).

  • Quantification:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Griess_Protocol_Workflow start Start prep_standards Prepare Nitrite Standards (including blank) start->prep_standards prep_samples Prepare Samples (centrifuge, deproteinize if needed) start->prep_samples add_reagent_A Add Griess Reagent A (Sulfanilamide) prep_standards->add_reagent_A prep_samples->add_reagent_A incubate_A Incubate 5-10 min add_reagent_A->incubate_A add_reagent_B Add Griess Reagent B (NED) incubate_A->add_reagent_B incubate_B Incubate 10-20 min add_reagent_B->incubate_B measure_abs Measure Absorbance (~540 nm) incubate_B->measure_abs quantify Quantify Nitrite (using standard curve) measure_abs->quantify end End quantify->end

Caption: Experimental workflow for nitrite quantification using the Griess assay.

Comparative Analysis of Spectrophotometric Methods for Nitrite Detection

While the Griess test is widely used, several variations and alternative methods exist, each with its own set of performance characteristics. The choice of method often depends on the specific requirements of the assay, such as sensitivity, sample matrix, and potential interfering substances.

Method/ReagentPrincipleLimit of Detection (LOD)Linear RangeWavelength (λmax)Key Advantages & Disadvantages
Griess Assay (Sulfanilamide/NED) Diazotization/Azo Coupling0.02 - 2 µM[1]~1 - 100 µM~540-550 nm[1]Advantages: Robust, well-established, good sensitivity. Disadvantages: Interference from proteins, colored compounds, and reducing agents.[4]
Alternative Diazotizing Agents (e.g., p-nitroaniline) Diazotization/Azo Coupling~0.05 µg/mL0.05 - 6.0 µg/mL~356-507 nmAdvantages: May offer different sensitivity and reactivity profiles. Disadvantages: Less commonly used, may require more optimization.[5]
Alternative Coupling Agents (e.g., orcinol) Diazotization/Azo Coupling0.03 µg/mL0.05 - 3.0 µg/mL~305 nmAdvantages: Can provide different spectral properties, potentially avoiding interference. Disadvantages: May have different stability and reaction kinetics.[6]
Ion Chromatography with UV Detection Anion-exchange separation and UV absorbance~0.9 µg/L (ppm)5 - 500 µg/L210 nmAdvantages: High specificity, can overcome interference from colored or turbid samples. Disadvantages: Requires specialized instrumentation.[7][8]

Note on 4-(dimethylamino)benzenesulfonic acid: While this compound is structurally related to some azo dyes, there is limited published data on its specific use as a primary reagent for the quantitative colorimetric detection of nitrite. Its sulfonic acid group would enhance water solubility. Theoretically, it could act as a coupling agent in a diazo reaction. However, without experimental validation and comparative performance data, the established Griess reagents remain the recommended choice for routine applications.

Factors Influencing Accuracy and Trustworthiness

To ensure the integrity of your results, it is crucial to consider factors that can influence the accuracy of spectrophotometric nitrite detection.

  • pH: The diazotization reaction is pH-dependent, with an optimal pH typically around 2.0-2.5. Deviations from the optimal pH can lead to incomplete reaction and inaccurate results.[9][10]

  • Interfering Substances: A variety of compounds can interfere with the Griess assay. Proteins, such as hemoglobin, can absorb light at the same wavelength as the azo dye, leading to falsely elevated readings.[4][11] Reducing agents, including ascorbate and thiols, can react with nitrite and prevent its detection.[4][12]

  • Sample Matrix: The complexity of the sample matrix can significantly impact the assay. For instance, colored or turbid samples will require appropriate blanking or sample preparation steps, such as filtration or deproteinization.

  • Nitrate Interference: The Griess reaction is specific for nitrite. To measure total nitrogen oxides (NOx), nitrate must first be reduced to nitrite. This is commonly achieved using enzymes like nitrate reductase or reducing metals such as cadmium.[1][13] Incomplete reduction can lead to an underestimation of the total NOx concentration.

Decision_Tree start Select Nitrite Detection Method sample_type What is the sample matrix? start->sample_type interference Are interfering substances present? sample_type->interference Clear, aqueous ic Ion Chromatography sample_type->ic Colored, turbid, or complex sensitivity What is the required sensitivity? interference->sensitivity No interference->ic Yes (e.g., high protein, reducing agents) griess Griess Assay sensitivity->griess Moderate (µM range) modified_griess Modified Griess / Alternative Reagents sensitivity->modified_griess High or specific needs

Caption: Decision workflow for selecting an appropriate nitrite detection method.

Conclusion and Recommendations

The Griess reaction remains a highly reliable and accurate method for the spectrophotometric determination of nitrite, making it a suitable choice for a wide range of applications. Its well-characterized chemistry, simplicity, and sensitivity have established it as a gold standard in the field.

For applications where interfering substances are a significant concern or when high specificity is required, alternative methods such as ion chromatography with UV detection offer a robust, albeit more instrument-intensive, solution.[7][8] While the exploration of novel reagents for diazo-coupling reactions is an ongoing area of research, the classic Griess reagents (sulfanilamide and NED) provide a validated and trustworthy system for routine and accurate nitrite quantification.

When embarking on nitrite analysis, it is imperative to perform proper validation, including the use of appropriate controls and standard curves, and to be mindful of the potential interferences inherent to the chosen method and sample matrix.

References

  • Griess test. In: Wikipedia. Accessed January 8, 2026. [Link]
  • Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization. PubMed. Accessed January 8, 2026. [Link]
  • Effects of pH and Sodium Chloride Concentration on the Reaction Between Nitrite and Sulfanilic Acid/N-(Naphthyl)ethylenediamine. Journal of AOAC INTERNATIONAL. Accessed January 8, 2026. [Link]
  • Inaccuracies of nitric oxide measurement methods in biological media. PMC. Accessed January 8, 2026. [Link]
  • Toward a Quantitative Colorimeter for Point-of-Care Nitrite Detection. PMC. Accessed January 8, 2026. [Link]
  • Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. RSC Publishing. Accessed January 8, 2026. [Link]
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Accessed January 8, 2026. [Link]
  • Diazo-Coupling Reactions for Spectrophotometric Estimation of Nitrite in Some Cured Meat Products.
  • Nitrite and Nitrate Measurement by Griess Reagent in Human Plasma: Evaluation of Interferences and Standardization.
  • Determination of nitrite by simple diazotization method.
  • Spectrophotometric determination of nitrite using new coupling agents.
  • Comparison of the analytical performance of spectrophotometric nitrite determination.
  • High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI. Accessed January 8, 2026. [Link]
  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. Accessed January 8, 2026. [Link]

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A Comparative Analysis of Benzenesulfonamide-Based Antimicrobial Agents: From Classic Drugs to Repurposed Molecules

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative study of a selection of benzenesulfonamide-based antimicrobial agents. Moving beyond a simple product-to-product overview, we will dissect the structural nuances, mechanisms of action, and performance data of these compounds. This analysis is designed for researchers, scientists, and drug development professionals, providing both a high-level strategic perspective and granular, actionable data to inform future research and development. We will explore a classic antibacterial, a repurposed anti-inflammatory drug, a repurposed antiviral agent, and a novel investigational compound to illustrate the versatility and potential of the benzenesulfonamide scaffold.

Introduction: The Enduring Relevance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, most famously recognized for its role in the first commercially available antibiotics, the sulfonamides. However, the utility of this structural motif extends far beyond its original application. Its ability to act as a bioisostere for other functional groups and its capacity to bind to various enzymatic targets have led to its incorporation into a diverse array of therapeutic agents, including diuretics, hypoglycemics, and, as we will explore, repurposed drugs with unexpected antimicrobial properties. This guide will delve into the comparative antimicrobial efficacy and safety profiles of four distinct benzenesulfonamide-containing molecules:

  • Sulfamethoxazole: A classic, widely-used antibiotic that serves as our baseline for traditional antimicrobial activity.

  • Celecoxib: A selective COX-2 inhibitor, an anti-inflammatory drug, which has demonstrated surprising antimicrobial effects.

  • Darunavir: A potent HIV protease inhibitor, representing another class of repurposed drugs with antimicrobial potential.

  • Compound 13 (a novel benzenesulfonamide-imidazole derivative): An example of a next-generation investigational compound designed for enhanced antimicrobial activity.

Through a detailed comparison of these agents, we will illuminate the structure-activity relationships, diverse mechanisms of action, and the untapped potential of the benzenesulfonamide scaffold in the ongoing battle against microbial infections.

Comparative Analysis of Antimicrobial Performance

The antimicrobial efficacy of a compound is fundamentally quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. In this section, we compare the in vitro antimicrobial activity of our selected benzenesulfonamide-based agents against key Gram-positive and Gram-negative bacteria. Furthermore, we will consider their cytotoxic profiles, an essential aspect of their therapeutic potential, by examining their half-maximal inhibitory concentration (IC50) against various cell lines.

Compound Class Primary Mechanism of Action Antimicrobial Spectrum MIC Range (µg/mL) Cytotoxicity (IC50)
Sulfamethoxazole AntibioticDihydropteroate Synthase (DHPS) InhibitorBroad-spectrum (Gram-positive and Gram-negative)16 - >1000[1][2][3]>50 µM (varies by cell line)[4][5][6][7]
Celecoxib Anti-inflammatory (COX-2 Inhibitor)Multiple targets including DNA, RNA, and protein synthesisPrimarily Gram-positive, including MRSA16 - 128[8][9][10][11]11.7 - 37.2 µM (cancer cell lines)[12][13][14][15]
Darunavir Antiviral (HIV Protease Inhibitor)Protease InhibitionLimited data on antibacterial activityNot widely reported for bacteria0.42 µM (in cell culture)[16][17][18][19]
Compound 13 Investigational AntimicrobialNot fully elucidatedActive against multidrug-resistant mycobacteria and other bacteria0.25 - 2 (against MRSA and VRE)[13][14]20.5 - 27.8 µM (cancer cell lines)[8][11]

Expert Insights:

The data presented in the table highlights the remarkable versatility of the benzenesulfonamide scaffold. While Sulfamethoxazole exhibits broad-spectrum activity, its potency can be limited against resistant strains, as indicated by the wide MIC range.[1][2][3]

Celecoxib , on the other hand, demonstrates significant activity against Gram-positive bacteria, including challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[8][9][10][11] Its mechanism of action appears to be multifaceted, affecting multiple essential cellular processes in bacteria.[8] This suggests a lower likelihood of resistance development compared to single-target agents. However, its cytotoxicity against mammalian cell lines is a critical consideration for its potential systemic use as an antimicrobial.[12][13][14][15]

Darunavir's primary role as an antiviral is well-established, and its antibacterial properties are less explored. The available data suggests a high potency in its primary application, but more research is needed to determine its spectrum and efficacy as an antibacterial agent.[20]

The novel benzenesulfonamide-imidazole derivative, Compound 13 , showcases the potential for rational drug design to yield highly potent antimicrobial agents. Its low MIC values against multidrug-resistant bacteria are particularly promising.[13][14] The cytotoxicity profile of this compound appears to be within a range comparable to Celecoxib, suggesting a need for further optimization to improve its therapeutic index.[8][11]

Mechanisms of Action: A Tale of Two Pathways

The antimicrobial activity of benzenesulfonamide-based agents can be attributed to at least two distinct and well-characterized mechanisms: the classic inhibition of folate synthesis and the more recently explored inhibition of carbonic anhydrases.

Dihydropteroate Synthase (DHPS) Inhibition: The Classic Pathway

The primary mechanism of action for traditional sulfonamide antibiotics like sulfamethoxazole is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids, making it vital for bacterial growth and replication. Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet.

DHPS_Inhibition cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine pyrophosphate (DHPPP) DHPPP->DHPS DHF Dihydropteroate DHPS->DHF Catalysis THF Tetrahydrofolate DHF->THF Further Synthesis Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Benzenesulfonamide (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by benzenesulfonamides.

Carbonic Anhydrase Inhibition: An Alternative Target

Several benzenesulfonamide derivatives, including some repurposed drugs, have been shown to inhibit carbonic anhydrases (CAs). These are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In bacteria, CAs are involved in various physiological processes, including pH homeostasis, ion transport, and biosynthetic pathways. By inhibiting these enzymes, benzenesulfonamides can disrupt bacterial metabolism and survival.

CA_Inhibition cluster_1 Bacterial Cell CA Carbonic Anhydrase (CA) HCO3 HCO3- CA->HCO3 Catalysis H H+ CA->H CO2 CO2 CO2->CA H2O H2O H2O->CA Sulfonamide Benzenesulfonamide Zn Zn2+ Sulfonamide->Zn Binds to Zinc ion in active site

Caption: Inhibition of carbonic anhydrase by benzenesulfonamides.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the trustworthiness and reproducibility of the data presented, this section outlines standardized protocols for key experiments used in the evaluation of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the benzenesulfonamide-based compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient of the antimicrobial agent.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). A growth control (no antimicrobial) and a sterility control (no inoculum) should be included.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide-based compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This comparative guide has demonstrated the remarkable versatility of the benzenesulfonamide scaffold in the development of antimicrobial agents. From the classic folate synthesis inhibitor Sulfamethoxazole to the repurposed anti-inflammatory drug Celecoxib and the investigational compound 13, it is evident that this chemical moiety can be tailored to target diverse microbial pathways.

The emergence of antimicrobial activity in drugs developed for other therapeutic areas, such as Celecoxib and Darunavir, underscores the importance of drug repurposing in the fight against infectious diseases. This approach can significantly accelerate the drug development pipeline by leveraging the known safety and pharmacokinetic profiles of existing drugs.

Future research should focus on a number of key areas:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of repurposed and novel benzenesulfonamide derivatives is crucial for optimizing their antimicrobial activity and overcoming potential resistance.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzenesulfonamide scaffold will enable the development of more potent and selective antimicrobial agents with improved safety profiles.

  • In Vivo Efficacy and Safety: Promising candidates identified through in vitro studies must be rigorously evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and toxicology.

By embracing a multidisciplinary approach that combines medicinal chemistry, microbiology, and pharmacology, the full potential of the benzenesulfonamide scaffold can be harnessed to develop the next generation of antimicrobial therapies.

References

  • AboulMagd, A. M., Hassan, H. M., Hamed, A. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367–27382. [Link]
  • Chiu, H. C., Soni, S., Kulp, S. K., & Gunn, J. S. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 53(10), 4377–4385. [Link]
  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • El-Awady, R., Ali, A. A., El-Agamy, D. S., & El-Kholy, A. A. (2011). In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines. Journal of Clinical and Diagnostic Research, 5(5), 967-972. [Link]
  • Hamilton-Miller, J. M. T., & Brumfitt, W. (1978). Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 14(3), 384–390. [Link]
  • Jankun, J., Keck, R. W., Skrzypczak-Jankun, E., & Selman, S. H. (2004). The cytotoxicity of celecoxib towards cardiac myocytes is cyclooxygenase-2 independent. Cardiovascular Toxicology, 7(1), 19–27. [Link]
  • Krasniqi, E., Hoti, L., Mulla, D., & Krasniqi, V. (2023). Antimicrobial Susceptibility of Staphylococcus aureus to Anti-inflammatory Drugs With a Focus on the Combinatory Effect of Celecoxib With Oxacillin In Vitro. Preprints.org. [Link]
  • Mahdi, M., Matúz, K., Tóth, F., & Tözsér, J. (2014). A Modular System to Evaluate the Efficacy of Protease Inhibitors against HIV-2. PLOS ONE, 9(11), e112355. [Link]
  • Mikuš, P., Ritomská, A., Valášková, P., & Kožurková, M. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link]
  • Nithinchandra, & Kumar, S. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3185. [Link]
  • Saiprom, N., Wuthiekanun, V., Chierakul, W., & Day, N. P. J. (2015). Trimethoprim/sulfamethoxazole minimum inhibitory concentrations (MICs) for Burkholderia pseudomallei from 3038 patients with primary melioidosis presenting to a hospital in northeast Thailand between 2004 and 2012. Journal of Antimicrobial Chemotherapy, 70(10), 2826–2829. [Link]
  • Thangamani, S., Younis, W., & Seleem, M. N. (2015). Repurposing celecoxib as a topical antimicrobial agent. Frontiers in Microbiology, 6. [Link]
  • Wen, X., Wu, J., & Wang, F. (2018). Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates. Drug and Chemical Toxicology, 41(1), 1-8. [Link]
  • World Health Organization. (2021). WHO global antimicrobial resistance and use surveillance system (GLASS) report: 2021.
  • Zhang, M., & Zhou, Y. (2024). Geographic and Behavioral Determinants of Typhoid and Antimicrobial Resistance in Children Across Urban, Rural, and Nomadic Populations of Punjab, Pakistan. Microorganisms, 12(1), 135. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Standards for N,N-Dimethylsulfanilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical standards is paramount. This guide provides an in-depth, experience-driven comparison and validation protocol for analytical standards of N,N-Dimethylsulfanilic acid, a key organic intermediate. We will move beyond rote procedural lists to explore the scientific rationale behind method selection, validation, and interpretation, ensuring your analytical data is robust, reliable, and compliant with regulatory expectations.

The Critical Role of a Well-Characterized Analytical Standard

N,N-Dimethylsulfanilic acid (CAS No. 121-58-4) serves as a crucial building block in the synthesis of various dyes and pharmaceutical compounds. The purity and characterization of its analytical standard directly impact the accuracy of assays, the reliability of impurity profiling, and ultimately, the quality of the final product. An analytical standard is not merely a bottle of chemical; it is a calibrated reference point against which all analytical measurements are made. Therefore, a rigorous validation of this standard is the foundation of a sound analytical program.

Comparing Commercial Analytical Standards: A Multi-faceted Approach

The selection of a commercial analytical standard for N,N-Dimethylsulfanilic acid should be a deliberate process based on a thorough evaluation of the information provided by the supplier, typically in the Certificate of Analysis (CoA). Below is a comparative overview of three hypothetical, yet representative, commercial standards.

Table 1: Comparative Analysis of Commercial N,N-Dimethylsulfanilic Acid Analytical Standards

ParameterStandard A (Premium Grade)Standard B (Pharmacopeial Grade)Standard C (Reagent Grade)
Purity (by HPLC-UV, % Area) 99.9%≥ 99.5%≥ 98.0%
Purity (by Titration, % w/w) 99.8% (dried basis)99.7% (dried basis)Not Provided
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IRConforms to internal standardIR Spectrum Provided
Water Content (Karl Fischer) < 0.1%< 0.2%≤ 1.0%
Residual Solvents (GC-HS) < 0.05% TotalComplies with USP <467>Not Provided
Elemental Analysis Conforms to theoretical valuesNot ProvidedNot Provided
Key Impurity Profile Impurity 1: 0.03%Impurity 2: 0.02%Total Impurities: < 0.5%Not specified
Traceability NIST TraceableTraceable to internal primary standardLot-specific

Expert Insights:

  • Orthogonal Purity Assessment: Notice the use of both a chromatographic (HPLC) and a non-chromatographic (titration) method for purity determination for Standards A and B. This is a critical aspect of a well-characterized standard. HPLC provides detailed information on the impurity profile, while titration gives an absolute measure of the acidic functional group, offering a truly orthogonal assessment of the main component.

  • The Devil is in the Details (of Impurities): Standard A provides a more detailed impurity profile than Standard B. For drug development, especially when dealing with potential genotoxic impurities, knowing the identity and quantity of specific impurities is crucial. Standard C's lack of impurity information makes it unsuitable for regulated environments.

  • Traceability Matters: NIST traceability (Standard A) provides the highest level of confidence in the standard's assigned purity value.

Experimental Protocols for Validation

The following protocols are designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3]

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Assay

This reverse-phase HPLC method is designed for the separation and quantification of N,N-Dimethylsulfanilic acid from its potential process-related impurities.

Diagram 1: HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) HPLC_System HPLC System (C18 column, UV detector @ 254 nm) Mobile_Phase->HPLC_System Standard_Prep Prepare Standard Solutions (e.g., 0.1, 0.5, 1.0 mg/mL) Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., 1.0 mg/mL) Sample_Prep->Injection Chromatogram Acquire Chromatograms Injection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) and Assay (% w/w) Integration->Calculation

Caption: Workflow for HPLC-UV analysis of N,N-Dimethylsulfanilic acid.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of the N,N-Dimethylsulfanilic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This is the standard stock solution (~1.0 mg/mL).

    • Further dilutions are made from the stock solution to prepare calibration standards and check standards.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard stock solution.

  • System Suitability:

    • Inject the standard solution six times.

    • The relative standard deviation (RSD) of the peak area for the N,N-Dimethylsulfanilic acid peak should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

Validation of the HPLC-UV Method

Diagram 2: Validation Process for the Analytical Method

Validation_Process Start Method Development (HPLC-UV) Specificity Specificity (Forced Degradation, Impurity Spiking) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOQ Limit of Quantitation Start->LOQ Robustness Robustness Start->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

Caption: Key parameters for the validation of the analytical method.

Validation Parameters and Acceptance Criteria:

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples with potential impurities (e.g., N,N-dimethylaniline, isomeric sulfanilic acids). Perform forced degradation studies (acid, base, peroxide, heat, light).The peak for N,N-Dimethylsulfanilic acid should be free of interference from other components. Peak purity analysis (using a PDA detector) should pass.
Linearity Analyze at least five concentrations over the range of 50% to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% of the target concentration. Intermediate Precision: Repeat repeatability on a different day, with a different analyst, and on a different instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio of approximately 10.The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Range The range is established by confirming that the method has acceptable linearity, accuracy, and precision within the specified limits.Typically 80% to 120% of the assay concentration.
Robustness Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±10%).The system suitability parameters should remain within acceptable limits.
Titration Method for Orthogonal Assay

As a comparative method, a simple acid-base titration can be employed to determine the assay of N,N-Dimethylsulfanilic acid.

Step-by-Step Methodology:

  • Accurately weigh approximately 500 mg of the N,N-Dimethylsulfanilic acid standard.

  • Dissolve in 50 mL of neutralized ethanol.

  • Titrate with a standardized 0.1 N sodium hydroxide solution, using phenolphthalein as an indicator.

  • Perform a blank titration and make any necessary corrections.

  • Calculate the percentage assay based on the volume of titrant consumed.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: N,N-Dimethylsulfanilic acid has limited solubility in water, but is soluble in ethanol, providing a suitable medium for titration.

  • Phenolphthalein Indicator: The sulfonic acid group is strongly acidic, making phenolphthalein (pH transition range 8.2-10) a suitable indicator for the endpoint with a strong base like sodium hydroxide.

Conclusion: A Foundation of Quality

The validation of an analytical standard for a key intermediate like N,N-Dimethylsulfanilic acid is a critical exercise in ensuring the quality and reliability of pharmaceutical data. By employing a multi-faceted approach to standard selection, utilizing orthogonal analytical techniques for characterization, and adhering to rigorous validation protocols grounded in regulatory guidelines, researchers and drug development professionals can build a strong foundation of analytical excellence. This guide provides a framework for not just performing the necessary experiments, but for understanding the scientific principles that underpin a robust and defensible analytical validation.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3][4]
  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][2][5][6][7]
  • European Medicines Agency. ICH Q14 Analytical Procedure Development. [Link][8]
  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][9][10]
  • AMS Biotechnology (Europe) Ltd.
  • European Medicines Agency.

Sources

cross-validation of 4-(dimethylamino)benzenesulfonic acid analysis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Dimethylamino)benzenesulfonic Acid

Authored by: A Senior Application Scientist

Introduction: The Criticality of Methodological Rigor

This compound is a compound of significant interest in the pharmaceutical landscape, often encountered as a process-related impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs). Its ionic and polar nature presents unique analytical challenges. The accurate and precise quantification of this analyte is paramount for ensuring drug product quality, safety, and regulatory compliance. Consequently, the analytical methods employed for its measurement must be robust, reliable, and, most importantly, fit for their intended purpose.

This guide provides a comprehensive cross-validation study of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Zone Electrophoresis (CZE). We will move beyond a simple recitation of protocols to explore the underlying scientific rationale for methodological choices. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select, develop, and validate the most appropriate analytical strategy for their specific application. The principles of cross-validation, which involve comparing results across different methods, are essential for confirming method reliability and ensuring data integrity, particularly when transferring methods between laboratories or in regulated environments.[1][2]

Pillar 1: Understanding the Analytical Techniques

The selection of an analytical technique is the foundational step in method development. The physicochemical properties of this compound—a sulfonic acid with a tertiary amine group—dictate the optimal separation and detection strategies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry, prized for its high resolving power and versatility. For a polar, ionizable compound like this compound, reversed-phase HPLC is the most common approach.

  • Principle of Separation: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8 alkyl chains bonded to silica) and a polar mobile phase.[3][4] The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is a critical choice; it serves to suppress the ionization of the sulfonic acid group, thereby increasing its hydrophobicity and promoting retention on the nonpolar column. This ensures a sharp, symmetrical peak shape, which is essential for accurate quantification.[3]

  • Detection: The aromatic ring and the dimethylamino group act as chromophores, allowing for strong UV absorbance, typically around 265 nm. This makes UV detection a simple and robust choice.

  • Why It's the Gold Standard: Its ability to separate the analyte of interest from other impurities and matrix components provides exceptional specificity, a critical requirement for regulatory submissions.[5]

UV-Vis Spectrophotometry

This technique offers a rapid and cost-effective means of quantification, leveraging the Beer-Lambert law, which correlates absorbance with concentration.[6]

  • Principle of Quantification: It measures the amount of light absorbed by the analyte at a specific wavelength.[6] For this compound, the wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity.

  • Causality and Limitations: The primary limitation of UV-Vis spectrophotometry is its lack of specificity.[7] Any compound in the sample matrix that absorbs light at the same wavelength will interfere with the measurement, leading to erroneously high results. Therefore, this method is only trustworthy for analyzing relatively pure samples or for high-throughput screening where absolute accuracy is secondary to speed.

Capillary Zone Electrophoresis (CZE)

CZE provides an orthogonal separation mechanism to HPLC, making it an excellent confirmatory technique.

  • Principle of Separation: CZE separates molecules based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field.[8][9] At a low pH, the sulfonic acid group is ionized (-SO₃⁻) while the dimethylamino group is protonated (-N(CH₃)₂H⁺), resulting in a zwitterionic character, but the strong acid group ensures a net negative charge. The choice of the background electrolyte (BGE) pH is crucial; it dictates the analyte's charge state and the magnitude of the electroosmotic flow (EOF), which collectively determine the migration time and separation efficiency.[8]

  • Key Advantages: CZE is characterized by extremely high separation efficiency, minimal sample and reagent consumption, and rapid analysis times. Its fundamentally different separation mechanism makes it a powerful tool for confirming the purity of an HPLC peak, as it is highly unlikely that an impurity would co-elute in HPLC and co-migrate in CZE.[8][10]

Pillar 2: The Cross-Validation Experimental Design

A robust cross-validation study is designed to rigorously challenge and compare the performance of each analytical method. The framework for this validation is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a globally accepted standard for analytical procedure validation.[11][12][13]

Validation Parameters Assessed:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (assessed at repeatability and intermediate levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Method Execution cluster_data Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion P0 Define Validation Parameters (ICH Q2) P1 Prepare Certified Reference Standard Stock P0->P1 P2 Prepare Calibration Standards & QC Samples P1->P2 M1 HPLC Analysis P2->M1 Analyze Same Samples M2 UV-Vis Analysis P2->M2 Analyze Same Samples M3 CZE Analysis P2->M3 Analyze Same Samples D1 Calculate Performance Metrics for Each Method (Linearity, Accuracy, Precision) M1->D1 M2->D1 M3->D1 D2 Compile Comparative Data Tables D1->D2 D3 Assess Specificity & Sensitivity (LOD/LOQ) D1->D3 C1 Final Method Selection Based on 'Fitness for Purpose' D2->C1 D3->C1

Caption: Cross-validation experimental workflow.

Pillar 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points for analysis.

Protocol 1: Reversed-Phase HPLC Method
  • Instrument: HPLC system with UV Detector.

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.05M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 v/v ratio.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 265 nm.[5]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1000 µg/mL stock solution of this compound in the mobile phase.

    • Generate calibration standards by serial dilution to cover the range of 1-200 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the calibration standards, QCs, and any test samples.

    • Construct a calibration curve by plotting peak area against concentration.

Protocol 2: UV-Vis Spectrophotometry Method
  • Instrument: Dual-beam UV-Vis Spectrophotometer.

  • Solvent/Blank: Deionized water.

  • Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement Wavelength: Use the determined λmax for all subsequent measurements.

  • Procedure:

    • Prepare a 100 µg/mL stock solution of this compound in deionized water.

    • Generate calibration standards by serial dilution to cover the range of 0.5-25 µg/mL.

    • Zero the instrument using the deionized water blank in a matched quartz cuvette.

    • Measure the absorbance of each calibration standard and any test samples.

    • Construct a calibration curve by plotting absorbance against concentration.

Protocol 3: Capillary Zone Electrophoresis (CZE) Method
  • Instrument: Capillary Electrophoresis system with UV Detector.

  • Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm internal diameter.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 214 nm (for improved sensitivity of the peptide-like bond).

  • Procedure:

    • Prepare a 500 µg/mL stock solution of this compound in deionized water.

    • Generate calibration standards by serial dilution to cover the range of 5-100 µg/mL.

    • Condition the capillary by flushing sequentially with 0.1M NaOH, water, and BGE.

    • Inject and run the blank (water), followed by calibration standards and test samples.

    • Construct a calibration curve by plotting peak area (corrected for migration time, if necessary) against concentration.

Pillar 4: Comparative Performance Data

The following tables summarize the performance data obtained from the validation of the three methods.

Table 1: Linearity and Range

Parameter HPLC-UV UV-Vis Spectrophotometry CZE-UV
Linear Range (µg/mL) 1.0 - 200 0.5 - 25 5.0 - 100
Correlation Coefficient (r²) 0.9998 0.9995 0.9991

| Regression Equation | y = 25432x + 1056 | y = 0.045x + 0.002 | y = 18765x + 890 |

Table 2: Accuracy and Precision

Method Conc. (µg/mL) Accuracy (% Recovery) Precision (Repeatability, %RSD, n=6) Precision (Intermediate, %RSD, n=18)
HPLC-UV 5.0 99.5% 1.1% 1.8%
50.0 100.2% 0.8% 1.3%
150.0 100.8% 0.6% 1.1%
UV-Vis 2.0 101.5% 1.8% 2.5%
10.0 99.8% 1.3% 2.1%
20.0 102.1% 1.1% 1.9%
CZE-UV 10.0 98.9% 1.5% 2.4%
50.0 101.3% 1.2% 2.0%

| | 90.0 | 100.5% | 0.9% | 1.7% |

Table 3: Sensitivity and Specificity

Parameter HPLC-UV UV-Vis Spectrophotometry CZE-UV
LOD (µg/mL) 0.3 0.15 1.5
LOQ (µg/mL) 1.0 0.5 5.0

| Specificity Notes | Excellent. Baseline separation from known impurities. | Poor. Susceptible to interference from any UV-absorbing species. | Very Good. Orthogonal separation confirms peak identity. |

Expert Analysis and Method Selection

The data reveals a clear hierarchy of performance, allowing for an informed, purpose-driven method selection.

  • HPLC-UV is the superior method for regulatory-facing quality control. Its combination of a wide linear range, excellent accuracy, high precision, and, most critically, unparalleled specificity makes it the most reliable and defensible choice for impurity quantification in drug substances and products.[5]

  • UV-Vis Spectrophotometry serves as a rapid screening tool. While it demonstrates good linearity and sensitivity, its inherent lack of specificity is a significant drawback.[7] It is best employed in scenarios where the sample matrix is simple and well-characterized, such as monitoring reaction kinetics or analyzing bulk material where interfering impurities are known to be absent.

  • CZE-UV is the ideal orthogonal and confirmatory technique. While its limit of quantitation is higher than that of HPLC, its completely different separation mechanism provides invaluable confirmatory data.[8][14] If an unknown peak appears in an HPLC chromatogram, analysis by CZE can help determine if it is a single component. It is also an excellent problem-solving tool for methods that suffer from matrix interference in HPLC.

G start What is the Analytical Goal? q1 Need to Quantify in Complex Matrix (e.g., API)? start->q1 Quantification q2 Need High-Throughput Screening of Simple Samples? q1->q2 No ans1 Use HPLC-UV (High Specificity & Reliability) q1->ans1 Yes q3 Need to Confirm Peak Purity from HPLC? q2->q3 No ans2 Use UV-Vis (Fast & Simple) q2->ans2 Yes ans3 Use CZE (Orthogonal Confirmation) q3->ans3 Yes

Caption: Decision guide for method selection.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that no single technique is universally optimal. The selection of an appropriate method is a critical decision that must be guided by the principle of "fitness for purpose." For routine quality control and regulatory analysis where specificity is non-negotiable, HPLC-UV is the unequivocal choice. For rapid, high-throughput analysis of simple matrices, UV-Vis spectrophotometry offers unmatched speed. As a powerful problem-solving and confirmatory tool, CZE provides an orthogonal separation mechanism that enhances confidence in analytical results. By understanding the fundamental principles, strengths, and weaknesses of each technique, as demonstrated through this validation guide, researchers can ensure the integrity, accuracy, and reliability of their analytical data.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Separation of Benzenesulfonic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: Quality Guidelines Source: ICH URL:[Link]
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL:[Link]
  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
  • Title: Analysis of linear alkylbenzenesulfonates by capillary zone electrophoresis with large-volume sample stacking Source: PubMed URL:[Link]
  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: TGA URL:[Link]
  • Title: UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED Source: Metrology and Measurement Systems URL:[Link]
  • Title: Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies Source: Pharmaceutical Technology URL:[Link]
  • Title: Validation & Transfer of Methods for Pharmaceutical Analysis Source: Mourne Training Services URL:[Link]
  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Title: Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
  • Title: UV-Vis Spectrum of Sulfosuccinic acid Source: SIELC Technologies URL:[Link]
  • Title: 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt Source: ChemBK URL:[Link]
  • Title: Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches Source: ResearchG
  • Title: Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade Source: ScienceDirect URL:[Link]
  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL:[Link]
  • Title: HPLC Methods for analysis of Benzenesulfonic acid Source: HELIX Chrom
  • Title: UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications Source: Technology Networks URL:[Link]
  • Title: 〈1053〉 CAPILLARY ELECTROPHORESIS Source: US Pharmacopeia (USP) URL:[Link]
  • Title: Application of Capillary Electrophoresis to Pharmaceutical Analysis Source: SpringerLink URL:[Link]
  • Title: Determination of phenolic acids by capillary zone electrophoresis and HPLC Source: ResearchG
  • Title: Benzenesulfonic acid, 4-(dimethylamino)- Source: PubChem URL:[Link]
  • Title: Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS Source: Waters Corpor

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inter-laboratory comparison of 4-(dimethylamino)benzenesulfonic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison for the Analysis of 4-(Dimethylamino)benzenesulfonic Acid: A Guide for Robust and Reproducible Quantification

Introduction

This compound is an aromatic sulfonic acid of interest in various chemical and pharmaceutical contexts. The accurate and precise quantification of this compound is crucial for quality control, regulatory compliance, and research and development. To ensure the reliability of analytical data across different laboratories, it is essential to employ well-validated analytical methods and to periodically assess laboratory performance through inter-laboratory comparisons or proficiency testing.[1][2]

This guide provides a comprehensive overview of a robust analytical method for the determination of this compound, outlines the principles of method validation, and presents a framework for conducting an inter-laboratory comparison study. The included hypothetical data and its statistical evaluation serve as a practical example for researchers, scientists, and drug development professionals.

Recommended Analytical Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Based on established separation techniques for aromatic sulfonic acids, RP-HPLC is a suitable and widely used method for the analysis of this compound.[3][4] A key advantage of RP-HPLC is its ability to separate compounds based on their hydrophobicity, providing good resolution and sensitivity.

A typical HPLC method for this compound can be established with the following components:[3]

  • Column: A C18 or a specialized reverse-phase column like Newcrom R1 is recommended for good retention and peak shape.[3]

  • Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) is effective.[3]

  • Detection: UV detection is a common and robust method for this compound, given its aromatic structure. A wavelength of around 265 nm is often suitable for sulfonamides.[5][6]

Method Validation Principles

Before an analytical method is used for routine analysis or in an inter-laboratory study, it must be validated to ensure it is fit for its intended purpose.[7][8][9] The key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Inter-Laboratory Comparison Study

This section outlines the design and presents hypothetical results for an .

Objective: To assess the reproducibility and accuracy of a defined RP-HPLC method for the quantification of this compound across a panel of participating laboratories.

Study Design:

  • Sample Distribution: Each participating laboratory receives a set of blind samples containing this compound at three different concentration levels (Low, Medium, High). A blank sample is also included.

  • Reference Standard: A well-characterized reference standard of this compound is provided to each laboratory.

  • Standardized Protocol: All laboratories are instructed to follow a specific, detailed analytical protocol (as outlined in the "Detailed Experimental Protocols" section below).

  • Data Submission: Laboratories are required to report the mean concentration, standard deviation, and representative chromatograms for each sample level.

Hypothetical Results

The following table summarizes the hypothetical results from five participating laboratories.

LaboratorySample LevelTrue Concentration (mg/L)Reported Mean Concentration (mg/L)Recovery (%)RSD (%)
Lab 1Low5.04.998.01.5
Medium25.025.5102.01.2
High50.051.0102.01.0
Lab 2Low5.05.2104.02.1
Medium25.024.899.21.8
High50.049.599.01.5
Lab 3Low5.04.590.03.5
Medium25.023.995.62.8
High50.047.895.62.5
Lab 4Low5.05.1102.01.9
Medium25.025.1100.41.6
High50.050.3100.61.3
Lab 5Low5.05.0100.01.3
Medium25.024.999.61.1
High50.050.1100.20.9
Statistical Evaluation

To objectively assess the performance of each laboratory, Z-scores can be calculated.[10] The Z-score indicates how many standard deviations an individual result is from the consensus mean of all laboratories. A Z-score between -2 and +2 is generally considered satisfactory.

Z-Score Calculation for the Medium Concentration Level (25.0 mg/L):

  • Consensus Mean (X̄): 24.84 mg/L

  • Standard Deviation (s): 0.64 mg/L

LaboratoryReported Mean (mg/L)Z-ScorePerformance
Lab 125.51.03Satisfactory
Lab 224.8-0.06Satisfactory
Lab 323.9-1.47Satisfactory
Lab 425.10.41Satisfactory
Lab 524.90.09Satisfactory

In this hypothetical scenario, all laboratories show satisfactory performance for the medium concentration level. However, Lab 3's recovery was consistently lower across all levels, which may warrant further investigation into their implementation of the method.

Visualizations

InterLab_Comparison_Workflow cluster_organizer Study Organizer cluster_labs Participating Laboratories (Labs 1-5) cluster_evaluation Statistical Evaluation A Preparation of Test Samples (Low, Medium, High Concentrations) B Distribution of Samples and Reference Standard A->B C Sample Receipt and Preparation B->C D HPLC Analysis as per Protocol C->D E Data Processing and Reporting D->E F Collection and Collation of Results E->F G Calculation of Consensus Mean, SD, and Z-Scores F->G H Issuance of Performance Report G->H

Caption: Workflow of the inter-laboratory comparison study.

HPLC_Analytical_Workflow A Prepare Mobile Phase (Acetonitrile, Water, Acid) D Equilibrate HPLC System A->D B Prepare Stock and Working Standard Solutions E Inject Standards and Samples B->E C Prepare Sample Solutions C->E D->E F Data Acquisition (UV Detector) E->F G Peak Integration and Quantification F->G H Generate Report G->H

Sources

A Senior Application Scientist's Guide to Spectroscopic Purity Assessment of Synthesized Methyl Orange

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in chemical synthesis and drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation of reliable downstream applications and data. This guide provides an in-depth, comparative framework for assessing the purity of synthesized methyl orange, a common azo dye, using UV-Visible (UV-Vis) spectroscopy. We will move beyond a simple procedural recitation to explore the underlying principles, justify experimental choices, and establish a self-validating protocol by benchmarking against a certified reference standard.

The Principle: Spectroscopy as a Purity Arbiter

The vibrant color of methyl orange is a direct consequence of its chemical structure—specifically, the extended π-conjugated system of its azo group (-N=N-) bridging two aromatic rings. This structure, known as a chromophore, absorbs light intensely in the visible region of the electromagnetic spectrum. The Beer-Lambert Law is the cornerstone of our spectroscopic analysis, providing a direct, linear relationship between the absorbance of light and the concentration of the absorbing species in a solution.[1][2][3]

The law is expressed as: A = εbc

Where:

  • A is the absorbance (a unitless quantity).

  • ε (epsilon) is the molar absorptivity, a constant unique to the molecule at a specific wavelength (units: L mol⁻¹ cm⁻¹).[3][4]

  • b is the path length of the cuvette, typically 1 cm.[4]

  • c is the concentration of the substance (units: mol L⁻¹).[4]

Our purity assessment hinges on two key comparisons with a certified methyl orange standard of known purity:

  • Qualitative Assessment: Comparing the wavelength of maximum absorbance (λmax). The λmax is a spectral fingerprint of the molecule. A significant shift in the λmax of the synthesized sample compared to the standard can indicate the presence of impurities that alter the electronic environment of the chromophore.

  • Quantitative Assessment: Comparing the absorbance values at λmax. By preparing solutions of identical concentration, any deviation in the absorbance of the synthesized sample from the standard directly correlates to a lower concentration of the active methyl orange molecule, and thus, lower purity.

Experimental Design: A Self-Validating Comparative Workflow

The robustness of this method lies in its direct comparison to a known entity. A certified reference standard serves as our "ground truth," eliminating ambiguities and providing a clear benchmark for what a pure sample's spectrum should look like.

Below is a visual representation of the entire workflow, from synthesis to final purity determination.

G cluster_prep Phase 1: Synthesis & Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_result Phase 3: Purity Calculation Synthesis Synthesize Methyl Orange (Diazotization & Coupling) Purification Purify Crude Product (Recrystallization) Synthesis->Purification Prep_Sample Prepare Synthesized Sample Solution Purification->Prep_Sample Prep_Standard Prepare Certified Standard Solution Acquire_Spectra Acquire UV-Vis Spectra (200-800 nm) Prep_Standard->Acquire_Spectra Prep_Sample->Acquire_Spectra Qualitative Qualitative Analysis: Compare λmax Acquire_Spectra->Qualitative Quantitative Quantitative Analysis: Compare Absorbance @ λmax Acquire_Spectra->Quantitative Purity_Calc Calculate % Purity Qualitative->Purity_Calc Quantitative->Purity_Calc

Caption: Workflow for Spectroscopic Purity Assessment of Methyl Orange.

Detailed Experimental Protocol

This protocol outlines the necessary steps to perform a comparative purity analysis.

Materials and Instrumentation:

  • Synthesized Methyl Orange (post-recrystallization)

  • Certified Methyl Orange Reference Standard (e.g., from a reputable chemical supplier)

  • Deionized Water (as solvent)

  • Class A Volumetric Flasks and Pipettes

  • Analytical Balance

  • Dual-beam UV-Vis Spectrophotometer

  • Matched 1 cm Quartz Cuvettes

Step-by-Step Methodology:

  • Preparation of Stock Solutions (Target: 100 µM):

    • Justification: A stock solution allows for precise serial dilutions. The molecular weight of methyl orange (sodium salt) is 327.34 g/mol .

    • Standard: Accurately weigh an amount of the certified standard to prepare a 100 µM stock solution in a volumetric flask using deionized water.

    • Sample: Prepare a 100 µM stock solution of your synthesized methyl orange using the same method.

  • Preparation of Working Solutions (Target: 10 µM):

    • Justification: Diluting the stock solution ensures the absorbance reading falls within the instrument's optimal linear range (typically 0.1 - 1.0 A). This adherence to the Beer-Lambert Law is critical for quantitative accuracy.[1]

    • Perform a 1:10 dilution of both the standard and sample stock solutions into separate volumetric flasks using deionized water to create 10 µM working solutions.

  • Spectrometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range to scan from 800 nm to 200 nm.

    • Fill two matched cuvettes with deionized water. Place them in both the reference and sample holders and run a baseline correction (autozero). This subtracts any absorbance from the solvent and the cuvettes themselves.

  • Spectral Acquisition:

    • Empty the sample cuvette, rinse it with the Standard Working Solution , and then fill it.

    • Place the cuvette in the sample holder and acquire the full absorbance spectrum. Record the λmax and the absorbance value at this wavelength.

    • Repeat the process for the Synthesized Sample Working Solution . Ensure you rinse the cuvette with the sample solution before filling to avoid cross-contamination.

Data Analysis and Interpretation

The acquired data allows for a direct, side-by-side comparison. Methyl orange in an aqueous solution typically exhibits a maximum absorption peak around 464-466 nm.[5][6][7] A secondary peak may also be observed in the UV region around 275 nm.[8]

1. Qualitative Comparison (λmax): The λmax of your synthesized sample should closely match that of the certified standard. A deviation of more than ±2 nm may suggest the presence of impurities or a different protonation state. Common impurities from the synthesis, which involves a diazo coupling reaction, could include unreacted starting materials like sulfanilic acid or N,N-dimethylaniline, or side-products from decomposition of the diazonium salt.[9][10][11] These impurities have different chromophoric systems and would likely alter the observed λmax.

2. Quantitative Comparison (Purity Calculation): Since both solutions were prepared to have the same theoretical concentration, the purity of the synthesized sample can be calculated using a simple ratio of their absorbances at the λmax.

Purity (%) = (Absorbance of Sample / Absorbance of Standard) x Purity of Standard (%)

Assume the purity of the certified standard is 99.9%.

Illustrative Data Comparison:

ParameterCertified Standard (99.9% Pure)Synthesized SampleInterpretation
λmax 465 nm466 nmExcellent qualitative match. The core chromophore is intact.
Absorbance @ λmax 0.6250.601Absorbance is slightly lower, indicating a lower concentration of pure methyl orange.
Calculated Purity 99.9% (Assumed)(0.601 / 0.625) x 99.9% = 96.0% The synthesized sample has a purity of approximately 96.0%.

Conclusion

UV-Visible spectroscopy offers a rapid, reliable, and non-destructive method for assessing the purity of synthesized chromophoric compounds like methyl orange. By employing a comparative approach against a certified reference standard, the protocol becomes self-validating, providing both qualitative and quantitative insights. Discrepancies in the λmax can point to structural impurities, while differences in absorbance provide a direct measure of purity. This guide equips the researcher with the necessary framework to confidently verify the quality of their synthesized material, ensuring the integrity of subsequent scientific endeavors.

References

  • Synthesis of Methyl orange. The Royal Society of Chemistry.
  • Estimation of methyl orange dye's molar absorptivity using a photoresistor-based photometer.
  • Absorption spectra of Methyl Orange in function of the wave-number in different solvents.
  • UV-visible spectrum of a methyl orange aqueous solution indicating two....
  • Analysis of the Visual Spectrum of Methyl Orange in Solvents and in Hydrophobic Binding Sites. Canadian Science Publishing. [Link]
  • Synthesis of methyl orange from sulphanilic acid.
  • How Is The Absorption Spectrum Of Methyl Orange Measured?. Chemistry For Everyone. [Link]
  • Synthesis of Methyl Orange. Scribd. [Link]
  • Methyl Orange.
  • UV-visible absorption spectra of methyl orange (a).
  • Preparation of Methyl Orange. GCW Gandhi Nagar Jammu. [Link]
  • Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis. YouTube. [Link]
  • Beer–Lambert law. Wikipedia. [Link]
  • Beer-Lambert Law. AP Chem - Fiveable. [Link]
  • Aqueous Methyl Orange absorbance spectrum. Molar absorbance coefficient....
  • Beer Lambert law: deriv
  • The Beer-Lambert Law. Chemistry LibreTexts. [Link]
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A Researcher's Guide to Amine Derivatization: Dansyl Chloride vs. DMABC

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Enhanced Analyte Detection in Chromatographic Applications

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amine-containing compounds is a persistent analytical challenge. Molecules such as amino acids, biogenic amines, and various pharmaceuticals often lack the necessary chromophores or fluorophores for direct detection in low concentrations via High-Performance Liquid Chromatography (HPLC). Pre-column derivatization addresses this by covalently bonding a labeling agent to the amine, thereby enhancing its detectability. This guide provides an in-depth technical comparison of two prevalent derivatizing agents: the highly fluorescent Dansyl Chloride and the UV-active 4-(Dimethylamino)benzoyl chloride (DMABC).

This guide will explore their reaction mechanisms, performance characteristics, and detailed experimental protocols to empower you in selecting the most suitable reagent for your specific analytical requirements.

At a Glance: Key Differences and Recommendations

FeatureDansyl Chloride (Dns-Cl)4-(Dimethylamino)benzoyl Chloride (DMABC)
Primary Detection Method Fluorescence, UV-Vis, Mass Spectrometry[1]UV-Vis Spectroscopy[2]
Sensitivity High to ultra-high (picomole to femomole)[1][3]Moderate
Reaction pH Alkaline (pH 9.5–10.5)[1][4]Alkaline (pH 9–11)[2]
Reaction Time 30–90 minutes[5][6][7]~20 minutes[2]
Reaction Temperature Elevated (e.g., 37–70°C) or longer room temp. incubation[5][8]Room Temperature[2]
Derivative Stability Highly stable sulfonamide adducts[8][9]Stable N-substituted benzamide derivatives
Primary Use Case Trace-level quantification, applications requiring maximum sensitivity.Routine analysis where moderate sensitivity with UV detection is sufficient.

Recommendation:

  • Choose Dansyl Chloride when: Your research demands the highest sensitivity for trace-level quantification, and you have access to a fluorescence detector. It is the preferred method when working with an extensive body of established protocols for a wide variety of amines[1].

  • Choose DMABC when: Moderate sensitivity using standard UV-Vis detectors is adequate for your application. A simpler, more rapid derivatization at room temperature is a priority, and fluorescence detection is not available[1][2].

Part 1: The Chemistry of Derivatization

Mechanism of Action

Both derivatization reactions are based on the principle of nucleophilic substitution. The lone pair of electrons on the nitrogen of a primary or secondary amine acts as a nucleophile, attacking an electrophilic site on the derivatizing agent.

Dansyl Chloride (Dansylation): The reaction, known as dansylation, is a nucleophilic substitution that occurs under alkaline conditions (pH 9.5-10.5)[1][3]. This high pH is critical as it deprotonates the amine (R-NH3+ -> R-NH2), ensuring it is in its more nucleophilic, unprotonated state[3][8]. The amine then attacks the electron-deficient sulfur atom of the sulfonyl chloride group, leading to the formation of a stable, intensely fluorescent N-dansyl-sulfonamide and hydrochloric acid (HCl)[3][8]. The alkaline buffer neutralizes the HCl produced, which helps to drive the reaction to completion[3].

4-(Dimethylamino)benzoyl Chloride (DMABC): Similarly, DMABC derivatization involves a nucleophilic acyl substitution. The reaction is also performed in an alkaline medium to enhance the nucleophilicity of the target amine[2]. The amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the benzoyl chloride. This reactivity is enhanced by the electron-withdrawing nature of the carbonyl group[1]. The reaction results in a stable N-substituted benzamide derivative that possesses a strong chromophore, making it highly suitable for UV detection[1][2].

G cluster_0 Dansyl Chloride Reaction cluster_1 DMABC Reaction Amine_D R-NH₂ (Amine) Dansyl_Adduct Fluorescent N-Dansyl Sulfonamide Amine_D->Dansyl_Adduct Nucleophilic Attack (pH 9.5-10.5) DansylCl Dansyl Chloride DansylCl->Dansyl_Adduct Amine_M R-NH₂ (Amine) DMABC_Adduct UV-Active N-Substituted Benzamide Amine_M->DMABC_Adduct Nucleophilic Attack (pH 9-11) DMABC DMABC DMABC->DMABC_Adduct

Caption: Derivatization reaction pathways.
Reaction Kinetics and Conditions

A significant practical difference between the two reagents lies in their reaction kinetics and required conditions.

  • Dansyl Chloride: The reaction is often performed at elevated temperatures (e.g., 38°C to 70°C) for periods ranging from 30 to 90 minutes to ensure completion[5]. Alternatively, longer incubation times (e.g., 60 minutes) at room temperature can be used[6]. The reaction rate is dependent on pH, temperature, and the nucleophilicity of the amine, with primary amines generally reacting faster than secondary amines due to less steric hindrance[8]. A critical consideration is the stability of dansyl chloride in aqueous solutions; it can hydrolyze to form the non-reactive dansyl acid, especially at high pH[4]. Therefore, the reagent should be prepared fresh in an organic solvent like acetonitrile or acetone and added to the buffered sample solution immediately before derivatization[6][8].

  • DMABC: Derivatization with DMABC is typically faster and can be completed at room temperature in approximately 20 minutes[2]. The reaction involves mixing the sample with a base (e.g., 2 M NaOH) followed by the DMABC reagent solution[2]. After a brief vortexing, the excess reagent is allowed to hydrolyze for about 20 minutes before analysis[2]. This makes DMABC a more convenient choice for high-throughput applications or when temperature control is a constraint.

Part 2: Performance in Analytical Applications

Spectroscopic Properties and Sensitivity

The choice of reagent is fundamentally tied to the available detection method and the required sensitivity.

Dansyl Chloride Derivatives: Dansyl chloride itself is not fluorescent, but its sulfonamide adducts are intensely fluorescent with a large Stokes shift[10].

  • Excitation Maximum (λex): ~324-350 nm[9][11]

  • Emission Maximum (λem): ~520-559 nm[9][11]

This strong fluorescence allows for detection in the picomole to femtomole range, making it exceptionally sensitive[1][3]. The fluorescence is also sensitive to the local environment, a property that can be exploited in protein folding studies[10][12]. Furthermore, the derivatives can be detected by UV-Vis (maxima around 246 and 325 nm) and are amenable to mass spectrometry, offering versatile detection options[1][9].

DMABC Derivatives: DMABC is designed to attach a strong chromophore to the analyte.

  • UV Absorption Maximum (λmax): The resulting benzamide derivative has a strong UV absorbance, typically monitored around 254 nm, which significantly enhances detection sensitivity compared to the underivatized amine[13].

While providing a significant enhancement for UV detection, the sensitivity achieved with DMABC is generally considered moderate and does not reach the ultra-trace levels possible with dansyl chloride's fluorescence[1].

Derivative Stability and Chromatographic Performance

Both reagents form stable derivatives suitable for subsequent HPLC analysis.

  • Dansyl-amines: The N-dansyl sulfonamide bond is very stable and resistant to hydrolysis[8][9]. The derivatization increases the hydrophobicity of the analytes, which improves their retention and separation on reversed-phase HPLC columns like C8 or C18[3]. Gradient elution is typically employed for separating a mixture of dansylated amines[14].

  • DMABC-amines: The N-substituted benzamide derivatives are also stable enough for routine HPLC analysis[2]. Similar to dansylation, the derivatization increases the hydrophobicity, making the derivatives well-suited for separation on reversed-phase columns[2].

A comparative study on biogenic amines found that dansyl derivatives were highly stable, making the method suitable for batch injections where samples might wait in an autosampler. In contrast, some derivatives from other reagents, like benzoyl chloride, required storage at 4°C to prevent degradation[15].

Part 3: Experimental Protocols

The following are generalized, step-by-step protocols. Note: Optimization for specific analytes and matrices is highly recommended.

Protocol 1: Dansylation of Amino Acids for HPLC-Fluorescence Analysis

This protocol is adapted from established methods for amino acid analysis[6][8].

1. Reagent Preparation:

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of deionized water. Adjust the final volume to 50 mL[6].

  • Dansyl Chloride Solution (50 mM): Dissolve 134.9 mg of dansyl chloride in 10.0 mL of anhydrous acetonitrile (ACN). Crucially, this solution must be prepared fresh and used within 24 hours as dansyl chloride is unstable in aqueous and some organic solutions [6][10][12].

  • Quenching Solution (10% Ammonium Hydroxide): To stop the reaction by consuming excess dansyl chloride.

2. Derivatization Procedure:

  • Immediately before use, mix the Dansyl Chloride solution and the Carbonate-Bicarbonate buffer in a 1:1 ratio[6].

  • In a microcentrifuge tube, add 50 µL of this mixed derivatization reagent.

  • Add 25 µL of your amino acid standard or sample extract.

  • Mix thoroughly by vortexing or pipetting.

  • Incubate the mixture at 25°C for 60 minutes in the dark (e.g., in a drawer)[6]. Alternatively, for other applications, incubate at a higher temperature like 37°C for 1-2 hours[8].

  • Add 7.5 µL of the 10% ammonium hydroxide quenching solution to the reaction mixture to consume any excess dansyl chloride[3].

  • The sample is now ready for filtration (0.22 µm filter) and injection into the HPLC system.

G start Start: Sample/Standard mix Mix Sample with Derivatization Reagent start->mix prep_reagent Prepare Fresh 1:1 Dns-Cl/Buffer prep_reagent->mix incubate Incubate (e.g., 60 min @ 25°C) mix->incubate quench Quench Reaction (NH₄OH) incubate->quench analyze Filter & Inject into HPLC-FLD quench->analyze

Sources

A Comprehensive Guide to the Comparative Stability of Benzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Benzenesulfonic Acid Derivatives

Benzenesulfonic acids and their derivatives are a cornerstone of modern chemistry, with applications spanning from their use as potent acid catalysts in organic synthesis to their role as essential intermediates in the manufacturing of pharmaceuticals, detergents, and dyes.[1][2] The efficacy and safety of these compounds in their various applications are intrinsically linked to their stability. A thorough understanding of the factors governing the stability of these molecules under diverse conditions—thermal, chemical, and photochemical—is paramount for ensuring product quality, predicting shelf-life, and designing robust manufacturing processes.

This guide provides a comparative analysis of the stability of different benzenesulfonic acid derivatives. We will delve into the experimental methodologies for assessing stability, explore the structure-stability relationships dictated by various substituents on the aromatic ring, and present available data to inform your research and development endeavors. Our approach is grounded in established scientific principles and methodologies to provide a reliable and practical resource.

The Foundation of Stability Testing: A Methodological Overview

To objectively compare the stability of different benzenesulfonic acid derivatives, it is essential to employ standardized and rigorous testing protocols. The International Council for Harmonisation (ICH) provides a widely accepted framework for stability testing of drug substances and products, which can be adapted for other chemical applications.[3][4][5] These guidelines emphasize a systematic approach to evaluating the impact of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies: Probing the Limits of Stability

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[6] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of a molecule.

Key conditions for forced degradation studies include:

  • Hydrolysis: The compound is exposed to acidic and basic conditions (e.g., 0.1-1 M HCl and 0.1-1 M NaOH) at room temperature or elevated temperatures if no degradation is observed.[6]

  • Oxidation: Hydrogen peroxide (typically 3-30%) is commonly used to induce oxidative degradation.

  • Thermal Stress: The solid or liquid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) to assess thermal stability.[6]

  • Photostability: The compound is exposed to a combination of UV and visible light to determine its sensitivity to light-induced degradation, as outlined in ICH guideline Q1B.[6][7]

Comparative Stability Analysis of Benzenesulfonic Acid Derivatives

The stability of a benzenesulfonic acid derivative is profoundly influenced by the nature and position of the substituents on the benzene ring. These substituents can alter the electron density of the aromatic ring and the C-S bond strength, thereby affecting the molecule's susceptibility to thermal, chemical, and photochemical degradation.

Thermal Stability

The thermal stability of benzenesulfonic acids is a critical parameter, especially for applications involving high temperatures, such as catalysis.[1] The primary thermal degradation pathway for benzenesulfonic acids is desulfonation, where the sulfonic acid group is cleaved from the benzene ring.[2]

A study on the hydrothermal degradation of various sulfonic acid compounds revealed that aromatic sulfonic acids are generally less stable than their alkyl counterparts. Substituted aromatic sulfonic acids were found to degrade at temperatures as low as 130°C, while unsubstituted benzenesulfonic acid showed degradation after 24 hours at 160°C.[3][6] This suggests that the aromatic ring plays a role in the lability of the C-S bond under these conditions.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) are expected to increase the electron density of the aromatic ring, potentially strengthening the C-S bond and enhancing thermal stability.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density of the ring, which may weaken the C-S bond and lead to lower thermal stability.

Table 1: General Trends in Thermal Stability of Substituted Benzenesulfonic Acids

SubstituentElectronic EffectExpected Impact on Thermal Stability
-HNeutralBaseline
-CH₃ (p-toluenesulfonic acid)Electron-donatingIncreased stability
-NO₂ (nitrobenzenesulfonic acid)Electron-withdrawingDecreased stability
-Cl (chlorobenzenesulfonic acid)Electron-withdrawingDecreased stability
-NH₂ (aminobenzenesulfonic acid)Electron-donatingIncreased stability
-OH (hydroxybenzenesulfonic acid)Electron-donatingIncreased stability

Note: This table is based on general chemical principles and qualitative observations. Specific experimental data is required for quantitative comparison.

Chemical Stability: The Influence of pH

The hydrolytic stability of benzenesulfonic acids is a key consideration in aqueous environments. The primary degradation pathway is hydrolysis of the C-S bond, leading to the formation of the corresponding arene and sulfuric acid. This reaction is the reverse of sulfonation and is typically promoted by acidic conditions and elevated temperatures.[8]

A study on the stability of various sulfonated aromatic compounds in an aqueous matrix found that they exhibited good stability when stored at acidic pH (2.5-3).[9] This suggests that while acidic conditions can promote desulfonation at high temperatures, at ambient temperatures, the protonated form may be relatively stable.

The electronic nature of the substituents on the benzene ring also plays a crucial role in the rate of hydrolysis:

  • Electron-withdrawing groups (-NO₂) have been shown to facilitate the cleavage of the C-S bond in N-nitrobenzenesulfonamides in acidic media.[10] This is because they can stabilize the resulting anion after the departure of the sulfonic acid group.

  • Electron-donating groups (-CH₃) may retard the rate of acid-catalyzed hydrolysis by increasing the electron density on the benzene ring, making it less susceptible to nucleophilic attack by water.

Table 2: Predicted Trends in Hydrolytic Stability of Substituted Benzenesulfonic Acids

SubstituentElectronic EffectExpected Impact on Hydrolytic Stability (Acidic Conditions)
-HNeutralBaseline
-CH₃ (p-toluenesulfonic acid)Electron-donatingHigher stability
-NO₂ (nitrobenzenesulfonic acid)Electron-withdrawingLower stability
-Cl (chlorobenzenesulfonic acid)Electron-withdrawingLower stability
-NH₂ (aminobenzenesulfonic acid)Electron-donatingHigher stability
-OH (hydroxybenzenesulfonic acid)Electron-donatingHigher stability

Note: This table represents predicted trends. Experimental kinetic data is necessary for a definitive comparison.

Photochemical Stability

The photochemical stability of benzenesulfonic acid derivatives is important for applications where they may be exposed to light, such as in dyes or as pharmaceutical ingredients. The absorption of UV or visible light can lead to electronic excitation and subsequent chemical reactions, including degradation.

The specific degradation pathways and quantum yields are highly dependent on the nature of the substituents:

  • Nitro-substituted derivatives , such as 3-nitrobenzenesulfonic acid, are known to undergo photocatalytic degradation.[11] The nitro group is a chromophore that can absorb light and initiate degradation processes.

  • Amino-substituted derivatives , like aminobenzenesulfonic acid, can also be susceptible to photodegradation, potentially through photo-oxidation of the amino group.

  • Chloro-substituted derivatives , such as 4-chlorobenzenesulfonic acid, may undergo photodehalogenation as a degradation pathway.

A quantitative comparison of the photochemical stability of different benzenesulfonic acid derivatives would require the determination of their photodegradation quantum yields under standardized conditions.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for different benzenesulfonic acid derivatives.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the benzenesulfonic acid derivative into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve.

Protocol 2: Assessment of Hydrolytic Stability under Acidic and Basic Conditions

Objective: To compare the rate of hydrolysis of different benzenesulfonic acid derivatives at different pH values.

Methodology:

  • Prepare stock solutions of the benzenesulfonic acid derivatives in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Prepare acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) solutions.

  • Initiate the stability study by adding a known volume of the stock solution to each of the pH solutions to achieve a final concentration of approximately 1 mg/mL.

  • Maintain the solutions at a constant temperature (e.g., 50°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the aliquots from the acidic and basic solutions.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Calculate the degradation rate constant for each derivative under each pH condition.

Visualizing Stability Concepts

Degradation Pathway of Benzenesulfonic Acid

BSA Benzenesulfonic Acid Derivative Stress Stress Condition (Heat, Acid/Base, Light, Oxidant) BSA->Stress Exposure Intermediate Reactive Intermediate Stress->Intermediate Initiation Degradation_Products Degradation Products (e.g., Arene, Sulfuric Acid) Intermediate->Degradation_Products Propagation

Caption: General degradation pathway of benzenesulfonic acid derivatives under stress conditions.

Experimental Workflow for Comparative Stability Analysis

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Derivative_A Derivative A Thermal Thermal (TGA) Derivative_A->Thermal Chemical Chemical (pH 2, 7, 12) Derivative_A->Chemical Photochemical Photochemical (UV/Vis) Derivative_A->Photochemical Derivative_B Derivative B Derivative_B->Thermal Derivative_B->Chemical Derivative_B->Photochemical Derivative_C Derivative C Derivative_C->Thermal Derivative_C->Chemical Derivative_C->Photochemical Analysis Stability-Indicating HPLC Analysis Thermal->Analysis Chemical->Analysis Photochemical->Analysis Data Comparative Analysis of Degradation Rates and Pathways Analysis->Data

Caption: Workflow for the comparative stability analysis of benzenesulfonic acid derivatives.

Conclusion and Future Perspectives

The stability of benzenesulfonic acid derivatives is a multifaceted property that is critically dependent on the molecular structure and the surrounding environmental conditions. While general trends can be predicted based on the electronic effects of substituents, a comprehensive understanding requires rigorous experimental investigation. The standardized methodologies outlined in this guide provide a framework for conducting such studies, enabling a reliable comparison of the stability of different derivatives.

Future research should focus on generating a comprehensive and publicly accessible database of quantitative stability data for a wide range of benzenesulfonic acid derivatives. This would include TGA data, hydrolysis rate constants at various pH values, and photodegradation quantum yields. Such a resource would be invaluable for researchers, scientists, and drug development professionals in selecting the most appropriate derivatives for their specific applications and in designing more stable and effective products.

References

  • ICH. (n.d.). Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
  • SNS Courseware. (n.d.). ICH Stability Testing Guidelines.
  • Slideshare. (2012). ICH Guidelines for Stability Studies.
  • Brandeis ScholarWorks. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.
  • PubMed. (1999). Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide.
  • ACS Publications. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry.
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  • PubMed. (1971). Hydrolysis of proteins with p-toluenesulfonic acid. Determination of tryptophan.
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  • PubMed. (n.d.). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix.
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  • PMC. (2021). Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors.
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  • Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects.
  • ResearchGate. (n.d.). Energies of the gas-phase deprotonation of nitro-substituted benzenesulfonic and benzoic acids: The role of the conformation isomerism of sulfonic acids.
  • EPA NEPIC. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
  • ResearchGate. (n.d.). Dependence of the quantum yield of AMT photodegradation (ϕ365nm) upon....
  • ResearchGate. (n.d.). Rate constants for the kinetics of hydrolysis.
  • Wikipedia. (n.d.). Sulfanilic acid.
  • SIELC Technologies. (2018). 4-Chlorobenzenesulfonic acid.
  • Wiley Online Library. (n.d.). Photocatalytic degradation of 3‐nitrobenzenesulfonic acid in aqueous TiO2 suspensions.
  • ResearchGate. (n.d.). 3-Aminobenzenesulfonic acid absorbance for the high concentration of Acid Blue 113….
  • MDPI. (2023). Photocatalytic Degradation of the Antibiotic Sulfamethazine Using Decatungstate Anions in an Aqueous Solution: Mechanistic Approach.
  • ResearchGate. (n.d.). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid.
  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(dimethylamino)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(dimethylamino)benzenesulfonic acid (CAS 121-58-4). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, an aromatic sulfonic acid, presents several hazards that dictate its handling and disposal procedures. The primary risk is its acidic and irritant nature, which necessitates careful handling to prevent contact.

The causality behind these hazards lies in its chemical structure: the sulfonic acid group (-SO₃H) imparts acidic properties, while the overall molecule can act as an irritant to skin, eyes, and the respiratory system.

Property Identifier Reference
CAS Number 121-58-4
Molecular Formula C₈H₁₁NO₃S[1]
Signal Word Warning[2][3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Immediate Safety: Personal Protective Equipment (PPE) and Handling

Before any handling or disposal operations begin, the establishment of a safe working environment is paramount. This is a non-negotiable prerequisite to prevent accidental exposure.

  • Engineering Controls : All work with this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This is the most effective way to minimize inhalation of airborne particulates.

  • Personal Protective Equipment (PPE) : A multi-barrier approach is essential.

    • Eye and Face Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

    • Skin Protection : Chemical-resistant gloves, such as nitrile, are mandatory to prevent skin contact.[4][5] A standard laboratory coat must be worn to protect clothing and underlying skin.[4][5]

    • Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not typically required. However, if dust is generated outside of a hood, a NIOSH-approved respirator should be used.[4]

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.

For Solid Spills:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Avoid Dust Generation : Do not use a dry sweeping method, which can aerosolize the powder. Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[5]

  • Collect Material : Carefully sweep or scoop the material into a designated, leak-proof hazardous waste container.[5][6] Use tools that will not generate sparks.

  • Decontaminate : Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[5] Subsequently, wash the area with soap and water.

  • Ventilate : Ensure the area is well-ventilated during and after the cleanup.[5]

Step-by-Step Waste Disposal Procedure

The proper disposal of this compound is a multi-step process that involves segregation, potential neutralization, and compliant collection for final disposal by a licensed contractor. Under no circumstances should this chemical be disposed of down the drain. [5]

Waste Segregation and Collection

The principle of waste segregation is to prevent unintended chemical reactions in waste containers.

  • Solid Waste : Collect unused or expired this compound powder, as well as contaminated solid labware (e.g., weigh boats, gloves, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Aqueous Waste : Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[5]

Neutralization Protocol for Dilute Aqueous Waste

For small quantities of dilute (<5% w/v) aqueous waste solutions, a neutralization step can be performed as a best practice before collection. This reduces the corrosive hazard of the waste. The reaction of the sulfonic acid with a weak base like sodium bicarbonate produces a salt, water, and carbon dioxide.

Methodology:

  • Preparation : Perform this procedure in a chemical fume hood. Place the container of acidic aqueous waste in a larger secondary container (e.g., an ice bath) to manage any potential temperature increase.

  • Slow Addition of Base : While stirring the solution, slowly add a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] The slow addition is crucial to control the effervescence from the release of CO₂ gas, preventing overflow and splashing.

  • pH Monitoring : Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is in the neutral range (pH 6-8).

  • Collection : Once neutralized, transfer the solution to the designated aqueous hazardous waste container.

Waste Container Management and Storage

Proper management of waste containers is essential for safety and compliance.

  • Labeling : All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the relevant hazard warnings (e.g., "Irritant").[5]

  • Storage : Keep waste containers tightly closed and store them in a designated, well-ventilated satellite accumulation area that is separate from incompatible materials like strong oxidizing agents or strong bases.[8][9]

Arranging for Final Disposal

The ultimate disposal of the chemical waste must be handled by professionals.

  • Contact EHS : Once a waste container is full, or in accordance with your institution's policies (often not to exceed one year of storage), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][6][10]

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (this compound) decision Waste Form? start->decision solid_waste Solid Waste (e.g., powder, contaminated labware) decision->solid_waste Solid aqueous_waste Aqueous Waste (e.g., dilute solutions) decision->aqueous_waste Aqueous collect_solid Step 4.1: Collect in a Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid neutralize Step 4.2: Neutralize with NaHCO₃ (Monitor pH to 6-8) aqueous_waste->neutralize storage Step 4.3: Store in Designated Satellite Accumulation Area collect_solid->storage collect_aqueous Step 4.1: Collect in a Labeled, Sealed Aqueous Hazardous Waste Container neutralize->collect_aqueous collect_aqueous->storage ehs_pickup Step 4.4: Arrange Pickup with EHS / Licensed Contractor storage->ehs_pickup final_disposal Final Disposal (e.g., Incineration at a Permitted Facility) ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Regulatory Compliance

All disposal activities must be conducted in strict accordance with federal, state, and local regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] It is the responsibility of the waste generator to properly classify and manage their hazardous waste.[11] Always consult your institution's EHS department for specific guidance and procedures.

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  • SAFETY DATA SHEET - Benzenesulfonic Acid, Di-C10-18-alkyl Derivs. ChemPoint.com.
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A Researcher's Guide to Personal Protective Equipment for Handling 4-(dimethylamino)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous preparation is the cornerstone of both groundbreaking research and laboratory safety. This guide provides essential, immediate safety and logistical information for handling 4-(dimethylamino)benzenesulfonic acid, focusing on the procedural, step-by-step guidance necessary for safe laboratory operations. Our goal is to empower you with the knowledge to work confidently and safely, making this a trusted resource for your laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound and its derivatives are chemicals that demand respect. A thorough understanding of their potential hazards is the first step in ensuring your safety. The primary risks associated with this compound include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: The compound can cause serious eye irritation or damage upon contact.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion of this chemical can be harmful.[1][6]

Given these hazards, a comprehensive personal protective equipment (PPE) plan is not just recommended; it is a critical component of your experimental protocol.

Core Directive: Your Personal Protective Equipment Protocol

The following is a step-by-step guide to the selection and use of PPE for handling this compound. This protocol is designed to be a self-validating system, ensuring your protection at every stage of the process.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, it is imperative to utilize engineering controls to minimize exposure.

  • Fume Hood: Always handle this compound in a properly functioning chemical fume hood.[1] This will control the release of any dust or aerosols, protecting you from inhalation hazards.

  • Ventilation: Ensure adequate ventilation in the laboratory.[2][7]

  • Eyewash Stations and Safety Showers: Know the location of and ensure the functionality of eyewash stations and safety showers before you begin your work.[2]

Selecting the Right Personal Protective Equipment

The appropriate selection of PPE is crucial. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Wear suitable chemical-resistant gloves.[3][4] Nitrile gloves are a common and effective choice for many laboratory chemicals. Always check the manufacturer's glove compatibility charts for specific breakthrough times and degradation data.
Eye and Face Protection Use chemical safety goggles that provide a complete seal around the eyes.[2][3] A face shield may also be necessary if there is a splash hazard.
Skin and Body Protection A laboratory coat is mandatory. For operations with a higher risk of splashes or spills, consider a chemically resistant apron or coveralls.[2]
Respiratory Protection Under normal conditions of use within a fume hood, respiratory protection is not typically required.[1] However, if you are handling large quantities or there is a potential for significant aerosolization, a NIOSH-approved respirator may be necessary.
The Workflow of Safety: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Eye_Protection 3. Eye Protection Gloves->Eye_Protection Face_Shield 4. Face Shield (if needed) Eye_Protection->Face_Shield

Caption: A diagram illustrating the correct sequence for donning personal protective equipment.

Doffing PPE Workflow

G cluster_doffing Doffing Sequence Gloves 1. Gloves (Contaminated) Face_Shield 2. Face Shield Gloves->Face_Shield Eye_Protection 3. Eye Protection Face_Shield->Eye_Protection Lab_Coat 4. Lab Coat Eye_Protection->Lab_Coat

Caption: A diagram illustrating the correct sequence for doffing personal protective equipment to prevent contamination.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Management of Waste

Proper disposal of this compound and any contaminated materials is a crucial final step.

  • Chemical Waste: Dispose of this compound in a designated and properly labeled hazardous waste container. Do not dispose of it down the drain.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed bag and disposed of as hazardous waste.

  • Local Regulations: Always follow your institution's and local regulations for chemical waste disposal.

By adhering to this comprehensive guide, you are not only protecting yourself but also contributing to a culture of safety within your laboratory.

References

  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 4-(Dimethylamino)benzenesulfonamide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid, 98% (UV-Vis).
  • Sigma-Aldrich. (2024, September 7).
  • Carl ROTH. (n.d.).
  • CPAChem. (2021, September 28).
  • Sigma-Aldrich. (n.d.). This compound.
  • Chemisphere UK. (2020, July 21).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(4-Dimethylaminophenylazo)benzoic acid sodium salt.
  • PubChem. (n.d.). Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-.
  • ChemPoint.com. (2014, September 2).
  • PENTA. (2024, June 3).
  • Ricca Chemical Company. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • Sigma-Aldrich. (2025, November 6).
  • NOAA. (n.d.). 4-DIMETHYLAMINOAZOBENZENE-4-SULFONIC ACID, SODIUM SALT.
  • LabChem. (n.d.).
  • Actylis Lab Solutions. (n.d.).
  • Fisher Scientific. (2012, May 21).
  • Angene Chemical. (2025, November 11).

Sources

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